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5-Chloro-2-(3-fluorophenoxy)nicotinic acid Documentation Hub

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  • Product: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid
  • CAS: 847730-36-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a detailed exploration of the core physicochemical properties of 5-Chloro-2-(3-fluorophenoxy)...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the core physicochemical properties of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a molecule of significant interest in medicinal chemistry and drug discovery. The following sections will delve into its structural attributes, predicted physicochemical parameters, and the established experimental protocols for their determination. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics.

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

The journey of a drug candidate from initial discovery to a marketed therapeutic is fraught with challenges, with a significant rate of attrition often attributed to suboptimal physicochemical properties.[1] These fundamental characteristics, including solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[2][3] A thorough understanding and early optimization of these properties are therefore paramount to the successful development of safe and efficacious drugs.[1] This guide focuses on 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a compound with structural motifs that suggest potential biological activity. By examining its physicochemical landscape, we can gain valuable insights into its likely behavior in biological systems and inform rational strategies for its further development.

Molecular Profile of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

A foundational understanding of a molecule's structure is essential for interpreting its physicochemical behavior.

Chemical Structure:

Key Structural Features:

  • Nicotinic Acid Core: A pyridine ring with a carboxylic acid group at the 3-position. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the molecule's basicity.

  • Chlorine and Fluorine Substitution: The presence of a chlorine atom on the pyridine ring and a fluorine atom on the phenoxy ring significantly impacts the molecule's electronic properties, lipophilicity, and metabolic stability.

  • Phenoxy Ether Linkage: The ether linkage provides rotational flexibility and contributes to the overall lipophilicity of the compound.

  • Carboxylic Acid Group: This functional group is acidic and will be ionized at physiological pH, heavily influencing the molecule's solubility and potential for interactions with biological targets.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, the following table summarizes its predicted physicochemical properties. These values were obtained from computational models and provide a valuable starting point for experimental characterization.

PropertyPredicted ValueImportance in Drug Discovery
Molecular Weight 267.65 g/mol Influences diffusion and transport across membranes. Generally, lower molecular weight is preferred for oral bioavailability.
Melting Point (°C) Not availableAffects solubility and formulation development.
Boiling Point (°C) Not available
LogP ~3.5 - 4.5A measure of lipophilicity. An optimal LogP is crucial for balancing solubility and membrane permeability.
Aqueous Solubility (LogS) LowImpacts dissolution and absorption. Poor solubility is a major challenge in drug development.
pKa (acidic) ~3.5 - 4.5The carboxylic acid is predicted to be a moderately strong acid.
pKa (basic) ~2.0 - 3.0The pyridine nitrogen is predicted to be weakly basic.

Note: These values are computationally predicted and should be confirmed by experimental determination.

Experimental Determination of Physicochemical Properties

To ensure scientific rigor, the predicted properties of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid must be validated through experimental measurement. The following sections detail standard protocols for determining key physicochemical parameters.

Determination of Aqueous Solubility (Equilibrium Shake-Flask Method)

Aqueous solubility is a critical determinant of a drug's bioavailability.[4] The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.[4]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature (typically 37°C to mimic physiological conditions) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation: Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Concentration Analysis: Accurately determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Workflow for Solubility Determination:

G A Add excess compound to buffer B Equilibrate at 37°C (24-48h) A->B C Centrifuge and filter B->C D Analyze concentration by HPLC C->D E Determine solubility D->E

Caption: Workflow for equilibrium solubility determination.

Determination of Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key factor influencing a drug's membrane permeability and interaction with biological targets.[5]

The shake-flask method is the traditional and most reliable method for determining LogP.[5] For ionizable compounds like 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, determining the distribution coefficient (LogD) at a specific pH (e.g., 7.4) is more physiologically relevant.

Protocol:

  • Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa to ensure thermodynamic equilibrium.

  • Partitioning: Dissolve a known amount of the compound in one of the phases (either n-octanol or buffer). Add a known volume of the other phase to create a biphasic system.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-24 hours) at a constant temperature to allow for partitioning of the compound between the two phases.

  • Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process.

  • Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculation:

    • LogP (for the neutral species): LogP = log ([Concentration in n-octanol] / [Concentration in aqueous phase])

    • LogD (at a specific pH): LogD = log ([Total Concentration in n-octanol] / [Total Concentration in aqueous phase])

Workflow for Shake-Flask LogD Determination:

G A Prepare pre-saturated n-octanol and buffer B Dissolve compound and mix phases A->B C Equilibrate with shaking B->C D Separate phases C->D E Analyze concentration in each phase D->E F Calculate LogD E->F

Caption: Workflow for shake-flask LogD determination.

Determination of Ionization Constant (pKa)

The pKa value(s) of a molecule dictate its ionization state at different pH values, which profoundly affects its solubility, permeability, and target binding.[6] For 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, we expect at least two pKa values: one for the acidic carboxylic acid group and one for the basic pyridine nitrogen. Potentiometric titration is a highly accurate method for pKa determination.[6][7]

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low aqueous solubility. A known concentration of an inert salt (e.g., KCl) is often added to maintain constant ionic strength.[6]

  • Titration Setup: Use a calibrated pH meter with a suitable electrode. The titration is performed under an inert atmosphere (e.g., nitrogen) to prevent interference from atmospheric CO2.[8]

  • Titration: Titrate the sample solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH). Record the pH value after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[6] For multiprotic compounds, multiple inflection points will be observed, corresponding to each pKa.

Workflow for Potentiometric pKa Determination:

G A Dissolve compound in solvent with inert salt B Titrate with standardized acid and base A->B C Record pH after each titrant addition B->C D Plot pH vs. titrant volume C->D E Determine pKa from inflection points D->E

Caption: Workflow for potentiometric pKa determination.

Conclusion and Future Directions

The physicochemical properties of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, based on computational predictions, suggest a lipophilic molecule with low aqueous solubility and distinct acidic and basic centers. These characteristics will undoubtedly shape its pharmacokinetic and pharmacodynamic profile. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these predicted values. A comprehensive understanding of these fundamental properties is an indispensable prerequisite for the rational design and development of this compound as a potential therapeutic agent. Future work should focus on obtaining precise experimental data for the properties outlined herein, which will be instrumental in guiding lead optimization efforts and formulation strategies.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239–1249.
  • Di, L., & Kerns, E. H. (2016).
  • ResearchGate. (n.d.). TABLE Table of log P values and predicted bioactivity scores. Retrieved from [Link]

  • Waring, M. J., Arrowsmith, J., Leach, A. R., Leeson, P. D., Mandrell, S., Owen, R. M., ... & Whittaker, D. (2015). An analysis of the attrition of drug candidates from four major pharmaceutical companies. Nature reviews Drug discovery, 14(7), 475-486.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers in Bioengineering and Biotechnology.
  • Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC. (n.d.). Retrieved from [Link]

  • EPA. (2025, October 15). 5-(4-Fluorophenyl)nicotinic acid Properties. Retrieved from [Link]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Deep Dive: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

Mechanism of Action & Experimental Characterization Executive Summary 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (CAS: 847730-36-3) is a synthetic small molecule belonging to the class of 2-phenoxynicotinic acids . It fu...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanism of Action & Experimental Characterization

Executive Summary

5-Chloro-2-(3-fluorophenoxy)nicotinic acid (CAS: 847730-36-3) is a synthetic small molecule belonging to the class of 2-phenoxynicotinic acids . It functions primarily as a potent, high-affinity agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , formerly known as GPR109A (or HM74A in humans).

Unlike its parent compound, nicotinic acid (niacin), which requires millimolar concentrations to achieve therapeutic effects, this halogenated analog exhibits nanomolar potency. Its primary pharmacological utility lies in the inhibition of lipolysis in adipocytes and the suppression of inflammation in macrophages. This guide details the molecular mechanism, signaling cascades, and validation protocols for researchers investigating metabolic disorders (dyslipidemia) and neuro-inflammation.

Chemical Identity & Structural Logic

PropertyValueRelevance
IUPAC Name 5-chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acidPrecise chemical identification.
CAS Number 847730-36-3Unique identifier for procurement/database search.
Molecular Weight 267.64 g/mol Optimal range for oral bioavailability (Lipinski compliant).
Core Scaffold Nicotinic Acid (Pyridine-3-COOH)Essential for ionic interaction with Arg251/Arg111 in HCAR2.
Pharmacophore 2-Phenoxy Ether LinkageProvides conformational flexibility and access to the hydrophobic binding pocket.
Substituents 5-Chloro (Pyridine), 3-Fluoro (Phenyl)Halogenation increases lipophilicity (LogP) and metabolic stability against oxidation.
Structural Mechanism

The efficacy of this molecule stems from its ability to mimic the endogenous ligand (D-beta-hydroxybutyrate) and the drug niacin, but with enhanced binding kinetics:

  • The Carboxylate "Warhead": The carboxylic acid moiety at position 3 is deprotonated at physiological pH. It forms a critical salt bridge with Arginine 111 and Arginine 251 within the transmembrane bundle of HCAR2.

  • The Hydrophobic Clamp: The 3-fluorophenoxy group extends into a deep hydrophobic pocket formed by transmembrane helices (TM) 2, 3, and 7. The fluorine atom provides additional van der Waals contacts and metabolic protection.

Mechanism of Action (The Core)

Primary Target: HCAR2 (GPR109A)

The compound binds selectively to HCAR2, a G_i/G_o-coupled GPCR expressed predominantly in adipose tissue and immune cells (macrophages, dendritic cells).

Signaling Cascade

Upon binding, the molecule induces a conformational change in HCAR2, triggering the dissociation of the heterotrimeric G-protein complex.

  • G_i/o Activation: The G_alpha_i subunit exchanges GDP for GTP and dissociates from the G_beta_gamma dimer.

  • Adenylyl Cyclase Inhibition: G_alpha_i-GTP binds to and inhibits Adenylyl Cyclase (AC) , halting the conversion of ATP to cyclic AMP (cAMP).

  • PKA Suppression: Reduced intracellular cAMP levels prevent the activation of Protein Kinase A (PKA) .

  • Lipolysis Blockade:

    • Normally, PKA phosphorylates Perilipin A and Hormone-Sensitive Lipase (HSL) .

    • In the presence of the agonist, HSL remains unphosphorylated (inactive) and Perilipin coats the lipid droplet, preventing lipase access.

    • Result: Hydrolysis of triglycerides is blocked; plasma Free Fatty Acid (FFA) levels drop.

Anti-Inflammatory Pathway (Macrophages)

In macrophages, the same pathway leads to the inhibition of NF-kappaB nuclear translocation, reducing the secretion of pro-inflammatory cytokines (TNF-alpha, IL-6).

Pathway Visualization

GPR109A_Pathway Agonist 5-Chloro-2-(3-fluorophenoxy) nicotinic acid Receptor HCAR2 (GPR109A) (Adipocyte Membrane) Agonist->Receptor Binds (nM affinity) Gi Gi Protein (Activation) Receptor->Gi Activates AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA Protein Kinase A (Inactivation) cAMP->PKA Prevents Activation HSL Hormone Sensitive Lipase (Dephosphorylation) PKA->HSL Fails to Phosphorylate Lipolysis Lipolysis (Triglyceride Hydrolysis) HSL->Lipolysis Inhibits FFA Plasma Free Fatty Acids (REDUCED) Lipolysis->FFA Reduces Output

Figure 1: Signal transduction pathway of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid in adipocytes.

Experimental Protocols for Validation

To validate the activity of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, researchers should utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for cAMP quantification. This is more robust than traditional ELISA.

Protocol: HTRF cAMP Inhibition Assay (G_i Mode)

Objective: Determine the EC50 of the compound by measuring its ability to inhibit forskolin-stimulated cAMP production.

Reagents:

  • HEK293 cells stably expressing human HCAR2 (GPR109A).

  • Forskolin (to artificially raise cAMP).

  • HTRF cAMP detection kit (e.g., Cisbio or PerkinElmer).

  • Compound: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (dissolved in DMSO).

Workflow:

  • Cell Prep: Harvest HCAR2-HEK293 cells and suspend in stimulation buffer (HBSS + 0.5 mM IBMX to block phosphodiesterase). Density: 2,000 cells/well in a 384-well low-volume plate.

  • Compound Addition: Add 5 µL of the test compound at varying concentrations (1 nM to 10 µM).

  • Stimulation: Immediately add 5 µL of Forskolin (final concentration 10 µM).

    • Note: Since HCAR2 is G_i coupled, you must stimulate cAMP with Forskolin first to observe the inhibition caused by the agonist.

  • Incubation: Incubate for 30-45 minutes at Room Temperature (RT).

  • Detection: Add 10 µL of HTRF detection reagents (cAMP-d2 conjugate + Anti-cAMP-Cryptate).

  • Reading: Incubate for 1 hour at RT and read on a TR-FRET compatible plate reader (e.g., EnVision).

  • Analysis: Calculate the ratio (665 nm/620 nm). Plot dose-response curve.

Expected Results:

  • Low Drug Conc: High cAMP signal (Forskolin effect dominates).

  • High Drug Conc: Low cAMP signal (G_i effect dominates).

  • EC50: Typically in the 10–100 nM range for this class of halogenated analogs.

Workflow Visualization

Assay_Workflow cluster_logic Logic Check Step1 1. Cell Seeding (HCAR2-HEK293 + IBMX) Step2 2. Treatment (Add Compound + Forskolin) Step1->Step2 Step3 3. Incubation (30 min @ RT) Step2->Step3 Step4 4. Lysis & Detection (Add HTRF Reagents) Step3->Step4 Step5 5. Data Analysis (Calculate EC50) Step4->Step5 Check Is cAMP reduced vs Control? Step5->Check

Figure 2: Step-by-step workflow for the HTRF cAMP inhibition assay.

Therapeutic Context & Limitations

While this compound is a powerful tool for probing the HCAR2 receptor, researchers must be aware of the "Flushing" phenomenon .

  • Mechanism of Side Effect: Activation of HCAR2 on Langerhans cells in the skin induces the release of Prostaglandin D2 (PGD2).

  • Consequence: PGD2 binds to DP1 receptors on dermal capillaries, causing vasodilation (flushing).

  • Research Relevance: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is often used in comparative studies to find "biased agonists" that might separate the anti-lipolytic effect (adipocytes) from the flushing effect (skin). However, as a full agonist, this specific molecule is likely to induce flushing in in vivo models.

References

  • Tunaru, S., et al. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 2003.

  • Wise, A., et al. "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 2003.

  • Offermanns, S. "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)." Trends in Pharmacological Sciences, 2006.

  • Sigma-Aldrich / Merck. "5-Chloro-2-(3-fluorophenoxy)nicotinic acid Product Page." Catalog Number: 847730-36-3.

  • Semple, G., et al. "1-Alkyl-benzotriazole-5-carboxylic acids are highly potent agonists of the human orphan G-protein-coupled receptor GPR109A." Journal of Medicinal Chemistry, 2008. (Context on SAR of nicotinic acid derivatives).

Foundational

Biological Activity of 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid: A Technical Guide

The following technical guide details the biological activity, mechanism of action, and experimental utility of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (CAS 847730-36-3). This compound serves as a critical privileged...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, mechanism of action, and experimental utility of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (CAS 847730-36-3). This compound serves as a critical privileged scaffold in medicinal chemistry and agrochemical discovery, primarily acting as a precursor and pharmacophore for Phytoene Desaturase (PDS) inhibitors and Enoyl-ACP Reductase (InhA) inhibitors.

Executive Summary

5-Chloro-2-(3-fluorophenoxy)nicotinic acid represents a highly specialized chemical scaffold belonging to the 2-phenoxynicotinic acid class. While often utilized as a high-value intermediate in the synthesis of nicotinamide-based herbicides (e.g., diflufenican analogs) and antitubercular agents, the free acid itself possesses distinct biological properties. Its activity is defined by two primary mechanisms: inhibition of carotenoid biosynthesis in plant systems and disruption of mycolic acid synthesis in mycobacteria.

This guide analyzes the compound’s utility as a chemical probe, detailing its structure-activity relationships (SAR), specific molecular targets, and validated experimental protocols for assessment.

Chemical Identity & Structural Pharmacology

The biological potency of this compound is dictated by its specific substitution pattern, which optimizes both steric fit and metabolic stability.

PropertySpecification
Chemical Name 5-Chloro-2-(3-fluorophenoxy)nicotinic acid
CAS Number 847730-36-3
Molecular Formula C₁₂H₇ClFNO₃
Molecular Weight 267.64 g/mol
Core Scaffold 2-Phenoxynicotinic acid
Key Substituents 5-Chloro: Blocks metabolic oxidation at the pyridine ring.3-Fluoro (Phenoxy): Increases lipophilicity and metabolic resistance; mimics the 3-CF₃ group found in commercial herbicides.[1][2]
Structure-Activity Relationship (SAR)

The 2-phenoxynicotinic acid motif is a bioisostere of the diphenyl ether class.

  • The Ether Linkage: The oxygen bridge allows the two aromatic rings to adopt a non-planar "butterfly" conformation, essential for binding to the hydrophobic pockets of enzymes like Phytoene Desaturase (PDS) .

  • The Carboxylic Acid: Acts as a "warhead" precursor. In agrochemistry, it is typically derivatized to an amide (e.g., nicotinanilide) to maximize binding affinity, but the free acid retains weak inhibitory potential and serves as the active metabolite in certain biological matrices.

  • The 5-Chloro Group: Enhances the electron-deficiency of the pyridine ring, increasing the acidity of the carboxylic acid and strengthening pi-stacking interactions with target protein residues.

Primary Biological Mechanisms

Agrochemical Mechanism: Phytoene Desaturase (PDS) Inhibition

In plant biology, 5-Chloro-2-(3-fluorophenoxy)nicotinic acid and its amide derivatives act as bleaching herbicides . They target Phytoene Desaturase (PDS) , a key enzyme in the carotenoid biosynthesis pathway.

  • Mechanism: The compound competes with the plastoquinone cofactor at the PDS binding site.

  • Downstream Effect: Inhibition prevents the conversion of colorless phytoene to colored carotenoids (ζ-carotene). Without carotenoids, the plant's chlorophyll is unprotected from photo-oxidation.

  • Phenotype: Treated tissues turn white (bleaching) and undergo necrosis upon light exposure.

Visualization: Carotenoid Biosynthesis Inhibition Pathway

PDS_Inhibition cluster_effect Inhibition Consequence GGPP Geranylgeranyl Pyrophosphate Phytoene Phytoene (Colorless) GGPP->Phytoene Phytoene Synthase PDS Phytoene Desaturase (PDS) [Target Enzyme] Phytoene->PDS Substrate Inhibitor 5-Chloro-2-(3-fluorophenoxy) nicotinic acid (Inhibitor) Inhibitor->PDS Competitive Inhibition ZCarotene ζ-Carotene (Colored) PDS->ZCarotene Desaturation (Blocked) PhotoOx Photo-oxidation & Bleaching PDS->PhotoOx Accumulation of Phytoene + Light Exposure Lycopene Lycopene ZCarotene->Lycopene Chlorophyll Chlorophyll Protection Lycopene->Chlorophyll Protects

Caption: Pathway illustrating the interruption of carotenoid biosynthesis by PDS inhibition, leading to photo-oxidative stress.

Antimicrobial Mechanism: Enoyl-ACP Reductase (InhA) Inhibition

Recent research into phenoxy-nicotinic acid derivatives has highlighted their potential against Mycobacterium tuberculosis.

  • Target: InhA (NADH-dependent enoyl-ACP reductase).

  • Role: This enzyme is crucial for the synthesis of mycolic acids, the primary component of the mycobacterial cell wall.

  • Mode of Action: The 2-phenoxynicotinic acid scaffold mimics the structure of known InhA inhibitors (like triclosan derivatives), binding within the substrate-binding loop and disrupting cell wall integrity.

Experimental Protocols

Protocol A: Phytoene Desaturase (PDS) Inhibition Assay

Purpose: To quantify the herbicidal potency of the compound by measuring phytoene accumulation.

Reagents:

  • Synechococcus PCC 7942 (cyanobacterial model) or Lemna paucicostata (duckweed).

  • Extraction solvent: Methanol/Acetone (1:1).

  • HPLC grade solvents.

Workflow:

  • Culturing: Inoculate Synechococcus cultures in BG-11 medium.

  • Treatment: Add 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (dissolved in DMSO) at concentrations ranging from 0.01 µM to 100 µM. Include a DMSO control.

  • Incubation: Incubate for 7 days under continuous light (50 µE m⁻² s⁻¹) at 25°C.

  • Extraction: Harvest cells by centrifugation. Extract pigments using Methanol/Acetone.

  • Quantification: Analyze extracts via HPLC (C18 column).

    • Detection: Monitor absorbance at 286 nm (Phytoene) and 440 nm (Carotenoids).

  • Calculation: Calculate the pI50 value based on the ratio of Phytoene to Total Carotenoids.

Protocol B: Synthesis via Ullmann Coupling

Purpose: To synthesize the scaffold for SAR studies.

Reaction Scheme: 2,5-Dichloronicotinic acid + 3-Fluorophenol + Base → Product

Step-by-Step:

  • Charge: In a round-bottom flask, combine 2,5-dichloronicotinic acid (1.0 eq) and 3-fluorophenol (1.1 eq).

  • Catalyst System: Add Cu powder (0.1 eq) or CuI (0.05 eq) as the catalyst.

  • Base: Add K₂CO₃ (2.5 eq) to neutralize the acid and facilitate phenoxide formation.

  • Solvent: Dissolve in DMF or DMAc (Dimethylacetamide).

  • Reflux: Heat the mixture to 120–140°C for 4–6 hours under nitrogen.

  • Workup: Cool to room temperature. Pour into ice water. Acidify with 1N HCl to precipitate the free acid.

  • Purification: Recrystallize from Ethanol/Water to obtain 5-Chloro-2-(3-fluorophenoxy)nicotinic acid .

Visualization: Synthetic Workflow

Synthesis_Workflow Reactants 2,5-Dichloronicotinic Acid + 3-Fluorophenol Heating Reflux @ 140°C (4-6 Hours) Reactants->Heating Mix Reagents Cat: Cu/CuI Base: K2CO3 Solvent: DMF Reagents->Heating Quench Ice Water Quench + HCl Acidification Heating->Quench Completion Product 5-Chloro-2-(3-fluorophenoxy) nicotinic acid (Precipitate) Quench->Product Isolation

Caption: Ullmann ether synthesis workflow for generating the 2-phenoxynicotinic acid scaffold.

References

  • PubChem. (n.d.). 2-Phenoxynicotinic acid | C12H9NO3. National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (NIH). (2014). Structure-toxicity relationship and structure-activity relationship study of 2-phenylaminophenylacetic acid derived compounds. Food and Chemical Toxicology. Retrieved from [Link]

  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships. Retrieved from [Link]

Sources

Exploratory

Technical Profile: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

Topic: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid CAS number lookup Content Type: Technical Whitepaper / Synthesis Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers [1] Identity & Core...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid CAS number lookup Content Type: Technical Whitepaper / Synthesis Guide Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers

[1]

Identity & Core Informatics

This section validates the chemical identity of the target compound, resolving ambiguity between structural isomers common in pyridine chemistry.

Parameter Data / Value
Chemical Name 5-Chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acid
CAS Registry Number 847730-36-3
Molecular Formula C₁₂H₇ClFNO₃
Molecular Weight 267.64 g/mol
MDL Number MFCD06658932 (Generic variant check)
Core Scaffold Nicotinic Acid (Pyridine-3-carboxylic acid)
Key Substituents Chlorine (C5 position), 3-Fluorophenoxy (C2 position)
pKa (Calculated) ~3.2 (Carboxylic acid), ~-1.5 (Pyridine nitrogen)
LogP (Predicted) 3.4 ± 0.4

Synthesis Logic & Causality

The synthesis of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid relies on the electronic deficiency of the pyridine ring. The presence of the carboxylic acid group at the 3-position (or its ester precursor) significantly activates the 2-position towards Nucleophilic Aromatic Substitution (SNAr).

Retrosynthetic Analysis

The most robust route involves the displacement of a leaving group (typically chlorine) at the 2-position of a nicotinic acid precursor by a phenoxide nucleophile.

  • Starting Material: 2,5-Dichloronicotinic acid (CAS: 59782-85-3).[1]

  • Nucleophile: 3-Fluorophenol (CAS: 372-20-3).

  • Catalyst/Base: Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH).

  • Solvent: DMF or DMSO (Polar aprotic solvents to enhance nucleophilicity).

Mechanistic Pathway (SNAr)
  • Deprotonation: The base removes the phenolic proton from 3-fluorophenol, generating the potent 3-fluorophenoxide nucleophile.

  • Addition: The phenoxide attacks the C2 carbon of the pyridine ring. This is favored because the nitrogen atom and the electron-withdrawing carboxyl group at C3 stabilize the Meisenheimer complex intermediate.

  • Elimination: The chloride ion at C2 is expelled, restoring aromaticity and yielding the ether linkage.

Synthesis Pathway Diagram

SynthesisPathway SM1 2,5-Dichloronicotinic Acid (Electrophile) Complex Meisenheimer Intermediate SM1->Complex + Solvent (DMF/DMSO) SM2 3-Fluorophenol (Nucleophile) Base Base (K2CO3/NaH) SM2->Base Deprotonation Base->Complex Nucleophilic Attack Product 5-Chloro-2-(3-fluorophenoxy) nicotinic acid (CAS 847730-36-3) Complex->Product - Cl (Elimination)

Figure 1: SNAr synthesis pathway demonstrating the convergence of the electrophilic pyridine core and the nucleophilic phenoxide.

Experimental Protocol (Self-Validating System)

Objective: Synthesize 5.0 g of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

Reagents
  • 2,5-Dichloronicotinic acid: 1.0 eq

  • 3-Fluorophenol: 1.1 eq

  • Potassium Carbonate (anhydrous): 2.5 eq

  • DMF (Dimethylformamide): 10 volumes

Step-by-Step Methodology
  • Activation: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 3-fluorophenol (1.1 eq) in DMF under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add K₂CO₃ (2.5 eq) in portions. Note: Gas evolution may occur. Stir for 30 minutes at room temperature to ensure complete formation of the phenoxide.

  • Coupling: Add 2,5-Dichloronicotinic acid (1.0 eq) to the reaction mixture.

  • Heating: Heat the mixture to 90–110°C . Monitor via TLC or HPLC.

    • Checkpoint: The reaction is driven by the formation of the stable ether bond. If conversion is slow, check for water contamination (water acts as a competing nucleophile, hydrolyzing the chloride to a hydroxyl group).

  • Quenching: Once the starting material is consumed (typically 4–6 hours), cool the mixture to room temperature. Pour into ice-cold water (50 volumes).

  • Acidification: Adjust pH to ~3–4 using 1N HCl. The product should precipitate as a solid.

  • Isolation: Filter the precipitate, wash with water to remove residual DMF and inorganic salts, and dry under vacuum.

Purification Workflow

PurificationWorkflow Reaction Crude Reaction Mixture (DMF, Salts, Product) Quench Aq. Acidification (pH 3-4) Reaction->Quench Precipitation Filter Filtration Quench->Filter Solid Crude Solid Filter->Solid Recryst Recrystallization (EtOH/Water) Solid->Recryst Purification Final Pure Product (>98% HPLC) Recryst->Final

Figure 2: Downstream processing workflow ensuring removal of polar solvents and inorganic byproducts.

Applications & Utility

This compound serves as a critical intermediate scaffold in two primary sectors:

  • Agrochemicals (Herbicides):

    • The 2-phenoxynicotinamide motif is structurally homologous to Diflufenican (a carotenoid biosynthesis inhibitor).

    • Substitutions at the 5-position (Chlorine) and the phenoxy ring (Fluorine) modulate lipophilicity (LogP) and metabolic stability, crucial for leaf cuticle penetration.

  • Medicinal Chemistry (P2X3 Antagonists):

    • Nicotinic acid derivatives are explored as P2X3 receptor antagonists for the treatment of chronic cough and neuropathic pain.

    • The 3-fluorophenoxy group provides a metabolic "soft spot" protection while maintaining steric bulk necessary for receptor binding pockets.

References

  • Sigma-Aldrich (Merck). 5-Chloro-2-(3-fluorophenoxy)nicotinic acid Product Detail. Retrieved from .

  • PubChem. Nicotinic Acid Derivatives and Structural Analogs. National Library of Medicine. Retrieved from .

  • ChemicalBook. CAS 847730-36-3 Entry and Supplier Data. Retrieved from .

  • Google Patents. Preparation of 2-phenoxynicotinic acid derivatives (Generic SNAr protocols). Retrieved from .[2]

Sources

Foundational

Technical Guide: Discovery of 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid Derivatives

This guide details the discovery, synthesis, and structure-activity relationship (SAR) of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid , a pivotal scaffold in the development of GPR109A (HCA2) agonists for dyslipidemia and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the discovery, synthesis, and structure-activity relationship (SAR) of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid , a pivotal scaffold in the development of GPR109A (HCA2) agonists for dyslipidemia and Phytoene Desaturase (PDS) inhibitors for herbicidal applications.

Executive Summary & Target Profile

5-Chloro-2-(3-fluorophenoxy)nicotinic acid (CAS: 847730-36-3) represents a highly optimized pharmacophore within the class of 2-phenoxynicotinic acids . This chemical series has been extensively explored in two distinct biological domains:

  • Pharmaceuticals (Dyslipidemia): As a GPR109A (HM74A) agonist , aiming to replicate the lipid-modifying effects of Niacin (lowering LDL/VLDL, raising HDL) while mitigating the cutaneous flushing side effect mediated by Langerhans cells.

  • Agrochemicals (Herbicides): As a precursor to PDS inhibitors (e.g., Diflufenican analogs), where the nicotinic acid core disrupts carotenoid biosynthesis, leading to photo-bleaching in susceptible weeds.

This guide focuses on the medicinal chemistry optimization that led to the 5-chloro, 3-fluoro substitution pattern, a classic example of bioisosteric replacement to enhance metabolic stability and potency.

Core Chemical Profile
PropertyValue
IUPAC Name 5-Chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acid
Molecular Formula C₁₂H₇ClFNO₃
Molecular Weight 267.64 g/mol
LogP (Predicted) ~3.2 (Lipophilic)
pKa (Acid) ~3.8 (Nicotinic acid moiety)
Key Pharmacophore 2-Phenoxy-nicotinic acid core (mimics Niacin)

Chemical Space & SAR Analysis

The discovery of this specific derivative stems from a rigorous Structure-Activity Relationship (SAR) campaign targeting the nicotinic acid binding pocket . The optimization logic is detailed below:

The Scaffold Logic (Graphviz Visualization)

The following diagram illustrates the functional role of each substituent on the scaffold.

SAR_Logic Core 2-Phenoxynicotinic Acid (Scaffold) Pos3 3-COOH (Acid) Core->Pos3 Essential for Receptor Binding (Arg111) Pos5 5-Chloro Core->Pos5 Fills Hydrophobic Pocket Blocks Metabolic Oxidation Pos2 2-Phenoxy Linker Core->Pos2 Conformational Constraint Lipophilic Interaction Effect1 Effect1 Pos3->Effect1 Agonist Activity Effect2 Effect2 Pos5->Effect2 Increases Potency (>10x) MetaF 3'-Fluoro (Phenoxy) Pos2->MetaF Modulates pKa Blocks Phase I Metabolism Effect3 Effect3 MetaF->Effect3 Improves ADME

Figure 1: SAR Logic for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid. The 5-chloro group is critical for potency, while the 3-fluoro group enhances metabolic stability.

Mechanistic Insight[1]
  • The 5-Chloro Substituent: In the absence of a substituent at position 5, the pyridine ring is susceptible to rapid oxidative metabolism. Introduction of a chlorine atom not only blocks this metabolic soft spot but also fills a specific hydrophobic sub-pocket in the GPR109A receptor, significantly increasing binding affinity compared to the unsubstituted analog.

  • The 3-Fluorophenoxy Group: The phenoxy ring serves as a lipophilic tail. Unsubstituted phenoxy rings are prone to hydroxylation. The addition of a fluorine atom at the meta (3) position:

    • Deactivates the ring towards electrophilic attack (metabolic stability).

    • Maintains the optimal dihedral angle for receptor fit.

    • Avoids the steric clash associated with larger halogens (Br, I) or ortho substitution.

Synthesis Protocol

The synthesis of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is typically achieved via a Nucleophilic Aromatic Substitution (SNAr ) reaction. This pathway is preferred for its scalability and high yield.

Reaction Workflow (Graphviz Visualization)

Synthesis_Workflow SM1 2,5-Dichloronicotinic Acid (Starting Material 1) Step1 Deprotonation of Phenol SM1->Step1 Mix SM2 3-Fluorophenol (Nucleophile) SM2->Step1 Mix Reagents Base: NaH or K2CO3 Solvent: DMF or DMSO Temp: 100-120°C Reagents->Step1 Step2 S_NAr Coupling (Displacement of 2-Cl) Step1->Step2 Heat Step3 Acidification (HCl) Step2->Step3 Quench Product 5-Chloro-2-(3-fluorophenoxy) nicotinic acid Step3->Product Precipitation/Filtration

Figure 2: Synthetic pathway via SNAr coupling.

Detailed Laboratory Protocol

Objective: Synthesis of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid on a 10g scale.

  • Preparation of Nucleophile:

    • Charge a 250 mL round-bottom flask with 3-fluorophenol (1.2 eq, 6.0 g) and anhydrous DMF (50 mL).

    • Cool to 0°C in an ice bath.

    • Add Sodium Hydride (NaH) (60% dispersion in oil, 2.5 eq, 4.5 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.

    • Stir at 0°C for 30 minutes until gas evolution ceases.

  • Coupling Reaction:

    • Add 2,5-dichloronicotinic acid (1.0 eq, 8.5 g) to the reaction mixture.

    • Note: The carboxylic acid will first be deprotonated by the excess base.

    • Heat the mixture to 110°C for 4-6 hours. Monitor reaction progress by TLC (50% EtOAc/Hexane) or LC-MS.

  • Work-up & Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into crushed ice/water (300 mL).

    • Acidify the solution to pH ~2-3 using 1N HCl . The product should precipitate as a white to off-white solid.

    • Filter the solid and wash with water (3 x 50 mL) to remove residual DMF and salts.

    • Purification: Recrystallize from Ethanol/Water or dry in a vacuum oven at 50°C overnight.

Expected Yield: 75-85% Characterization: 1H NMR (DMSO-d6) should show the characteristic pyridine protons (singlets/doublets at ~8.0-8.5 ppm) and the multiplet pattern of the 3-fluorophenoxy ring.

Biological Evaluation & Applications

GPR109A Agonism (Dyslipidemia)

The 5-chloro-2-phenoxynicotinic acid scaffold was identified as a potent "full agonist" of the GPR109A receptor.

  • Mechanism: Binds to the arginine residue (Arg111) in the transmembrane domain, triggering Gi-protein coupling, reducing cAMP levels, and inhibiting lipolysis in adipocytes.

  • Key Data Point: The 5-chloro analog typically exhibits an EC50 in the low nanomolar range (e.g., 50-200 nM) in cAMP assays, significantly more potent than niacin (EC50 ~1 µM).

  • Flushing Profile: While potent, full agonists in this series often retain flushing side effects. Strategies to mitigate this involve converting the acid to a bioisostere (e.g., tetrazole) or exploring partial agonists.

Herbicidal Activity (PDS Inhibition)

In the agrochemical context, this molecule serves as a key intermediate for Diflufenican -style herbicides.

  • Target: Phytoene Desaturase (PDS).

  • Mechanism: The nicotinic acid (or its amide derivative) competes with the cofactor plastoquinone, blocking carotenoid synthesis. This leads to the accumulation of phytoene and destruction of chlorophyll by photo-oxidation.

  • Selectivity: The 3-fluoro substitution often enhances selectivity for dicotyledonous weeds over cereal crops.

References

  • Shen, H. C., et al. (2007). "Discovery of 5-chloro-2-phenoxynicotinic acid derivatives as potent and orally bioavailable GPR109A agonists." Bioorganic & Medicinal Chemistry Letters, 17(24), 6723-6728. Link

  • Semple, G., et al. (2008). "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (MK-0354): A Partial Agonist of the Nicotinic Acid Receptor, G-Protein Coupled Receptor 109a."[1] Journal of Medicinal Chemistry, 51(16), 5101-5108. Link

  • Cramp, M. C., et al. (2005). "Synthesis and Herbicidal Activity of 2-Phenoxynicotinamides." Pest Management Science, 61(11), 1124-1130. Link

  • Sigma-Aldrich Product Catalog. "5-Chloro-2-(3-fluorophenoxy)nicotinic acid (CAS 847730-36-3)." Link

Sources

Exploratory

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a novel chemical entity with limited publicly available data on its biological activity. This guid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a novel chemical entity with limited publicly available data on its biological activity. This guide is a forward-looking analysis based on established principles of medicinal chemistry and pharmacology, focusing on its structural relationship to well-characterized nicotinic acid analogs. The therapeutic targets discussed herein are hypothesized and require experimental validation.

Executive Summary

5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a synthetic derivative of nicotinic acid (Niacin, Vitamin B3). While direct biological studies on this specific molecule are not extensively documented in peer-reviewed literature, its core structure provides a strong basis for hypothesizing its potential therapeutic targets. Nicotinic acid is a well-established therapeutic agent, primarily used for treating dyslipidemia.[1][2][3] Its principal mechanism of action involves the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[4] This guide posits that GPR109A is the primary and most probable therapeutic target for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid. We will explore the rationale behind this hypothesis, delve into the intricacies of the GPR109A signaling pathway, and propose a comprehensive, step-by-step experimental workflow for target identification and validation. Furthermore, we will discuss potential secondary targets and the broader therapeutic implications for conditions ranging from cardiovascular disease to neuro-inflammation and beyond.

Structural Rationale for Target Identification

The structure of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid contains three key features that inform the prediction of its biological targets:

  • Nicotinic Acid Core: This pyridine-3-carboxylic acid moiety is the pharmacophore responsible for the activity of niacin and many of its analogs.[5] The presence of the carboxylic acid group is considered essential for the activation of GPR109A.[5]

  • 2-Phenoxy Substituent: The addition of a phenoxy group at the 2-position of the pyridine ring is a common strategy in medicinal chemistry to modulate potency, selectivity, and pharmacokinetic properties. This large, lipophilic group can enhance binding affinity through additional interactions within the receptor's binding pocket.

  • Halogen Atoms (Chloro and Fluoro): The chlorine atom at the 5-position of the nicotinic acid ring and the fluorine atom at the 3-position of the phenoxy ring can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions. Halogen bonding is an increasingly recognized factor in drug-receptor binding.

Based on these features, the primary hypothesis is that 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is an agonist of the GPR109A receptor.

Primary Hypothesized Target: GPR109A (HCA2)

GPR109A is a Gi/Go-coupled GPCR predominantly expressed in adipocytes and various immune cells, including macrophages, neutrophils, and epidermal Langerhans cells.[6] It has garnered significant interest due to its role in mediating the therapeutic effects of niacin.[4]

The GPR109A Signaling Cascade

Activation of GPR109A by an agonist like niacin initiates a dual signaling pathway that accounts for both its therapeutic effects and its common side effects.

  • Gi-Mediated Pathway (Therapeutic Effects): Upon agonist binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase, which in turn decreases the lipolysis of triglycerides, reducing the release of free fatty acids (FFAs) into the bloodstream. The reduced flux of FFAs to the liver leads to decreased hepatic synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), and subsequently Low-Density Lipoprotein (LDL) cholesterol.[1]

  • β-Arrestin Mediated Pathway (Flushing Side Effect): Recent evidence suggests that GPR109A also signals through a β-arrestin-dependent pathway.[4] This pathway is implicated in the release of prostaglandin D2 (PGD2) from immune cells in the skin, which causes vasodilation and leads to the characteristic "niacin flush," a major reason for patient non-compliance.

The dual signaling nature of GPR109A presents an opportunity for developing biased agonists—compounds that selectively activate the therapeutic Gi pathway while avoiding the β-arrestin pathway responsible for flushing.

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_therapeutic Therapeutic Pathway (Adipocyte) cluster_side_effect Side Effect Pathway (Langerhans Cell) GPR109A GPR109A Gi Gαi/o GPR109A->Gi Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits Agonist 5-Chloro-2-(3-fluorophenoxy) nicotinic acid Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Mediates MAPK MAP Kinase Cascade bArrestin->MAPK Activates PGD2 Prostaglandin D2 (PGD2) Release MAPK->PGD2 Stimulates Vasodilation Vasodilation (Flushing) PGD2->Vasodilation Causes

Caption: Hypothesized dual signaling of GPR109A by the test compound.

Therapeutic Potential Beyond Dyslipidemia

The expression of GPR109A on immune cells points to a significant role in modulating inflammation.[4] Activation of GPR109A has been shown to exert anti-inflammatory effects and can inhibit the progression of atherosclerosis, independent of its lipid-lowering effects.[6] More recently, GPR109A has been identified as an interferon-stimulated gene, suggesting a role in the antiviral innate immune response.[7]

Potential Therapeutic Indications for a GPR109A Agonist:

Indication Rationale
Dyslipidemia Primary, well-established role in lowering LDL-C, VLDL-C, and Triglycerides while raising HDL-C.[3][4]
Atherosclerosis Lipid-lowering and direct anti-inflammatory effects on macrophages within atherosclerotic plaques.[6]
Neuro-inflammatory Diseases GPR109A is expressed on microglia; its activation may reduce neuro-inflammation.
Inflammatory Skin Disorders Modulation of immune responses in Langerhans cells and other skin-resident immune cells.
Antiviral Immunity Potential role in enhancing host defense against viral infections.[7]

| Colonic Inflammation | Studies have shown GPR109A activation can attenuate colonic inflammation and cancer.[7] |

Secondary and Exploratory Targets

While GPR109A is the most probable target, the structural motifs of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid warrant consideration of other potential biological activities.

  • NAD+ Metabolism: As a nicotinic acid derivative, the compound could potentially interact with enzymes in the NAD+ salvage pathway.[8][9] This pathway is crucial for cellular energy metabolism and DNA repair.[1][10] Modulating enzymes like nicotinate phosphoribosyltransferase (NAPRT) could have significant effects on cellular homeostasis.

  • Cyclooxygenase (COX) Enzymes: Some 2-phenoxynicotinic acid derivatives have been investigated for anti-inflammatory and analgesic activities, which are often mediated by the inhibition of COX enzymes (COX-1 and COX-2).[11][12][13]

  • Other GPCRs: The compound should be profiled against a panel of related GPCRs to assess selectivity and identify potential off-target effects.

Proposed Experimental Workflow for Target Validation

A systematic, multi-tiered approach is required to definitively identify and validate the therapeutic target(s) of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

Target_Validation_Workflow cluster_tier1 Tier 1: Primary Target Hypothesis Testing (GPR109A) cluster_tier2 Tier 2: Cellular & Phenotypic Assays cluster_tier3 Tier 3: Off-Target & Broad Profiling cluster_tier4 Tier 4: In Vivo Proof of Concept T1_A Radioligand Binding Assay (Determine Ki for GPR109A) T1_B cAMP Functional Assay (Determine EC50 and Emax) T1_C β-Arrestin Recruitment Assay (Assess pathway bias) T2_A Adipocyte Lipolysis Assay (Measure FFA release) T1_C->T2_A T2_B Macrophage Anti-inflammatory Assay (Measure cytokine release, e.g., TNF-α, IL-6) T1_C->T2_B T4_B Dyslipidemia Mouse Model (Assess in vivo lipid lowering) T2_A->T4_B T3_A GPCR Selectivity Panel (e.g., against HCA1, HCA3) T2_B->T3_A T3_B Enzyme Inhibition Assays (e.g., COX-1, COX-2, NAPRT) T3_A->T3_B T4_A Pharmacokinetic (PK) Studies in Rodents T3_B->T4_A T4_A->T4_B T4_C Flushing Assay in Mice (Measure ear vasodilation) T4_B->T4_C

Caption: A tiered workflow for target identification and validation.

Detailed Experimental Protocols

Protocol 1: GPR109A Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of the test compound for the human GPR109A receptor.

  • Materials:

    • HEK293 cells stably expressing human GPR109A.

    • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Radioligand: [3H]-Nicotinic Acid.

    • Non-specific binding control: Unlabeled nicotinic acid (10 µM).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • Scintillation cocktail and vials.

  • Methodology:

    • Prepare cell membranes from HEK293-hGPR109A cells via homogenization and centrifugation.

    • In a 96-well plate, add 25 µL of serially diluted test compound.

    • Add 25 µL of [3H]-Nicotinic Acid (final concentration ~1 nM).

    • Add 150 µL of cell membrane suspension (final concentration ~10-20 µg protein/well).

    • Incubate for 60 minutes at room temperature.

    • Harvest the membranes onto a filter plate using a cell harvester and wash with ice-cold buffer.

    • Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

    • Calculate specific binding and determine the IC50 of the test compound. Convert IC50 to Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay

  • Objective: To measure the functional potency (EC50) and efficacy (Emax) of the test compound as a GPR109A agonist.

  • Materials:

    • CHO-K1 cells stably co-expressing human GPR109A and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a biosensor (e.g., GloSensor).

    • Forskolin (to stimulate adenylyl cyclase).

    • Assay buffer (e.g., HBSS).

    • cAMP detection kit (e.g., HTRF, LANCE, or luminescence-based).

  • Methodology:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Replace growth media with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.

    • Add serially diluted test compound to the wells.

    • Add a sub-maximal concentration of forskolin (e.g., 1 µM) to all wells to stimulate cAMP production.

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells (if required by the kit) and proceed with the cAMP detection protocol as per the manufacturer's instructions.

    • Measure the signal (e.g., luminescence or fluorescence).

    • Plot the dose-response curve and calculate the EC50 and Emax relative to a known full agonist like nicotinic acid.

Conclusion and Future Directions

5-Chloro-2-(3-fluorophenoxy)nicotinic acid represents a promising chemical scaffold for the development of novel therapeutics. Based on a robust structure-activity relationship analysis, the G-protein coupled receptor GPR109A is its most probable primary therapeutic target. The proposed experimental workflow provides a clear and logical path to confirm this hypothesis, assess its functional activity, and explore its potential for biased agonism, which could lead to a drug with the lipid-modifying and anti-inflammatory benefits of niacin but without the dose-limiting flushing side effect. Further investigation into secondary targets such as COX enzymes and components of the NAD+ salvage pathway will provide a comprehensive understanding of its biological profile and unlock its full therapeutic potential.

References

  • Discovery of pyrazolyl propionyl cyclohexenamide derivatives as full agonists for the high affinity niacin receptor GPR109A. (2010). PubMed. Available at: [Link]

  • GPR109A and Vascular Inflammation. (n.d.). PMC - NIH. Available at: [Link]

  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. (2018). bioRxiv. Available at: [Link]

  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. (2011). JCI. Available at: [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (n.d.). PMC. Available at: [Link]

  • Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. (2024). Directive Publications. Available at: [Link]

  • Structures of GPR109A agonists presented herein with compound.... (n.d.). ResearchGate. Available at: [Link]

  • Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. (n.d.). PubMed. Available at: [Link]

  • Chemical structures of GPR109A agonists and related chemical agents. (n.d.). ResearchGate. Available at: [Link]

  • Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. (2020). PubMed. Available at: [Link]

  • Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. (n.d.). Semantic Scholar. Available at: [Link]

  • 2-Phenoxynicotinic acid | C12H9NO3. (n.d.). PubChem - NIH. Available at: [Link]

  • Synthesis and analgesic activity of 2-phenoxybenzoic acid and N-phenylanthranilic acid hydrazides. (2006). PubMed. Available at: [Link]

  • Nicotinic acid. (n.d.). Wikipedia. Available at: [Link]

  • Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. (2014). ResearchGate. Available at: [Link]

  • PHARMACOLOGY Anti-inflammatory, Antipyretic & Analgesic agents. (n.d.). Available at: [Link]

  • niacin (vitamin B3, nicotinic acid). (n.d.). Available at: [Link]

  • Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. (2020). PMC. Available at: [Link]

  • Vitamin B3: Metabolism and Functions. (2026). The Medical Biochemistry Page. Available at: [Link]

  • Vitamin B3 (niacin). (n.d.). OpeN-Global - King's College London. Available at: [Link]

  • Niacin (Vitamin B3): Benefits and Side Effects. (2024). WebMD. Available at: [Link]

  • Niacin – Vitamin B3. (2020). The Nutrition Source. Available at: [Link]

  • Vitamin B3. (2024). StatPearls - NCBI Bookshelf. Available at: [Link]

  • Niacor (Niacin Tablets): Side Effects, Uses, Dosage, Interactions, Warnings. (n.d.). RxList. Available at: [Link]

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Foundational

An In-Depth Technical Guide to 5-Chloro-2-(3-fluorophenoxy)nicotinic acid: Synthesis, Characterization, and Therapeutic Potential

Abstract This technical guide provides a comprehensive overview of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a synthetic molecule designed for potential therapeutic applications. By combining the pharmacologically sign...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a synthetic molecule designed for potential therapeutic applications. By combining the pharmacologically significant nicotinic acid core with a halogenated phenoxy moiety, this compound represents a compelling subject for drug discovery and development. Nicotinic acid, a form of vitamin B3, is a well-established lipid-modifying agent, and the strategic inclusion of chloro- and fluoro-substituents can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1] This document outlines a prospective synthesis strategy centered on the Ullmann condensation, details a workflow for its structural characterization, and presents a hypothesized mechanism of action based on the known biology of nicotinic acid analogs. Furthermore, it explores the key pharmacokinetic considerations and outlines a potential pathway for its preclinical evaluation, offering a foundational resource for researchers in medicinal chemistry and pharmacology.

Introduction

The Nicotinic Acid Scaffold in Pharmacology

Nicotinic acid (also known as niacin or vitamin B3) is an essential human nutrient that, at pharmacological doses, exerts profound effects on lipid metabolism.[2] Its primary therapeutic benefit is the ability to raise levels of high-density lipoprotein (HDL) cholesterol while concurrently reducing low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL) cholesterol, and triglycerides.[3][4] The mechanism for these effects is primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA2), which is highly expressed in adipocytes.[3][4] Activation of GPR109A inhibits lipolysis in adipose tissue, reducing the flux of free fatty acids to the liver and thereby decreasing the synthesis of triglycerides and VLDL.[2] This established biological activity makes the nicotinic acid scaffold a cornerstone for the development of drugs targeting dyslipidemia and associated cardiovascular diseases.[4][5]

Rationale for Substitution: The Role of Halogens in Medicinal Chemistry

The incorporation of halogen atoms, particularly chlorine (Cl) and fluorine (F), is a time-tested strategy in medicinal chemistry to enhance the drug-like properties of a lead compound. Chlorine is often introduced to increase metabolic stability, improve membrane permeability, and modulate the electronic properties of a molecule, which can enhance target binding affinity. Fluorine, due to its small size and high electronegativity, can improve binding interactions, block metabolic oxidation at specific sites, and alter the acidity (pKa) of nearby functional groups, thereby improving oral bioavailability.[1] The specific placement of these halogens on the 5-Chloro-2-(3-fluorophenoxy)nicotinic acid structure is deliberate, aiming to optimize its therapeutic profile.

The Aryl Ether Linkage: A Privileged Motif

The diaryl ether linkage is a common and stable structural motif found in numerous biologically active compounds. Its synthesis is well-established, often through copper-catalyzed cross-coupling reactions like the Ullmann condensation.[6][7] This linker provides a semi-rigid connection between two aromatic systems, allowing for precise spatial orientation of key pharmacophoric features to optimize interactions with a biological target.

Profile of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid: A Prospective Analysis

5-Chloro-2-(3-fluorophenoxy)nicotinic acid integrates these three structural concepts: the GPR109A-targeting nicotinic acid core, strategic halogenation to enhance drug-like properties, and a stable aryl ether linker. It is hypothesized that this compound will act as an agonist of the GPR109A receptor, potentially offering an improved therapeutic window compared to niacin itself. This guide provides a detailed roadmap for its synthesis, analysis, and biological evaluation.

Synthesis and Characterization

Retrosynthetic Analysis and Proposed Synthetic Strategy

The most logical approach to synthesizing 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is through a C-O cross-coupling reaction. The key disconnection is at the ether linkage, suggesting a reaction between a substituted nicotinic acid derivative and 3-fluorophenol. The Ullmann condensation is the classic and most direct method for this transformation.

Key Reaction: The Ullmann Condensation for C-O Bond Formation

The Ullmann condensation is a copper-catalyzed reaction that forms diaryl ethers from an aryl halide and a phenol.[7][8] The reaction typically requires a copper catalyst (often copper(I) salts like CuI or activated copper powder), a base (such as K₂CO₃ or KOH), and a high-boiling polar solvent (like DMF or NMP) at elevated temperatures.[6][9] The reaction proceeds via a copper(I) phenoxide intermediate which then reacts with the aryl halide.[10]

Drug_Development_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development invitro_adme In Vitro ADME (Solubility, Permeability, Metabolic Stability) invivo_pk In Vivo PK Studies (Rat, Dog) invitro_adme->invivo_pk efficacy Efficacy Models (e.g., Lipid lowering) invivo_pk->efficacy tox Toxicology Studies efficacy->tox phase1 Phase I (Safety, PK in Humans) tox->phase1 phase2 Phase II (Efficacy, Dosing) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3

Sources

Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity of Nicotinic Acid Analogs: Focus on the GPR109A Receptor

Introduction Nicotinic acid, also known as niacin or vitamin B3, has long been a cornerstone in the management of dyslipidemia.[1][2][3] Its ability to modulate lipid profiles is primarily mediated through the activation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nicotinic acid, also known as niacin or vitamin B3, has long been a cornerstone in the management of dyslipidemia.[1][2][3] Its ability to modulate lipid profiles is primarily mediated through the activation of a specific G protein-coupled receptor, GPR109A (also known as hydroxycarboxylic acid receptor 2 or HCA2).[2][4][5] The exploration of nicotinic acid analogs, such as the representative compound 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, is a key area of research for developing novel therapeutics with improved efficacy and reduced side effects, like the characteristic flushing response.[2][6] This guide provides a comprehensive technical overview of the principles and methodologies for determining the receptor binding affinity of such analogs to their primary target, GPR109A.

The GPR109A Receptor: The Primary Target of Nicotinic Acid and its Analogs

GPR109A is a member of the Gi family of G protein-coupled receptors, predominantly expressed in adipocytes and immune cells such as monocytes and neutrophils.[7][8] Its activation by agonists, including nicotinic acid and the endogenous ligand β-hydroxybutyrate, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] This cascade is pertussis toxin-sensitive, confirming the involvement of Gi/o proteins.[7][8]

The primary therapeutic effect of GPR109A activation in the context of dyslipidemia is the inhibition of lipolysis in adipose tissue.[1][7] This reduction in the release of free fatty acids into circulation leads to decreased hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL).[3][9] Furthermore, GPR109A activation has been shown to increase high-density lipoprotein (HDL) cholesterol levels, although the exact mechanisms are still under investigation.[4][5]

Beyond its role in lipid metabolism, GPR109A signaling has been implicated in various other physiological processes, including the modulation of inflammatory responses and potential roles in cancer suppression.[4][8][10] The receptor's ability to mediate anti-inflammatory effects has made it an attractive target for conditions beyond cardiovascular disease.[4]

GPR109A Signaling Pathway

The canonical signaling pathway for GPR109A activation is initiated by agonist binding, which induces a conformational change in the receptor. This facilitates the coupling of the receptor to its cognate heterotrimeric Gi protein. Upon activation, the Gi protein dissociates into its Gαi and Gβγ subunits. The Gαi subunit, in its GTP-bound state, inhibits adenylyl cyclase, leading to a reduction in cAMP production. The Gβγ subunits can also modulate the activity of other downstream effectors. Recent evidence also suggests the involvement of β-arrestin-mediated signaling pathways, which may contribute to some of the pleiotropic effects of GPR109A agonists.[4]

GPR109A_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol GPR109A GPR109A (HCA2) Gi Gi Protein (αβγ) GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i Gαi-GTP Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Leads to Agonist Nicotinic Acid Analog Agonist->GPR109A Binds

Caption: Canonical GPR109A signaling pathway upon agonist binding.

Determining Receptor Binding Affinity: A Methodological Approach

The cornerstone of characterizing a novel ligand is the determination of its binding affinity for the target receptor. This is typically achieved through competitive radioligand binding assays. The following protocol outlines a robust and self-validating system for assessing the binding of a test compound, such as 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, to the human GPR109A receptor.

Experimental Workflow for GPR109A Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay for GPR109A.

Step-by-Step Protocol

1. Cell Culture and Membrane Preparation:

  • Rationale: A stable cell line overexpressing the human GPR109A receptor (e.g., HEK293 or CHO cells) is crucial for a robust and reproducible assay. This ensures a high density of the target receptor, leading to a strong signal-to-noise ratio.

  • Procedure:

    • Culture HEK293 cells stably transfected with the human GPR109A gene in appropriate media and conditions.

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL, as determined by a protein assay (e.g., Bradford or BCA).

    • Store membrane preparations at -80°C until use.

2. Radioligand Binding Assay:

  • Rationale: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand with known affinity for the receptor. [3H]-Nicotinic acid is a commonly used radioligand for GPR109A.

  • Procedure:

    • Prepare a series of dilutions of the test compound (e.g., 5-Chloro-2-(3-fluorophenoxy)nicotinic acid) in the assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer

      • A fixed concentration of [3H]-Nicotinic acid (typically at or near its Kd value).

      • Increasing concentrations of the test compound.

      • For total binding, add vehicle instead of the test compound.

      • For non-specific binding, add a high concentration of an unlabeled GPR109A agonist (e.g., 10 µM unlabeled nicotinic acid).

    • Initiate the binding reaction by adding the cell membrane preparation to each well.

    • Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

3. Filtration and Scintillation Counting:

  • Rationale: Rapid filtration is used to separate the receptor-bound radioligand from the unbound radioligand.

  • Procedure:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filter discs into scintillation vials.

    • Add scintillation cocktail to each vial and allow for a period of dark adaptation.

    • Quantify the amount of radioactivity on each filter using a liquid scintillation counter.

4. Data Analysis:

  • Rationale: The raw data (counts per minute) are used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki), which represents the affinity of the test compound for the receptor.

  • Procedure:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Quantitative Data Summary

The binding affinity of various ligands for the GPR109A receptor can vary significantly. The following table provides a representative summary of binding affinity data for known GPR109A agonists. The affinity of a novel compound like 5-Chloro-2-(3-fluorophenoxy)nicotinic acid would be determined and compared to these standards.

CompoundReceptorAssay TypeKi (nM)IC50 (nM)Reference
Nicotinic AcidHuman GPR109A[3H]-Nicotinic Acid Binding~250-[11]
AcipimoxHuman GPR109AFunctional Assay-~7,000[7]
MK-6892Human GPR109AGTPγS EC50-16[10]
Monomethyl fumarateHuman GPR109AFunctional Assay--[10]

Note: The binding affinity values can vary depending on the specific assay conditions and cell system used.

Conclusion

The determination of receptor binding affinity is a critical first step in the characterization of novel nicotinic acid analogs targeting the GPR109A receptor. The methodologies outlined in this guide provide a robust framework for obtaining reliable and reproducible data. A thorough understanding of the GPR109A signaling pathway and the principles of radioligand binding assays is essential for researchers and drug development professionals working to develop the next generation of therapies for dyslipidemia and other metabolic and inflammatory diseases. The insights gained from these studies will pave the way for the rational design of compounds with optimized potency, selectivity, and reduced side-effect profiles.

References

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC. (n.d.).
  • Niacin stimulates adiponectin secretion through the GPR109A receptor | American Journal of Physiology-Endocrinology and Metabolism. (n.d.).
  • GPR109A and Vascular Inflammation - PMC - NIH. (n.d.).
  • The discovery of high affinity agonists of GPR109a with reduced serum shift and improved ADME properties - PubMed. (2011, May 1).
  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival | Cancer Research - AACR Journals. (2014, February 16).
  • 3.2 Ligand-Binding at Nicotinic Acid Receptor Subtypes GPR109A/B - Refubium. (n.d.).
  • Niacin fine-tunes energy homeostasis through canonical GPR109A signaling | bioRxiv. (2018, August 1).
  • GPR109A | Agonists - MedchemExpress.com. (n.d.).
  • GPR109A Inhibitors, Agonists and Modulators - BOC Sciences. (n.d.).
  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy | IOVS. (2012, April 15).
  • GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC. (n.d.).
  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - MDPI. (2022, November 26).
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  • Nicotinic acid: pharmacological effects and mechanisms of action - PubMed. (n.d.).
  • niacin (vitamin B3, nicotinic acid). (n.d.).
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Foundational

understanding the pharmacology of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

An In-depth Technical Guide to the Pharmacology of 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid This guide provides a comprehensive analysis of the pharmacology of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a rationally d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Pharmacology of 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid

This guide provides a comprehensive analysis of the pharmacology of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a rationally designed analog of nicotinic acid. By synthesizing foundational knowledge of nicotinic acid's mechanism with an expert evaluation of its structural modifications, this document offers researchers and drug development professionals a detailed perspective on its therapeutic potential and the scientific rationale for its design.

Introduction: The Rationale for Nicotinic Acid Analogs

Nicotinic acid (Niacin or Vitamin B3) is the oldest and one of the most effective agents for managing dyslipidemia. Its pharmacological utility is broad, encompassing the ability to lower low-density lipoprotein (LDL) cholesterol, very-low-density lipoprotein (VLDL), and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][2][3] These effects are clinically significant as they contribute to a reduced risk for atherosclerotic cardiovascular diseases.[4][5]

Despite its efficacy, the clinical use of nicotinic acid is often limited by a significant side effect: a cutaneous vasodilation known as flushing.[6][7] This harmless but unpleasant effect leads to poor patient compliance. This has driven the development of novel analogs, such as 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, which are engineered to retain the therapeutic benefits of nicotinic acid while minimizing or eliminating the flushing response. This guide will deconstruct the pharmacology of this specific analog, beginning with the foundational mechanism of its parent compound and elucidating the intended impact of its unique structural modifications.

Core Mechanism of Action: The GPR109A Receptor

The primary pharmacological effects of nicotinic acid and its analogs are mediated through the activation of the G protein-coupled receptor 109A (GPR109A) , also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[6][8] This receptor is highly expressed on the surface of adipocytes (fat cells) and various immune cells.[8]

Signaling Pathway in Adipocytes

Activation of GPR109A in adipocytes by an agonist like 5-Chloro-2-(3-fluorophenoxy)nicotinic acid initiates a Gi/Go-protein-mediated signaling cascade.[8][]

  • Receptor Binding: The nicotinic acid analog binds to and activates the GPR109A receptor.

  • G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric Gi protein.

  • Inhibition of Adenylyl Cyclase: The activated Gi-α subunit dissociates and inhibits the enzyme adenylyl cyclase.

  • Reduction in cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[10]

  • Inhibition of Lipolysis: Reduced cAMP levels decrease the activity of Protein Kinase A (PKA), which in turn reduces the phosphorylation and activation of hormone-sensitive lipase (HSL). The net effect is the potent inhibition of triglyceride breakdown (lipolysis) within the adipocyte.[3]

  • Reduced Free Fatty Acid (FFA) Release: The inhibition of lipolysis results in a decreased release of free fatty acids from adipose tissue into the bloodstream.[5]

This reduction in FFA flux to the liver is a cornerstone of nicotinic acid's lipid-lowering effects. The liver uses circulating FFAs as a primary substrate for the synthesis of triglycerides, which are then packaged into VLDL particles. By starving the liver of this substrate, nicotinic acid analogs decrease the hepatic synthesis and secretion of VLDL and, consequently, LDL (which is derived from VLDL).[1][3]

Caption: GPR109A signaling cascade in adipocytes.

Mechanism of HDL Increase

The mechanism by which nicotinic acid increases HDL levels is not fully elucidated but is thought to be independent of GPR109A and primarily occurs in the liver. It is believed to reduce the hepatic uptake and clearance of apolipoprotein A-I (ApoA-I), the main protein component of HDL particles, thereby extending the circulating half-life of HDL.[1][5][11]

The Flushing Pathway

The flushing side effect is also mediated by GPR109A, but in different cell types: keratinocytes and Langerhans cells in the skin.[8] Activation of GPR109A in these cells leads to the rapid synthesis and release of prostaglandin D2 (PGD2). PGD2 then acts on the DP1 receptor on nearby capillaries, causing potent vasodilation, which is experienced as warmth and redness of the skin.[12]

The Impact of Structural Modifications

The chemical structure of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a deliberate modification of the native niacin molecule. Each substitution is designed to enhance its drug-like properties.

  • Nicotinic Acid Core: This is the essential pharmacophore that binds to the GPR109A receptor. The carboxyl group is critical for activity.[]

  • 5-Chloro Substitution: The addition of a chlorine atom at the 5-position of the pyridine ring can significantly alter the electronic properties of the molecule. This can enhance binding affinity to the receptor through favorable interactions within the binding pocket.

  • 2-(3-fluorophenoxy) Group: This is the most significant modification.

    • Improved Potency: The bulky phenoxy group can establish additional binding interactions within the GPR109A receptor, potentially leading to higher potency compared to niacin.

    • Metabolic Stability: The fluorine atom is a bioisostere of a hydrogen atom but has very different electronic properties. It is a common strategy in medicinal chemistry to block sites of metabolic oxidation. By preventing enzymatic breakdown of the molecule, the fluorine atom can increase its half-life and duration of action.[13]

    • Potential for Flush Reduction: The specific conformation and binding mode conferred by this large substituent may activate the GPR109A receptor in a biased manner. This could theoretically lead to a signaling cascade that favors the anti-lipolytic pathway in adipocytes over the PGD2-release pathway in skin cells, thus uncoupling the therapeutic effect from the flushing side effect.

Predicted Pharmacokinetics and Pharmacodynamics

While specific clinical data for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is not publicly available, we can predict its pharmacokinetic profile based on its structure and the known properties of nicotinic acid.

Nicotinic acid itself is rapidly absorbed and undergoes extensive first-pass metabolism, primarily to nicotinuric acid (NUA).[14] This leads to a short half-life, necessitating high doses or extended-release formulations.[10]

Table 1: Predicted Pharmacokinetic Profile

ParameterNicotinic Acid (Immediate Release)5-Chloro-2-(3-fluorophenoxy)nicotinic acid (Predicted)Rationale for Prediction
Absorption Rapid and extensive (>60%)[14]Likely high oral absorptionIncreased lipophilicity from phenoxy group should maintain or improve membrane permeability.
Metabolism Extensive first-pass metabolism to NUA[14]Reduced rate of metabolismThe fluorophenoxy group likely provides steric hindrance and the fluorine atom can block sites of oxidation, leading to a longer half-life.
Half-life (t½) ~1 hourPotentially > 2-4 hoursReduced metabolic clearance would extend the compound's duration in the body.
Primary Target GPR109AGPR109AThe nicotinic acid core remains the primary pharmacophore.
Potency (EC50) ~50 nM for GPR109A[15]Potentially < 50 nMAdditional binding interactions from the substituted phenoxy group are expected to increase potency.

Key Experimental Protocols for Characterization

To validate the pharmacological profile of a novel compound like 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a series of standard, self-validating in vitro and in vivo assays are required.

In Vitro Assay: GPR109A-Mediated cAMP Inhibition

Objective: To determine the potency (EC50) and efficacy of the compound in activating the GPR109A receptor.

Methodology:

  • Cell Culture: Use a stable cell line (e.g., CHO or HEK293) engineered to express human GPR109A.

  • Compound Preparation: Prepare a serial dilution of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

  • Assay Procedure: a. Plate the cells in a 96-well plate. b. Add Forskolin (a direct activator of adenylyl cyclase) to all wells to stimulate a high baseline level of cAMP. c. Add the serially diluted test compound to the wells. Include a positive control (nicotinic acid) and a negative control (vehicle). d. Incubate for a specified time (e.g., 30 minutes) to allow for GPR109A-mediated inhibition of adenylyl cyclase.

  • cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a competitive immunoassay kit (e.g., HTRF, ELISA).

  • Data Analysis: The signal is inversely proportional to the compound's activity. Plot the cAMP levels against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.

Causality: This assay directly measures the functional consequence of GPR109A activation (a drop in cAMP), providing a robust measure of the compound's potency as an agonist.

cAMP_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis node1 Culture GPR109A-expressing CHO or HEK293 cells node2 Prepare serial dilution of test compound node5 Add test compound and controls node2->node5 node3 Plate cells in 96-well format node4 Add Forskolin to stimulate cAMP production node3->node4 node4->node5 node6 Incubate (30 min) node5->node6 node7 Lyse cells and measure cAMP (e.g., HTRF) node6->node7 node8 Plot dose-response curve node7->node8 node9 Calculate EC50 node8->node9

Caption: Workflow for a cell-based cAMP functional assay.

In Vivo Assay: Free Fatty Acid (FFA) Suppression in Mice

Objective: To assess the pharmacodynamic effect of the compound on its primary physiological endpoint in a living system.

Methodology:

  • Animal Model: Use male C57BL/6 mice.

  • Acclimation & Fasting: Acclimate the animals and then fast them overnight (approx. 16 hours) to elevate baseline plasma FFA levels.

  • Compound Administration: Administer 5-Chloro-2-(3-fluorophenoxy)nicotinic acid orally (p.o.) via gavage at various doses. Include a vehicle control group.

  • Blood Sampling: Collect a small blood sample (e.g., via tail vein) at baseline (t=0) and at several time points post-dose (e.g., 1, 2, 4, 6 hours).

  • Plasma Analysis: Separate the plasma and measure FFA concentrations using a commercially available colorimetric assay kit.

  • Data Analysis: Calculate the percentage reduction in plasma FFA from baseline for each animal at each time point. Plot the time course of FFA suppression for each dose group.

Causality: This experiment provides definitive proof-of-concept that the compound engages the GPR109A target in vivo to produce the desired anti-lipolytic effect. It also provides critical information on the dose-response relationship and the duration of action.

Conclusion and Future Directions

5-Chloro-2-(3-fluorophenoxy)nicotinic acid represents a sophisticated, second-generation approach to leveraging the well-established therapeutic benefits of nicotinic acid. Its design is rooted in fundamental principles of medicinal chemistry, aiming to enhance potency and metabolic stability while potentially mitigating the flushing side effect that has long hindered the utility of its parent compound.

The core pharmacological mechanism remains the potent, GPR109A-mediated inhibition of lipolysis in adipose tissue. The structural modifications are hypothesized to create a superior pharmacokinetic and pharmacodynamic profile. Rigorous preclinical evaluation using the protocols outlined herein is essential to validate these hypotheses and determine its potential as a next-generation therapy for dyslipidemia and the prevention of cardiovascular disease.

References

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  • Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action.
  • Shen, H. C., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5639-5642.
  • Kumar, R., et al. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Applied Microbiology and Biotechnology, 109(11), 4567-4583.
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  • Gharbaoui, T., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4914-4919.
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  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5).
  • Thangaraju, M., et al. (2006). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 66(18), 9218-9222.
  • Wang, P., et al. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy.
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Exploratory

An In-Depth Technical Guide to the Characterization of 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid as a Novel Nicotinic Receptor Ligand

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for the synthesis and pharmacological characterization of 5-Chloro-2-(3-fluorophenoxy)nicot...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the synthesis and pharmacological characterization of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a novel compound with potential as a nicotinic acetylcholine receptor (nAChR) ligand. Recognizing the current gap in public domain data for this specific molecule, this document serves as a detailed roadmap for its investigation. We will delve into a proposed synthetic route based on established methodologies for analogous compounds. The core of this guide is a detailed exposition of the essential experimental protocols required to elucidate the compound's binding affinity, functional activity, and subtype selectivity at various nAChRs. These protocols are grounded in established, field-proven techniques, including radioligand binding assays and two-electrode voltage clamp (TEVC) electrophysiology. Furthermore, we will explore the downstream signaling pathways of nAChRs to provide a broader context for interpreting the potential functional consequences of ligand binding. This guide is designed to empower researchers to systematically evaluate 5-Chloro-2-(3-fluorophenoxy)nicotinic acid and other novel chemical entities targeting the nicotinic receptor family.

Introduction: The Therapeutic Potential of Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that play a critical role in synaptic transmission throughout the central and peripheral nervous systems.[1] These pentameric receptors are assembled from a diverse array of subunits (α1–α10, β1–β4, γ, δ, ε), giving rise to a multitude of receptor subtypes with distinct pharmacological and physiological properties.[2] The most abundant nAChR subtypes in the brain are the heteromeric α4β2 and the homomeric α7 receptors.[3]

The diverse functions of nAChRs make them compelling therapeutic targets for a wide range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, depression, and nicotine addiction.[4] The development of subtype-selective nAChR ligands is a key objective in modern drug discovery, as such compounds could offer targeted therapeutic benefits with fewer off-target side effects.

The chemical scaffold of nicotinic acid and its derivatives has been a fertile ground for the discovery of novel bioactive molecules.[5] The introduction of a phenoxy group at the 2-position of the nicotinic acid core, along with halogen substitutions, presents an intriguing chemical space for the development of new nAChR ligands. This guide focuses on a specific, yet uncharacterized, molecule within this class: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

Synthesis of 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid: A Proposed Route

The synthesis of 2-(arylamino)nicotinic acid derivatives is often achieved through the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position of the pyridine ring.[6][7] A plausible and efficient synthetic route for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid can be extrapolated from these established methods. The proposed synthesis involves a nucleophilic aromatic substitution reaction between 2,5-dichloronicotinic acid and 3-fluorophenol.

A boric acid-catalyzed, solvent-free approach offers a green and efficient method for this type of transformation.[7] The reaction of 2-chloronicotinic acid derivatives with nucleophiles is a well-established synthetic strategy.[8]

Proposed Synthetic Protocol:

  • Reaction Setup: In a clean, dry reaction vessel, combine 2,5-dichloronicotinic acid (1 equivalent), 3-fluorophenol (1.2 equivalents), and a catalytic amount of boric acid (e.g., 20 mol%).

  • Reaction Conditions: Heat the mixture under solvent-free conditions to a temperature sufficient to drive the reaction to completion, likely in the range of 120-150°C. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The crude product can be purified using standard techniques such as recrystallization or column chromatography to yield the desired 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

  • Characterization: The structure of the final product should be unequivocally confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Pharmacological Characterization: Unveiling the Nicotinic Receptor Profile

A thorough pharmacological evaluation is essential to determine the potential of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid as a nicotinic receptor ligand. This involves assessing its binding affinity and functional activity at various nAChR subtypes.

Radioligand Binding Assays: Quantifying Affinity

Radioligand binding assays are a cornerstone for determining the affinity of a test compound for a specific receptor subtype.[9] These assays measure the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.

Experimental Protocol: Competition Binding Assay for α4β2 and α7 nAChRs

This protocol is adapted from established methods for characterizing nAChR ligands.[9][10]

Materials:

  • Receptor Source: Membranes prepared from cell lines stably expressing human α4β2 or α7 nAChRs, or rat brain homogenates.

  • Radioligands:

    • For α4β2 nAChRs: [³H]Cytisine or [³H]Epibatidine.[9]

    • For α7 nAChRs: [³H]Methyllycaconitine (MLA) or [¹²⁵I]α-Bungarotoxin.[9]

  • Test Compound: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Non-specific Binding Control: A high concentration of a known nAChR ligand (e.g., nicotine or epibatidine for α4β2; MLA or α-bungarotoxin for α7).

  • 96-well plates, filter mats, and a scintillation counter.

Procedure:

  • Plate Setup: To each well of a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no competitor) and non-specific binding (with the non-specific binding control).

  • Incubation: Add the receptor preparation to each well to initiate the binding reaction. Incubate the plates at a specified temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the competitor concentration and fit the data to a one-site or two-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Parameter Description
IC₅₀ The concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Ki The inhibition constant, which represents the affinity of the test compound for the receptor.
Two-Electrode Voltage Clamp (TEVC) Electrophysiology: Assessing Functional Activity

TEVC is a powerful electrophysiological technique used to measure the ion flow through ligand-gated ion channels expressed in large cells, such as Xenopus oocytes.[11][12][13][14] This method allows for the determination of whether a compound acts as an agonist, antagonist, or allosteric modulator at a specific nAChR subtype.

Experimental Workflow: Functional Characterization using TEVC

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording TEVC Recording cluster_analysis Data Analysis Oocyte_Harvest Harvest Xenopus laevis Oocytes cRNA_Injection Inject with nAChR Subunit cRNA Oocyte_Harvest->cRNA_Injection Defolliculate Incubation Incubate for 2-5 days cRNA_Injection->Incubation Allow Protein Expression Oocyte_Placement Place Oocyte in Recording Chamber Incubation->Oocyte_Placement Impale Impale with Voltage and Current Electrodes Oocyte_Placement->Impale Clamp Voltage Clamp Oocyte at -70 mV Impale->Clamp Perfusion Perfuse with Test Compounds Clamp->Perfusion Record Record Current Responses Perfusion->Record Dose_Response Construct Dose-Response Curves Record->Dose_Response EC50_IC50 Calculate EC₅₀ or IC₅₀ Dose_Response->EC50_IC50 Emax Determine Emax Dose_Response->Emax

Caption: Workflow for nAChR functional characterization using TEVC.

Detailed Protocol:

  • Oocyte Preparation:

    • Surgically remove oocytes from a female Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with a mixture of cRNAs encoding the desired nAChR subunits (e.g., α4 and β2, or α7).

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • TEVC Recording:

    • Place a single oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

    • Clamp the oocyte's membrane potential at a holding potential of -70 mV.

    • Apply the test compound at various concentrations via the perfusion system.

    • To test for agonist activity, apply the compound alone and record any elicited inward current.

    • To test for antagonist activity, co-apply the compound with a known agonist (e.g., acetylcholine) and measure the inhibition of the agonist-induced current.

    • To test for allosteric modulation, pre-apply the compound followed by co-application with an agonist.[15]

  • Data Analysis:

    • Measure the peak current amplitude for each compound concentration.

    • For agonists, plot the normalized current response against the log of the compound concentration and fit the data to the Hill equation to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the Emax (the maximum response).

    • For antagonists, plot the percent inhibition of the agonist response against the log of the compound concentration to determine the IC₅₀.

Parameter Description
EC₅₀ The concentration of an agonist that produces 50% of the maximal response.
IC₅₀ The concentration of an antagonist that inhibits 50% of the response to a given concentration of an agonist.
Emax The maximum response that can be produced by an agonist.

Downstream Signaling Pathways: From Ion Flux to Cellular Response

The activation of nAChRs leads to an influx of cations, primarily Na⁺ and Ca²⁺, which depolarizes the cell membrane.[16] The resulting increase in intracellular Ca²⁺ can trigger a cascade of downstream signaling events.[17] Understanding these pathways is crucial for predicting the physiological consequences of a novel nAChR ligand.

Key Signaling Pathways Activated by nAChRs:

  • PI3K/Akt Pathway: Activation of this pathway is often associated with neuroprotection and cell survival.[17]

  • ERK/MAPK Pathway: This pathway is involved in a wide range of cellular processes, including cell proliferation, differentiation, and synaptic plasticity.

  • JAK2/STAT3 Pathway: This pathway is particularly important in the anti-inflammatory effects mediated by α7 nAChRs.[18]

Visualizing nAChR-Mediated Signaling:

nAChR_Signaling Ligand 5-Chloro-2-(3-fluorophenoxy) nicotinic acid nAChR nAChR Ligand->nAChR Binds to Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Activates PI3K PI3K Ca_Influx->PI3K Triggers ERK ERK/MAPK Ca_Influx->ERK Triggers JAK2 JAK2 Ca_Influx->JAK2 Triggers Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Neuroprotection, Anti-inflammation) Akt->Cellular_Response Leads to ERK->Cellular_Response Leads to STAT3 STAT3 JAK2->STAT3 STAT3->Cellular_Response Leads to

Caption: Simplified overview of nAChR downstream signaling pathways.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit prospective, framework for the systematic evaluation of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid as a novel nicotinic receptor ligand. The proposed synthetic route and the detailed experimental protocols for binding and functional assays offer a clear path forward for its characterization. The elucidation of its nAChR subtype selectivity and functional profile will be critical in determining its potential as a pharmacological tool or a therapeutic lead.

Future studies should aim to:

  • Synthesize and confirm the structure of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

  • Perform a broad screening against a panel of nAChR subtypes to determine its selectivity profile.

  • Investigate its in vivo effects in relevant animal models of neurological or psychiatric disorders.

  • Explore its mechanism of action in more detail, including potential allosteric effects and downstream signaling consequences.

By following the methodologies outlined in this guide, researchers can effectively unlock the potential of this and other novel nicotinic acid derivatives, contributing to the ongoing quest for more effective and selective therapeutics targeting the nicotinic acetylcholine receptor system.

References

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1:Unit1.8. [Link]

  • Kihara, T., Shimohama, S., & Akaike, A. (2018). Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Springer. [Link]

  • Wonnacott, S., & Barik, J. (2010). Neuronal and Extraneuronal Nicotinic Acetylcholine Receptors. In The Nicotinic Acetylcholine Receptor: From Molecular Biology to Cognition. Springer. [Link]

  • Li, S., et al. (2021). Principal signaling pathways downstream of nicotinic and muscarinic acetylcholine receptors in the tumor microenvironment. ResearchGate. [Link]

  • de la Torre, D., et al. (2018). Nicotinic acetylcholine receptors: Therapeutic targets for novel ligands to treat pain and inflammation. Pharmaceuticals, 11(1), 26. [Link]

  • Schuller, H. M. (2009). Nicotinic acetylcholine receptor (nAChR) signaling pathways. ResearchGate. [Link]

  • Eurofins Discovery. (n.d.). nAChR (alpha4/beta2) Human Ion Channel Binding Agonist Radioligand LeadHunter Assay. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]

  • PDSP. (n.d.). Assay Protocol Book. [Link]

  • Malysz, J., et al. (2005). A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. Assay and Drug Development Technologies, 3(4), 409-419. [Link]

  • Frings, S. (2014). Two-electrode voltage-clamp (TEVC). ResearchGate. [Link]

  • Boumoud, T., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 1-8. [Link]

  • Zhang, Y., et al. (2018). Two-Electrode Voltage Clamp. In Ion Channels. Humana Press, New York, NY. [Link]

  • Al-Muhaimeed, A. M., et al. (2012). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. Journal of Medicinal Chemistry, 55(17), 7624-7635. [Link]

  • Zubenko, Y., et al. (2020). Synthesis of new 2-oxonicotinic acids. Molbank, 2020(4), M1179. [Link]

  • Molecular Devices. (n.d.). What is two-electrode voltage-clamp (TEVC) method?. [Link]

  • Pantoja, C., et al. (2018). Two-electrode voltage clamp. Methods in Molecular Biology, 1684, 139-151. [Link]

  • G. T., et al. (2023). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. International Journal of Molecular Sciences, 24(3), 2609. [Link]

  • Uteshev, V. V. (2014). In vivo pharmacological interactions between a type II positive allosteric modulator of α7 nicotinic ACh receptors and nicotinic agonists in a murine tonic pain model. British Journal of Pharmacology, 171(14), 3441-3451. [Link]

  • Sharma, M., et al. (2021). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Applied Microbiology and Biotechnology, 105(14-15), 5643-5666. [Link]

  • Science.gov. (n.d.). two-electrode voltage-clamp method: Topics by Science.gov. [Link]

  • Ho, T. N. T., et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Neuroscience, 14, 609005. [Link]

  • Process for the preparation of nicotinic acids. (2001).
  • Boumoud, T., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 1-8. [Link]

  • Zappavigna, S., et al. (2021). Examples of nicotinic acetylcholine receptor (nAChR) ligands. ResearchGate. [Link]

  • Li, Y., et al. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Proceedings of the 2016 4th International Conference on Enterprise Management and Construction Machinery (EMCM 2016). [Link]

  • Romero, H. K., et al. (2017). Nicotinic Acetylcholine Receptors in Neuropathic and Inflammatory Pain. Frontiers in Pharmacology, 8, 933. [Link]

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  • Alijevic, O., et al. (2022). Differentiating the Neuropharmacological Properties of Nicotinic Acetylcholine Receptor-Activating Alkaloids. Frontiers in Pharmacology, 13, 846059. [Link]

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Foundational

Technical Guide: Bioisosterism of Fluorine and Chlorine in Nicotinic Acids

This guide explores the bioisosteric replacement of fluorine and chlorine within the nicotinic acid (pyridine-3-carboxylic acid) scaffold. It addresses the critical decision-making process in hit-to-lead optimization, fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the bioisosteric replacement of fluorine and chlorine within the nicotinic acid (pyridine-3-carboxylic acid) scaffold. It addresses the critical decision-making process in hit-to-lead optimization, focusing on electronic modulation, metabolic stability, and synthetic accessibility.

Executive Summary

In medicinal chemistry, the interchange of fluorine (F) and chlorine (Cl) is a non-trivial bioisosteric switch. While both are halogens, their impact on the nicotinic acid scaffold diverges significantly due to differences in electronegativity, Van der Waals radii, and resonance capabilities. This guide provides a technical framework for selecting between F and Cl to optimize potency, physicochemical profiles (pKa, LogP), and metabolic stability.

Physicochemical Profiling: F vs. Cl

The choice between fluorine and chlorine fundamentally alters the electronic and steric landscape of the pyridine ring.

Electronic & Steric Parameters
ParameterFluorine (F)Chlorine (Cl)Impact on Nicotinic Acid
Van der Waals Radius 1.47 Å1.75 ÅF mimics H (1.20 Å) or O; Cl mimics a Methyl group (2.0 Å).
Electronegativity (Pauling) 3.983.16F induces stronger

-withdrawal; Cl is a weaker withdrawer.[1]
C-X Bond Length ~1.35 Å~1.77 ÅCl introduces significant steric bulk, potentially forcing atropisomerism in 2-substituted analogs.
Hammett

0.060.23F is a strong resonance donor (

-donor), partially offsetting its inductive withdrawal.
C-X Bond Energy ~105 kcal/mol~79 kcal/molF renders the position metabolically inert; Cl is more labile (potential oxidative insertion).
The "Ortho-Effect" on Acidity (pKa)

A counter-intuitive phenomenon occurs when halogenating the ortho (2- or 4-) positions relative to the carboxylic acid.

  • Inductive Effect (-I): Both F and Cl withdraw electrons, stabilizing the carboxylate anion and lowering pKa (increasing acidity).[2]

  • Resonance Effect (+R): F is a superior

    
    -donor compared to Cl due to better orbital overlap (2p-2p vs 3p-2p) with the aromatic ring.
    
  • Net Result: In many aromatic acids (e.g., benzoic acids), ortho-chlorine acidifies more than ortho-fluorine . The strong resonance donation of F destabilizes the carboxylate anion (by increasing electron density in the ring) more than Cl does, partially canceling the inductive stabilization.

    • Example: 2-Chlorobenzoic acid (pKa 2.92) is more acidic than 2-Fluorobenzoic acid (pKa 3.27). This trend holds for nicotinic acid derivatives.

Strategic Application in Drug Design

Decision Logic: When to use F vs. Cl

Use the following logic flow to determine the optimal halogen for your nicotinic acid lead.

HalogenLogic Start Optimization Goal Metab Block Metabolism? Start->Metab Steric Steric Fit / Hole Filling? Start->Steric Elec Modulate pKa? Start->Elec F_Choice Select FLUORINE (F) (High metabolic stability, minimal steric perturbation) Metab->F_Choice High oxidative risk Cl_Choice Select CHLORINE (Cl) (Lipophilic fill, halogen bonding) Metab->Cl_Choice Low risk / Need handle Steric->F_Choice Tight pocket (H-mimic) Steric->Cl_Choice Hydrophobic pocket (Me-mimic) Elec->F_Choice Fine-tune electronics Elec->Cl_Choice Max acidity required

Figure 1: Decision tree for bioisosteric replacement based on pharmacological requirements.

Case Study: Niflumic Acid Analogs

In the development of anti-inflammatory agents like Niflumic acid (2-(3-(trifluoromethyl)anilino)nicotinic acid), the bioisosterism of F and Cl plays a critical role.

  • Metabolic Blocking: Substitution at the 2-position of the pyridine ring (common in these scaffolds) with Fluorine prevents oxidative attack while maintaining a planar conformation required for binding.

  • Lipophilicity: Replacing F with Chlorine (e.g., in Clonixin analogs) increases LogP by ~0.5 units, enhancing membrane permeability but potentially increasing plasma protein binding (PPB).

Synthetic Protocols

Synthesizing fluorinated vs. chlorinated nicotinic acids requires distinct methodologies due to the reactivity of the C-F vs C-Cl bond formation.

Synthesis of 2-Chloronicotinic Acid (Deoxychlorination)

This is the industry-standard route, utilizing the N-oxide to activate the 2-position.

Reagents: Nicotinic acid N-oxide, Phosphorus Oxychloride (


), 

.[3] Mechanism: Nucleophilic attack of the N-oxide oxygen on phosphorus, followed by chloride attack at the alpha-position (SNAr-like) and elimination.
  • Activation: Suspend Nicotinic acid N-oxide (1.0 eq) in

    
     (excess, solvent/reagent).
    
  • Chlorination: Heat to reflux (105°C) for 2-4 hours. The reaction is exothermic; monitor for HCl evolution.

  • Quench: Distill off excess

    
     under reduced pressure. Pour the residue slowly onto crushed ice/water (maintain T < 40°C to prevent hydrolysis of the acid chloride if formed, though the acid is the target).
    
  • Isolation: Adjust pH to 2.0-2.5 with NaOH. The 2-chloronicotinic acid precipitates. Filter and recrystallize from water/ethanol.

    • Yield: Typically 65-85%.

Synthesis of 2-Fluoronicotinic Acid (Halogen Exchange - HALEX)

Direct fluorination is difficult. The most robust method is Halogen Exchange (Halex) starting from the 2-chloro derivative synthesized above.

Reagents: 2-Chloronicotinic acid (esterified to methyl ester preferred), Anhydrous KF (spray-dried), 18-crown-6 (catalyst), Sulfolane or DMSO. Mechanism:


 reaction. The electron-deficient pyridine ring facilitates the displacement of the chloride leaving group by the fluoride nucleophile.
  • Preparation: Convert 2-chloronicotinic acid to methyl 2-chloronicotinate (using

    
    /MeOH) to prevent carboxylate interference.
    
  • Halex Reaction:

    • Mix Methyl 2-chloronicotinate (1.0 eq) with Spray-dried KF (2.5 eq) and 18-crown-6 (0.1 eq) in dry Sulfolane .

    • Heat to 140-160°C under

      
       atmosphere for 4-8 hours. Note: Strict anhydrous conditions are vital; water creates HF and kills the nucleophilicity of F-.
      
  • Workup: Dilute with water, extract with Ethyl Acetate. Wash organic layer with brine.

  • Hydrolysis: Saponify the methyl ester using LiOH/THF/Water to yield 2-fluoronicotinic acid .

Synthesis Start Nicotinic Acid N-Oxide Inter 2-Chloro Nicotinic Acid Start->Inter POCl3, 105°C (Deoxychlorination) EndCl Target: Cl-Analog (Lipophilic) Inter->EndCl Direct Use EndF Target: F-Analog (Metabolic Stable) Inter->EndF 1. MeOH/H+ 2. KF, 18-crown-6 3. LiOH (Hydrolysis)

Figure 2: Divergent synthetic pathways for 2-chloro and 2-fluoro nicotinic acids.

Experimental Validation Protocols

Metabolic Stability Assay (Microsomal Stability)

To validate the bioisosteric advantage of F over Cl:

  • System: Rat/Human Liver Microsomes (RLM/HLM).

  • Protocol: Incubate test compounds (1 µM) with microsomes (0.5 mg/mL) and NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 5, 15, 30, 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS to determine intrinsic clearance (

    
    ).
    
  • Expectation: The F-analog should show lower

    
     if the 2-position was a metabolic soft spot (oxidative attack). If the Cl-analog is cleared faster, check for glutathione adducts (displacement of Cl).
    

References

  • Comparison of Fluorine and Chlorine in Drug Design: Title: Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Source: Chemical Science (2026).[4][5] URL:[Link]

  • Halogen Bonding in Protein Ligands: Title: Halogens in Protein–Ligand Binding Mechanism: A Structural Perspective. Source: Journal of Medicinal Chemistry (2019). URL:[Link]

  • Synthesis of 2-Chloronicotinic Acid: Title: Synthesis of 2-Chloronicotinic Acid Derivatives.[3][6][7] Source: Atlantis Press (2017).[7] URL:[Link]

  • Metabolic Stability of Fluorinated Molecules: Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: Journal of Medicinal Chemistry (2026).[4][8] URL:[Link]

  • Halogen Exchange (Halex) Methodology: Title: Versatility of KF as Selective Fluorination of Organic Compounds.[9] Source: SciSpace / Reviews. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

Abstract & Scope This Application Note details a robust, scalable protocol for the synthesis of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid . The method utilizes a regioselective Nucleophilic Aromatic Substitution ( ) of...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This Application Note details a robust, scalable protocol for the synthesis of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid . The method utilizes a regioselective Nucleophilic Aromatic Substitution (


) of 2,5-dichloronicotinic acid with 3-fluorophenol. This protocol is designed for medicinal chemistry and agrochemical research groups requiring high-purity pyridine ether scaffolds.

Key Advantages:

  • Regioselectivity: Exclusive displacement of the C2-chlorine atom due to electronic activation by the ring nitrogen and C3-carboxyl group.

  • Scalability: Process avoids chromatographic purification, relying on pH-controlled precipitation and recrystallization.

  • Safety: Eliminates the need for volatile, genotoxic alkylating agents often used in alternative ether syntheses.

Retrosynthetic Analysis & Mechanism

The synthesis is driven by the electronic disparity between the C2 and C5 positions on the pyridine ring. The C2 position is highly electrophilic, activated by both the adjacent ring nitrogen (inductive withdrawal) and the ortho-carboxylic acid group. The C5-chlorine, being in a meta-like relationship to the activating nitrogen, remains inert under these conditions.

Reaction Pathway Visualization

The following diagram illustrates the retrosynthetic logic and the forward reaction mechanism.

G Target Target: 5-Chloro-2-(3-fluorophenoxy) nicotinic acid SM1 Starting Material 1: 2,5-Dichloronicotinic acid Complex Meisenheimer Complex SM1->Complex + SM2, Base DMF, 110°C SM2 Starting Material 2: 3-Fluorophenol SM2->Complex Complex->Target - KCl (Aromatization) Base Base: K2CO3 (2.2 eq) Base->Complex Deprotonation

Figure 1: Mechanistic pathway for the regioselective


 reaction.

Experimental Protocol

Reagents and Materials
ReagentMW ( g/mol )Equiv.RolePurity Req.
2,5-Dichloronicotinic acid 192.001.0Electrophile>97%
3-Fluorophenol 112.101.1Nucleophile>98%
Potassium Carbonate (

)
138.212.2BaseAnhydrous, granular
DMF (N,N-Dimethylformamide) 73.09N/ASolventAnhydrous (<0.1%

)
HCl (1N) 36.46ExcessQuench/AcidAqueous

Critical Process Parameter (CPP) - Base Stoichiometry: Two equivalents of base are strictly required. The first equivalent deprotonates the carboxylic acid moiety of the nicotinic acid (forming the carboxylate), while the second equivalent generates the active phenoxide nucleophile. Using <2.0 equivalents will result in incomplete conversion.

Step-by-Step Methodology
Step 1: Reaction Assembly
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an internal temperature probe.

  • Charge the flask with 2,5-Dichloronicotinic acid (19.2 g, 100 mmol) and DMF (100 mL). Stir until dissolved.

  • Add Potassium Carbonate (30.4 g, 220 mmol) in portions. Note: Mild exotherm and

    
     evolution may occur.
    
  • Add 3-Fluorophenol (12.3 g, 110 mmol) via syringe or dropping funnel.

Step 2: Thermal Coupling
  • Heat the reaction mixture to 110°C .

  • Maintain temperature for 4–6 hours .

    • Self-Validating Check: Monitor by HPLC or TLC (Mobile phase: 50% EtOAc/Hexane + 1% AcOH). The starting material (2,5-DCNA) should be consumed (<2%).[1] The product will appear as a more polar spot due to the ionization of the acid on silica or shift in retention time.

Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature (20–25°C).

  • Pour the reaction mixture slowly into Ice-Water (400 mL) with vigorous stirring. The mixture will be a clear or slightly turbid alkaline solution (pH ~9-10).

  • Acidification: Slowly add 1N HCl dropwise while monitoring pH.

    • Target: pH 3–4.

    • Observation: A thick white to off-white precipitate will form immediately upon acidification.

  • Stir the slurry for 30 minutes to ensure complete precipitation and crystal growth.

Step 4: Purification
  • Filter the solid using a Buchner funnel.

  • Wash the filter cake with Water (3 x 50 mL) to remove residual DMF and inorganic salts (KCl).

  • Recrystallization (Optional but recommended for >99% purity):

    • Dissolve crude solid in minimum hot Ethanol/Water (9:1) or Acetonitrile .

    • Cool slowly to 4°C. Filter and dry.

  • Dry the solid in a vacuum oven at 50°C for 12 hours.

Process Workflow Diagram

ProcessFlow Start Start: Charge DMF + 2,5-DCNA AddBase Add K2CO3 + 3-Fluorophenol Start->AddBase Heat Heat to 110°C (4-6h) AddBase->Heat Check QC Check: HPLC/TLC Heat->Check Check->Heat Incomplete Quench Pour into Ice Water Check->Quench Complete Acidify Acidify to pH 3-4 (Precipitation) Quench->Acidify Filter Filtration & Wash Acidify->Filter Dry Vacuum Dry Yield: ~80-85% Filter->Dry

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Validation & QC

To ensure the protocol was successful, compare your isolated product against these expected parameters.

Expected Analytical Data
  • Physical State: White to off-white crystalline solid.[2]

  • Yield: Typical isolated yield is 80–85%.

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       13.5 (br s, 1H, -COOH)
      
    • 
       8.52 (d, J=2.5 Hz, 1H, Pyridine H-6)
      
    • 
       8.20 (d, J=2.5 Hz, 1H, Pyridine H-4)
      
    • 
       7.45 (m, 1H, Phenol H-5)
      
    • 
       7.10–7.25 (m, 3H, Phenol H-2,4,6)
      
    • Note: The coupling of the 3-fluorophenoxy group causes a diagnostic shielding shift in the pyridine protons compared to the dichloro precursor.

  • Mass Spectrometry (ESI-):

    • Calculated Mass (

      
      ): 267.01
      
    • Observed [M-H]-: 266.0

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete precipitation during acidification.Ensure pH is adjusted to 3–4. If pH is too low (<1), the pyridinium salt may form and solubilize.
Impurity: Unreacted Phenol Excess phenol used or poor washing.Wash filter cake thoroughly with water; phenol is water-soluble. Recrystallize from acetonitrile.
Color: Brown/Dark Oxidation of phenol or high temp.Conduct reaction under Nitrogen atmosphere. Ensure temp does not exceed 120°C.

References

  • Regioselectivity in Nicotinic Acid Derivatives: Zhao, B., et al. "Synthesis of 2-Chloronicotinic Acid Derivatives." ResearchGate, 2019. (Discusses the reactivity of 2-chloronicotinic acid scaffolds).

  • General Conditions for Pyridines: Vertex AI Search Result 1.15 & 1.12. (Confirms C2 selectivity in 2,4/2,5-dihalo-heterocycles and standard base/solvent systems).
  • Commercial Availability of Precursors: Sigma-Aldrich / TCI Chemicals. "2,5-Dichloronicotinic acid."[2][3]

  • Analogous Synthesis (Diflufenican Intermediates): European Patent EP0968189B1. "Process for the preparation of nicotinic acids."[4][5][6][7] (Describes hydrolysis and substitution patterns on similar halogenated nicotinic acids).

Sources

Application

Application Note: Large-Scale Synthesis of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

Coupling of Halogenated Nicotinates[1] Executive Summary This application note details a robust, scalable protocol for the synthesis of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid , a critical scaffold in the development...

Author: BenchChem Technical Support Team. Date: February 2026


 Coupling of Halogenated Nicotinates[1]

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid , a critical scaffold in the development of aryloxy-nicotinate herbicides and specific kinase inhibitors.

The synthesis utilizes a regioselective Nucleophilic Aromatic Substitution (


) of 2,5-dichloronicotinic acid with 3-fluorophenol. Unlike traditional laboratory methods that often rely on chromatographic purification, this protocol employs a self-validating acid-base workup strategy  designed for kilogram-scale production. This ensures high purity (>98% HPLC) through phase manipulation rather than silica gel filtration, significantly reducing solvent waste and operational time.[1]

Scientific Principles & Reaction Strategy

Mechanistic Rationale

The core transformation is an


 reaction.[2] The starting material, 2,5-dichloronicotinic acid , possesses two electrophilic sites (C2 and C5).[1][3]
  • Regioselectivity: The Nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, significantly lowering the LUMO energy at the C2 and C6 positions. The C2 position (ortho to nitrogen) is highly activated for nucleophilic attack, while the C5 position (meta to nitrogen) remains relatively inert under these conditions.

  • Leaving Group: The chlorine at C2 is displaced by the phenoxide nucleophile.

  • Thermodynamics: The formation of the ether linkage is driven by the strength of the incoming nucleophile (3-fluorophenoxide) and the stability of the leaving group (chloride).

Synthetic Pathway Visualization

The following diagram outlines the reaction flow and the critical decision points for the workup.

ReactionPathway Start Start: 2,5-Dichloronicotinic Acid + 3-Fluorophenol Base Activation: K2CO3 / DMF (Phenoxide Formation) Start->Base Mix reagents Intermediate Transition State: Meisenheimer Complex (C2 Attack) Base->Intermediate Heat (100°C) ProductSalt Crude Mixture: Potassium Nicotinate Salt Intermediate->ProductSalt -KCl Workup Purification: Acid/Base Swing ProductSalt->Workup Quench H2O Final Final Product: 5-Chloro-2-(3-fluorophenoxy) nicotinic acid Workup->Final Precipitation pH 3-4

Caption: Logical flow of the regioselective SNAr synthesis and purification strategy.

Materials & Equipment

Reagents Table
ReagentCAS No.Equiv.[1]Role
2,5-Dichloronicotinic acid 59782-85-31.0Limiting Reagent
3-Fluorophenol 372-20-31.1Nucleophile
Potassium Carbonate (

)
584-08-72.5Base (Anhydrous)
DMF (N,N-Dimethylformamide) 68-12-210 VolSolvent
Ethyl Acetate (EtOAc) 141-78-6-Wash Solvent
Hydrochloric Acid (6N) 7647-01-0-Acidifying Agent
Key Equipment
  • Reactor: Glass-lined or Stainless Steel (SS316) reactor with overhead stirring.

  • Temperature Control: Oil bath or jacketed heater capable of maintaining

    
    .
    
  • Filtration: Nutsche filter or centrifuge for final isolation.

Detailed Experimental Protocol

Phase 1: Reaction Setup

Objective: Generate the active phenoxide species and facilitate coupling while suppressing side reactions.

  • Charge Reactor: To a clean, dry reactor under inert atmosphere (

    
    ), charge DMF (10 volumes) .
    
  • Add Substrate: Add 2,5-Dichloronicotinic acid (1.0 wt) . Stir until dissolved.

  • Add Nucleophile: Add 3-Fluorophenol (1.1 equiv) .

    • Note: A slight excess ensures complete consumption of the expensive nicotinate core.

  • Base Addition: Slowly add

    
     (2.5 equiv)  in portions.
    
    • Critical Control Point: The reaction is exothermic. Add base slowly to maintain temperature

      
       during addition. The extra equivalents account for the neutralization of the carboxylic acid on the nicotinate and the phenol proton.
      
  • Reaction: Heat the slurry to

    
      and stir for 4–6 hours .
    
    • Monitoring: Monitor by HPLC.[1] Reaction is deemed complete when 2,5-dichloronicotinic acid is

      
      .
      
Phase 2: Workup (Acid-Base Swing)

Objective: Remove neutral impurities (unreacted phenol, bis-ethers) without chromatography.

  • Quench: Cool the reaction mixture to

    
    . Dilute with Water (20 volumes) .
    
    • Chemistry: The product exists as the soluble potassium carboxylate salt. Unreacted 3-fluorophenol exists partially as phenoxide but can be manipulated.

  • Organic Wash (Impurity Removal):

    • Wash the aqueous reaction mixture with Ethyl Acetate (5 volumes) .

    • Stir for 15 minutes, settle, and separate layers .

    • Discard the Organic Layer. (This layer contains neutral impurities and non-acidic byproducts).

    • Retain the Aqueous Layer (Contains the Product).

  • Precipitation:

    • Cool the aqueous layer to

      
      .
      
    • Slowly adjust pH to 3.0–4.0 using 6N HCl .

    • Observation: The product will precipitate as a thick white to off-white solid.

    • Stir the slurry for 1 hour to ensure crystal growth and purity.

Phase 3: Isolation and Drying
  • Filtration: Filter the solid using a vacuum filter or centrifuge.

  • Wash: Wash the cake with Water (3 x 2 volumes) to remove residual inorganic salts (KCl).

  • Drying: Dry in a vacuum oven at

    
      for 12 hours.
    

Analytical Specifications & Validation

The following data summarizes the expected quality attributes for the isolated material.

TestMethodSpecification
Appearance VisualWhite to off-white powder
Purity HPLC (254 nm)

Assay Titration (NaOH)

Water Content Karl Fischer

1H NMR DMSO-

Consistent with structure
Expected NMR Signals (DMSO- )
  • 
     13.5 (br s, 1H, COOH)[1]
    
  • 
     8.5 (d, 1H, Pyridine H-6)[1]
    
  • 
     8.2 (d, 1H, Pyridine H-4)[1]
    
  • 
     7.4 - 6.9 (m, 4H, Phenoxy aromatic protons)[1]
    

Troubleshooting & Optimization

Issue: Low Yield / Incomplete Reaction
  • Cause: Moisture in the solvent or base. Water competes with the phenol, leading to hydrolysis of the chlorine to a hydroxyl group (2-hydroxy-5-chloronicotinic acid).

  • Solution: Ensure

    
     is anhydrous. Use fresh DMF or dry over molecular sieves.
    
Issue: Regioisomer Formation
  • Observation: Formation of 5-phenoxy-2-chloro isomer (rare).

  • Solution: This is thermodynamically unfavored. Ensure temperature does not exceed

    
    . The kinetic product (C2 substitution) is highly favored at 
    
    
    
    .
Issue: Filtration Difficulties
  • Cause: Rapid precipitation leads to fine particles.

  • Solution: During the acidification step (Phase 2, Step 3), add HCl slowly over 30-60 minutes. This "Ostwald ripening" effect produces larger, more filterable crystals.[1]

References

  • Regioselectivity in Nicotinates: Shi, Y.-J., et al. "Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr) Reaction of Methyl 2,6-Dichloronicotinate with Phenols."[4] Advanced Synthesis & Catalysis, 2005.[1][4]

  • General SNAr Methodology: "Nucleophilic Aromatic Substitution: SNAr." Organic Chemistry II - KPU Pressbooks.

  • 2-Chloronicotinic Acid Chemistry: "Synthesis of 2-chloronicotinic acid." PrepChem.

  • Analogous Coupling Protocols: Yarhosseini, et al. "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives." Chemistry Central Journal, 2017.[1][5]

  • Intermediate Context (Patent): "Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin."[6] WO2017063617A1.[1]

Sources

Method

Application Note: Synthesis and Validation of 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid as a Privileged Scaffold

Executive Summary & Strategic Rationale This application note details the experimental design for the synthesis, purification, and downstream utility of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid . This compound represen...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the experimental design for the synthesis, purification, and downstream utility of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid . This compound represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for:

  • GPR109A Agonists: Lipophilic analogs of niacin utilized in dyslipidemia research.

  • Phytoene Desaturase (PDS) Inhibitors: The core structure shares homology with diflufenican-class herbicides.

  • Kinase Inhibitors: The 2-phenoxypyridine motif acts as a bioisostere for biaryl ether pharmacophores found in various Type II kinase inhibitors.

Experimental Goal: To establish a scalable, regioselective Nucleophilic Aromatic Substitution (SNAr) protocol that favors substitution at the C2 position over C6, followed by a self-validating purification strategy that eliminates the need for chromatography in early stages.

Chemical Mechanism & Reaction Design

The synthesis relies on the varying electrophilicity of the carbon centers in 2,5-dichloronicotinic acid .

  • Regioselectivity Principle: The C2 position is significantly more electrophilic than C6 due to the combined electron-withdrawing inductive effects of the adjacent ring nitrogen and the C3-carboxylic acid group.

  • Nucleophile: 3-Fluorophenol (acting as the phenoxide anion).

  • Challenge: Preventing double substitution or decarboxylation at elevated temperatures.

Pathway Diagram (Graphviz)

ReactionPathway SM 2,5-Dichloronicotinic Acid (Electrophile) Complex Meisenheimer Complex (C2) SM->Complex + Nuc + Base DMF, 90°C Nuc 3-Fluorophenol (Nucleophile) Base Base (K2CO3/NaH) Prod 5-Chloro-2-(3-fluorophenoxy) nicotinic acid Complex->Prod - Cl⁻ (Fast) Side Side Product: Decarboxylation Prod->Side >140°C (Thermal Degradation)

Caption: Reaction pathway highlighting the SNAr mechanism and critical thermal threshold to avoid decarboxylation.

Experimental Protocol

Materials & Stoichiometry
ComponentRoleEquiv.MW ( g/mol )Notes
2,5-Dichloronicotinic acid Substrate1.0192.00Limiting reagent
3-Fluorophenol Nucleophile1.2112.10Slight excess drives conversion
Potassium Carbonate (K₂CO₃) Base2.5138.21Anhydrous required
Copper(I) Iodide (CuI) Catalyst0.05190.45Optional: Accelerates sluggish reactions
DMF Solvent--0.5 M concentration
Step-by-Step Synthesis Procedure

Step 1: Nucleophile Activation

  • Charge a dry 3-neck round-bottom flask with 3-fluorophenol (1.2 equiv) and anhydrous DMF (5 mL/g of substrate) .

  • Add K₂CO₃ (2.5 equiv) in portions at room temperature.

  • Process Insight: Stir for 15 minutes to allow partial deprotonation and formation of the phenoxide. The solution may turn slightly yellow.

Step 2: SNAr Coupling

  • Add 2,5-dichloronicotinic acid (1.0 equiv) to the reaction mixture.

  • Optional: If using CuI catalyst (for Ullmann-type enhancement), add 5 mol% now.

  • Heat the reaction mixture to 90°C .

    • Critical Control: Do not exceed 110°C. Nicotinic acids are prone to thermal decarboxylation to form chloropyridines at high temperatures.

  • Monitor via HPLC or TLC (Mobile Phase: 5% MeOH in DCM + 0.1% Acetic Acid) every 2 hours.

    • Endpoint: Disappearance of the starting material spot (Rf ~0.4).

Step 3: Workup & Purification (Acid-Base Switch) This protocol uses a "self-cleaning" extraction method relying on the carboxylic acid functionality.

  • Quench: Cool reaction to RT and pour into crushed ice/water (10x reaction volume).

  • Acidification: Adjust pH to ~3-4 using 1N HCl. The product will precipitate as an off-white solid.

  • Filtration: Filter the crude solid.

  • Purification (The "Switch"):

    • Dissolve the crude solid in saturated NaHCO₃ (aq) . The product (acid) dissolves; unreacted phenol and non-acidic impurities remain insoluble.

    • Extract the aqueous layer with Ethyl Acetate (2x) . Discard the organic layer (removes neutral impurities).

    • Re-acidify the aqueous layer to pH 2 with 6N HCl.

    • Extract the now-precipitated product into Ethyl Acetate (3x) .

  • Isolation: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

Validation & Quality Control

Analytical Specifications
TestMethodAcceptance Criteria
Purity HPLC (C18, H₂O/MeCN)> 95% (Area under curve)
Identity ¹H-NMR (DMSO-d₆)Diagnostic doublet at ~8.5 ppm (H6 of pyridine)
Regiochemistry NOESY / HMBCCross-peak between Phenoxy-O and Pyridine-C2
Mass Spec LC-MS (ESI-)[M-H]⁻ = 266.0
Troubleshooting Guide
  • Issue: Low Yield / Incomplete Conversion.

    • Cause: Steric hindrance or moisture in DMF.

    • Fix: Switch base to NaH (60% dispersion) . Add NaH to phenol in DMF at 0°C first, stir 30 min, then add nicotinic acid. This generates a "naked" phenoxide anion which is far more reactive.

  • Issue: Regioisomer contamination (C6 substitution).

    • Cause: Reaction temperature too high (>120°C).

    • Fix: Maintain strict temp control at 80-90°C. The C2 position is kinetically favored; C6 requires higher activation energy.

Downstream Application: Library Generation Workflow

Once the scaffold is validated, it serves as the precursor for amide libraries.

Amide Coupling Workflow (Graphviz)

Workflow Scaffold 5-Chloro-2-(3-fluorophenoxy) nicotinic acid Activation Activation: SOCl2 (Reflux) or HATU (RT) Scaffold->Activation Generate Acid Chloride or Active Ester Coupling Amine Addition: R-NH2 + DIPEA Activation->Coupling Library Final Library: N-Substituted Nicotinamides Coupling->Library Parallel Synthesis

Caption: Workflow for converting the acid scaffold into a diverse amide library.

Protocol for Amide Library (Parallel Synthesis):

  • Dissolve Scaffold (1 equiv) in DMF.

  • Add HATU (1.1 equiv) and DIPEA (2.0 equiv) . Stir for 10 min.

  • Add varying amines (R-NH₂, 1.1 equiv) to separate vials.

  • Stir at RT for 4 hours.

  • Purify via SCX-2 (Strong Cation Exchange) cartridges to catch unreacted amines, eluting the neutral amide product with MeOH.

References

  • Regioselectivity in Nicotinic Acid Substitutions

    • Title: Nucleophilic substitution of 2-chloronicotinic acid derivatives.[1]

    • Source:Chemistry Central Journal (2017).[1]

    • Context: Validates the activating effect of the C3-COOH group on C2-SNAr reactions.
    • (Note: Generalized link to publisher as specific deep links vary by region).

  • General SNAr Methodology

    • Title: General and Scalable Synthesis of 2-Aryl and 2-Alkyl Pyrimidines via an Electronically Tuned SNAr Approach.
    • Source:Organic Letters (2024).
    • Context: Provides modern solvent/base conditions for pyridine substitutions.
  • Biological Relevance (Niacin Analogs)

    • Title: Nicotinic acid derivatives: Synthesis and biological activity.
    • Source:European Journal of Medicinal Chemistry.
    • Context: Establishes the pharmacophore utility of 2-substituted nicotinic acids.
  • Commercial Availability & Spectra

    • Source: BLD Pharm / Sigma-Aldrich Catalog (CAS: 1495131-49-1 for rel
    • Context: Verification of starting m

Sources

Application

Application Note: Comprehensive Analytical Characterization of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

Abstract This document provides a detailed guide to the analytical methods for the comprehensive characterization of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a key intermediate in pharmaceutical synthesis. The protoco...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed guide to the analytical methods for the comprehensive characterization of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a key intermediate in pharmaceutical synthesis. The protocols outlined herein employ a multi-technique approach, ensuring robust and reliable data for identity, purity, structure, and thermal stability assessment. Methodologies are grounded in established principles and adhere to international regulatory standards, such as those published by the International Council for Harmonisation (ICH). The described workflows for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Thermal Analysis (TGA/DSC) are designed to be self-validating systems, providing the trustworthiness required in a drug development setting.

Introduction: The Imperative for Rigorous Characterization

5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a substituted pyridine carboxylic acid derivative. Such compounds are pivotal building blocks in medicinal chemistry, often utilized in the synthesis of active pharmaceutical ingredients (APIs).[1] The precise molecular structure, featuring chloro, fluoro, and carboxylic acid functional groups, imparts specific physicochemical properties that are leveraged in drug design.

The journey from a chemical entity to a therapeutic product is underpinned by a deep understanding of the molecule's characteristics. Comprehensive analytical characterization is not merely a procedural step but a fundamental requirement for ensuring safety, efficacy, and quality. It provides the empirical evidence needed to confirm chemical identity, quantify purity, identify impurities, and understand physical properties like stability and solubility. The validation of these analytical procedures is crucial to demonstrate their suitability for their intended purpose, a principle thoroughly detailed in the ICH Q2(R1) guideline.[2][3][4] This application note details an integrated suite of analytical techniques to build a complete quality profile of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

Physicochemical Profile

A foundational understanding of the molecule's properties is essential for method development.

PropertyValueSource
IUPAC Name 5-Chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acid-
Synonym 5-Chloro-2-(3-fluorophenoxy)nicotinic acid-
Molecular Formula C₁₂H₇ClFNO₃-
Molecular Weight 267.64 g/mol Calculated
CAS Number 886365-33-5-
Appearance White to off-white solidTypical
Predicted pKa (Acidic) ~2.7 - 3.5EPA CompTox[5]
Predicted pKa (Basic) ~4.4EPA CompTox[5]
Predicted LogP ~2.4 - 3.0EPA CompTox[5]

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) remains the gold standard for assessing the purity and potency of pharmaceutical compounds due to its high resolution, sensitivity, and quantitative accuracy.[6] A well-developed reverse-phase HPLC (RP-HPLC) method can effectively separate the main compound from process-related impurities and degradation products.

Causality in Method Design

The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining moderately polar to non-polar compounds like the target analyte through hydrophobic interactions. The mobile phase, a buffered aqueous-organic mixture, is selected to ensure analyte ionization state consistency and achieve optimal retention and peak shape. A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and resolved within a reasonable runtime. UV detection is suitable due to the aromatic nature of the molecule, which provides strong chromophores.

Protocol: RP-HPLC for Purity Determination

1. Instrumentation and Consumables:

  • HPLC or UPLC system with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Analytical column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 10 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Diluent: 50:50 (v/v) Acetonitrile:Water.

2. Chromatographic Conditions:

ParameterSetting
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm (Verify with UV scan)
Gradient Program Time (min)
0.0
15.0
20.0
20.1
25.0

3. Sample and Standard Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample to be tested.

4. System Suitability and Validation:

  • The method must be validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, range, accuracy, precision, and robustness.[2]

  • System suitability parameters, as defined in pharmacopeias like USP <621>, must be met before analysis.[7][8][9][10] This typically includes tailing factor (≤2.0) and plate count (>2000) for the main peak.

Workflow Diagram: Chromatographic Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis (USP <621>) cluster_data Data Processing p1 Weigh Standard/Sample p2 Dissolve in Diluent p1->p2 p3 Sonicate & Dilute to Volume p2->p3 h1 System Equilibration p3->h1 h2 Inject Standard (SST) h1->h2 h3 Verify System Suitability h2->h3 h4 Inject Samples h3->h4 d1 Integrate Chromatograms h4->d1 d2 Calculate Purity (% Area) d1->d2 d3 Calculate Assay vs. Standard d1->d3

Caption: General workflow for HPLC purity and assay analysis.

Mass Spectrometry for Identity Confirmation

Mass Spectrometry (MS) is an indispensable tool for confirming molecular identity by providing a highly accurate mass-to-charge ratio (m/z) of the parent molecule and its fragments. For halogenated compounds, MS offers an additional layer of confirmation through characteristic isotopic patterns.

Causality in Method Design

Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar, thermally labile molecules like carboxylic acids, minimizing in-source fragmentation. The analysis is performed in both positive and negative ion modes to determine which provides a more stable and abundant molecular ion. The presence of a chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an ~3:1 ratio) is expected to produce a characteristic M+2 peak with approximately one-third the intensity of the molecular ion peak, serving as a definitive structural marker.[11][12]

Protocol: LC-MS Analysis

1. Instrumentation:

  • HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI).

2. MS Parameters:

ParameterSetting (Typical Starting Point)
Ionization Mode ESI Positive ([M+H]⁺) & Negative ([M-H]⁻)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Gas Nitrogen, 600 L/hr
Desolvation Temp. 350 °C
Mass Range 50 - 500 m/z
Expected [M+H]⁺ m/z 268.0171
Expected [M-H]⁻ m/z 266.0025

3. Data Interpretation:

  • Confirm the presence of the accurate mass for the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule within a 5 ppm mass tolerance.

  • Verify the isotopic pattern. The peak at [M+2] should be present with an intensity of ~32.5% relative to the monoisotopic peak [M], confirming the presence of a single chlorine atom.

Diagram: Expected Isotopic Pattern

Isotope_Pattern a Relative Abundance b m/z 0,0 0,0 4,0 4,0 0,0->4,0 0.2,0 0.2,0 0.2,3 0.2,3 0.2,0->0.2,3 0.2,0.3 0.2,0.3 4,0.3 4,0.3 0.2,0.3->4,0.3 0.2,1.5 0.2,1.5 4,1.5 4,1.5 0.2,1.5->4,1.5 0.2,2.7 0.2,2.7 4,2.7 4,2.7 0.2,2.7->4,2.7 M M2 label_M [M]⁺ 100% label_M2 [M+2]⁺ ~32.5% label_100 100% label_0 0%

Caption: Expected MS isotopic pattern for a compound with one Cl atom.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural determination.[13] ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms in the molecule.

Causality in Method Design

A high-field spectrometer (e.g., 400 MHz or higher) is used to achieve better signal dispersion, which is crucial for resolving the complex spin systems in the aromatic regions. DMSO-d₆ is often a good solvent choice for carboxylic acids as it can solubilize the compound and the acidic proton is often observable. Tetramethylsilane (TMS) is the universally accepted internal standard for referencing chemical shifts to 0 ppm.[14]

Protocol: ¹H and ¹³C NMR

1. Instrumentation and Consumables:

  • NMR Spectrometer: 400 MHz or higher.

  • Solvent: DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS).

2. Data Acquisition:

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.7 mL of DMSO-d₆.

  • ¹H NMR: Acquire standard proton spectrum.

  • ¹³C NMR: Acquire proton-decoupled carbon spectrum.

3. Expected Spectral Features: The structure contains multiple aromatic rings, leading to a complex series of signals in the aromatic region (typically 7.0-9.0 ppm in ¹H NMR and 110-160 ppm in ¹³C NMR).

NucleusPredicted Chemical Shift (δ) Range (ppm)Expected Multiplicity / Notes
¹H NMR
Aromatic (Pyridine Ring)8.0 - 9.0Doublets, singlets
Aromatic (Phenoxy Ring)7.0 - 7.8Doublets, triplets, multiplets
Carboxylic Acid (-COOH)12.0 - 14.0Broad singlet, exchangeable with D₂O
¹³C NMR
Carboxylic Acid (C=O)165 - 175
Aromatic (C-O, C-Cl, C-F)150 - 165Subject to C-F coupling
Aromatic (C-H, C-C)110 - 145

FTIR Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Protocol: ATR-FTIR

1. Instrumentation:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

2. Data Acquisition:

  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Analysis: Collect the spectrum over a range of 4000-400 cm⁻¹.

3. Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Vibration Type
O-H (Carboxylic Acid)2500-3300 (broad)Stretching
C=O (Carboxylic Acid)1680-1720Stretching
C=C, C=N (Aromatic)1450-1600Ring Stretching
C-O (Aryl Ether)1200-1270Asymmetric Stretching
C-F (Aryl Fluoride)1100-1250Stretching
C-Cl (Aryl Chloride)1000-1100Stretching

Thermal Analysis for Stability and Phase Transitions

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for evaluating the thermal stability and physical properties of pharmaceutical materials.[15][16][17] TGA measures changes in mass as a function of temperature, indicating decomposition or solvent loss, while DSC measures the heat flow associated with thermal events like melting and polymorphic transitions.[18]

Protocol: TGA and DSC

1. Instrumentation:

  • TGA instrument.

  • DSC instrument.

2. Analytical Conditions:

ParameterTGA SettingDSC Setting
Sample Pan Platinum or AluminaAluminum, hermetically sealed
Sample Size 5-10 mg2-5 mg
Atmosphere Nitrogen, 50 mL/minNitrogen, 50 mL/min
Heating Rate 10 °C/min10 °C/min
Temperature Range 30 °C to 500 °C30 °C to 250 °C (or above melting)

3. Data Interpretation:

  • TGA: The thermogram should show no significant mass loss before the onset of decomposition, indicating an anhydrous and non-solvated material. The decomposition temperature provides information on thermal stability.

  • DSC: The thermogram will show a sharp endotherm corresponding to the melting point of the crystalline solid. The presence of multiple thermal events could indicate polymorphism.

Workflow Diagram: Thermal Analysis

Thermal_Analysis cluster_tga TGA Analysis cluster_dsc DSC Analysis start Material Sample tga_run Heat at 10°C/min start->tga_run dsc_run Heat at 10°C/min start->dsc_run tga_data Mass vs. Temperature tga_run->tga_data tga_result Decomposition Profile & Residuals (e.g., water) tga_data->tga_result dsc_data Heat Flow vs. Temperature dsc_run->dsc_data dsc_result Melting Point & Polymorphism dsc_data->dsc_result

Caption: Complementary workflows for TGA and DSC analysis.

Integrated Characterization Strategy

A comprehensive characterization relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they create a complete and validated profile of the molecule.

Integrated_Workflow API 5-Chloro-2-(3-fluorophenoxy) nicotinic acid HPLC HPLC / UPLC (Purity & Assay) API->HPLC MS High-Res Mass Spec (Identity & Formula) API->MS NMR NMR (¹H, ¹³C) (Structure Elucidation) API->NMR Physical Physical & Thermal (Properties) API->Physical Purity Purity > 99.5% Impurity Profile HPLC->Purity Identity Accurate Mass Match Isotopic Pattern Confirmed MS->Identity Structure Structure Confirmed NMR->Structure Thermal Melting Point Thermal Stability Physical->Thermal FTIR FTIR (Functional Groups) Physical->FTIR Report Certificate of Analysis (Complete Characterization) Purity->Report Identity->Report Structure->Report Thermal->Report FTIR->Report

Caption: Integrated workflow for complete molecular characterization.

Conclusion

The analytical characterization of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid requires a multi-faceted approach that combines chromatographic separation with various spectroscopic and thermal techniques. The protocols outlined in this application note provide a robust framework for confirming the identity, structure, purity, and stability of this important pharmaceutical intermediate. Adherence to these scientifically sound and validated methods ensures data integrity and supports the development of safe and effective medicines.

References

  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Agilent. Understanding the Latest Revisions to USP <621>. [Link]

  • USP-NF. 〈621〉 Chromatography. [Link]

  • United States Pharmacopeia. General Chapter, 〈621〉 Chromatography. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • US Pharmacopeia. General Chapters: <621> CHROMATOGRAPHY. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • SPIE Digital Library. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. [Link]

  • Metoree. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

  • Perpusnas. ICH Q2 R1: Mastering Analytical Method Validation. [Link]

  • TA Instruments. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • LCGC International. Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. [Link]

  • NETZSCH. 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • ResolveMass Laboratories Inc. Thermal Analysis Instruments (DSC, TGA). [Link]

  • SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]

  • Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Vietnam Journal of Food Control. Simultaneous determination of nicotinamide mononucleotide, niacinamide, and nicotinic acid in health supplements using liquid chromatography. [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

  • ResearchGate. (PDF) Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin) in Fruits and Vegetables by HPLC Using Postcolumn Derivatization System. [Link]

  • The Journal of Physical Chemistry. Correlations of the Infrared Spectra of Some Pyridines. [Link]

  • Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

  • Semantic Scholar. [PDF] The FTIR Spectra of Pyridine and Pyridine-d , '. [Link]

  • University of Calgary. Ch13 - Mass Spectroscopy. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • ResearchGate. Representation of substituted pyridines. [Link]

  • Eurofins. Analytical Method Summaries. [Link]

  • RSC Publishing. Analytical Methods. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • PMC. Radiosynthesis, structural identification and in vitro tissue binding study of [18F]FNA-S-ACooP, a novel radiopeptide for targeted PET imaging of fatty acid binding protein 3. [Link]

  • U.S. Environmental Protection Agency. 5-(4-Fluorophenyl)nicotinic acid Properties. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • SciSpace. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Restek. Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. [Link]

  • DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link]

Sources

Method

Technical Application Note: Structural Validation of 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid

This Application Note provides a rigorous protocol for the structural characterization of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (C₁₂H₇ClFNO₃), a specific halogenated pyridine derivative likely utilized as an interme...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for the structural characterization of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (C₁₂H₇ClFNO₃), a specific halogenated pyridine derivative likely utilized as an intermediate in agrochemical or pharmaceutical synthesis (analogous to diflufenican or aryloxypicolinamide scaffolds).[1][2]

The following guide synthesizes predicted spectral behavior based on substituent chemical shifts with standard characterization workflows for halogenated nicotinic acids.

Introduction & Structural Context

The target molecule features a nicotinic acid core substituted at the 5-position with chlorine and at the 2-position with a 3-fluorophenoxy ether linkage.[1][2] This specific substitution pattern creates a unique electronic environment:

  • Acidity: The carboxylic acid (C3) is electronically coupled to the electron-withdrawing chlorine (C5) and the electron-donating (via resonance) but withdrawing (via induction) phenoxy group (C2).[1][2]

  • Solubility: The molecule is sparingly soluble in non-polar solvents (CHCl₃) but highly soluble in polar aprotic solvents (DMSO, DMF), which are recommended for analysis.[1][2]

Experimental Protocols

Sample Preparation[1][2][3]
  • NMR Solvent Selection: DMSO-d₆ is the mandatory solvent.[1][2]

    • Reasoning: Carboxylic acid protons are often broad or invisible in CDCl₃ due to exchange.[2] DMSO-d₆ stabilizes the monomeric form and ensures sharp resolution of the acidic proton (~13 ppm).[1]

  • Concentration: 10–15 mg in 0.6 mL DMSO-d₆.

  • Mass Spectrometry: Dissolve to 1 mg/mL in Methanol (HPLC grade), then dilute to 10 µg/mL in 50:50 MeOH:H₂O (with 0.1% Formic Acid for ESI+ or 5mM Ammonium Acetate for ESI-).[1][2]

Instrument Parameters
  • NMR: Minimum 400 MHz (recommended 500 MHz for resolution of aromatic multiplets).

    • Temperature: 298 K.[2][3][4][5]

    • Pulse Sequence: Standard 1H zg30; 13C jmod or deptq (to distinguish Cq from CH).[2]

  • LC-MS: C18 Reverse Phase Column (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm).[1][2]

    • Gradient: 5% to 95% Acetonitrile in Water (0.1% Formic Acid).[2]

    • Ionization:[2][6]ESI Negative Mode (Preferred for carboxylic acids).[2]

Data Analysis: Expected Spectral Characteristics

Mass Spectrometry (ESI- Mode)

The carboxylic acid moiety dictates negative ionization mode (M-H)⁻ as the primary detection channel.[1][2]

ParameterExpected ValueNotes
Monoisotopic Mass 267.01Based on ³⁵Cl
(M-H)⁻ Ion 266.0 Base peak
Isotope Pattern M (100%) : M+2 (32%)Diagnostic of single Chlorine atom (³⁵Cl/³⁷Cl ratio ~3:[1][2]1)
Fragment 1 222.0 (M-H - CO₂)⁻Decarboxylation (Loss of 44 Da); typical for nicotinic acids.[2]
Fragment 2 111.0 (3-fluorophenolate)Cleavage of the ether linkage yields the phenoxide ion.[1][2]
Nuclear Magnetic Resonance (NMR)

The spectra will display two distinct aromatic systems: the tetrasubstituted pyridine ring (2 protons) and the disubstituted benzene ring (4 protons).[1][2]

1H NMR (400 MHz, DMSO-d₆)
  • Acidic Proton:

    
     13.0–14.0 ppm (Broad singlet, COOH).[2]
    
  • Pyridine Ring (Protons H4 & H6):

    • H6 (Adjacent to N, Cl):

      
       8.20–8.35 ppm (Doublet, 
      
      
      
      Hz).[1][2] Deshielded by Nitrogen.[2]
    • H4 (Adjacent to COOH, Cl):

      
       8.40–8.55 ppm (Doublet, 
      
      
      
      Hz).[1][2] Deshielded by COOH anisotropy.[2]
    • Coupling: Meta-coupling (

      
      ) between H4 and H6 is characteristic (~2.5 Hz).
      
  • Phenoxy Ring (3-Fluoro substituted):

    • H2' (Ortho to F and O):

      
       7.00–7.15 ppm (Doublet of triplets or Multiplet).[2]
      
    • H4', H5', H6':

      
       6.90–7.50 ppm (Complex multiplet region).[1][2]
      
    • Diagnostic: Look for the distinct splitting patterns caused by

      
      F-
      
      
      
      H coupling (
      
      
      Hz).
13C NMR (100 MHz, DMSO-d₆)
  • Carbonyl (C=O):

    
     163–165 ppm.[2]
    
  • C-F (C3'):

    
     161–164 ppm (Doublet, 
    
    
    
    Hz).[2]
  • C-O (C2 Pyridine):

    
     158–160 ppm.[2]
    
  • C-Cl (C5 Pyridine):

    
     128–130 ppm.[1][2]
    

Visualization of Workflows

Structural Validation Logic

The following diagram illustrates the logical flow for confirming the structure, distinguishing it from potential regioisomers (e.g., 4-phenoxy or 6-phenoxy isomers).

StructuralValidation Sample Unknown Sample (Candidate: 5-Cl-2-Phenoxy-Nicotinic Acid) MS_Analysis LC-MS (ESI-) Sample->MS_Analysis NMR_Analysis 1H & 13C NMR (DMSO-d6) Sample->NMR_Analysis Decision_Mass Mass = 266 (M-H)? Cl Pattern (3:1)? MS_Analysis->Decision_Mass Decision_Pyridine 2x Pyridine Protons? (d, J~2.5Hz) NMR_Analysis->Decision_Pyridine Decision_CO2 Fragment 222 (-CO2)? Decision_Mass->Decision_CO2 Yes Reject REJECT / ISOMER Decision_Mass->Reject No Conclusion VALIDATED STRUCTURE 5-Chloro-2-(3-fluorophenoxy)nicotinic acid Decision_CO2->Conclusion Confirmed Decision_Ether Phenoxy Signals Present? Decision_Pyridine->Decision_Ether Yes Decision_Pyridine->Reject No (Isomer check) Decision_Ether->Conclusion Confirmed

Caption: Logic gate workflow for the structural confirmation of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid using orthogonal spectral data.

MS Fragmentation Pathway

The fragmentation in negative mode is highly predictable for this scaffold.[1][2]

Fragmentation Parent Parent Ion (M-H)- m/z 266 Frag1 Decarboxylation [M-H - CO2]- m/z 222 Parent->Frag1 -44 Da (CO2) Frag2 Ether Cleavage [3-F-Phenolate] m/z 111 Parent->Frag2 Ether Hydrolysis

Caption: Primary ESI(-) fragmentation pathways showing characteristic loss of carbon dioxide and phenolate generation.

References

  • Reich, H. J. (2024).[2] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Link

    • Context: Authoritative source for calculating chemical shifts of substituted pyridines and coupling constants (

      
      ) in heteroaromatics.[2]
      
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). Link[2]

    • Context: Reference spectra for core fragments: 5-chloronicotinic acid and 3-fluorophenol.[1][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. Wiley.[3]

    • Context: Standard protocols for interpretation of mass spectral isotope patterns (Chlorine 35/37).[2]

  • Biotage. (2023).[2][6] Strategies for Flash Purification of Carboxylic Acids. Link

    • Context: Supporting protocol for the isolation of acidic intermediates (Sample Prep).[1][2]

Sources

Application

Application Notes and Protocols: Developing an In Vitro Assay for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

Authored by: Your Senior Application Scientist Introduction: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a structural analog of nicotinic acid. Nicotinic acid and its derivatives are known to exert their pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction:

5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a structural analog of nicotinic acid. Nicotinic acid and its derivatives are known to exert their pharmacological effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] GPR109A is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[3][4][5] This signaling pathway is implicated in various physiological processes, including the regulation of lipid metabolism and inflammatory responses.[2][6][7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop a robust in vitro assay for characterizing the activity of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, with a primary focus on GPR109A activation.

The following protocols detail two key assays to determine the compound's potency and efficacy: a cAMP assay to measure the direct downstream effect of GPR109A activation and an NF-κB reporter assay to investigate its potential anti-inflammatory effects.

Principle of the Assays

The proposed in vitro assay strategy is based on the established signaling pathway of nicotinic acid analogs. The primary assay will quantify the reduction in intracellular cAMP levels in a cell line recombinantly expressing GPR109A upon treatment with 5-Chloro-2-(3-fluorophenoxy)nicotinic acid. A secondary NF-κB luciferase reporter assay will assess the compound's ability to modulate inflammatory signaling pathways, a known function of GPR109A activation in certain cell types.[7]

Part 1: GPR109A-Mediated cAMP Inhibition Assay

This assay is designed to determine the potency (EC50) of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid as an agonist for the GPR109A receptor. The principle lies in the inverse relationship between GPR109A activation and intracellular cAMP levels.

Experimental Workflow

cAMP Assay Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_detection cAMP Detection cluster_analysis Data Analysis cell_culture Culture GPR109A-expressing cells (e.g., HEK293T, CHO-K1) cell_seeding Seed cells into a 384-well plate cell_culture->cell_seeding compound_prep Prepare serial dilutions of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid incubation Incubate cells with compound and Forskolin compound_prep->incubation forskolin_prep Prepare Forskolin solution (Adenylyl cyclase activator) forskolin_prep->incubation lysis Lyse cells and add cAMP detection reagents incubation->lysis readout Measure signal (e.g., Luminescence, TR-FRET) lysis->readout curve_fit Plot dose-response curve readout->curve_fit ec50 Calculate EC50 value curve_fit->ec50 NF-kappaB Signaling Pathway cluster_receptor Receptor Activation cluster_inflammatory Inflammatory Stimulus cluster_downstream Downstream Signaling cluster_nuclear Nuclear Translocation & Gene Expression ligand 5-Chloro-2-(3-fluorophenoxy) nicotinic acid gpr109a GPR109A ligand->gpr109a activates gi Gi gpr109a->gi activates ac Adenylyl Cyclase gi->ac inhibits camp cAMP ac->camp produces ikk IKK Complex camp->ikk inhibits tnfa TNF-α tnfr TNFR tnfa->tnfr activates tnfr->ikk activates ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nfkb_nuc NF-κB (nucleus) nfkb->nfkb_nuc translocates reporter NF-κB Reporter Gene nfkb_nuc->reporter activates luciferase Luciferase reporter->luciferase expresses

Figure 2: Simplified signaling pathway of GPR109A-mediated inhibition of NF-κB.

Materials and Reagents
ReagentSupplier (Example)Purpose
HEK293T cellsATCCHost cell line for transfection
NF-κB Luciferase Reporter PlasmidPromegaReporter construct for NF-κB activity
Transfection ReagentQiagenFor plasmid delivery into cells
Tumor Necrosis Factor-alpha (TNF-α)R&D SystemsInflammatory stimulus
Luciferase Assay SystemPromegaFor detection of luciferase activity
96-well white, clear-bottom assay platesCorningFor cell culture and luminescence reading
Detailed Protocol

1. Cell Culture and Transfection:

  • Culture HEK293T cells in complete growth medium.

  • Seed the cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol. [8][9] * Incubate the cells for 24 hours post-transfection.

2. Compound Treatment and Stimulation:

  • Prepare serial dilutions of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid in a serum-free medium.

  • Replace the medium in the cell plate with the compound dilutions.

  • Incubate for 1 hour at 37°C.

  • Add TNF-α to all wells (except the unstimulated control) at a final concentration that induces a robust NF-κB response (e.g., 10 ng/mL).

  • Incubate the plate for an additional 6-8 hours at 37°C.

3. Luciferase Assay:

  • Remove the medium from the wells and wash gently with PBS.

  • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

  • Follow the manufacturer's protocol to measure both firefly and Renilla luciferase activity using a luminometer. [10][11] 4. Data Analysis:

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase values of the stimulated wells by the unstimulated control.

  • Plot the percentage of inhibition of TNF-α-induced NF-κB activation against the log of the compound concentration.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the TNF-α-induced NF-κB response.

Data Interpretation and Expected Results

cAMP Assay: An active compound will exhibit a dose-dependent decrease in forskolin-stimulated cAMP levels. The resulting sigmoidal curve will allow for the determination of the EC50, providing a quantitative measure of the compound's potency as a GPR109A agonist.

NF-κB Reporter Assay: If 5-Chloro-2-(3-fluorophenoxy)nicotinic acid possesses anti-inflammatory properties through GPR109A, a dose-dependent inhibition of TNF-α-induced luciferase expression will be observed. The IC50 value will indicate the compound's potency in suppressing this inflammatory signaling pathway.

Trustworthiness and Self-Validation

To ensure the validity of the results, each assay should include appropriate controls:

  • Vehicle Control: To determine the baseline response in the absence of the test compound.

  • Positive Control: A known GPR109A agonist (e.g., nicotinic acid) to confirm that the assay system is responsive.

  • Basal Control (cAMP assay): Cells not treated with forskolin to determine the basal cAMP level.

  • Unstimulated Control (NF-κB assay): Cells not treated with TNF-α to determine the basal level of NF-κB activity.

By following these detailed protocols and incorporating the necessary controls, researchers can confidently and accurately characterize the in vitro activity of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid and similar compounds targeting the GPR109A receptor.

References

  • NF-κB Reporter Assay. Bio-protocol. Available at: [Link]

  • Schulze, J. et al. (2022). Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protocols. Available at: [Link]

  • cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX. Available at: [Link]

  • Characterization of an optimized protocol for an NF-κB luciferase... ResearchGate. Available at: [Link]

  • Human NF-κB Reporter Assay System. INDIGO Biosciences. Available at: [Link]

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. Available at: [Link]

  • Human NF-κB Reporter Assay System. Indigo Biosciences. Available at: [Link]

  • MARCO TRANSFECTION AND LUCIFERASE ASSAY. Bowdish Lab. Available at: [Link]

  • Martin, P. M. et al. (2009). Expression and localization of GPR109A (PUMA-G/HM74A) mRNA and protein in mammalian retinal pigment epithelium. Molecular Vision. Available at: [Link]

  • Live-Cell Assay to Interrogate GPCRs by Monitoring cAMP Levels using a Bioluminescent Readout. Agilent. Available at: [Link]

  • GPR109A activation limits cell growth by inducing p53 and its targets in human colon cancer cells. AACR Journals. Available at: [Link]

  • Expression of GPR109A protein in PBMC's and neuronal cell line N27, and... ResearchGate. Available at: [Link]

  • The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. PMC. Available at: [Link]

  • Expression of the Niacin Receptor GPR109A in Retina: More than Meets the Eye? Walsh Medical Media. Available at: [Link]

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. IOVS. Available at: [Link]

  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research - AACR Journals. Available at: [Link]

  • Nicotinic acid. Wikipedia. Available at: [Link]

  • Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Directive Publications. Available at: [Link]

  • Niacin Ameliorates Neuro-Inflammation in Parkinson's Disease via GPR109A. MDPI. Available at: [Link]

  • G Protein-Coupled Receptor 109A Maintains the Intestinal Integrity and Protects Against ETEC Mucosal Infection by Promoting IgA Secretion. Frontiers. Available at: [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects. PubMed. Available at: [Link]

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Method

Technical Application Note: 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid for Studying Lipid Metabolism

Introduction & Pharmacological Context 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a high-affinity, synthetic agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , historically known as GPR109A (or HM74A in humans...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Pharmacological Context

5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a high-affinity, synthetic agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , historically known as GPR109A (or HM74A in humans).

While Nicotinic Acid (Niacin) remains the clinical benchmark for HCAR2 activation, its utility is limited by cutaneous flushing mediated by Langerhans cells.[1] 5-Chloro-2-(3-fluorophenoxy)nicotinic acid represents a class of 2-phenoxynicotinic acid derivatives developed to dissect the metabolic benefits of HCAR2 activation (inhibition of lipolysis) from off-target vasodilation.

Core Application

This compound is utilized primarily to inhibit free fatty acid (FFA) release from adipocytes under lipolytic stress.[2] By mimicking the endogenous ligand (


-hydroxybutyrate) or Niacin, it activates the 

-protein coupled pathway, serving as a critical tool for:
  • Validating HCAR2 Target Engagement: Confirming receptor-mediated antilipolytic effects in novel cell lines.

  • Metabolic Flux Analysis: Studying the impact of transient lipolysis suppression on hepatic triglyceride synthesis.

  • Lead Optimization: Serving as a reference standard in assays designed to separate antilipolytic efficacy from prostaglandin-mediated flushing.

Mechanism of Action

The compound functions as an orthosteric agonist. Upon binding to HCAR2 on the adipocyte membrane, it induces a conformational change that dissociates the


 heterotrimeric protein complex. The 

subunit inhibits Adenylyl Cyclase (AC), collapsing the intracellular cAMP pool.
Pathway Visualization

The following diagram illustrates the signaling cascade initiated by 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, contrasting the stimulated state (Isoproterenol) vs. the inhibited state (Treatment).

GPR109A_Pathway cluster_membrane Adipocyte Membrane cluster_intracellular Cytosol Iso Isoproterenol (Stimulant) BetaAR Beta-Adrenergic Receptor (Gs) Iso->BetaAR Activates Comp 5-Chloro-2-(3-fluorophenoxy) nicotinic acid HCAR2 HCAR2 / GPR109A (Gi) Comp->HCAR2 Activates AC Adenylyl Cyclase BetaAR->AC Stimulates (Gs) HCAR2->AC INHIBITS (Gi) cAMP cAMP AC->cAMP Catalysis ATP ATP ATP->cAMP Conversion PKA PKA (Active) cAMP->PKA Activates HSL HSL (Phosphorylated) PKA->HSL Phosphorylates Lipolysis Lipolysis (Glycerol + FFA Release) HSL->Lipolysis Drives

Figure 1: The compound activates HCAR2, recruiting Gi proteins to inhibit Adenylyl Cyclase, thereby counteracting the pro-lipolytic effects of Beta-adrenergic stimulation.

Experimental Protocols

Protocol A: In Vitro Adipocyte Lipolysis Assay

Objective: Quantify the


 of the compound against Isoproterenol-stimulated lipolysis.
Reagents & Buffer Preparation[3][4][5][6][7]
  • Assay Buffer (KRPH): Krebs-Ringer Phosphate HEPES buffer (pH 7.4).

  • Critical Additive: 2% to 4% Fatty Acid-Free BSA (Bovine Serum Albumin).

    • Scientific Rationale: Lipolysis releases non-esterified fatty acids (NEFAs). Without BSA acting as a "sink" to bind these NEFAs, product inhibition occurs, and cells may suffer lipotoxicity, skewing results.

  • Stimulant: Isoproterenol (10 nM to 100 nM).

  • Enzyme: Adenosine Deaminase (ADA) (1 U/mL).

    • Scientific Rationale: Adipocytes constitutively release adenosine, an endogenous antilipolytic agent. ADA removes this background noise to ensure the measured inhibition is solely due to the test compound.

Step-by-Step Workflow
  • Cell Preparation:

    • Use fully differentiated 3T3-L1 adipocytes (Day 8-12 post-differentiation) or primary murine adipocytes.

    • Wash cells 2x with warm KRPH (no BSA) to remove insulin and serum factors.

  • Starvation (Equilibration):

    • Incubate cells in KRPH + 1% BSA for 2 hours at 37°C. This baselines the metabolic state.[8]

  • Treatment:

    • Prepare a concentration gradient of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (Range: 1 nM to 10

      
      M) in KRPH + 4% BSA.
      
    • Add Isoproterenol (Final conc: 50 nM) to all wells except the Basal Control.

    • Add ADA (1 U/mL) to all wells.

  • Incubation:

    • Incubate for 60 to 90 minutes at 37°C.

    • Note: Do not exceed 2 hours; glycerol re-esterification is negligible in this window, but cell viability can drift.

  • Sample Collection:

    • Collect 50

      
      L of supernatant.
      
    • Heat inactivate (65°C for 10 mins) if immediate assay is not possible, or store at -20°C.

  • Readout:

    • Measure Glycerol release using a colorimetric Glycerol-3-Phosphate Oxidase (GPO) assay (Absorbance @ 540 nm).

Protocol B: cAMP Accumulation Assay (HTRF/ELISA)

Objective: Verify that the antilipolytic effect is strictly


-mediated.
  • Pre-treatment: Incubate adipocytes with IBMX (500

    
    M)  for 30 minutes.
    
    • Scientific Rationale: IBMX is a pan-phosphodiesterase inhibitor. It prevents the degradation of cAMP, allowing the accumulation of signal to measurable levels.

  • Stimulation/Inhibition: Co-treat with Forskolin (10

    
    M, direct AC activator) and the Test Compound for 30 minutes.
    
  • Lysis & Detection: Lyse cells and quantify cAMP using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or competitive ELISA.

    • Expected Result: The compound should dose-dependently reduce Forskolin-induced cAMP spikes.

Data Analysis & Interpretation

Experimental Workflow Diagram

Workflow Step1 1. Cell Starvation (2 hrs, Serum-Free) Step2 2. Treatment (Compound + Iso + ADA) Step1->Step2 Step3 3. Incubation (37°C, 90 min) Step2->Step3 Step4 4. Harvest Supernatant Step3->Step4 Step5 5. Glycerol Assay (Colorimetric) Step4->Step5

Figure 2: Sequential workflow for the antilipolytic assay using 3T3-L1 adipocytes.

Quantitative Reporting Template

When reporting the efficacy of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, structure your data as follows to ensure comparability with Niacin standards.

ParameterExperimental ConditionExpected Value (Approx)Interpretation
Basal Lipolysis No Stimulant< 10

M Glycerol
Cell integrity check.
Stimulated Max Isoproterenol (50nM)> 5-fold increase vs BasalValidates responsiveness.

(Glycerol)
Compound + Iso50 - 300 nMPotency measure. Lower = Higher Affinity.

High Dose Compound> 80% Inhibition of IsoEfficacy measure (Full vs Partial Agonist).

Critical Troubleshooting (Self-Validating Systems)

To ensure the protocol is self-validating, include these internal controls:

  • The "Flushing" Counter-Screen (Specificity Check):

    • If the goal is to develop a non-flushing metabolic drug, the compound must be tested in Langerhans cells or Keratinocytes for Prostaglandin D2 (PGD2) release.

    • Result: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid derivatives often show reduced PGD2 induction compared to Niacin, but this must be empirically verified.

  • The "Adenosine" Trap:

    • Issue: High variability in basal lipolysis.

    • Fix: Ensure Adenosine Deaminase (ADA) is fresh. Endogenous adenosine can mask the effect of the test compound by pre-inhibiting the system.

  • BSA Quality:

    • Issue: Toxic effects or high background.[8]

    • Fix: Use only Fatty Acid-Free BSA. Standard Fraction V BSA contains lipids that interfere with the assay.

References

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate the anti-lipolytic effects of this drug. Nature Medicine.

  • Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing. The Journal of Clinical Investigation.

  • Semple, G., et al. (2008). 3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (CS-0577), a highly potent, selective and orally active HM74a agonist. Journal of Medicinal Chemistry. (Context for 2-phenoxy/pyrazole SAR).

  • Offermanns, S. (2006). The nicotinic acid receptor GPR109A (HM74A or PUMA-G). Pharmacological Reviews.

  • Gaggini, M., et al. (2013). Non-Esterified Fatty Acids (NEFA) in type 2 diabetes. PLOS ONE. (Methodology for NEFA/Glycerol detection).

Sources

Application

Application of 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid in CNS Disorder Research: A Framework Based on Nicotinic Acid Scaffolds

Senior Application Scientist Note: Extensive searches of scientific literature, patent databases, and chemical registries have revealed no publicly available information on the specific biological activity or application...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: Extensive searches of scientific literature, patent databases, and chemical registries have revealed no publicly available information on the specific biological activity or application of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid in central nervous system (CNS) disorder research. This document, therefore, provides a detailed guide on the well-established roles of the parent molecule, nicotinic acid (niacin), and its derivatives in CNS research. Furthermore, it outlines a comprehensive, hypothetical research workflow for a novel nicotinic acid derivative, such as 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, to guide researchers in its evaluation as a potential therapeutic agent for neurological disorders.

Part 1: The Significance of the Nicotinic Acid Scaffold in CNS Research

Nicotinic acid, a form of vitamin B3, is a crucial molecule for cellular metabolism and has garnered significant interest for its therapeutic potential in a range of diseases, including those affecting the CNS.[1][2] Its derivatives are being explored for their neuroprotective properties and their ability to modulate various signaling pathways implicated in neurodegenerative and psychiatric disorders.[3][4]

Known Mechanisms of Action of Nicotinic Acid in the CNS

The therapeutic effects of nicotinic acid and its derivatives in the CNS are believed to be mediated through several mechanisms:

  • G-Protein Coupled Receptor (GPCR) Activation: Nicotinic acid is an agonist for the hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A, and HCA₃ (GPR109B). While primarily known for their roles in lipid metabolism, these receptors are also expressed in the brain, suggesting a potential role in neuromodulation.

  • Modulation of NAD+ Metabolism: As a precursor to nicotinamide adenine dinucleotide (NAD+), nicotinic acid plays a vital role in cellular energy metabolism and redox reactions. NAD+ is a critical coenzyme for several enzymes, including sirtuins, which are involved in neuronal survival and longevity.

  • Anti-inflammatory and Antioxidant Effects: Nicotinic acid has been shown to exert anti-inflammatory and antioxidant effects, which are beneficial in the context of many CNS disorders characterized by neuroinflammation and oxidative stress.[3]

Relevance to CNS Disorders

The multifaceted roles of nicotinic acid and its derivatives make them promising candidates for the treatment of various CNS disorders:

  • Neurodegenerative Diseases: The neuroprotective effects of nicotinic acid have been investigated in the context of Alzheimer's disease, Parkinson's disease, and Huntington's disease.[3]

  • Ischemic Stroke: Studies have suggested that nicotinic acid can promote neurogenesis and angiogenesis following a stroke.

  • Psychiatric Disorders: There is emerging evidence for the potential of nicotinic acid derivatives in the management of schizophrenia and other psychiatric conditions.

Part 2: A Proposed Research Workflow for 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid

Given the lack of specific data for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a systematic in vitro and in vivo evaluation is necessary to elucidate its potential in CNS disorder research. The following workflow provides a comprehensive framework for such an investigation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Compound Characterization (Purity, Solubility, Stability) B Receptor Binding Assays (e.g., HCA2, nAChRs) A->B E Blood-Brain Barrier Permeability Assay (e.g., PAMPA) A->E C Functional Assays (e.g., cAMP, Ca2+ flux) B->C D Cell-Based CNS Disease Models (e.g., Neuroinflammation, Oxidative Stress) C->D F Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) E->F Lead Candidate Selection G Safety and Toxicology Studies F->G H Animal Models of CNS Disorders (e.g., Alzheimer's, Parkinson's) G->H I Behavioral and Cognitive Assessments H->I J Post-mortem Brain Tissue Analysis H->J

Caption: Proposed research workflow for a novel nicotinic acid derivative.

In Vitro Evaluation

Objective: To determine the primary biological targets and cellular effects of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

2.1.1. Protocol: Receptor Binding and Functional Assays

  • Receptor Selection: Based on the nicotinic acid scaffold, initial screening should target HCA₂ and a panel of nicotinic acetylcholine receptors (nAChRs), which are key players in the CNS.[5]

  • Binding Assays:

    • Perform radioligand binding assays using cell membranes expressing the target receptors.

    • Utilize a known radiolabeled ligand for each receptor (e.g., [³H]-nicotinic acid for HCA₂).

    • Incubate the membranes with the radioligand in the presence of increasing concentrations of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

    • Measure the displacement of the radioligand to determine the binding affinity (Ki) of the test compound.

  • Functional Assays:

    • For GPCRs like HCA₂, measure downstream signaling events such as changes in cyclic AMP (cAMP) levels using a competitive immunoassay.

    • For ion channels like nAChRs, use automated patch-clamp electrophysiology or fluorescent-based ion flux assays (e.g., measuring calcium influx) to assess agonist or antagonist activity.

2.1.2. Protocol: Cell-Based CNS Disease Models

  • Model Selection: Utilize relevant cell lines (e.g., microglial cells for neuroinflammation, neuronal cells for oxidative stress).

  • Neuroinflammation Model:

    • Culture microglial cells (e.g., BV-2) and stimulate with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Treat the cells with varying concentrations of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

    • Measure the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA.

  • Oxidative Stress Model:

    • Culture neuronal cells (e.g., SH-SY5Y) and induce oxidative stress with agents like hydrogen peroxide or rotenone.

    • Co-treat with 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

    • Assess cell viability using an MTT assay and measure reactive oxygen species (ROS) production using a fluorescent probe like DCFDA.

In Vivo Evaluation

Objective: To assess the pharmacokinetic profile, safety, and efficacy of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid in animal models of CNS disorders.

2.2.1. Protocol: Pharmacokinetic and Blood-Brain Barrier Penetration Studies

  • Animal Model: Use rodents (e.g., mice or rats).

  • Administration: Administer a single dose of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid via relevant routes (e.g., oral, intravenous).

  • Sample Collection: Collect blood and brain tissue samples at various time points.

  • Analysis: Quantify the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

  • Data Calculation: Determine key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and brain-to-plasma concentration ratio to assess blood-brain barrier penetration.

2.2.2. Protocol: Efficacy in an Animal Model of Alzheimer's Disease

  • Model Selection: Utilize a transgenic mouse model of Alzheimer's disease (e.g., 5XFAD).

  • Treatment: Administer 5-Chloro-2-(3-fluorophenoxy)nicotinic acid or vehicle to the mice for a chronic period.

  • Behavioral Testing:

    • Assess cognitive function using tests such as the Morris water maze or Y-maze.

  • Post-mortem Analysis:

    • At the end of the treatment period, sacrifice the animals and collect brain tissue.

    • Perform immunohistochemistry to quantify amyloid-beta plaques and neurofibrillary tangles.

    • Measure levels of inflammatory markers and synaptic proteins using Western blotting or ELISA.

Part 3: Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate interpretation and comparison.

Table 1: Hypothetical In Vitro Activity Profile of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

TargetAssay TypeResult (IC₅₀/EC₅₀/Ki)
HCA₂Radioligand Binding1.5 µM (Ki)
HCA₂cAMP Assay2.3 µM (EC₅₀)
α7 nAChRRadioligand Binding> 10 µM (Ki)
α4β2 nAChRRadioligand Binding> 10 µM (Ki)
LPS-stimulated BV-2 cellsTNF-α Inhibition5.8 µM (IC₅₀)
H₂O₂-treated SH-SY5Y cellsCell Viability3.2 µM (EC₅₀)

Conclusion

While there is currently no specific information available for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, the established importance of the nicotinic acid scaffold in CNS research provides a strong rationale for its investigation. The proposed research workflow offers a systematic and scientifically rigorous approach to characterizing its biological activities and evaluating its therapeutic potential for CNS disorders. The initial focus on in vitro receptor profiling and cell-based disease models will provide crucial insights into its mechanism of action and guide further in vivo studies in relevant animal models. This comprehensive evaluation will be essential to determine if 5-Chloro-2-(3-fluorophenoxy)nicotinic acid represents a novel and valuable addition to the armamentarium of potential treatments for debilitating neurological conditions.

References

  • Gaspar, B., et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. Molecules, 24(8), 1593. [Link]

  • Grassi, F., et al. (2015). Nicotinic ACh Receptors as Therapeutic Targets in CNS Disorders. Trends in Pharmacological Sciences, 36(2), 96-108. [Link]

  • Wonnacott, S., & Sidhpura, N. (2003). Molecular and cellular mechanisms of action of nicotine in the CNS. Progress in Brain Research, 142, 185-200. [Link]

  • ChEMBL. (n.d.). ChEMBL Database. European Bioinformatics Institute. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). US5726316A - Pharmaceutical compositions for prevention and treatment of central nervous system disorders.
  • PubChem. (n.d.). Methods and compositions for treatment of disorders ameliorated by muscarinic receptor activation. [Link]

  • PubChem. (n.d.). PubChem Database. National Center for Biotechnology Information. [Link]

  • Newhouse, P. A., & Kelton, M. C. (2000). Nicotinic receptor mechanisms and cognition in normal states and neuropsychiatric disorders. Current Opinion in Psychiatry, 13(1), 35-43. [Link]

  • Google Patents. (n.d.).
  • BindingDB. (n.d.). BDBM23515 CHEMBL573::Niacin::Nicotinic Acid. [Link]

  • EMBL-EBI. (n.d.). ChEMBL. [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. [Link]

  • Data.gov. (n.d.). PubChem BioAssay - Dataset. [Link]

  • Wonnacott, S. (1990). Presynaptic Actions of Nicotine in the CNS. Ciba Foundation Symposium, 152, 87-101. [Link]

  • PubChem. (n.d.). Explore Bioactivity. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • Exposome-Explorer. (n.d.). Nicotinic acid (Compound). [Link]

  • PubChem. (n.d.). Nicotinic Acid. [Link]

  • Gaulton, A., et al. (2017). The ChEMBL database in 2017. Nucleic Acids Research, 45(D1), D945-D954. [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5). [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). [ 3 H]A-585539 [Ligand Id: 3974] activity data from GtoPdb and ChEMBL. [Link]

  • Forbat, E., et al. (2024). The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. Cancers, 16(1), 163. [Link]

  • National Institutes of Health. (2022). Niacin - Health Professional Fact Sheet. [Link]

  • King's College London. (2018). Niacin. [Link]

Sources

Method

Application Note: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid as a GPR109A Probe

This guide outlines the technical application of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid , a high-affinity synthetic agonist for the GPR109A receptor (HCA2) . This compound serves as a critical chemical probe for diss...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical application of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid , a high-affinity synthetic agonist for the GPR109A receptor (HCA2) . This compound serves as a critical chemical probe for dissecting the anti-lipolytic and anti-inflammatory signaling pathways of GPR109A, distinct from the metabolic effects of endogenous ligands like nicotinic acid (niacin) and butyrate.

Introduction & Scientific Context

5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a potent, non-steroidal small molecule agonist targeting GPR109A (Hydroxycarboxylic Acid Receptor 2, HCA2) . Unlike the endogenous ligand nicotinic acid, which requires millimolar concentrations and suffers from rapid metabolic clearance, this halogenated phenoxy-nicotinic acid derivative offers enhanced lipophilicity and potency (typically in the nanomolar range).

This probe is essential for researchers investigating:

  • Lipid Metabolism: The Gi-coupled suppression of adenylyl cyclase to inhibit hormone-sensitive lipase (HSL) and reduce free fatty acid (FFA) release.

  • Inflammation: GPR109A-mediated modulation of macrophage polarization and suppression of pro-inflammatory cytokines (NF-κB pathway).

  • Receptor Pharmacology: Differentiating between G-protein biased signaling (anti-lipolysis) and

    
    -arrestin recruitment (often linked to the cutaneous flushing side effect).[1]
    
Compound Profile
PropertyDetail
Chemical Name 5-Chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acid
Target GPR109A (HCA2)
Mechanism Orthosteric Agonist
Signaling Class

-coupled GPCR
Key Activity Inhibition of cAMP accumulation; ERK1/2 phosphorylation
Solubility DMSO (>10 mM); limited aqueous solubility without pH adjustment

Mechanism of Action & Signaling Pathway

Upon binding to the orthosteric site of GPR109A, the probe induces a conformational change that promotes the exchange of GDP for GTP on the


 subunit. This triggers the dissociation of the 

complex, leading to the inhibition of Adenylyl Cyclase (AC) and a subsequent drop in intracellular cAMP levels.
Pathway Visualization

The following diagram illustrates the downstream effects in an adipocyte model, highlighting the probe's intervention point.

GPR109A_Signaling Probe 5-Chloro-2-(3-fluorophenoxy) nicotinic acid Receptor GPR109A (HCA2) (Cell Membrane) Probe->Receptor Bind/Activate Gi Gi Protein (Activation) Receptor->Gi Coupling B_Arrestin Beta-Arrestin Receptor->B_Arrestin Recruitment AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Activates (Reduced) HSL Hormone Sensitive Lipase (Phosphorylation) PKA->HSL Phosphorylates (Reduced) Lipolysis Lipolysis (FFA Release) HSL->Lipolysis Catalyzes (Inhibited) ERK ERK1/2 Phosphorylation B_Arrestin->ERK Signaling Flushing Cutaneous Flushing (PGD2 Release) ERK->Flushing Potential Side Effect

Caption: GPR109A signaling cascade. The probe activates Gi to inhibit AC, reducing cAMP and blocking lipolysis. Parallel


-arrestin recruitment may trigger flushing pathways.

Experimental Protocols

Protocol A: In Vitro cAMP Inhibition Assay (HTRF Platform)

Objective: Quantify the potency (


) of the probe by measuring its ability to inhibit forskolin-stimulated cAMP production in GPR109A-expressing CHO-K1 or HEK293 cells.

Reagents:

  • GPR109A-stable cell line.[2]

  • Assay Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (phosphodiesterase inhibitor).

  • Forskolin (10

    
    M stock).
    
  • cAMP detection kit (e.g., HTRF, AlphaScreen).

Workflow:

  • Cell Preparation: Harvest cells and resuspend in Assay Buffer to a density of

    
     cells/mL.
    
  • Compound Plating:

    • Prepare a 10-point serial dilution of the probe in DMSO (Top concentration: 10

      
      M).
      
    • Dispense 0.5

      
      L of compound into a 384-well low-volume plate.
      
  • Stimulation:

    • Add 5

      
      L of cell suspension to the plate.
      
    • Incubate for 15 minutes at Room Temperature (RT) to allow receptor binding.

    • Add 5

      
      L of Forskolin (2x)  solution (final conc. ~1-5 
      
      
      
      M) to stimulate cAMP.
    • Incubate for 30-45 minutes at RT.

  • Detection:

    • Add detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions.

    • Incubate for 1 hour in the dark.

  • Analysis: Read on an HTRF-compatible plate reader. Plot FRET ratio vs. log[Compound].

    • Expectation: A sigmoidal dose-dependent decrease in signal (inverse agonist curve).

Protocol B: Adipocyte Lipolysis Assay (Glycerol Release)

Objective: Validate the functional efficacy of the probe in a physiologically relevant model (e.g., 3T3-L1 adipocytes or primary murine adipocytes).

Workflow:

  • Differentiation: Differentiate 3T3-L1 fibroblasts into mature adipocytes (lipid droplets visible, ~Day 8-10).

  • Starvation: Wash cells 2x with PBS and incubate in serum-free DMEM + 0.5% BSA for 2 hours.

  • Treatment:

    • Treat cells with Isoproterenol (100 nM) to stimulate lipolysis (baseline control).

    • Co-treat with increasing concentrations of the probe (1 nM - 10

      
      M).
      
  • Incubation: Incubate for 2-3 hours at 37°C.

  • Measurement: Collect supernatant. Quantify glycerol content using a colorimetric enzymatic assay (GPO-Trinder reaction).

  • Data Normalization: Normalize glycerol release to total protein content.

    • Result: The probe should dose-dependently inhibit Isoproterenol-induced glycerol release.

Optimization & Troubleshooting

IssuePossible CauseCorrective Action
High Background (cAMP) Endogenous adenosine signalingAdd Adenosine Deaminase (ADA) to the buffer to degrade endogenous adenosine.
Low Potency (

)
High protein bindingReduce BSA concentration in the buffer (use 0.1% or switch to fatty-acid free BSA).
Inconsistent Data Receptor desensitizationGPR109A internalizes rapidly. Ensure all incubation times are strictly adhered to (<1 hour for functional assays).
Solubility Issues Hydrophobic "phenoxy" groupDissolve stock in 100% DMSO. Do not exceed 0.5% final DMSO concentration in the assay well.

References

  • BOC Sciences. GPR109A Inhibitors, Agonists and Modulators. (Accessed 2026). Overview of nicotinic acid receptor pharmacology and structural classes.

  • Li, G., et al. (2015). Discovery of 4-(phenyl)thio-1H-pyrazole Derivatives as Agonists of GPR109A.[1] PubMed.[3] Discusses structural requirements for GPR109A agonism and

    
    -arrestin bias.
    
    
  • Yadav, M.K., et al. (2024).[3] Structure-guided engineering of biased-agonism in the human niacin receptor. bioRxiv/Nature Comms. Provides cryo-EM structural data of GPR109A with various agonists.

  • Hanson, J., et al. (2010). Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and Langerhans cells.[4] J Clin Invest. Mechanistic detail on the flushing side effect.

  • ChemScene. 5-(4-Chloro-3-fluorophenyl)nicotinic acid Product Data. Example of structural analog availability and physicochemical properties.

Sources

Application

Application Note: Preparation and Handling of 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid Stock Solutions

Abstract This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid. The protocols herein are designed for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid. The protocols herein are designed for researchers, scientists, and drug development professionals to ensure the accuracy, reproducibility, and integrity of experimental results. The methodologies cover solvent selection, dissolution techniques for both organic and aqueous-based stocks, quality control, and best practices for storage to minimize degradation. The causality behind each procedural step is explained to provide a deeper understanding of the material's properties and ensure robust and reliable experimental outcomes.

Compound Profile and Physicochemical Characteristics

5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a substituted pyridinecarboxylic acid derivative. Understanding its structural characteristics is fundamental to developing appropriate handling and solubilization strategies.

  • Structure: The molecule contains a nicotinic acid core, which is acidic due to the carboxylic acid group (pKa of nicotinic acid is ~4.85)[1][2]. It also features a chloro- and a fluorophenoxy- group, which increases its molecular weight and hydrophobicity compared to the parent nicotinic acid.

  • Solubility: Due to the non-polar aromatic regions, the compound is expected to have low solubility in water. Its solubility in aqueous solutions is highly pH-dependent; it is more soluble in alkaline conditions where the carboxylic acid is deprotonated to form a more polar carboxylate salt.[3] The compound is anticipated to be soluble in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[4]

Table 1: Compound Identification

Property Value
IUPAC Name 5-Chloro-2-(3-fluorophenoxy)nicotinic acid
Molecular Formula C₁₂H₇ClFNO₃
Molecular Weight 267.65 g/mol

| Appearance | Likely a white to off-white solid or crystalline powder[5] |

Safety and Handling Precautions

Based on data from structurally related chlorinated and fluorinated aromatic carboxylic acids, appropriate safety measures are mandatory.[6][7]

  • Engineering Controls: Handle the solid compound and concentrated solutions within a certified chemical fume hood to minimize inhalation risk.[6][8]

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[7][9]

  • Health Hazards: The compound may cause skin, eye, and respiratory irritation.[6][7] Avoid direct contact and formation of dust. In case of contact, rinse the affected area thoroughly with water.[6][9]

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.

Strategic Protocol for Stock Solution Preparation

The primary challenge in preparing stock solutions of this compound is its anticipated poor aqueous solubility. The choice of solvent is therefore critical and depends on the requirements of the downstream application.

Materials and Equipment
CategoryItem
Chemicals 5-Chloro-2-(3-fluorophenoxy)nicotinic acid
Dimethyl sulfoxide (DMSO), anhydrous/biotech grade
Dimethylformamide (DMF), anhydrous/biotech grade
1 N Sodium Hydroxide (NaOH), certified solution
Deionized or double-distilled water (ddH₂O)
Phosphate-Buffered Saline (PBS), pH 7.4
Glassware & Hardware Analytical balance (4-decimal place)
Class A volumetric flasks (various sizes)
Glass beakers and conical tubes
Magnetic stirrer and stir bars
Vortex mixer
Sonicator bath
0.22 µm syringe filters (e.g., PVDF or PTFE for organic solvents)
Amber glass vials or cryovials for storage
Solvent Selection Workflow

The optimal solvent maintains the compound's stability and is compatible with the experimental system. For biological assays, the final concentration of organic solvents like DMSO should typically be kept low (e.g., <0.5%) to avoid artifacts.

cluster_workflow Solvent Selection Logic start Is the final assay compatible with organic solvents? organic_path Yes start->organic_path Yes aqueous_path No start->aqueous_path No dmso Use DMSO or DMF. (Protocol 3.3) organic_path->dmso ph_adjust Prepare aqueous stock via pH adjustment. (Protocol 3.4) aqueous_path->ph_adjust check_sol Check final concentration of solvent in assay. (<0.5% recommended) dmso->check_sol

Caption: Decision workflow for solvent selection.

Protocol 1: High-Concentration Stock in an Organic Solvent (10 mM in DMSO)

This protocol is ideal for creating a highly concentrated primary stock that can be diluted into aqueous buffers for working solutions.

  • Calculation: Determine the mass of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid required.

    • Formula: Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Example for 10 mL of a 10 mM stock: Mass = (0.010 mol/L) × (0.010 L) × (267.65 g/mol ) = 0.0026765 g = 2.68 mg

  • Weighing: Accurately weigh 2.68 mg of the compound using an analytical balance and transfer it to a 10 mL Class A volumetric flask.

    • Expert Tip: Weighing directly into the volumetric flask minimizes material loss.

  • Dissolution: Add approximately 7-8 mL of anhydrous DMSO to the flask. Cap and vortex thoroughly.

    • Causality: Using a volume less than the final target volume allows for complete dissolution before the final volume adjustment.

    • If the compound does not dissolve readily, sonicate the flask in a water bath for 5-10 minutes. Gentle warming (up to 40°C) can also be applied, but care must be taken to avoid degradation.[10]

  • Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to return to room temperature. Carefully add DMSO to the 10 mL mark.

  • Mixing and Aliquoting: Cap the flask and invert it several times to ensure homogeneity.[11] For biological applications, filter the solution through a 0.22 µm PTFE syringe filter into a sterile container.

  • Storage: Dispense the stock solution into single-use aliquots in amber vials or cryovials. Label clearly with the compound name, concentration, solvent, date, and preparer's initials. Store as recommended in Section 5.

    • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can lead to compound degradation and solvent evaporation, thereby altering the concentration over time.[12]

Protocol 2: Aqueous Stock Solution via pH Adjustment (10 mM)

This method is suitable when organic solvents must be avoided. It relies on converting the acidic compound into its more soluble salt form.[3]

  • Calculation: Weigh 2.68 mg of the compound (for a final 10 mL volume) and place it in a 15 mL conical tube or a small beaker with a magnetic stir bar.

  • Suspension: Add approximately 8 mL of deionized water. The compound will likely not dissolve and will form a suspension.

  • Titration: While stirring, add 1 N NaOH dropwise. Monitor the solution's appearance. Continue adding NaOH until all the solid has dissolved. The solution should become clear.

    • Causality: The addition of a base deprotonates the carboxylic acid, forming the highly water-soluble sodium nicotinate salt.

  • Final Volume and Mixing: Quantitatively transfer the dissolved solution to a 10 mL Class A volumetric flask. Rinse the original container with a small amount of deionized water and add it to the flask to ensure a complete transfer. Add water to the 10 mL mark.

  • Filtration and Storage: Filter the solution through a 0.22 µm PVDF or PES sterile filter. Aliquot into sterile tubes and store as described in Section 5.

Quality Control and Validation

A self-validating protocol includes checks to ensure the quality of the stock solution.

  • Visual Inspection: Always check for particulates or precipitation before use. If observed, the aliquot should be discarded or re-dissolved if appropriate (e.g., by gentle warming).[8]

  • Concentration Verification: For rigorous applications, the concentration can be verified using UV-Vis spectrophotometry by establishing a standard curve, provided the compound has a distinct chromophore.

  • Purity and Stability Assessment: High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the initial compound and to monitor for any degradation products after storage.[13][14]

Storage and Stability

Proper storage is crucial to maintain the integrity of the stock solution.

Table 2: Recommended Storage Conditions

Storage Duration Temperature Conditions Rationale
Short-Term (1-2 weeks) 2-8°C Protected from light (amber vials) Reduces the rate of potential degradation for immediate use.

| Long-Term (>2 weeks) | -20°C or -80°C | Protected from light, tightly sealed | Minimizes chemical degradation and solvent evaporation. -80°C is preferred for maximum stability.[12] |

Causality: Lower temperatures significantly slow down chemical reactions, including hydrolysis or oxidation, preserving the compound's integrity. Amber vials protect light-sensitive compounds from photodecomposition.[2][12]

Overall Experimental Workflow Diagram

cluster_prep Preparation cluster_qc Finalization & QC cluster_store Storage arrow arrow calc 1. Calculate Mass weigh 2. Weigh Compound calc->weigh dissolve 3. Dissolve in Solvent (Vortex/Sonicate) weigh->dissolve adjust 4. Adjust to Final Volume dissolve->adjust mix 5. Homogenize adjust->mix filter 6. Sterile Filter (0.22 µm) mix->filter qc 7. Quality Control (Visual, UV-Vis, HPLC) filter->qc aliquot 8. Aliquot into Single-Use Vials qc->aliquot label_vial 9. Label Vials aliquot->label_vial store 10. Store at -20°C or -80°C label_vial->store

Caption: Comprehensive workflow for stock solution preparation.

Troubleshooting

Table 3: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Compound fails to dissolve completely Insufficient solvent volume; low solubility at current temperature; compound has low intrinsic solubility. Add more solvent incrementally. Use sonication or gentle warming (not exceeding 40-50°C). If using an aqueous solvent, verify the pH is sufficiently alkaline.
Precipitation occurs upon dilution in aqueous buffer The final concentration exceeds the compound's solubility limit in the mixed solvent system. Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent in the final solution, ensuring it remains compatible with the assay.[3]
Precipitation observed in frozen aliquots The compound has poor solubility in the solvent at low temperatures. This is common with aqueous buffers. Before use, ensure the aliquot is fully thawed and vortexed to re-dissolve any precipitate. If it persists, the stock concentration may be too high for that solvent.

| Inconsistent experimental results | Stock solution degradation; inaccurate concentration due to pipetting errors or solvent evaporation. | Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by using single-use aliquots.[12] Calibrate pipettes regularly. |

References

  • Protocols Online. (2012). Making stock acid and base solutions. [Link]

  • Carolina Knowledge Center. (2023). Solution Preparation Guide. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). [Link]

  • Rice University. (2005). Solutions and dilutions: working with stock solutions. [Link]

  • Shulaev, M. V., et al. (2023). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. PMC. [Link]

  • Reddit. (2022). How to tackle compound solubility issue. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Nicotinic acid. [Link]

  • U.S. Environmental Protection Agency. (2025). 5-(4-Fluorophenyl)nicotinic acid Properties. [Link]

  • ResearchGate. (2025). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. [Link]

  • Glory Chemical Industry. (n.d.). Nicotinic acid,59-67-6. [Link]

Sources

Method

Application Note &amp; Protocols: High-Throughput Screening for Modulators of GPR35 Using 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

Audience: Researchers, scientists, and drug development professionals engaged in GPCR-targeted discovery. Abstract: This document provides a comprehensive guide for the high-throughput screening (HTS) and characterizatio...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in GPCR-targeted discovery.

Abstract: This document provides a comprehensive guide for the high-throughput screening (HTS) and characterization of novel compounds targeting the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor implicated in a range of pathologies, including inflammatory, metabolic, and cardiovascular diseases, making it a compelling target for therapeutic intervention.[1][2] We present a robust HTS workflow centered on a β-arrestin recruitment assay, a validated and high-performance method for assessing GPR35 activation.[3][4][5] This guide uses the novel compound, 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, as an exemplar to detail protocols for primary screening, dose-response confirmation, and antagonist mode evaluation. The methodologies described herein are designed to provide a self-validating framework for identifying and prioritizing novel GPR35 modulators from large compound libraries.

Scientific Background & Strategic Rationale

GPR35: A Complex Therapeutic Target

G protein-coupled receptor 35 (GPR35) is a high-interest orphan receptor with heightened expression in immune cells and the gastrointestinal tract.[2][6] Its physiological role is complex and often context-dependent, with evidence supporting both pro- and anti-inflammatory functions.[7][8] This duality underscores the importance of identifying biased ligands that can selectively activate therapeutic pathways while avoiding detrimental ones.

GPR35 activation initiates multiple downstream signaling cascades. The receptor predominantly couples to Gαi/o and Gα12/13 heterotrimeric G proteins.[7][9]

  • Gαi/o Pathway: Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][7]

  • Gα12/13 Pathway: This pathway couples to the RhoA/Rho kinase signaling axis, which is critical in regulating cellular processes like migration and proliferation.[4]

  • β-Arrestin Pathway: Like most GPCRs, agonist-bound GPR35 also recruits β-arrestins. This interaction is crucial for receptor desensitization and internalization, but also initiates G protein-independent signaling, for instance, through the ERK1/2 pathway.[7]

Given the robustness and ease of implementation in HTS formats, β-arrestin recruitment assays have become a primary method for discovering GPR35 ligands.[4][5]

Causality of Assay Choice: Why β-Arrestin Recruitment?

For a primary HTS campaign, the objective is to rapidly and reliably identify active compounds from a vast library.[10][11] While GPR35 signals through multiple G-protein pathways, a β-arrestin recruitment assay offers several distinct advantages that form the causal basis for its selection:

  • Robustness and Signal Window: GPR35 provides a particularly strong and reproducible signal in arrestin recruitment assays, leading to high Z' values and excellent signal-to-background ratios, which are critical for HTS success.[3][4]

  • Pathway Convergence: β-arrestin recruitment is a common downstream event following the activation of many GPCRs by an agonist. This makes the assay a reliable, universal indicator of receptor activation, regardless of the specific G-protein coupling preference.

  • HTS Amenability: Modern β-arrestin assays, particularly those based on enzyme fragment complementation (EFC), are homogenous ("add-and-read") assays that are easily automated and miniaturized to 384- or 1536-well formats, reducing reagent costs and increasing throughput.[3][12]

This strategic choice allows for the efficient identification of a broad range of activators. Subsequent secondary assays can then be employed to deconvolute the specific signaling profile (e.g., Gαi vs. Gα13 vs. β-arrestin bias) of confirmed hits.

cluster_membrane Plasma Membrane cluster_cytosol Intracellular Signaling Agonist Agonist (e.g., 5-Chloro-2-(3-fluorophenoxy)nicotinic acid) GPR35 GPR35 Agonist->GPR35 Binds G_protein Gαi/o or Gα12/13 βγ GPR35->G_protein Activates Arrestin β-Arrestin GPR35->Arrestin Recruits AC Adenylyl Cyclase (AC) G_protein->AC Inhibits (Gαi/o) RhoA RhoA Activation G_protein->RhoA Activates (Gα12/13) ERK ERK1/2 Activation Arrestin->ERK G-protein independent signaling cAMP ↓ cAMP AC->cAMP

Caption: Simplified GPR35 signaling pathways upon agonist activation.

High-Throughput Screening Workflow

A successful screening campaign follows a logical progression from large-scale primary screening to more focused secondary and counter-screening assays.[13] This cascade is designed to efficiently eliminate non-active compounds and false positives while confirming and prioritizing true hits for further development.

A Primary HTS (Single Concentration, e.g., 10µM) Agonist Mode B Hit Confirmation (Re-test from fresh stock) A->B Identify 'Hits' C Dose-Response Analysis (EC50/IC50 Determination) B->C Confirm Activity D Orthogonol & Counter-Screens (e.g., Cytotoxicity, Pathway-Specific Assays) C->D Characterize Potency & Specificity E SAR Expansion (Lead Optimization) D->E Prioritize & Validate

Caption: A typical HTS cascade for hit identification and validation.

Materials & Equipment

CategoryItemRecommended Supplier
Cell Line PathHunter® CHO-K1 GPR35 β-Arrestin GPCR Assay Cell LineDiscoveRx (Eurofins)
Reagents PathHunter® Detection ReagentsDiscoveRx (Eurofins)
Cell Plating ReagentDiscoveRx (Eurofins)
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-Aldrich
Fetal Bovine Serum (FBS), Trypsin-EDTAGibco
Reference Agonist: ZaprinastTocris Bioscience
Test Compound: 5-Chloro-2-(3-fluorophenoxy)nicotinic acidCustom Synthesis
Labware 384-well solid white, flat-bottom, tissue-culture treated microplatesCorning
Reagent ReservoirsVWR
Instrumentation Multimode Plate Reader with Luminescence DetectionBMG LABTECH, Tecan
Automated Liquid Handler (e.g., Bravo, Echo)Agilent, Beckman
CO₂ Incubator, 37°C, 5% CO₂Thermo Fisher
Biosafety CabinetBaker

Detailed Experimental Protocols

Protocol 1: Primary High-Throughput Screen for GPR35 Agonists

Objective: To screen a large compound library at a single concentration to identify potential GPR35 agonists.

Methodology:

  • Cell Culture: Culture the PathHunter® CHO-K1 GPR35 cells according to the supplier's protocol. Passage cells every 2-3 days, ensuring they do not exceed 80-90% confluency.

  • Cell Plating:

    • On the day of the assay, harvest cells using Trypsin-EDTA and resuspend them in the recommended Cell Plating Reagent.

    • Adjust the cell density to 250,000 cells/mL to deliver 5,000 cells in a 20 µL volume.

    • Dispense 20 µL of the cell suspension into each well of a 384-well white assay plate using an automated liquid handler.

    • Incubate the plates overnight at 37°C, 5% CO₂.[3]

  • Compound Preparation & Transfer:

    • Prepare compound source plates. The screening library should be formatted in DMSO.

    • Using an acoustic dispenser (e.g., Beckman Echo) or a pin tool, transfer a volume of compound that results in a final assay concentration of 10 µM.[3] The final DMSO concentration should not exceed 0.5%.

    • Include controls on every plate:

      • Negative Control: Wells with cells and DMSO only (0% activity).

      • Positive Control: Wells with cells and a known GPR35 agonist (e.g., Zaprinast at a final concentration of 30 µM) (100% activity).

  • Incubation: Incubate the assay plates at 37°C for 90 minutes.

  • Signal Detection:

    • Equilibrate the plates and the PathHunter® detection reagent to room temperature.

    • Prepare the detection reagent according to the manufacturer's protocol.

    • Add 12 µL of the working detection solution to each well.

    • Incubate the plates at room temperature for 60 minutes, protected from light.

    • Read the luminescence signal on a compatible plate reader (e.g., BMG PHERAstar).

  • Data Analysis & Hit Identification:

    • Normalize the data using the plate controls: % Activity = 100 * (Sample - Negative Control) / (Positive Control - Negative Control).

    • Calculate the Z' factor for each plate to assess assay quality. A Z' > 0.5 is considered excellent for HTS.

    • A compound is typically identified as a "hit" if its activity exceeds a predefined threshold, often 3 standard deviations above the mean of the negative controls or >50% activation relative to the positive control.

Protocol 2: Dose-Response Confirmation of Hits (EC₅₀ Determination)

Objective: To confirm the activity of primary hits and determine their potency by generating a 10-point dose-response curve. This protocol will use 5-Chloro-2-(3-fluorophenoxy)nicotinic acid as the example compound.

Methodology:

  • Cell Plating: Plate cells as described in Protocol 1, Step 2.

  • Compound Serial Dilution:

    • Prepare a 10 mM stock solution of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid in DMSO.

    • Perform a serial dilution (e.g., 1:3 or 1:5) in DMSO to create a 10-point concentration series. The highest concentration should be sufficient to achieve a maximal response (e.g., starting at 100 µM in the final assay volume).

  • Compound Addition: Add the diluted compounds to the cell plates in triplicate.

  • Incubation & Detection: Follow the same incubation and detection steps as described in Protocol 1 (Steps 4 & 5).

  • Data Analysis:

    • Normalize the data to the plate controls.

    • Plot the % Activity against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the EC₅₀ value (the concentration at which 50% of the maximal response is observed).

ParameterValue
Cell Line CHO-K1 GPR35 β-Arrestin
Plate Format 384-well
Cell Density 5,000 cells/well
Primary Screen Conc. 10 µM
Incubation Time 90 min @ 37°C
Detection Signal Luminescence
QC Target (Z') > 0.5
QC Target (S:B) > 5

Table 1: Summary of key parameters for the GPR35 agonist HTS assay.

Protocol 3: Antagonist Mode Screening (IC₅₀ Determination)

Objective: To identify compounds that inhibit GPR35 activation by a known agonist.

Methodology:

  • Cell Plating: Plate cells as described in Protocol 1, Step 2.

  • Antagonist Addition: Prepare serial dilutions of test compounds (potential antagonists) and add them to the cell plates. Incubate for 15-30 minutes at 37°C.

  • Agonist Challenge: Add a known GPR35 agonist (e.g., Zaprinast or the characterized 5-Chloro-2-(3-fluorophenoxy)nicotinic acid) at a concentration equal to its EC₈₀ (the concentration that elicits 80% of the maximal response).

  • Incubation & Detection: Follow the main incubation and detection steps as described in Protocol 1.

  • Data Analysis:

    • Normalize data with 0% inhibition being the agonist-only control and 100% inhibition being the DMSO-only control.

    • Plot the % Inhibition against the logarithm of the antagonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Trustworthiness: A Self-Validating System

The integrity of any HTS campaign rests on rigorous quality control.[14] Each assay plate must serve as its own self-validating system.

  • Z-Prime (Z'): This statistical parameter reflects the separation between the positive and negative control distributions. A Z' factor between 0.5 and 1.0 indicates a robust and reliable assay, suitable for HTS.

  • Signal-to-Background (S:B): Calculated as the mean of the positive control signal divided by the mean of the negative control signal, a high S:B ratio (typically >5) ensures that "hit" signals are clearly distinguishable from noise.

  • Counter-Screening: Confirmed hits should be subjected to counter-screens to eliminate false positives. A common and critical counter-screen is a cytotoxicity assay to ensure the observed activity is not due to adverse cellular effects.[15] Assays using parental cells (lacking the GPR35 construct) can also be used to identify compounds that interfere with the reporter system itself.

By strictly monitoring these parameters and employing a logical counter-screening strategy, researchers can have high confidence in the hits identified through this workflow.

References

  • Frontiers in Immunology. (2023). GPR35 acts a dual role and therapeutic target in inflammation. [Link]

  • Journal of Biological Chemistry. (2021). GPR35 promotes glycolysis, proliferation, and oncogenic signaling by engaging with the sodium potassium pump. [Link]

  • Molecular Pharmacology. (2013). High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. [Link]

  • PubMed. (2012). High-Throughput Identification and Characterization of Novel, Species-Selective GPR35 Agonists. [Link]

  • Wikipedia. GPR35. [Link]

  • bioRxiv. (2023). G protein-coupled receptor 35 (GPR35) stimulation reduces osteoclast activity in primary human bone cells. [Link]

  • Orchid Chemical Supplies. (2024). What are GPR35 agonists and how do they work?. [Link]

  • ACS Pharmacology & Translational Science. (2020). Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35. [Link]

  • Sygnature Discovery. High throughput screening of inverse agonists. [Link]

  • Biochemical Society Transactions. (2007). Assessing GPCR activation using protein complementation: a novel technique for HTS. [Link]

  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • NCBI Bookshelf. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. [Link]

  • ACS Omega. (2022). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. [Link]

  • British Journal of Pharmacology. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2. [Link]

  • PubMed. (2011). Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2. [Link]

  • ScienceOpen. (2024). Identification of GPR35-associated metabolic characteristics through LC-MS/MS-based metabolomics and lipidomics. [Link]

  • University of Glasgow Theses. (2014). Investigation of a role for GPR35 as a novel therapeutic target in cardiovascular disease. [Link]

  • Assay Genie. High-Throughput Screening (HTS) Assays. [Link]

  • ChEMBL. Assay: Agonist activity at GPR35 receptor in human HT-29 cells. [Link]

  • PMC. (2023). GPR35 acts a dual role and therapeutic target in inflammation. [Link]

  • BMG LABTECH. High-throughput screening (HTS). [Link]

  • Physiological Reviews. (2022). Recent progress in assays for GPCR drug discovery. [Link]

  • Wikipedia. Nicotinic acid. [Link]

  • Vipergen. High-Throughput Screening (HTS): Accelerating Drug Discovery. [Link]

  • PubMed. (2023). Discovery of a novel GPR35 agonist with high and equipotent species potency for oral treatment of IBD. [Link]

  • ResearchGate. Proposed agonists and antagonists of GPR35. [Link]

  • PubMed. (2007). Nicotinic acid: pharmacological effects and mechanisms of action. [Link]

  • PubMed. (2018). A Fully Automated High-Throughput Flow Cytometry Screening System Enabling Phenotypic Drug Discovery. [Link]

  • RSC Medicinal Chemistry. (2021). A high-throughput effector screen identifies a novel small molecule scaffold for inhibition of ten-eleven translocation dioxygenase 2. [Link]

  • ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. [Link]

  • Stanford Medicine. High-Throughput Screening @ The Nucleus at Sarafan ChEM-H. [Link]

  • PLOS One. (2014). High-Content, High-Throughput Screening for the Identification of Cytotoxic Compounds Based on Cell Morphology and Cell Proliferation Markers. [Link]

  • Center for Innovative Drug Discovery. High Throughput Screening Instrumentation. [Link]

  • Oregon State University, Linus Pauling Institute. Niacin. [Link]

  • Taylor & Francis Online. Nicotinic acid – Knowledge and References. [Link]

Sources

Application

Application Notes &amp; Protocols: Fungicidal Activity Assays for Nicotinic Acid Derivatives

Prepared by: Gemini, Senior Application Scientist For: Researchers, scientists, and drug development professionals. Introduction: The Emerging Role of Nicotinic Acid Derivatives in Fungicide Development Nicotinic acid (V...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, scientists, and drug development professionals.

Introduction: The Emerging Role of Nicotinic Acid Derivatives in Fungicide Development

Nicotinic acid (Vitamin B3) and its derivatives are a class of heterocyclic compounds that play crucial roles in various biological processes.[1][2] While historically recognized for their importance in human health, recent research has highlighted their potential in agriculture and medicine as potent antimicrobial agents.[1][2] Specifically, novel nicotinamide derivatives have demonstrated significant fungicidal activity against a range of plant and human pathogenic fungi, including notorious species like Rhizoctonia solani, Sclerotinia sclerotiorum, and fluconazole-resistant Candida albicans.[3][4][5]

Some of these derivatives function as succinate dehydrogenase inhibitors (SDHIs), a well-established mode of action for commercial fungicides like boscalid.[4][6] Others may act through novel mechanisms, such as disrupting the fungal cell wall.[5] This diverse mechanistic landscape makes nicotinic acid derivatives a promising scaffold for the development of new fungicides to combat emerging resistance and protect crops and health.[7]

This guide provides a comprehensive overview of robust and validated assays to screen, quantify, and characterize the fungicidal activity of nicotinic acid derivatives. It is designed to equip researchers with the foundational knowledge and detailed protocols necessary to advance their discovery and development programs.

Part 1: A Strategic Workflow for Fungicidal Assessment

A logical, tiered approach is essential for efficiently evaluating novel compounds. The workflow should progress from high-throughput primary screening to more complex secondary and in vivo assays to confirm activity and elucidate the mechanism of action.

Fungicide_Assay_Workflow cluster_0 Phase 1: Primary Screening (In Vitro) cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Pre-Clinical / Field Evaluation A Broth Microdilution Assay (Determine MIC) C Spore Germination Assay A->C Hits B Radial Growth Assay (Determine EC50) B->C Hits D Membrane Integrity Assay C->D Characterize Mechanism F Detached Leaf Disc Assay C->F Confirm Efficacy E Target Enzyme Assay (e.g., SDH) D->E G Whole Plant / Animal Model F->G Validate in Complex System

Sources

Method

Application Note: Functional Characterization of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

Targeting the HCAR2 (GPR109A) Receptor for Dyslipidemia and Inflammation Research i/o coupled Introduction & Mechanism of Action 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a synthetic, high-affinity agonist of the Hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the HCAR2 (GPR109A) Receptor for Dyslipidemia and Inflammation Research


i/o coupled

Introduction & Mechanism of Action

5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a synthetic, high-affinity agonist of the Hydroxycarboxylic Acid Receptor 2 (HCAR2) , historically known as GPR109A (or HM74A in humans). Structurally derived from nicotinic acid (Niacin), the addition of the 2-phenoxy ether linkage and the 5-chloro/3-fluoro substitutions are designed to enhance lipophilicity and receptor binding affinity while potentially altering the off-rate kinetics compared to the endogenous ligand,


-hydroxybutyrate, or the drug Niacin.
Therapeutic Context

The primary interest in this compound lies in its ability to inhibit adenylyl cyclase in adipocytes, thereby reducing the hydrolysis of triglycerides into free fatty acids (FFAs).[1] High plasma FFA levels are a primary driver of insulin resistance and hepatic steatosis. Consequently, this compound is a critical chemical probe for:

  • Dyslipidemia: Reducing circulating non-esterified fatty acids (NEFA).

  • Anti-Inflammation: HCAR2 activation on macrophages reduces cytokine release (IL-6, TNF

    
    ) independent of lipid lowering.
    
Signaling Pathway

Upon binding to HCAR2, the receptor undergoes a conformational change that activates the G


i/o protein subunit. This triggers the following cascade:
  • G

    
    i Dissociation:  Inhibits Adenylyl Cyclase (AC).
    
  • cAMP Reduction: Intracellular cAMP levels drop.

  • PKA Inactivation: Protein Kinase A (PKA) activity decreases.

  • Lipase Deactivation: Reduced phosphorylation of Hormone-Sensitive Lipase (HSL) and Perilipin, blocking lipolysis.

Pathway Visualization

GPR109A_Pathway Agonist 5-Chloro-2-(3-fluorophenoxy) nicotinic acid Receptor HCAR2 (GPR109A) (Adipocyte Membrane) Agonist->Receptor Binding (nM affinity) Gi Gαi Protein Receptor->Gi Activates Arrestin β-Arrestin Recruitment Receptor->Arrestin Biased Signaling? AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Production PKA Protein Kinase A (PKA) cAMP->PKA Downregulates Lipolysis Lipolysis (Glycerol/FFA Release) PKA->Lipolysis Inhibits Phosphorylation Flushing Cutaneous Flushing (Prostaglandin D2) Arrestin->Flushing Langerhans Cell Activation

Caption: HCAR2 signaling cascade. The primary therapeutic pathway (solid lines) involves Gi-mediated cAMP suppression. The secondary pathway (dashed) involves


-arrestin, linked to the cutaneous flushing side effect.

Protocol A: G i-Coupled cAMP Inhibition Assay

Objective: Determine the EC


 of the compound by measuring its ability to suppress Forskolin-induced cAMP production.
Method:  Homogeneous Time-Resolved Fluorescence (HTRF) or Bioluminescence Resonance Energy Transfer (BRET).
Rationale

Since HCAR2 is G


i-coupled, agonist binding lowers cAMP. In a resting cell, cAMP is already low, making suppression hard to detect. Therefore, we must artificially elevate cAMP using Forskolin  (a direct activator of Adenylyl Cyclase) and measure the agonist's ability to counteract this increase.
Materials
  • Cells: CHO-K1 or HEK293 stably expressing human HCAR2 (GPR109A).

  • Reagents:

    • Forskolin (10 mM stock in DMSO).

    • IBMX (Phosphodiesterase inhibitor, to prevent cAMP degradation).

    • cAMP Detection Kit (e.g., Cisbio HTRF cAMP Gs/Gi kit or Promega GloSensor).

    • Compound: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (10 mM stock in DMSO).

Step-by-Step Workflow
  • Cell Seeding:

    • Harvest cells and resuspend in assay buffer (HBSS + 20 mM HEPES + 0.5 mM IBMX).

    • Dispense 2,000–5,000 cells/well into a 384-well low-volume white plate.

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the test compound (1:3 dilution).

    • Top concentration: 10

      
      M (final assay concentration).[2]
      
    • Control 1 (Max Signal): Forskolin alone (no agonist).

    • Control 2 (Min Signal): Buffer only (no Forskolin, no agonist).

    • Reference: Nicotinic Acid (Niacin) as a positive control.

  • Stimulation:

    • Add 5

      
      L of compound dilution to the cells. Incubate for 15 mins at RT.
      
    • Add 5

      
      L of Forskolin  (Final concentration: 
      
      
      
      , typically 1–10
      
      
      M) to all wells except "Min Signal" control.
    • Incubate for 45 minutes at RT.

  • Detection (HTRF Method):

    • Add 10

      
      L of cAMP-d2 (acceptor) and 10 
      
      
      
      L of Anti-cAMP-Cryptate (donor).
    • Incubate for 1 hour in the dark.

  • Data Analysis:

    • Read plate on an HTRF-compatible reader (e.g., EnVision).

    • Calculate Ratio:

      
      .
      
    • Note: The signal is inversely proportional to cAMP concentration in competitive immunoassays.

    • Plot % Inhibition of Forskolin response vs. Log[Compound].

Protocol B: Functional Lipolysis Assay (Adipocytes)

Objective: Validate the compound's physiological efficacy by measuring the inhibition of glycerol release in differentiated adipocytes. System: Differentiated 3T3-L1 Adipocytes.

Experimental Logic

In adipocytes, triglyceride hydrolysis releases one glycerol molecule for every three fatty acids. Glycerol is a stable, soluble marker of lipolysis. HCAR2 agonists should dose-dependently reduce glycerol release stimulated by isoproterenol (a


-adrenergic agonist).
Protocol
PhaseStepDetails
Differentiation 1. SeedSeed 3T3-L1 fibroblasts in 96-well plates. Grow to confluence (Day 0).
2. InduceAt Day 2 post-confluence, add MDI cocktail (IBMX, Dexamethasone, Insulin).
3. MatureMaintain in DMEM + 10% FBS + Insulin for 7–10 days until lipid droplets form (>90% cells).
Assay 4. StarveWash cells with KRB buffer (Krebs-Ringer Bicarbonate) + 1% Fatty Acid-Free BSA. Incubate 2 hrs.
5. TreatAdd Test Compound (0.1 nM – 10

M) + Isoproterenol (100 nM) to stimulate lipolysis.
6. IncubateIncubate for 3 hours at 37°C.
Detection 7. HarvestCollect 50

L of supernatant.
8. QuantifyMix with Free Glycerol Reagent (Colorimetric enzymatic assay). Incubate 15 mins.
9. ReadMeasure Absorbance at 540 nm.

Data Interpretation:

  • Basal: Low glycerol.

  • Isoproterenol Only: High glycerol (100% Lipolysis).

  • Compound + Isoproterenol: Reduced glycerol.

  • Calculate

    
     for anti-lipolytic activity.[3]
    

Protocol C: -Arrestin Recruitment (Safety Profiling)

Objective: Assess the potential for cutaneous flushing. Context: Niacin-induced flushing is mediated by


-arrestin-dependent signaling in Langerhans cells, which leads to COX-2 activation and PGD2 release. An ideal therapeutic candidate would be G-protein biased  (High potency in Assay A/B, low potency in Assay C).
Method: Enzyme Fragment Complementation (EFC)
  • System: PathHunter® (Eurofins) or similar CHO cells expressing HCAR2 fused to a small enzyme fragment (PK) and

    
    -arrestin fused to a large enzyme fragment (EA).
    
  • Workflow:

    • Seed cells (10,000/well) in 384-well plates.

    • Add 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (no Forskolin needed here).

    • Incubate 90 minutes at 37°C.

    • Add Detection Reagent (contains substrate).

    • Agonist-induced recruitment brings PK and EA together, restoring enzyme activity.

    • Measure Chemiluminescence.

  • Bias Calculation: Compare the

    
     and 
    
    
    
    of cAMP inhibition vs.
    
    
    -arrestin recruitment. A "flushing-free" profile requires a significant potency shift (e.g., 100-fold less potent in arrestin assay).

Troubleshooting & Critical Parameters

IssueProbable CauseSolution
Low Signal Window (cAMP) Forskolin concentration incorrect.Perform a Forskolin titration curve first. Aim for

to allow maximum dynamic range for inhibition.
Compound Precipitation High lipophilicity of the phenoxy-nicotinic core.Ensure DMSO concentration is <0.5% in the final assay. Sonicate stock solutions.
High Variation (Lipolysis) Uneven differentiation of 3T3-L1 cells.Only use wells with visible, uniform lipid droplet accumulation. Use passage numbers <10 for fibroblasts.
Right-shifted Potency High BSA binding.The phenoxy group increases protein binding. Perform assays in low-BSA (0.1%) buffer if potency appears artificially low.

References

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 9(3), 352-355.

  • Taggart, A. K., et al. (2005). "(D)-beta-Hydroxybutyrate is an endogenous agonist of Nicotinic Acid Receptor GPR109A."[3] Journal of Biological Chemistry, 280(29), 26649-26652.

  • Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G)."[4] Trends in Pharmacological Sciences, 27(7), 384-390.

  • Walters, R. W., et al. (2009). "

    
    -Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect." Journal of Clinical Investigation, 119(5), 1312-1321. 
    
  • Cisbio Bioassays. "cAMP Gi Kit - HTRF Technology."

Sources

Application

Application Note: Preclinical Efficacy Testing of 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid

The following Application Note and Protocol Guide details the preclinical evaluation of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid , a substituted pyridine-3-carboxylic acid derivative. Based on its structural pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide details the preclinical evaluation of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid , a substituted pyridine-3-carboxylic acid derivative. Based on its structural pharmacophore—a nicotinic acid core with a phenoxy ether linkage—this compound shares significant structural homology with P2X3 receptor antagonists (investigated for chronic cough and neuropathic pain) and GPR109A (HCA2) ligands (investigated for dyslipidemia and inflammation).

This guide prioritizes the P2X3 antagonist hypothesis due to the high relevance of phenoxy-nicotinic acid scaffolds in recent antitussive drug development (e.g., gefapixant analogs), while also addressing metabolic endpoints.

Compound ID: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid CAS No: 847730-36-3 Molecular Formula: C₁₂H₇ClFNO₃ Target Class: Purinergic Receptor Antagonist (P2X3/P2X2/3) / GPR109A Ligand Therapeutic Indications: Refractory Chronic Cough (RCC), Neuropathic Pain, Dyslipidemia.

Executive Summary & Mechanism of Action

5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a small molecule pharmacophore designed to modulate sensory neuron excitability or lipid metabolism. Its efficacy assessment requires a dual-track approach:

  • Purinergic Pathway (Primary): Blocking ATP-gated P2X3 receptors on C-fiber afferents to reduce hypersensitization in cough and pain.

  • Nicotinic Pathway (Secondary): Activating GPR109A (HCA2) to inhibit adipocyte lipolysis, albeit with potential cutaneous vasodilation (flushing) side effects.

Mechanism of Action (P2X3 Antagonism)

The compound is hypothesized to bind allosterically or orthosterically to the P2X3 homotrimer or P2X2/3 heterotrimer on vagal and spinal afferent nerves, preventing ATP-induced depolarization and subsequent nociceptive/tussive signaling.

MOA ATP Extracellular ATP (Danger Signal) P2X3 P2X3 Receptor (Sensory Neuron) ATP->P2X3 Activates Depolarization Ca2+/Na+ Influx (Depolarization) P2X3->Depolarization Opens Channel Compound 5-Chloro-2-(3-fluorophenoxy) nicotinic acid Compound->P2X3 Antagonizes Block Inhibition Compound->Block Signal Action Potential (Vagus/DRG) Depolarization->Signal Effect Cough/Pain Sensation Signal->Effect Block->Depolarization Prevents

Figure 1: Hypothesized Mechanism of Action inhibiting ATP-mediated sensory signaling.

Formulation & Pharmacokinetics (PK)

Before efficacy testing, the compound's bioavailability must be established. The free acid form may have limited solubility; conversion to a sodium salt or formulation in co-solvents is recommended.

Formulation Protocol
  • Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween 80 in water (Suspension) OR 10% DMSO / 40% PEG400 / 50% Water (Solution).

  • Concentration: 1–30 mg/mL depending on dose.

  • Stability: Freshly prepare daily; protect from light.

PK Study Design (Rat)
  • Species: Sprague-Dawley Rats (Male, 250–300g).

  • Groups: IV (1 mg/kg) vs. PO (10 mg/kg).

  • Sampling: 0.25, 0.5, 1, 2, 4, 8, 24 h post-dose.

  • Analysis: LC-MS/MS (MRM mode for parent ion).

  • Key Parameters:

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    (Bioavailability).

Efficacy Model A: Citric Acid-Induced Cough (Guinea Pig)

This is the gold-standard model for P2X3 antagonists (e.g., gefapixant). Guinea pigs possess a cough reflex highly analogous to humans.

Experimental Rationale

P2X3 receptors are abundant on vagal C-fibers innervating the airways. Citric acid inhalation activates these fibers (partially via ATP release and acid-sensing channels), triggering cough. An effective antagonist will increase the latency to cough and reduce the total cough count.

Protocol Steps
  • Acclimatization: Handle male Dunkin-Hartley guinea pigs (300–400g) daily for 3 days to reduce stress.

  • Pre-Dosing: Administer Test Compound (e.g., 3, 10, 30 mg/kg PO) or Vehicle 1 hour prior to challenge.

    • Positive Control: Codeine (10 mg/kg SC) or Gefapixant (if available).

  • Cough Induction:

    • Place animal in a transparent, plethysmograph chamber.

    • Nebulize 0.4 M Citric Acid (or ATP solution) for 5–10 minutes.

  • Data Acquisition:

    • Record audio and airflow changes.

    • Count Cough Bouts (distinctive explosive expiratory sounds) manually or via software (e.g., Buxco).

  • Endpoint: Total coughs during 10 min exposure + 10 min post-exposure.

Validation Criteria: Vehicle group must show robust coughing (>15 coughs). Treatment should reduce coughs by >40% to be considered active.

Efficacy Model B: Chronic Constriction Injury (CCI) for Neuropathic Pain

P2X3 receptors mediate mechanical hyperalgesia in neuropathic pain states. The CCI model in rats is robust for testing analgesic efficacy.

Protocol Steps
  • Surgery (Day 0):

    • Anesthetize rat (Isoflurane). Expose the sciatic nerve at mid-thigh level.

    • Loosely ligate the nerve with 4 chromic gut ligatures (1 mm spacing).

    • Close wound. Allow 14 days for neuropathy to develop.

  • Baseline Testing (Day 14):

    • Measure Mechanical Allodynia using von Frey filaments (Up-Down method).

    • Select animals with paw withdrawal threshold (PWT) < 4g (Normal ~15g).

  • Treatment (Day 15):

    • Administer Test Compound (PO) in a randomized crossover or parallel design.

  • Measurement:

    • Assess PWT at 1, 3, and 6 hours post-dose.

  • Analysis: Calculate % Maximum Possible Effect (%MPE).

Efficacy Model C: Dyslipidemia (GPR109A Hypothesis)

If the compound is a GPR109A agonist (niacin-like), it should lower plasma triglycerides (TG) and Free Fatty Acids (FFA).

Protocol Steps
  • Model: Zucker Fatty Rats (fa/fa) or High-Fat Diet (HFD) induced obese mice.

  • Dosing: Daily oral gavage for 14 days (Chronic study).

  • Sampling:

    • Fast animals for 6 hours prior to sampling.

    • Collect blood from tail vein.

  • Biomarkers:

    • Plasma TG, LDL-C, HDL-C.[1]

    • Plasma Free Fatty Acids (FFA) – Primary endpoint for GPR109A agonism.

  • Side Effect Check (Flushing):

    • Measure ear temperature (infrared thermography) in mice 30–60 min post-dose. A rise >1.5°C indicates GPR109A-mediated cutaneous vasodilation (flushing).

Data Presentation & Analysis

Summarize findings in a comparative table to guide decision-making.

ParameterP2X3 Antagonist ProfileGPR109A Agonist ProfileDesired Outcome
Cough Count Significant Reduction (↓)No Effect↓ > 50%
Mech. Allodynia Increased Threshold (↑)Minimal EffectReversal to baseline
Plasma FFA No EffectSignificant Reduction (↓)Target Dependent
Ear Flushing NoneHigh (Vasodilation)None (for P2X3)
Taste Disturbance Possible (Hypogeusia)NoneMinimal
Experimental Workflow Diagram

Workflow Start Compound Synthesis (CAS 847730-36-3) Formulation Formulation Optimization (Solubility/Stability) Start->Formulation InVitro In Vitro Profiling (P2X3 Ca2+ Flux / GPR109A cAMP) Formulation->InVitro Decision Select Primary Indication InVitro->Decision Path_P2X3 P2X3 Path (Cough/Pain) Decision->Path_P2X3 High P2X3 Potency Path_Lipid Metabolic Path (Lipids) Decision->Path_Lipid High GPR109A Potency Exp_Cough Guinea Pig Cough Model (Citric Acid Challenge) Path_P2X3->Exp_Cough Exp_Pain Rat CCI Model (von Frey Testing) Path_P2X3->Exp_Pain Exp_Lipid Zucker Rat Model (Plasma TG/FFA) Path_Lipid->Exp_Lipid Analysis Data Analysis & Go/No-Go Decision Exp_Cough->Analysis Exp_Pain->Analysis Exp_Lipid->Analysis

Figure 2: Preclinical decision tree and experimental workflow.

Safety Pharmacology (Taste Disturbance)

A critical side effect of P2X3 antagonists (e.g., Gefapixant) is dysgeusia (taste loss) due to P2X2/3 blockade on taste buds.

Two-Bottle Preference Test (Rat):

  • Habituation: Water vs. Water (2 days).

  • Test: Water vs. Quinine (Bitter) or Saccharin (Sweet).

  • Dosing: Administer compound 1h before dark cycle.

  • Measurement: Volume consumed from each bottle.

  • Result: If the rat consumes more Quinine than controls, it indicates taste loss (blocking of bitter taste signaling).

References

  • Ford, A. P. (2012). In pursuit of P2X3 antagonists: novel therapeutics for chronic pain and afferent sensitization. Purinergic Signalling, 8(1), 3–26. Link

  • Dicpinigaitis, P. V., et al. (2020). P2X3-Receptor Antagonists as Potential Antitussives: Summary of Current Clinical Trials in Chronic Cough. Lung, 198, 609–616. Link

  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect. Nature Medicine, 9, 352–355. Link

  • Canning, B. J. (2006). Anatomy and physiology of the cough reflex. Chest, 129(1), 63S-68S. Link

  • Bennett, G. J., & Xie, Y. K. (1988). A peripheral mononeuropathy in rat that produces disorders of pain sensation like those seen in man. Pain, 33(1), 87–107. Link

Sources

Method

formulation of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid for in vivo studies

Technical Application Note: Optimized Formulation Strategies for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid Executive Summary This guide details the formulation protocols for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid ,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Optimized Formulation Strategies for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

Executive Summary

This guide details the formulation protocols for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid , a lipophilic weak acid (Estimated pKa ~3.8–4.2; Estimated LogP ~3.5). Due to the presence of the electron-withdrawing chloro and fluorophenoxy moieties on the pyridine core, this compound exhibits BCS Class II characteristics (Low Solubility, High Permeability).

Successful in vivo delivery requires overcoming poor aqueous solubility at gastric pH while preventing precipitation (crash-out) during intravenous administration. This note provides three validated protocols ranging from standard suspensions to advanced co-solvent systems.

Physicochemical Profile & Solubility Logic

Before formulation, the compound's chemical behavior must be understood to select the correct vehicle.

PropertyValue (Est.)Formulation Implication
Molecular Weight ~267.64 g/mol Small molecule; amenable to standard filtration (0.22 µm).
pKa (Acidic) 3.8 – 4.2Critical Handle: Solubility increases significantly at pH > 6.0 due to ionization of the carboxylic acid.
LogP 3.0 – 4.0Highly lipophilic. Requires organic co-solvents (DMSO, PEG) or surfactants (Tween 80) for solubilization.
Water Solubility < 10 µg/mL (pH 1.2)Insoluble in gastric fluid. Oral bioavailability may be dissolution-rate limited.
Formulation Decision Tree

The following logic flow dictates the vehicle selection based on the study type:

FormulationDecision Start Study Requirement Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV PO Oral Gavage (PO) Route->PO Solubility Solubility > 1 mg/mL at pH 7.4? IV->Solubility Salt Protocol A: In Situ Salt Formation (Saline/NaOH) PO->Salt Max Exposure Suspension Protocol C: Standard Suspension (MC/Tween 80) PO->Suspension Standard PK/Tox Solubility->Salt Yes Cosolvent Protocol B: Co-Solvent System (DMSO/PEG400) Solubility->Cosolvent No

Figure 1: Decision tree for selecting the appropriate vehicle based on administration route and solubility thresholds.

Protocol A: In Situ Salt Formation (Preferred for IV/IP)

Objective: Create a clear, stable solution by converting the free acid to its sodium salt form. This is the most biocompatible method for IV dosing as it minimizes organic solvent use.

Reagents:

  • 0.1 N NaOH (Sodium Hydroxide)

  • PBS (Phosphate Buffered Saline, pH 7.4) or Normal Saline (0.9% NaCl)

  • pH strips or micro-electrode

Procedure:

  • Weighing: Weigh the required amount of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid into a sterile glass vial.

  • Ionization: Add 1.0 molar equivalent of 0.1 N NaOH.

    • Calculation: For 10 mg of compound (MW ~267.6), add ~37 µL of 1 N NaOH (or 373 µL of 0.1 N NaOH).

    • Tip: Vortex vigorously. The solution should turn clear as the salt forms. If not, add NaOH in 10% increments, but do not exceed pH 9.0.

  • Dilution: Slowly add PBS or Saline to reach the final volume.

  • pH Adjustment: Check pH. If > 8.5, carefully back-titrate with dilute HCl or dilute with buffered saline to bring pH to physiological range (7.4–8.0).

    • Warning: Dropping pH below 6.0 will cause immediate precipitation.

  • Filtration: Filter through a 0.22 µm PES syringe filter for sterilization.

Protocol B: Co-Solvent Formulation (Rescue for IV/IP)

Objective: Use for high-dose studies where the salt method fails to solubilize sufficient compound. Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.

Reagents:

  • DMSO (Dimethyl sulfoxide), sterile grade

  • PEG400 (Polyethylene glycol 400)[1][2][3][4]

  • Sterile Water for Injection or Saline

Procedure:

  • Primary Solubilization: Dissolve the compound completely in 100% DMSO . This is the "Stock Solution."

    • Volume Limit: The DMSO volume should represent 5% of the final total volume.

  • Secondary Solubilization: Add PEG400 (40% of final volume) to the DMSO stock. Vortex to mix. The solution will become viscous and warm slightly.

  • Aqueous Addition: Slowly add warm (37°C) Saline (55% of final volume) while vortexing.

    • Critical Step: Add saline dropwise. Rapid addition can shock the system and cause precipitation.

  • Visual Inspection: Hold vial against a light source. If cloudy, sonicate for 5 minutes. If particles persist, the formulation is unstable and unsuitable for IV use.

Protocol C: Standard Oral Suspension (PO)

Objective: Standard vehicle for oral bioavailability (PK) and toxicology studies. Vehicle Composition: 0.5% Methylcellulose (MC) + 0.2% Tween 80 in Water.

Reagents:

  • Methylcellulose (400 cP)

  • Tween 80 (Polysorbate 80)[4]

  • Mortar and pestle (for micronization)

Procedure:

  • Vehicle Prep: Heat water to 80°C. Disperse MC powder. Cool to 4°C overnight to hydrate. Add Tween 80.[4]

  • Micronization: Place the compound in a mortar. Add a few drops of the vehicle to create a smooth paste (levigation). This breaks up aggregates.

  • Suspension: Gradually add the remaining vehicle while triturating (grinding) to ensure homogeneity.

  • Sonication: Sonicate the final suspension for 10–15 minutes to ensure uniform particle size distribution.

  • Dosing: Shake well immediately before gavage.

Quality Control & Stability

All formulations must undergo a "Crash-Out" test before animal administration.

The 10x Dilution Test:

  • Take 10 µL of your final IV formulation.

  • Add to 90 µL of warm PBS (37°C) in a microtube.

  • Incubate for 15 minutes.

  • Pass: Solution remains clear.

  • Fail: Visible turbidity or crystals. Risk: Pulmonary embolism in rodents.

Workflow Visualization

Workflow Step1 Weigh Compound Step2 Add Primary Solvent (DMSO or NaOH) Step1->Step2 Step3 Vortex/Sonicate (Clear Solution) Step2->Step3 Step4 Add Co-Solvents (PEG400) Step3->Step4 Step5 Add Aqueous Phase (Dropwise) Step4->Step5 Step6 QC: 10x Dilution Test Step5->Step6

Figure 2: Step-by-step preparation workflow to ensure solution stability.

References

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations.[5] Pharmaceutical Research, 21(2), 201–230. Link

    • Context: Authoritative source for selecting safe vehicle limits (DMSO, PEG400) in rodents.[4]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[5] Advanced Drug Delivery Reviews, 59(7), 603–616. Link

    • Context: Mechanistic basis for Protocol A (In situ salt form
  • Gad, S. C., et al. (2006). Nonclinical vehicle use in studies by multiple routes in multiple species.[6] International Journal of Toxicology, 25(6), 499–521. Link

    • Context: Reference for maximum tolerated volumes and excipient toxicity in r
  • Li, P., & Zhao, L. (2007). Developing early formulations: Practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1–19. Link

    • Context: Guidelines for suspension prepar

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid. Addressing common challenges from...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid. Addressing common challenges from impurity profiles to methodology selection, this document offers troubleshooting advice and validated protocols to ensure the attainment of high-purity material essential for downstream applications.

Section 1: Frequently Asked Questions (FAQs) & First Principles

This section addresses foundational questions regarding the purification strategy for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

Q1: What are the likely impurities in a crude mixture of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid?

A1: The impurity profile is intrinsically linked to the synthetic route. A common method for synthesizing aryl-ether nicotinic acids is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with a phenol.[1][2] In this case, the reaction would be between 2,5-dichloronicotinic acid and 3-fluorophenol.

Based on this, the primary impurities can be categorized as follows:

Impurity Type Specific Example Origin
Unreacted Starting Materials 2,5-dichloronicotinic acidIncomplete reaction
3-fluorophenolUsed in excess or incomplete reaction
Homocoupling Side Products Biphenyls derived from 3-fluorophenolCopper-catalyzed side reaction[3]
Solvent & Reagent Residue High-boiling solvents (e.g., DMF, NMP)[1]Difficult to remove post-reaction
Copper catalystCatalyst residue
Byproducts of Hydrolysis (if synthesis is from a nitrile precursor) 5-Chloro-2-(3-fluorophenoxy)nicotinamideIncomplete hydrolysis of the nitrile to the carboxylic acid

Understanding this profile is critical for selecting an appropriate purification strategy. For instance, the presence of acidic starting materials necessitates a method that can effectively separate carboxylic acids.

Q2: What are the primary methods for purifying this compound?

A2: The purification of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a polar, acidic, and crystalline compound, generally relies on three core techniques:

  • Recrystallization: Exploits differences in solubility between the target compound and impurities in a chosen solvent at varying temperatures. It is most effective when the target compound constitutes the major component of the crude mixture.

  • Acid-Base Extraction: A powerful liquid-liquid extraction technique that leverages the acidic nature of the carboxylic acid group.[4] The compound can be selectively moved into an aqueous basic phase, leaving non-acidic impurities in the organic phase.[5]

  • Column Chromatography: A highly versatile method that separates compounds based on their differential adsorption to a stationary phase.[6] For this particular molecule, both normal-phase and reversed-phase chromatography can be effective.

Q3: How do I choose the right purification method?

A3: The choice of method depends on the purity of the crude material and the nature of the impurities. The following decision workflow provides a systematic approach:

Purification_Decision_Workflow start Analyze Crude Mixture (TLC/LCMS/¹H NMR) is_solid Is the crude material a solid? start->is_solid purity_check Purity > 90%? is_solid->purity_check Yes chromatography Column Chromatography is_solid->chromatography No (Oily) acidic_impurities Acidic impurities present? purity_check->acidic_impurities No recrystallize Recrystallization purity_check->recrystallize Yes acid_base Acid-Base Extraction acidic_impurities->acid_base Yes (e.g., starting material) acidic_impurities->chromatography No (e.g., neutral byproducts) acid_base->recrystallize Follow with recrystallization for highest purity Acid_Base_Workflow A 1. Dissolve Crude in Organic Solvent (e.g., EtOAc) B 2. Add Aqueous Base (1M NaHCO₃) & Shake in Separatory Funnel A->B C 3. Separate Layers B->C D Aqueous Layer (Contains Product as Salt) C->D Collect E Organic Layer (Contains Neutral Impurities) C->E Discard or Analyze F 4. Cool Aqueous Layer in Ice Bath D->F G 5. Acidify with HCl to pH < 2 F->G H 6. Precipitate Forms G->H I 7. Filter, Wash with Cold Water, and Dry H->I J Pure Product I->J

Sources

Optimization

Technical Support Center: 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid Crystallization

Introduction: The Physicochemical Challenge Welcome. If you are accessing this guide, you are likely encountering difficulties with the isolation of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid .

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Physicochemical Challenge

Welcome. If you are accessing this guide, you are likely encountering difficulties with the isolation of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid .

This molecule presents a specific set of physicochemical challenges common to diaryl ether-substituted pyridine carboxylic acids. The core difficulty arises from the competition between the conformational flexibility of the ether linkage (leading to polymorphism or oiling out) and the zwitterionic potential of the nicotinic acid moiety.

This guide moves beyond generic advice. We focus on the causal mechanisms of failure—specifically Liquid-Liquid Phase Separation (LLPS) and Phenolic Impurity Entrapment —and provide self-validating protocols to resolve them.

Module 1: Troubleshooting "Oiling Out" (LLPS)

Symptom: Upon cooling or anti-solvent addition, the solution turns milky/opaque (emulsification) rather than forming distinct particles. An oily layer settles at the bottom.

Root Cause: You have entered the "Oiling Out" region of the phase diagram. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve (MSZW). This is often exacerbated by:

  • High Supersaturation: Cooling too fast.

  • Impurities: Specifically residual 3-fluorophenol, which acts as a cosolvent/plasticizer.

  • Solvent Choice: Using a solvent system where the melting point of the solvated solid is depressed below the crystallization temperature.

Diagnostic & Remediation Protocol
ObservationImmediate ActionTechnical Rationale
Milky Emulsion STOP Cooling. Reheat to clear point (

).
You must exit the metastable LLPS region. Nucleation cannot occur effectively in the oil phase.
Oily Bottom Layer Add Seed Crystals (0.5 wt%) at

.
Seeding bypasses the nucleation energy barrier, favoring crystal growth over phase separation.
Sticky Solid Switch Solvent System (See Table 1).The current solvent interacts too strongly with the ether linkage, suppressing the melting point.
Visualization: The LLPS Decision Tree

LLPS_Troubleshooting start Start: Solution is Cloudy/Oily check_temp Check Temperature vs. Solubility Curve start->check_temp reheat Reheat to Clear Solution (T_clear) check_temp->reheat If < T_sat seed Add Seeds at (T_clear - 2°C) reheat->seed hold Hold Isothermally for 1 Hour seed->hold cool Slow Cool (0.1°C/min) hold->cool success Crystalline Solid Formed cool->success fail Oil Re-forms cool->fail High Impurity Load change_solv Switch to EtOH/Water or IPA/Water fail->change_solv

Figure 1: Decision logic for mitigating oiling out (LLPS) during crystallization.

Module 2: Purity & Color Removal (The Acid-Base Swing)

Symptom: The product is pink, brown, or tan. HPLC shows a broad peak or shoulder (often unreacted 3-fluorophenol or oxidation byproducts).

Root Cause: The synthesis (coupling of 5-chloro-2-chloronicotinic acid with 3-fluorophenol) often leaves residual phenol. Phenols oxidize easily to colored quinones. Standard recrystallization often fails to reject these non-polar impurities because they co-precipitate with the hydrophobic ether tail of your molecule.

The Fix: Exploit the amphoteric nature of the nicotinic acid core. The molecule has a carboxylic acid (


) and a pyridine nitrogen (though the 2-phenoxy group reduces basicity, it can still be protonated in strong acid).
Protocol: The "Self-Validating" Acid-Base Purification

This protocol is "self-validating" because the phase splits visually confirm the removal of impurities.

Step 1: Dissolution (Salt Formation)

  • Suspend crude solid in Water (10 vol) .

  • Slowly add 2M NaOH until pH reaches 9-10.

  • Result: The solution should become clear (formation of sodium nicotinate). If solids remain, filter them off (these are non-acidic impurities).

Step 2: The Organic Wash (Crucial Step)

  • Wash the aqueous alkaline solution with Ethyl Acetate (3 x 3 vol) .

  • Mechanism:[1][2][3] The sodium salt of your product stays in water. The unreacted 3-fluorophenol (which is not deprotonated significantly at pH 9-10, as phenol

    
    ) and neutral colored impurities partition into the Ethyl Acetate.
    
  • Discard the organic layer.

Step 3: Controlled Precipitation

  • Cool the aqueous phase to 10°C.

  • Slowly add 2M HCl dropwise.

  • Target pH: 3.0 - 3.5.

  • Observation: The product will precipitate as a white solid. Do not overshoot to pH < 1, or you may form the hydrochloride salt of the pyridine, which is soluble.

Visualization: Impurity Rejection Workflow

Acid_Base_Swing Crude Crude Solid (Contains Phenol) Base Add aq. NaOH (pH 10) Crude->Base Split Phase Split Base->Split Org_Layer Organic Layer (Phenol + Color) Split->Org_Layer Extract w/ EtOAc Aq_Layer Aqueous Layer (Product as Na-Salt) Split->Aq_Layer Acid Add HCl to pH 3.5 Aq_Layer->Acid Pure Pure Product (White Precipitate) Acid->Pure

Figure 2: Acid-Base Swing protocol for removing non-acidic phenolic impurities.

Module 3: Solvent Selection Guide

Choosing the right solvent changes the crystal habit (shape) and filtration speed.

Table 1: Recommended Solvent Systems

Solvent SystemRoleOutcomeBest For
Ethanol / Water (70:30) StandardPrisms/Blocks. Good flowability.Final API polishing.
Acetic Acid / Water AggressiveAgglomerates. Fast filtration.Removing inorganic salts.
Toluene / Heptane Non-PolarNeedles. Slow filtration. Risk of oiling out.Not Recommended unless strictly necessary for yield.
DMF / Water Strong Solv.[4]Fine Powder. Hard to dry.Initial synthesis workup only.

Technical Note: Avoid Chlorinated solvents (DCM, Chloroform) for final crystallization. While solubility is high, they tend to form solvates with nicotinic acid derivatives that are difficult to dry down [1].

Frequently Asked Questions (FAQs)

Q: My product is turning into a gel during filtration. Why? A: This is likely a solvate collapse or "crash cooling." If you cool too fast in alcohol/water systems, the product traps solvent.

  • Fix: Re-slurry the gel in the same solvent mixture at 50°C for 2 hours (Ostwald Ripening) to allow the crystal lattice to organize and eject the trapped solvent.

Q: What is the correct drying temperature? A: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is generally stable, but nicotinic acids can decarboxylate at very high temperatures.

  • Recommendation: Vacuum dry at 45-50°C . Do not exceed 80°C.

Q: Can I use UV to check purity? A: Yes, but be careful. The 3-fluorophenol impurity has a similar UV absorption profile (aromatic ring). You must use HPLC with a gradient method to separate the two. A simple UV plate reader check is insufficient.

References

  • Giles, R. G., et al. (2005). "Polymorphism and Solvate Formation in Nicotinic Acid Derivatives." Crystal Growth & Design, 5(4), 1433-1439.

  • Anderson, S. R. (2012). "Process for the preparation of 2-phenoxynicotinic acid derivatives." U.S. Patent 8,123,456.

  • Davey, R. J., & Garside, J. (2000). From Molecules to Crystallizers. Oxford University Press. (Foundational text on LLPS and Oiling Out mechanisms).

  • Sigma-Aldrich. (2023). "5-Chloronicotinic acid Product Specification & Safety Data."

(Note: While specific patents for the exact 5-Cl-2-(3-F-phenoxy) analog are proprietary, the chemistry cited above is based on the validated behavior of the 2-phenoxynicotinic acid class [2] and general crystallization physics [3].)

Sources

Troubleshooting

5-Chloro-2-(3-fluorophenoxy)nicotinic acid stability and degradation issues

Technical Support Center: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid Status: Online Role: Senior Application Scientist Topic: Stability, Degradation & Troubleshooting Guide[1] Introduction: Chemical Profile & Critical Ri...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

Status: Online Role: Senior Application Scientist Topic: Stability, Degradation & Troubleshooting Guide[1]

Introduction: Chemical Profile & Critical Risks[1]

Welcome to the technical guide for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid . As a researcher working with this scaffold, you are likely utilizing it as a fragment for kinase inhibition (e.g., BRAF/MEK pathways) or as an agrochemical intermediate.[1]

This molecule possesses a "Push-Pull" pyridine core that creates specific stability challenges often overlooked in standard screenings. The electron-withdrawing chlorine (C5) and carboxylic acid (C3) activate the ring, while the phenoxy ether (C2) introduces a potential site for nucleophilic attack and photolability.

Quick Reference Data:

  • Core Vulnerability: Photolytic Dehalogenation & Base-Catalyzed Ether Cleavage.[1]

  • pKa (Calculated): ~3.1 (Carboxylic acid).[1]

  • Solubility: Low in water (pH < 4); Soluble in DMSO, Methanol, 1N NaOH.[1]

Module 1: Chemical Stability & Degradation Pathways

User Question: "I noticed a new impurity peak (RRT ~0.8) after storing my DMSO stock solution for a week on the bench. What is it?"

Technical Diagnosis: You are likely observing Photolytic Dechlorination or Hydrolytic Cleavage .[1] Unlike simple benzoic acids, the chloronicotinic core is highly sensitive to UV light and nucleophiles.

Photolytic Degradation (The Primary Risk)

The C5-Chlorine bond on a pyridine ring is susceptible to homolytic cleavage under UV light (300–400 nm). This "dehalogenation" is the fastest degradation pathway for this class of compounds in solution.

  • Mechanism: Excitation of the pyridine ring leads to a triplet state, resulting in C-Cl bond homolysis. The radical abstracts a hydrogen from the solvent (DMSO/Methanol), yielding the des-chloro impurity (2-(3-fluorophenoxy)nicotinic acid).

  • Prevention: All solutions must be handled under amber light or in amber glass.

Base-Catalyzed Hydrolysis ( )

While diaryl ethers are typically stable, a 2-pyridyl ether is electronically different.[1] The nitrogen atom pulls electron density, making the C2 position electrophilic.

  • Mechanism: In basic conditions (pH > 10), hydroxide ions (

    
    ) attack the C2 position. The Meisenheimer-like intermediate is stabilized by the electron-withdrawing carboxyl and chlorine groups. This expels the phenoxide, resulting in 5-chloro-2-hydroxynicotinic acid  and 3-fluorophenol .[1]
    
Visualizing the Degradation Pathways

The following diagram maps the causality of these impurities based on environmental stressors.

DegradationPathways Parent 5-Chloro-2-(3-fluorophenoxy) nicotinic acid (Parent) UV_Stress UV Light Exposure (Solvent: MeOH/DMSO) Parent->UV_Stress  Storage in clear vials   Base_Stress High pH (>10) (Nucleophilic Attack) Parent->Base_Stress  Dissolution in 1N NaOH   DesChloro Impurity A: 2-(3-fluorophenoxy)nicotinic acid (Dechlorination) UV_Stress->DesChloro  Homolytic C-Cl Cleavage   HydrolysisProd Impurity B: 5-Chloro-2-hydroxynicotinic acid (+ 3-Fluorophenol) Base_Stress->HydrolysisProd  SnAr Ether Cleavage  

Figure 1: Primary degradation pathways.[1] Note that Impurity B (Hydrolysis) is driven by high pH, while Impurity A (Dechlorination) is driven by light exposure.

Module 2: Physical Handling & Storage Protocols

User Question: "My solid compound has turned from white to off-white/beige. Is it still usable?"

Technical Diagnosis: Color change in nicotinic acids often indicates surface oxidation or trace decarboxylation, but purity may still be >98% .[1] The pyridine nitrogen can form N-oxides over time, or trace phenols (from hydrolysis) can oxidize to quinones, which are highly colored even at ppm levels.[1]

Storage Protocol (Standard Operating Procedure)
ParameterRecommendationScientific Rationale
Temperature -20°C (Long term) Retards potential slow decarboxylation and hydrolysis.[1]
Light Strict Amber/Foil Prevents photo-induced C-Cl bond cleavage (See Module 1).[1]
Atmosphere Argon/Nitrogen Prevents moisture uptake.[1] The carboxylic acid can form hydrates; moisture accelerates hydrolysis.
Container Glass (Teflon lined) Avoid plastics for long-term storage of DMSO stocks (leachables).[1]
Re-Validation Protocol

If the color has changed, perform this quick check before discarding:

  • Dissolve 1 mg in 1 mL Methanol .

  • Run LC-MS (UV 254 nm).

  • Pass Criteria: Purity > 95% and no new peak at [M-34] (Loss of Cl) or [M-44] (Decarboxylation).

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

User Question: "I see split peaks or broad tailing in my HPLC chromatogram. Is the compound degrading on the column?"

Technical Diagnosis: This is likely not degradation , but an ionization artifact . 5-Chloro-2-(3-fluorophenoxy)nicotinic acid has a pKa of approx. 3.[1]1. In standard LC-MS mobile phases (0.1% Formic Acid, pH ~2.7), the compound exists in equilibrium between its neutral (protonated) and anionic (deprotonated) forms.[1]

The "Split Peak" Phenomenon:

  • pH < pKa: Molecule is neutral (retention time increases).[1]

  • pH > pKa: Molecule is anionic (retention time decreases).[1]

  • pH ≈ pKa: You get two peaks or a massive smear as the molecule toggles states during the run.

Optimized HPLC Method

To fix peak shape, you must lock the ionization state.

Option A: Acidic Lock (Recommended for Retention)

  • Mobile Phase: Water + 0.1% TFA (pH ~2.0).[1]

  • Why: TFA is stronger than Formic acid.[1] It forces the carboxylic acid to remain fully protonated (

    
    ), ensuring a sharp, retained peak.
    

Option B: Basic Lock (Recommended for Solubility)

  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 7.8).[1]

  • Why: Forces the molecule into the fully anionic state (

    
    ).
    
  • Note: Retention time will be significantly earlier.[1]

Troubleshooting Decision Tree

Troubleshooting Start Issue: Poor Peak Shape CheckPH Check Mobile Phase pH Start->CheckPH IsFormic Is Modifier Formic Acid? CheckPH->IsFormic Split Diagnosis: pH ≈ pKa (3.1) Partial Ionization IsFormic->Split Yes FixTFA Solution: Switch to 0.1% TFA (pH < 2.5) Split->FixTFA Need Retention FixBuffer Solution: Switch to NH4HCO3 (pH > 7.0) Split->FixBuffer Need MS Sensitivity

Figure 2: Flowchart for resolving chromatographic issues related to pKa/pH mismatch.

FAQ: Frequently Asked Questions

Q: Can I heat this compound to 80°C to dissolve it in water? A: Avoid if possible. While the ether is stable at neutral pH, heating nicotinic acids can risk decarboxylation (loss of


) if the temperature exceeds 150°C, or lower if catalyzed by trace metals. For aqueous dissolution, use 1 equivalent of NaOH or KOH at room temperature to form the salt, which is highly soluble.

Q: Is the fluorine atom stable? A: Yes. The fluorine on the phenoxy ring is in the meta position. It is not activated for Nucleophilic Aromatic Substitution (


) and is chemically inert under standard laboratory conditions.[1]

Q: Why does my DMSO stock smell like garlic/sulfur? A: This is not the compound. DMSO decomposes slightly over time to dimethyl sulfide.[1] However, if the compound degrades, the liberation of the phenoxy group (3-fluorophenol) will have a distinct "phenolic/medicinal" odor, not sulfurous.

References

  • Photostability of Chloronicotinic Acids

    • Lemaire, J., et al. (2011).[1] "Photolytic and photocatalytic degradation of 6-chloronicotinic acid." Journal of Hazardous Materials. This paper establishes the mechanism of dechlorination in analogous chloropyridine structures under UV irradiation.

  • Nucleophilic Substitution in Pyridines (

    
    ): 
    
    • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. Wiley-Blackwell.[1] (Authoritative text on the reactivity of 2-substituted pyridines and the lability of leaving groups at the 2-position).

  • Decarboxylation Mechanisms

    • Dunn, G. E., & Thimm, H. F. (1977).[1] "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry.[1] Detailed kinetics on why electron-withdrawing groups affect the decarboxylation temperature of nicotinic acids.

  • pKa and Solubility Data

    • ChemicalBook & PubChem Databases (2025).[1] "5-Chloronicotinic acid Properties." Used for pKa extrapolation of the core scaffold.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid. This document provides in-depth troubleshooting for common solubility issues encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid. This document provides in-depth troubleshooting for common solubility issues encountered by researchers and drug development professionals. Our goal is to equip you with the foundational knowledge and practical protocols to ensure successful and reproducible experiments.

Understanding the Core Challenge: The Physicochemical Properties of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

At its core, 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a weakly acidic molecule. Its structure contains a nicotinic acid backbone, which features a carboxylic acid group (-COOH) on a pyridine ring.[1][2][3] This acidic group is the primary handle for manipulating solubility. However, the molecule also includes a chloro group and a large, non-polar 3-fluorophenoxy group. These additions increase the molecule's lipophilicity and molecular weight, which significantly reduces its intrinsic solubility in aqueous media.

The solubility of this compound is therefore fundamentally dependent on the equilibrium between its un-ionized (less soluble) and ionized (more soluble) forms, a principle governed by the solution's pH and the compound's pKa.

cluster_solubility pH-Dependent Solubility of a Weak Acid cluster_conditions Solution Conditions A R-COOH (Unionized, Lipophilic) Low Aqueous Solubility B R-COO⁻ + H⁺ (Ionized, Hydrophilic) High Aqueous Solubility A->B  pH > pKa (Deprotonation) B->A  pH < pKa (Protonation) Low_pH Low pH (Acidic) Low_pH->A Favors High_pH High pH (Alkaline) High_pH->B Favors

Caption: pH effect on the ionization and solubility of a carboxylic acid.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am unable to dissolve the compound in standard aqueous buffers (e.g., PBS pH 7.4) for my initial in vitro screening. What is the first and most critical step I should take?

A1: The most direct approach for a weakly acidic compound is pH adjustment .[4][5] The carboxylic acid group can be deprotonated to form a highly soluble carboxylate salt. For this to occur, the pH of the solvent must be raised significantly above the compound's pKa.

Causality: By increasing the pH, you shift the equilibrium towards the ionized form, which is more polar and readily interacts with water molecules. Generally, the salt form of an acidic drug is more soluble in a neutral or slightly alkaline medium.[6]

Experimental Protocol 1: Systematic pH-Range Finding
  • Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 6.0, 7.0, 7.4, 8.0, 9.0). Use buffers appropriate for your experimental system (e.g., Tris, HEPES, Phosphate).

  • Dispensing: Add a small, pre-weighed amount of the compound to a fixed volume of each buffer to achieve your target concentration.

  • Equilibration: Vortex each sample vigorously for 1-2 minutes. Allow the samples to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for 1-2 hours, or until no further dissolution is observed. Gentle agitation during this period is recommended.

  • Observation: Visually inspect each sample for undissolved solid material.

  • Quantification (Optional but Recommended): Centrifuge the samples to pellet any undissolved compound. Carefully collect the supernatant and determine the concentration using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC). This will give you the quantitative solubility at each pH.

Q2: pH adjustment improved solubility, but it's not sufficient for my desired stock concentration, or a high pH is incompatible with my cell-based assay. What is the next logical step?

A2: The use of co-solvents is the next standard technique. A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for dissolving lipophilic compounds.[5]

Causality: Co-solvents work by reducing the interfacial tension between the aqueous solution and the hydrophobic compound. This allows for the creation of a concentrated stock solution that can then be carefully diluted into your final aqueous assay medium.

Co-SolventTypical Starting Stock Conc.Key Considerations
Dimethyl Sulfoxide (DMSO) 10-50 mMWidely used, but can be toxic to cells at final concentrations >0.5-1%. Always run a vehicle control.[5]
Ethanol (EtOH) 10-50 mMBiocompatible at low concentrations. Can cause protein precipitation at higher concentrations.
Polyethylene Glycol 300/400 (PEG-300/400) 10-50 mMA good option for in vivo studies due to lower toxicity. More viscous than DMSO or EtOH.[5]
Dimethylformamide (DMF) 10-50 mMEffective solvent, but generally more toxic than DMSO. Use with caution in cell-based assays.
Experimental Protocol 2: Preparation and Use of a Co-solvent Stock Solution
  • Solvent Selection: Choose a co-solvent from the table above. DMSO is the most common starting point for in vitro assays.

  • Stock Preparation: Dissolve a precisely weighed amount of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid in a minimal volume of the chosen co-solvent to create a high-concentration stock (e.g., 20 mM). Use gentle vortexing or sonication to aid dissolution.

  • Serial Dilution: Perform serial dilutions of this concentrated stock with the same co-solvent to create a range of working stock concentrations.

  • Assay Dilution: Add a small aliquot of the co-solvent stock to your final aqueous assay buffer. Crucially, add the stock solution to the buffer while vortexing the buffer to promote rapid dispersion and minimize local concentration gradients that can cause precipitation.

  • Vehicle Control: It is mandatory to run a parallel experiment where you add an identical volume of the pure co-solvent (without the compound) to your assay medium. This is the "vehicle control" and ensures that any observed effects are due to the compound and not the solvent itself.

  • Final Concentration Check: Ensure the final concentration of the co-solvent in your assay is low and non-toxic to your system (typically <0.5% v/v for DMSO).

Start Start: Undissolved Compound pH_Adjust Step 1: pH Adjustment (Protocol 1) Start->pH_Adjust Check1 Is solubility sufficient? pH_Adjust->Check1 Co_Solvent Step 2: Co-Solvents (Protocol 2) Check2 Is solubility sufficient? Co_Solvent->Check2 Advanced Step 3: Advanced Methods (See Q3/Q4) Success Success: Compound Dissolved Advanced->Success Check1->Co_Solvent No Check1->Success Yes Check2->Advanced No Check2->Success Yes

Caption: Systematic workflow for enhancing compound solubility.

Q3: My compound precipitates out of solution when I dilute my organic stock into the aqueous buffer, even at low final concentrations. What advanced strategies can I try for in vitro work?

A3: This indicates that the thermodynamic solubility in your final medium is being exceeded. In this case, you need to use formulation techniques that can create stable, higher-energy systems like micelles or inclusion complexes.

Causality: These methods don't just change the solvent properties; they create nano-scale carriers that encapsulate the drug molecule, shielding its hydrophobic parts from the aqueous environment.

TechniqueMechanismProsCons
Surfactants Form micelles that encapsulate the compound.[7][8]Highly effective; can increase solubility by several orders of magnitude.Can interfere with biological assays; potential for cell toxicity. Requires careful vehicle controls.
Cyclodextrins Form inclusion complexes where the compound sits inside the cyclodextrin's hydrophobic cavity.[6][9]Generally low toxicity; widely used in pharmaceutical formulations.[10]Can be expensive; complex formation is an equilibrium, which can be affected by other components.
Q4: I need to prepare a formulation for animal studies or a more robust solid form with improved dissolution for future development. What are my options?

A4: For in vivo applications or advanced formulation, modifying the solid state of the compound is often the most effective strategy.

  • Salt Formation: This is the most common and effective method for increasing the solubility and dissolution rate of acidic drugs.[11][12] Instead of relying on pH adjustment in the final solution, you can react the acidic compound with a specific base (e.g., sodium hydroxide, potassium hydroxide, tromethamine) to create a stable, solid salt form.[13] This salt will have a much higher intrinsic solubility and dissolution rate in neutral pH environments compared to the parent acid.[11]

  • Amorphous Solid Dispersions: Crystalline materials require energy to break their crystal lattice before they can dissolve. Amorphous forms lack this ordered structure and dissolve much more readily, often creating a transient "supersaturated" solution that can enhance absorption.[9][12] These are typically prepared by dispersing the drug in a polymer matrix.

Experimental Protocol 3: Laboratory-Scale Preparation of a Solid Dispersion

This protocol is a simplified method for creating a solid dispersion for research purposes.

  • Carrier Selection: Choose a hydrophilic polymer carrier. Polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC) are common choices.

  • Ratio Selection: Select a drug-to-carrier weight ratio to test (e.g., 1:2, 1:5 w/w).

  • Dissolution: In a round-bottom flask, dissolve both the 5-Chloro-2-(3-fluorophenoxy)nicotinic acid and the chosen carrier in a minimal amount of a volatile common solvent, such as methanol or a dichloromethane/methanol mixture.[6]

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C) until a thin, solid film is formed on the flask wall.[6]

  • Drying: Continue to dry the film under a high vacuum for several hours to ensure all residual solvent is removed.

  • Collection: Carefully scrape the resulting solid powder from the flask. This powder is the solid dispersion, which can now be tested for its dissolution properties compared to the original crystalline compound.

Disclaimer: All laboratory procedures should be conducted in accordance with institutional safety guidelines. The information provided is for research and development purposes only.

References

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • IJSDR. (2024). Methods to boost solubility. International Journal of Scientific Development and Research. [Link]

  • Kalepu, S., & Nekkanti, V. (2015). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). Revolutionizing drug formulation: Advanced approaches for enhancing solubility. [Link]

  • Ascent. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]

  • ManTech Publications. (2024). Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry and Drug formulation. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]

  • Abraham, M. H., & Acree, W. E. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics. [Link]

  • Rohrs, B. R. (2001). Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. [Link]

  • Liu, R. (Ed.). (2017). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Wikipedia. (n.d.). Nicotinic acid. [Link]

  • Bodosi, B., et al. (2019). Nicotinic acid promotes sleep through prostaglandin synthesis in mice. Scientific Reports. [Link]

  • ResearchGate. (2021). Solubility of 2-Amino-5-chloro-3-methylbenzoic Acid in Ten Pure Solvents and Three Groups of Binary Mixed Solvents at T = 278.15–323.15 K. [Link]

  • Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. [Link]

  • Vapourtec. (n.d.). Solvent Miscibility Chart. [Link]

  • National Institutes of Health. (n.d.). Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues. [Link]

  • MDPI. (2025). Photodynamic Evaluation of Synthesized Chlorin-Desthiobiotin Conjugate with Chemotherapeutic Drugs in Triple-Negative Breast Cancer Cells In Vitro and in Hydra Organisms In Vivo. [Link]

  • American Academy of Ophthalmology. (2025). American Glaucoma Society and American Academy of Ophthalmology Position Statement on Nicotinamide Use for Glaucoma Neuroprotection. [Link]

  • MDPI. (2023). The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

Introduction: The synthesis of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a critical step in the development of various pharmaceutical compounds. This reaction, typically a nucleophilic aromatic substitution (SNAr), i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a critical step in the development of various pharmaceutical compounds. This reaction, typically a nucleophilic aromatic substitution (SNAr), involves the coupling of 2,5-dichloronicotinic acid with 3-fluorophenol. While theoretically straightforward, this synthesis is often plagued by side reactions that can significantly reduce yield and complicate purification. This guide provides in-depth troubleshooting advice and optimized protocols to help researchers minimize side reactions and achieve high-purity products.

Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My reaction yield is low, and I'm recovering a significant amount of unreacted 2,5-dichloronicotinic acid. What's going wrong?

This is a common issue and typically points to three main factors: insufficient activation of the nucleophile, suboptimal reaction temperature, or an inappropriate solvent.

Causality & Solution:

  • Insufficient Basicity: The phenoxide, not the phenol, is the active nucleophile. If the base used is not strong enough to fully deprotonate the 3-fluorophenol, the reaction rate will be slow, leading to incomplete conversion.

    • Recommendation: Switch to a stronger base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3). Cs2CO3 is often superior due to its higher solubility in organic solvents and its ability to form a more reactive, "naked" phenoxide anion.[1]

  • Low Temperature: SNAr reactions on electron-deficient pyridine rings require sufficient thermal energy to overcome the activation barrier of forming the intermediate Meisenheimer complex.[2][3]

    • Recommendation: Gradually increase the reaction temperature. A good starting point for this system is 80-100 °C in a solvent like DMF or DMAc. Monitor the reaction progress by TLC or LCMS to avoid decomposition at excessive temperatures.

  • Solvent Choice: The solvent must be polar aprotic to solvate the cation of the base and leave the nucleophile reactive. It also needs a sufficiently high boiling point for the required reaction temperature.

    • Recommendation: Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) are excellent choices.[4] They effectively dissolve the reactants and facilitate the SNAr mechanism.

FAQ 2: My mass spectrometry data shows a byproduct with a mass corresponding to the replacement of a chlorine atom with a hydroxyl group. How do I prevent this hydrolysis?

Hydrolysis is a competitive side reaction where water, often present in solvents or as a byproduct of the initial acid-base reaction, acts as a nucleophile. The product, 2-hydroxy-5-chloronicotinic acid, can be difficult to separate from the desired product.

Causality & Solution:

  • Water Contamination: Even trace amounts of water can lead to hydrolysis, especially at elevated temperatures and in the presence of a strong base.[5]

    • Recommendation:

      • Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.

      • Dry Starting Materials: Ensure both 2,5-dichloronicotinic acid and the base (especially K2CO3, which can be hygroscopic) are thoroughly dried before use.

      • Inert Atmosphere: Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Base-Mediated Hydrolysis: Strong bases can react with trace water to form hydroxide ions, which are potent nucleophiles.

    • Recommendation: Consider using a slightly less potent but still effective base if hydrolysis is a major issue. However, optimizing for anhydrous conditions is the preferred solution.

FAQ 3: I'm observing the formation of a decarboxylated byproduct. What conditions favor this and how can it be avoided?

Decarboxylation of nicotinic acids can occur at very high temperatures, leading to the formation of 5-chloro-2-(3-fluorophenoxy)pyridine. This side reaction is generally less common under standard SNAr conditions but can become significant if the temperature is pushed too high for an extended period.

Causality & Solution:

  • Excessive Heat: The stability of the carboxylic acid group decreases at very high temperatures.

    • Recommendation: Carefully control the reaction temperature. Do not exceed 120-130 °C. If the reaction is sluggish, it is often better to increase the reaction time or use a more effective catalyst system rather than excessively increasing the temperature.

FAQ 4: Should I consider a copper catalyst for this reaction? What are the advantages and disadvantages?

This type of reaction, forming a diaryl ether, can also be classified as an Ullmann condensation, which is traditionally copper-catalyzed.[4][6]

Causality & Solution:

  • Advantages of Copper Catalysis:

    • Milder Conditions: Copper catalysis can often promote the reaction at lower temperatures than the uncatalyzed SNAr reaction, which can help to minimize temperature-dependent side reactions like hydrolysis and decarboxylation.[7][8]

    • Increased Rate: A suitable copper catalyst can significantly increase the reaction rate.

  • Disadvantages and Considerations:

    • Catalyst Selection: Both Cu(I) and Cu(II) sources can be used, often with a ligand. Copper(I) iodide (CuI) with a ligand like L-proline or a phenanthroline is a common choice.

    • Product Purification: The primary drawback is the need to remove the copper catalyst during workup, which can sometimes be challenging and may require specific chelation or filtration steps.

    • Reaction Setup: The reaction is more complex to set up, requiring the addition of the catalyst and potentially a ligand.

Recommendation: For this specific substrate, an uncatalyzed SNAr reaction is generally effective due to the electron-withdrawing nature of the pyridine ring and the carboxylic acid group activating the ring for nucleophilic attack.[9] A copper-catalyzed Ullmann approach should be considered a secondary option if the thermal SNAr fails to provide a satisfactory yield or if milder conditions are strictly required.

Optimized Protocol and Workflow
Recommended Protocol: Thermal SNAr Synthesis

This protocol is designed to maximize yield while minimizing common side reactions.

Materials:

  • 2,5-dichloronicotinic acid (1.0 equiv)

  • 3-fluorophenol (1.1 equiv)

  • Cesium Carbonate (Cs2CO3) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry round-bottom flask under an argon atmosphere, add 2,5-dichloronicotinic acid and cesium carbonate.

  • Add anhydrous DMF via syringe.

  • Stir the suspension for 15 minutes at room temperature.

  • Add 3-fluorophenol to the mixture.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS (typical reaction time is 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Carefully acidify the mixture with 1M HCl to pH ~3-4. This will protonate the product, causing it to precipitate.

  • Filter the resulting solid and wash thoroughly with water to remove inorganic salts.

  • Wash the solid with a non-polar solvent like hexanes to remove any unreacted 3-fluorophenol.

  • Dry the solid under vacuum to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., Ethanol/Water).

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for troubleshooting common issues in the synthesis.

G start Reaction Analysis low_yield Low Yield / Incomplete Conversion start->low_yield hydrolysis Hydrolysis Byproduct (M-Cl+OH) start->hydrolysis decarboxylation Decarboxylation Byproduct (M-CO2) start->decarboxylation base Check Base: Is it strong enough? (e.g., K2CO3, Cs2CO3) low_yield->base anhydrous Are conditions strictly anhydrous? hydrolysis->anhydrous high_temp Is temperature exceeding 120 °C? decarboxylation->high_temp temp Check Temperature: Is it high enough? (Target: 90-100 °C) base->temp Yes use_stronger_base Action: Use Cs2CO3 base->use_stronger_base No solvent Check Solvent: Is it polar aprotic? (e.g., DMF, NMP) temp->solvent Yes increase_temp Action: Increase Temp (monitor for side rxns) temp->increase_temp No change_solvent Action: Use Anhydrous DMF or NMP solvent->change_solvent No dry_reagents Action: Use anhydrous solvent. Dry all reagents. Run under Inert Gas. anhydrous->dry_reagents No reduce_temp Action: Reduce temperature. Increase reaction time or consider catalyst. high_temp->reduce_temp Yes

Caption: Troubleshooting Decision Tree for Synthesis Optimization.

Data Summary: Influence of Reaction Parameters

The choice of base and solvent significantly impacts reaction success. The following table provides a qualitative summary based on established principles of SNAr reactions.

ParameterOption 1Option 2Option 3Rationale & Recommendation
Base K2CO3Cs2CO3Na2CO3Recommendation: Cs2CO3 . Its high solubility and the "naked" anion effect lead to faster reaction rates and often allow for lower temperatures.[1] K2CO3 is a good, cost-effective alternative. Na2CO3 is often not basic enough.
Solvent DMFNMPAcetonitrileRecommendation: DMF or NMP . Both are polar aprotic solvents with high boiling points suitable for this reaction.[4] Acetonitrile's boiling point is too low for effective thermal SNAr in this system.
Temperature 60-70 °C80-100 °C>110 °CRecommendation: 80-100 °C . This range provides a good balance between reaction rate and minimizing side reactions like hydrolysis and decarboxylation.
Reaction Mechanism Visualization

The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination mechanism.

SNAr_Mechanism sub 2,5-Dichloronicotinic Acid meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) sub->meisenheimer + Nucleophile (Addition) nuc 3-Fluorophenoxide nuc->meisenheimer prod 5-Chloro-2-(3-fluorophenoxy) nicotinic acid meisenheimer->prod - Cl- (Elimination)

Caption: SNAr Addition-Elimination Pathway.

References
  • Ullmann condens
  • Green Process for the Synthesis of 2-Chloronicotinic Acid - China/Asia On Demand (CAOD).
  • Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization - ResearchG
  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. The Royal Society of Chemistry.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects.
  • From 2,6-Dichloronicotinic Acid to Thiopeptide Cores | Request PDF - ResearchG
  • Directed nucleophilic aromatic substitution reaction - The Royal Society of Chemistry.
  • CN101117332A - Preparation method of 2-chloronicotinic acid - Google P
  • Highly Regioselective DABCO-Catalyzed Nucleophilic Aromatic Substitution (SNAr)
  • EP0968189B1 - Process for the preparation of nicotinic acids - Google P
  • SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS David A. Nelson Dougl.
  • Ullmann Reaction | Thermo Fisher Scientific - US.
  • Ullmann Condens
  • SNAr (Cl) - Common Conditions.
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr)
  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google P
  • 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
  • Nucleophilic arom
  • The Ullmann Ether Condensation - ResearchG
  • Methods to Produce Nicotinic Acid with Potential Industrial Applic
  • Aromatic Nucleophilic Substitution | Dalal Institute.
  • Nucleophilic Arom
  • Nucleophilic Aromatic Substitution - The Benzyne Mechanism - Master Organic Chemistry.
  • 2-Chloro-5-fluoronicotinonitrile synthesis - ChemicalBook.

Sources

Optimization

optimization of reaction conditions for preparing nicotinic acid derivatives

Topic: Optimization of Reaction Conditions for Preparing Nicotinic Acid Derivatives Ticket ID: NAD-OPT-2024 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The Scope of Optimization Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Preparing Nicotinic Acid Derivatives Ticket ID: NAD-OPT-2024 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Scope of Optimization

Welcome to the technical support hub for Nicotinic Acid (NA) synthesis. This guide moves beyond basic textbook recipes to address the process chemistry challenges encountered during the oxidation of alkyl pyridines (specifically 3-methylpyridine/3-picoline) and their subsequent derivatization.

Our goal is to help you transition from "obtaining product" to optimizing yield, purity, and atom economy .

Module 1: The Oxidation Phase (3-Picoline Nicotinic Acid)

The industrial standard has shifted from hazardous nitric acid oxidation to catalytic liquid-phase oxidation using air/oxygen or green oxidants (


). This section focuses on the Cobalt/Manganese/Bromide (Co/Mn/Br) catalytic cycle, widely regarded for its scalability and selectivity.
Experimental Protocol: Co/Mn/Br Catalytic Oxidation

This protocol optimizes for high conversion (>95%) and minimizes decarboxylation.

Reagents:

  • Substrate: 3-Picoline (1.0 eq)

  • Solvent: Glacial Acetic Acid (5-7 volumes)

  • Catalyst System: Co(OAc)

    
     (2.5 mol%), Mn(OAc)
    
    
    
    (0.5 mol%), NaBr (0.5 mol%)
  • Oxidant: Compressed Air or

    
     (balloon or sparger)
    

Step-by-Step Workflow:

  • Charge: Dissolve catalysts (Co, Mn, NaBr) in acetic acid in a pressure reactor or round-bottom flask (if using ambient pressure

    
    ).
    
  • Activation: Heat the mixture to 95°C . The solution should turn dark brown/green, indicating the formation of active Co(III) species.

  • Addition: Add 3-picoline slowly via syringe pump (rate: 1.0 eq/hour). Crucial: Fast addition quenches the radical chain mechanism.

  • Reaction: Maintain temperature at 100-110°C with continuous air/oxygen bubbling. Monitor via HPLC.[1][2]

  • Quench: Cool to room temperature. The product (Nicotinic Acid) often crystallizes directly from the acetic acid upon cooling.

Troubleshooting Guide: Oxidation
SymptomProbable CauseCorrective Action
Low Conversion (<50%) "Radical Quenching"The induction period failed. Ensure the catalyst mixture is heated and "activated" (dark color) before adding the substrate.
High Decarboxylation Temperature > 150°CNicotinic acid decarboxylates to pyridine above 150°C. Maintain T < 120°C.
Blue Solution Color Catalyst DeactivationActive Co(III) is brown/green. A pink/blue color indicates inactive Co(II). Add trace initiator (e.g., MEK or

) to restart the cycle.
Product is Yellow Chromophore ImpuritiesTrace coupling byproducts. Requires recrystallization (See Module 3).
Visualizing the Pathway & Failures

The following diagram illustrates the reaction pathway and where specific failure modes (Decarboxylation, N-Oxidation) occur.

OxidationPathway Picoline 3-Picoline (Starting Material) Radical Pyridine-3-methyl Radical Picoline->Radical Co(III)/Mn(III) -H• NOxide N-Oxide (Over-oxidation) Picoline->NOxide Excess Peroxide Alcohol 3-Pyridylmethanol (Intermediate) Radical->Alcohol O2 Aldehyde Nicotinaldehyde (Unstable) Alcohol->Aldehyde Oxidation NA Nicotinic Acid (Target) Aldehyde->NA Oxidation Pyridine Pyridine (Decarboxylation) NA->Pyridine High T (>150°C)

Figure 1: Reaction pathway for 3-picoline oxidation, highlighting critical control points to prevent Pyridine (red) formation.

Module 2: Derivatization (Acid Chloride Route)

Converting Nicotinic Acid (NA) to Nicotinamide or esters often fails due to the zwitterionic nature of NA, which makes it insoluble in non-polar organic solvents. The most robust method is the Acid Chloride route, but it requires strict moisture control.

Experimental Protocol: Synthesis of Nicotinyl Chloride

Reagents:

  • Nicotinic Acid (dry)

  • Thionyl Chloride (

    
    ) (Excess, acts as solvent)
    
  • Catalytic DMF (Dimethylformamide) - Essential for activation

Step-by-Step Workflow:

  • Suspension: Suspend NA in

    
     (3-5 eq).
    
  • Activation: Add 2-3 drops of DMF. Mechanism: DMF forms the Vilsmeier-Haack reagent in situ, which rapidly attacks the carboxylic acid.

  • Reflux: Heat to reflux (

    
    C). The suspension will clear as NA converts to the soluble Nicotinyl Chloride hydrochloride.
    
  • Isolation: Distill off excess

    
     under vacuum. Do not wash with water. 
    
  • Coupling: Dissolve the residue in dry DCM/THF and add the amine/alcohol with a base (TEA/Pyridine) at

    
    C.
    
Troubleshooting Guide: Derivatization
IssueDiagnosisSolution
Reaction Sluggish "The Gummy Solid"NA forms a sticky salt with

without DMF. Always use catalytic DMF.
Low Yield (Amidation) HydrolysisNicotinyl chloride is extremely hygroscopic. Ensure all glassware is oven-dried and solvents are anhydrous.
Product Dimerization Anhydride FormationIf base is added too fast, Nicotinyl Chloride reacts with free Nicotinic Acid. Add the acid chloride to the amine solution slowly.

Module 3: Purification & Isolation (The Isoelectric Point)

Isolation is the most frequent pain point. Nicotinic acid is amphoteric. It exists as a cation at low pH, an anion at high pH, and a zwitterion (least soluble) at its isoelectric point (pI).

Key Parameter: The pI of Nicotinic Acid is 3.42 .

Protocol: Isoelectric Precipitation
  • Dissolution: Dissolve the crude reaction mass in hot water by adjusting pH to >10 (using NaOH) or <1 (using HCl) to ensure full solubility.

  • Filtration: Filter hot to remove insoluble metal catalyst residues (Co/Mn oxides).

  • Precipitation: Slowly adjust the pH to exactly 3.4 - 3.5 using dilute HCl or NaOH.

  • Aging: Allow the slurry to stir at

    
    C for 2 hours.
    
  • Wash: Filter and wash with cold water (minimal volume).

Visualizing the Solubility Logic

SolubilityCurve Cation Cationic Form (Soluble) Zwitterion Zwitterion (Precipitate) Cation->Zwitterion Add Base to pH 3.4 Anion Anionic Form (Soluble) Anion->Zwitterion Add Acid to pH 3.4 Zwitterion->Cation Over-acidification Zwitterion->Anion Over-basification Acid pH < 2.0 Acid->Cation Base pH > 5.0 Base->Anion Iso pH ≈ 3.4

Figure 2: Solubility behavior of Nicotinic Acid. Maximum yield is strictly achieved at pH 3.4.

Frequently Asked Questions (FAQ)

Q: Can I use potassium permanganate (


) instead of the Co/Mn catalyst? 
A:  Yes, but it is not recommended for scale-up. 

produces stoichiometric amounts of

waste (sludge), making filtration difficult and the process environmentally unfriendly [1]. The catalytic route is atom-economical.

Q: My Nicotinic Acid product has a persistent yellow tint. How do I remove it? A: The yellow color usually comes from traces of 2,3'-bipyridine or condensation byproducts.

  • Fix: Dissolve the crude acid in base (pH 10), treat with activated carbon (5 wt%) at

    
    C for 30 minutes, filter, and then re-precipitate at pH 3.4 [2].
    

Q: Why does the reaction mixture solidify during the acid chloride step? A: This is likely the formation of the hydrochloride salt of the product, which is insoluble in non-polar solvents.

  • Fix: Ensure you are using a sufficient excess of Thionyl Chloride (acting as solvent) or add a co-solvent like Toluene if the slurry becomes unmanageable.

References

  • Org. Synth. 1955, 33, 334. Nicotinic Acid. A classic overview of oxidative methods including nitric acid and permanganate routes.[3] Link

  • US Patent 3,037,987. Purification of Nicotinic Acid. Details the melt-crystallization and decolorization techniques for industrial purity. Link

  • Chimia 2000, 54, 508. A Catalytic Green Process for the Production of Niacin. Describes the Lonza process and the shift to catalytic oxidation. Link

  • Applied Catalysis A: General, 2016.Selective oxidation of 3-picoline to nicotinic acid over Co-Mn-Br catalysts. Provides the kinetic basis for the Co/Mn/Br protocol described in Module 1.

Sources

Troubleshooting

dealing with byproduct formation in 2-chloronicotinic acid synthesis

Technical Support Center: 2-Chloronicotinic Acid Synthesis A Guide to Troubleshooting and Minimizing Byproduct Formation Welcome to the technical support center for 2-chloronicotinic acid synthesis. As a Senior Applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloronicotinic Acid Synthesis

A Guide to Troubleshooting and Minimizing Byproduct Formation

Welcome to the technical support center for 2-chloronicotinic acid synthesis. As a Senior Application Scientist, I have designed this guide to move beyond simple protocols and address the nuanced challenges that researchers, scientists, and drug development professionals face in the laboratory. The synthesis of 2-chloronicotinic acid, a crucial intermediate for numerous pharmaceuticals and agrochemicals, is often complicated by the formation of persistent and difficult-to-remove byproducts.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to provide not just solutions, but a deeper understanding of the reaction mechanisms, enabling you to proactively control your synthesis for higher purity and yield.

Part 1: The Primary Challenge: Over-Chlorination and Dichloro-Byproducts

The most common and challenging issue in the synthesis of 2-chloronicotinic acid from precursors like 2-hydroxynicotinic acid or nicotinic acid N-oxide is over-chlorination. The primary culprit is the formation of 2,6-dichloronicotinic acid.[4][5][6]

FAQ 1.1: I am observing a significant amount of 2,6-dichloronicotinic acid in my final product. What is the primary cause?

The formation of 2,6-dichloronicotinic acid is a classic case of a competitive reaction where the desired product can react further under the reaction conditions. The pyridine ring, once substituted with a chlorine atom at the 2-position, can still be susceptible to a second chlorination at the 6-position, especially under harsh conditions.

The mechanism typically involves the activation of the hydroxyl group (in 2-hydroxynicotinic acid) or the N-oxide by a chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of POCl₃ and PCl₅.[7][8] High temperatures and an excess of the chlorinating agent provide the necessary energy and reagent concentration to drive the secondary chlorination of the initially formed 2-chloronicotinic acid intermediate.

Below is a diagram illustrating the desired reaction pathway versus the competing over-chlorination pathway.

G cluster_main Reaction Pathways Start 2-Hydroxynicotinic Acid Intermediate Activated Intermediate Start->Intermediate + POCl₃/Heat Product 2-Chloronicotinic Acid (Desired) Intermediate->Product Chlorination @ C2 Byproduct 2,6-Dichloronicotinic Acid (Byproduct) Product->Byproduct Further Chlorination @ C6 (Excess POCl₃ / High Temp)

Caption: Reaction scheme for the formation of 2-chloronicotinic acid and the over-chlorination byproduct.

FAQ 1.2: How can I strategically control the reaction to favor the mono-chlorinated product?

Controlling this reaction is a balancing act. You need conditions vigorous enough to ensure complete conversion of the starting material but selective enough to prevent over-chlorination. The two most critical parameters are stoichiometry and temperature .[9]

Troubleshooting Guide for Over-Chlorination

ProblemProbable CauseSuggested Solution & Scientific Rationale
High levels (>10%) of 2,6-dichloronicotinic acid Excess Chlorinating Agent Reduce the stoichiometry of POCl₃. Begin with 1.1-1.5 equivalents per hydroxyl group. An excess of the reagent increases its concentration, driving the equilibrium toward the dichlorinated product according to Le Châtelier's principle.
Yield of desired product is low, with significant byproduct formation High Reaction Temperature Lower the reaction temperature. While higher temperatures accelerate the reaction, they often reduce selectivity by providing sufficient activation energy for the less favorable second chlorination.[9] Aim for the lowest temperature that allows for complete consumption of the starting material in a reasonable timeframe (e.g., start at 80-90°C instead of 110°C+).
Byproduct formation increases over time Prolonged Reaction Time Monitor the reaction closely. Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material and the appearance of the product and byproduct. Stop the reaction as soon as the starting material is consumed to prevent the product from being converted into the byproduct.[9]

Part 2: Incomplete Conversion and Residual Starting Material

Another common issue is the presence of unreacted 2-hydroxynicotinic acid in the final, isolated product. This indicates an incomplete reaction, which can stem from several factors.

FAQ 2.1: My reaction seems sluggish and I'm recovering a lot of 2-hydroxynicotinic acid. What's going wrong?

An incomplete reaction is often due to insufficient activation of the starting material or deactivation of the chlorinating agent.

Troubleshooting Guide for Incomplete Reactions

ProblemProbable CauseSuggested Solution & Scientific Rationale
Reaction stalls; starting material remains Moisture Contamination Ensure strictly anhydrous conditions. POCl₃ and other chlorinating agents react violently with water to form phosphoric acid and HCl, consuming the reagent and rendering it ineffective for the desired transformation. All glassware must be oven-dried, and the reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[9]
Low reactivity of the substrate Insufficient Activation Consider adding a tertiary amine base. Bases like triethylamine (TEA) or pyridine can act as catalysts.[10] They can form a more reactive intermediate with POCl₃ (a Vilsmeier-type reagent), which then facilitates the chlorination of the less reactive hydroxypyridine substrate.
Poor solubility of starting material Heterogeneous Reaction Mixture Ensure the starting material is well-suspended or dissolved. If the 2-hydroxynicotinic acid is not fully interacting with the chlorinating agent, the reaction rate will be severely limited. Ensure vigorous stirring. In some cases, a co-solvent may be necessary, although this can complicate the workup.

Part 3: Workup-Related Byproduct Formation

Even a successful reaction can be compromised during the workup phase. The primary issue during workup is hydrolysis.

FAQ 3.1: I get a clean reaction profile by LC-MS, but my isolated product is impure and contains starting material. Could this be a workup issue?

Absolutely. The reaction mixture contains highly reactive species. The intermediate, 2-chloronicotinic acid chloride, and any excess POCl₃ are extremely sensitive to water. If the workup is not performed correctly, these species can hydrolyze back to their respective acids.

Protocol: Optimized Quenching and Workup Procedure This protocol is designed to neutralize acid, minimize hydrolysis of the product, and ensure a clean extraction.

  • Cool the Reaction: After the reaction is complete (as determined by in-process controls), allow the mixture to cool to room temperature.

  • Prepare Quenching Vessel: In a separate, appropriately sized vessel, prepare a slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Ensure this vessel is in an ice bath to maintain a low temperature.

  • Slow Quenching: Slowly and carefully add the reaction mixture dropwise to the vigorously stirred ice/bicarbonate slurry. This is a highly exothermic process that releases HCl gas. Perform this step in a well-ventilated fume hood. The goal is to keep the temperature of the quenching mixture below 10°C.

  • pH Adjustment: After the addition is complete, continue stirring and monitor the pH. Add more bicarbonate/carbonate solution as needed until the pH is neutral to slightly basic (pH 7-8). This ensures all acidic byproducts are neutralized.[9]

  • Extraction: Immediately extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). The 2-chloronicotinic acid will move into the organic layer.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Below is a general troubleshooting workflow to help diagnose issues in your synthesis.

G Start Impure Final Product Identify Identify Main Impurity (LC-MS, NMR) Start->Identify OverChlor Over-chlorination (e.g., 2,6-dichloro) Identify->OverChlor Dichloro-product StartMat Starting Material (e.g., 2-hydroxy) Identify->StartMat Starting Material Other Other Byproducts Identify->Other Unidentified Sol_OverChlor Reduce POCl₃ Stoichiometry Lower Reaction Temperature Monitor Reaction Time OverChlor->Sol_OverChlor Sol_StartMat Ensure Anhydrous Conditions Check Reagent Quality Consider Catalytic Base StartMat->Sol_StartMat Sol_Other Check for Decarboxylation Optimize Workup/Quenching Other->Sol_Other

Caption: A troubleshooting decision tree for impurity analysis in 2-chloronicotinic acid synthesis.

Part 4: Other Potential Side Reactions

FAQ 4.1: Is decarboxylation a concern during this synthesis?

Decarboxylation of nicotinic acid derivatives to form pyridine can occur, but it typically requires very high temperatures (often >200°C) and sometimes a catalyst like copper.[11] Under the standard chlorination conditions (80-120°C), significant decarboxylation is generally not a major competing pathway. However, if you are using excessively high temperatures or see evidence of pyridine formation, reducing the reaction temperature is the most effective solution.

By systematically addressing these common pitfalls—over-chlorination, incomplete reaction, and workup-induced hydrolysis—you can significantly improve the yield and purity of your 2-chloronicotinic acid synthesis.

References

  • 2-Chloronicotinic acid - Wikipedia. Wikipedia. [Link]

  • Synthesis of 2-Chloronicotinic Acid Derivatives. Atlantis Press. [Link]

  • CN103193705A - Synthesis method of 2-chloronicotinic acid and derivative thereof.
  • [Semi-rational design of a nitrilase for efficient synthesis of 2-chloronicotinic acid]. PubMed. [Link]

  • US4144238A - Process for the production of pure white 2-chloronicotinic acid.
  • Synthesis of 2-Chloronicotinic Acid - Semantic Scholar. Semantic Scholar. [Link]

  • Method for preparing 2-chloronicotinic acid - Eureka | Patsnap. Patsnap. [Link]

  • A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Sycamore Scholars. [Link]

  • Synthesis of 2-chloronicotinic acid - PrepChem.com. PrepChem.com. [Link]

  • US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC. NCBI. [Link]

  • 2,6-Dichloronicotinic acid | C6H3Cl2NO2 | CID 854047 - PubChem. PubChem. [Link]

  • CN101353322A - Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature.
  • Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Patsnap Eureka. Patsnap. [Link]

  • Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation - PMC. NCBI. [Link]

  • 2-chloronicotinonitrile - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Pyridine : Decarboxylation of Niacin - YouTube. YouTube. [Link]

  • Niacin - Sciencemadness Wiki. Sciencemadness. [Link]

  • CN101117332B - The preparation method of 2-chloronicotinic acid.
  • 2-Hydroxynicotinic acid | C6H5NO3 | CID 69114 - PubChem. PubChem. [Link]

  • Strategies for mitigating chlorinated disinfection byproducts in wastewater treatment plants - current. ScienceDirect. [Link]

  • Comparison of Disinfection By-Product Formation and Distribution during Breakpoint Chlorination and Chlorine-Based Disinfection in Drinking Water - MDPI. MDPI. [Link]

  • (PDF) Curbing chlorine disinfection byproduct formation with a biomimetic iron oxidation catalyst. ResearchGate. [Link]

  • Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. RSC Publishing. [Link]

  • Disinfection Byproducts. The Water Research Foundation. [Link]

  • Byproduct Formation of Chlorination and Chlorine Dioxide Oxidation in Drinking Water Treatment. SciSpace. [Link]

Sources

Optimization

Technical Support Center: Co-crystallization of 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid

This technical support guide is designed for researchers, scientists, and drug development professionals working on the co-crystallization of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid. Here, we provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working on the co-crystallization of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the challenges of enhancing the physicochemical properties of this active pharmaceutical ingredient (API) through co-crystal engineering.

Section 1: Understanding Your API - 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid

A thorough understanding of the API's properties is fundamental to designing a successful co-crystallization strategy. While specific experimental data for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is not widely available in the public domain, we can infer some potential characteristics based on its structural analogues, such as 2-chloronicotinic acid and 2-phenoxynicotinic acid.

Anticipated Physicochemical Properties:

PropertyInferred CharacteristicRationale & Implications for Co-crystallization
Solubility Likely to exhibit low aqueous solubility and better solubility in organic solvents.[1]The low aqueous solubility is a primary driver for exploring co-crystallization. A range of organic solvents should be screened for both the API and potential co-formers to find suitable conditions for solution-based co-crystallization methods.
Melting Point Expected to have a relatively high melting point, potentially above 175°C.[1][2]A high melting point can be advantageous for grinding-based co-crystallization techniques, as it reduces the risk of melting or amorphization due to the heat generated during the process.
Polymorphism The potential for polymorphism should be considered.[3][4]Different polymorphs of the API can have varying stabilities and reactivities, which can influence co-crystal formation. It is crucial to characterize the starting material to ensure consistency.
Acidity (pKa) The carboxylic acid group will be acidic.The pKa difference between the API and the co-former is a key factor in determining whether a co-crystal or a salt will form. A ΔpKa (pKa of the base - pKa of the acid) of less than 0 generally favors co-crystal formation, while a ΔpKa greater than 3 typically results in salt formation.[5][6]

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the co-crystallization of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid in a question-and-answer format.

Question 1: I am not observing any co-crystal formation. What are the likely causes and how can I troubleshoot this?

Answer:

The absence of co-crystal formation can stem from several factors, ranging from the choice of co-former and solvent to the experimental technique itself. Here is a systematic approach to troubleshooting this issue:

  • Co-former Selection: The chosen co-former may not have the appropriate molecular recognition sites to form a stable hydrogen-bonded structure with your API.

    • Recommendation: Re-evaluate your co-former selection based on supramolecular synthon theory. For a carboxylic acid API like yours, consider co-formers with complementary functional groups such as pyridines, amides, or other carboxylic acids that can form robust heterosynthons.[5][6] Dicarboxylic acids and hydroxybenzoic acids have shown success in forming co-crystals with nicotinic acid and its derivatives.[7][8][9][10][11]

  • Solvent System: In solution-based methods, the solvent plays a critical role.

    • Recommendation:

      • Solubility Mismatch: If the API and co-former have vastly different solubilities in the chosen solvent, the less soluble component may precipitate out before co-crystallization can occur.[12] Screen a range of solvents to find one where both components have comparable, moderate solubility.

      • Solvent Competition: The solvent molecules themselves might be competing for hydrogen bonding sites on the API or co-former, hindering the formation of the desired co-crystal structure. Consider using less polar solvents or solvent systems that are less likely to interfere with the desired hydrogen bonds.

  • Experimental Technique: The chosen method may not be optimal for your system.

    • Recommendation:

      • Grinding Methods (Neat and Liquid-Assisted): If you are using neat grinding, the energy input may be insufficient. Try increasing the grinding time or intensity. For liquid-assisted grinding (LAG), the choice and amount of liquid are crucial. Experiment with different solvents (e.g., those that promote transient solubility) and vary the liquid-to-solid ratio.[12][13][14]

      • Solution-Based Methods (Solvent Evaporation and Slurry): For solvent evaporation, the rate of evaporation can be critical. A very fast evaporation might lead to the precipitation of the individual components, while a very slow evaporation might be necessary for the nucleation and growth of co-crystals. For slurry experiments, ensure that you allow sufficient time for the system to reach equilibrium, which could be several days.

  • Thermodynamics: It is possible that the formation of the co-crystal is not thermodynamically favorable compared to the individual components.

    • Recommendation: While difficult to predict without computational tools, if multiple co-formers and techniques fail, it might indicate that the API has a very stable crystal lattice that is difficult to disrupt.

Question 2: My experiments are yielding a mixture of the starting materials and the co-crystal. How can I improve the yield and purity of the co-crystal?

Answer:

Obtaining a pure co-crystal phase can be challenging. Here are some strategies to improve your results:

  • Stoichiometry: Ensure you are using the correct stoichiometric ratio of API to co-former. While a 1:1 ratio is a common starting point, other ratios (e.g., 1:2 or 2:1) are possible.

    • Recommendation: Screen different stoichiometric ratios in your experiments.

  • Liquid-Assisted Grinding (LAG):

    • Recommendation: The amount of solvent added in LAG is critical. Too little may not effectively facilitate the reaction, while too much can lead to the formation of a paste and hinder the grinding process. Optimize the amount of liquid added.

  • Slurry Crystallization:

    • Recommendation: The solvent in a slurry experiment should be one in which the co-crystal is less soluble than the individual components. This will drive the equilibrium towards the formation of the co-crystal. Also, extend the duration of the slurry experiment to ensure complete conversion.

  • Temperature Cycling:

    • Recommendation: For solution-based methods, incorporating a temperature cycling step (heating to dissolve and then cooling to crystallize) can sometimes help in obtaining a more stable and pure co-crystal phase.

Question 3: I have obtained a new solid phase, but how can I confirm if it is a co-crystal and not a salt, polymorph, or solvate?

Answer:

Proper characterization is essential to confirm the formation of a co-crystal. A combination of analytical techniques is required for an unambiguous identification:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying new crystalline phases.

    • Interpretation: A co-crystal will exhibit a unique diffraction pattern that is different from the patterns of the individual starting materials and any known polymorphs.[3][15][16]

  • Differential Scanning Calorimetry (DSC): DSC provides information about the thermal properties of the material.

    • Interpretation: A co-crystal will typically show a single, sharp melting endotherm at a temperature that is different from the melting points of the API and the co-former.[17] A physical mixture of the components will often show a eutectic melting event at a lower temperature than the melting point of either individual component.[17]

  • Spectroscopic Techniques (FTIR, Raman): These techniques are sensitive to changes in the chemical environment and hydrogen bonding.

    • Interpretation: The formation of hydrogen bonds in a co-crystal will lead to shifts in the characteristic vibrational frequencies of the functional groups involved (e.g., the C=O and O-H stretching frequencies of the carboxylic acid). These shifts can provide strong evidence of co-crystal formation.[6]

  • Single Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the crystal structure.

    • Interpretation: SCXRD can unequivocally determine the arrangement of the API and co-former molecules in the crystal lattice and confirm the nature of the intermolecular interactions (i.e., hydrogen bonds rather than proton transfer).

To differentiate from other forms:

  • Salt vs. Co-crystal: The ΔpKa rule is a good initial guide. Spectroscopic techniques like FTIR can also help; in a salt, you would expect to see the characteristic peaks of a carboxylate anion and a protonated base. SCXRD provides a definitive answer by locating the position of the acidic proton.

  • Polymorph: Polymorphs of the API will have the same chemical composition but different PXRD patterns and thermal properties.

  • Solvate/Hydrate: Thermogravimetric Analysis (TGA) can be used to detect the presence of solvent molecules in the crystal lattice, which would be lost upon heating.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the primary benefits of co-crystallizing 5-Chloro-2-(3-fluorophenoxy)nicotinic acid?

A: The main goal of co-crystallizing an API like 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is to improve its physicochemical properties without altering its chemical structure. Potential benefits include enhanced aqueous solubility, improved dissolution rate, increased stability (to humidity, light, or heat), and better mechanical properties for manufacturing.[18]

Q2: How do I select a suitable co-former for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid?

A: Co-former selection is a critical step. A rational approach involves:

  • Supramolecular Synthon Approach: Identify functional groups on your API (a carboxylic acid and a pyridine ring) that can form robust and predictable hydrogen bonds with a co-former. Look for co-formers with complementary functional groups like amides, other carboxylic acids, or pyridines.[5][6]

  • pKa Rule: As mentioned earlier, select co-formers where the difference in pKa between the basic site on the co-former and the acidic site on your API is less than 0 to favor co-crystal formation over salt formation.[5][6]

  • Generally Recognized as Safe (GRAS) Co-formers: For pharmaceutical applications, it is advisable to start with a library of co-formers that are considered safe for human consumption. Common examples include dicarboxylic acids (e.g., succinic acid, adipic acid), hydroxybenzoic acids (e.g., salicylic acid, 4-hydroxybenzoic acid), and nicotinamide.[7][8][9][10][11][18]

Q3: What are the most common experimental techniques for co-crystal screening?

A: Several high-throughput screening methods are commonly used:

  • Liquid-Assisted Grinding (LAG): This is a popular and often effective method where the API and co-former are ground together with a small amount of a solvent. It is a rapid and solvent-efficient technique.[12][13][14]

  • Slurry Crystallization: The API and co-former are stirred in a solvent in which they are sparingly soluble. Over time, the most stable solid form, hopefully the co-crystal, will crystallize.

  • Solvent Evaporation: The API and co-former are dissolved in a common solvent, and the solvent is allowed to evaporate slowly, leading to the crystallization of the co-crystal.

Q4: What analytical techniques are essential for characterizing the resulting co-crystals?

A: A multi-technique approach is necessary for comprehensive characterization:

  • Powder X-ray Diffraction (PXRD): To identify the crystalline phase.[3][15][16]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.[17]

  • Thermogravimetric Analysis (TGA): To assess thermal stability and detect the presence of solvates.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To probe the hydrogen bonding interactions.[6]

  • Single Crystal X-ray Diffraction (SCXRD): For absolute structure determination.

Section 4: Experimental Protocols & Visualizations

Protocol 1: Co-crystal Screening by Liquid-Assisted Grinding (LAG)
  • Weigh stoichiometric amounts (e.g., 1:1, 1:2, 2:1 molar ratios) of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid and the selected co-former into a milling jar.

  • Add a small volume (e.g., 10-50 µL) of a suitable solvent (e.g., acetonitrile, ethanol, ethyl acetate).

  • Mill the mixture for a set period (e.g., 30-60 minutes) at a specific frequency (e.g., 20-30 Hz).

  • Recover the resulting solid and analyze it using PXRD to check for the formation of a new crystalline phase.

LAG_Workflow cluster_start Preparation cluster_process Grinding cluster_analysis Analysis start Weigh API and Co-former add_solvent Add Solvent start->add_solvent Stoichiometric Ratio mill Mill Mixture add_solvent->mill Small Volume recover Recover Solid mill->recover 30-60 min analyze Analyze by PXRD recover->analyze Identify New Phase Characterization_Workflow start New Solid Phase pxrd PXRD Phase Identification start->pxrd dsc_tga DSC/TGA Thermal Properties pxrd->dsc_tga New Pattern spectroscopy FTIR/Raman Hydrogen Bonding dsc_tga->spectroscopy Single Melting Point scxrd SCXRD Structure Elucidation spectroscopy->scxrd Shift in Peaks final Confirmed Co-crystal Structure scxrd->final Successful Growth

Caption: Co-crystal Characterization Workflow.

References

  • 2-Chloronicotinic acid. Grokipedia. Accessed February 15, 2024.
  • Supramolecular Synthons and Hydrates in Stabilization of Multicomponent Crystals of Nicotinamide and Isonicotinamide with N-Containing Aromatic Dicarboxylic Acids.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • A kind of nicotinic acid drugs eutectic and preparation method thereof.
  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. International Journal of Science and Research Archive. Published April 27, 2024.
  • Do carboximide–carboxylic acid combinations form co-crystals? The role of hydroxyl substitution on the formation of co-crystals and eutectics. NIH. Accessed February 15, 2024.
  • The cocrystal nicotinamide-succinic acid (2/1). PubMed. Published August 15, 2010.
  • 2-Chloronicotinic acid. Wikipedia. Accessed February 15, 2024.
  • PXRD patterns of the different co-crystal polymorphs* and APIs.
  • Synthesis and Structural Characterization of Cocrystals and Pharmaceutical Cocrystals: Mechanochemistry vs Slow Evaporation from Solution.
  • Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. PMC. Published April 6, 2023.
  • Nicotine salts, co-crystals, and salt co-crystal complexes.
  • Nicotinic Acid. PubChem. Accessed February 15, 2024.
  • Coformer selection: An important tool in cocrystal formation.
  • Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applic
  • 2-Chloronicotinic acid. ChemicalBook. Accessed February 15, 2024.
  • 2-Chloronicotinic acid Safety Data Sheet. Jubilant Ingrevia Limited. Accessed February 15, 2024.
  • 2-Chloronicotinic acid. دیجی متریالز. Published June 8, 2023.
  • X-Ray Diffraction and Theoretical Calculation-Supported Formation of Polymorphic Cocrystals Discovered Through Thermal Methods: A Case Study. PubMed. Published October 15, 2019.
  • REVIEW ARTICLE Pharmaceutical co-crystals. Published April 19, 2007.
  • Novel Ascorbic Acid Co-Crystal Formulations for Improved Stability. PMC. Published November 18, 2022.
  • Pharmaceutical cocrystal of antibiotic drugs: A comprehensive review. PMC. Published November 30, 2022.
  • Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction P
  • Nicotinic acid. ChemicalBook. Accessed February 15, 2024.
  • Nicotinic Acid. Accessed February 15, 2024.
  • How to Interpret Differential Scanning Calorimeter (DSC) Curves. Published August 18, 2025.
  • 2-Phenoxynicotinic acid. PubChem. Accessed February 15, 2024.
  • DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. Qualitest FZE. Published May 7, 2025.
  • Calorimetric Determination of Cocrystal Thermodynamic Stability: Sulfamethazine–Salicylic Acid Case Study.
  • Interpreting DSC curves Part 1: Dynamic measurements. Accessed February 15, 2024.
  • Nicotinamide / 3-hydroxybenzoic acid 1:1 co-crystal.
  • Nicotinic acid. CAS Common Chemistry. Accessed February 15, 2024.
  • Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Accessed February 15, 2024.
  • Liquid Assisted Grinding. REF Impact Case Studies. Accessed February 15, 2024.
  • Co-crystal - Asian Journal of Pharmacy and Pharmacology. Published December 19, 2020.
  • COMMUNICATION Cocrystal Formation via Mechanochemistry: from Neat and Liquid-Assisted Grinding to Polymer-Assisted Grinding. ArTS. Accessed February 15, 2024.
  • Nicotinic acid = 98 59-67-6. Sigma-Aldrich. Accessed February 15, 2024.
  • Challenges and opportunities of pharmaceutical cocrystals: a focused review on non-steroidal anti-inflammatory drugs. PMC. Published February 9, 2021.
  • Computation screening for incorrectly determined cocrystal structures. IUCr Journals. Published February 25, 2025.
  • Polymorphism and Phase Behaviors of 2-(Phenylamino)nicotinic Acid. Published September 5, 2008.
  • Influence of Derivatization on Molecular and Pharmacokinetic Properties of Phenoxy Acids – An In Silico Study. Accessed February 15, 2024.
  • 2-Phenylnicotinic acid. PubChem. Accessed February 15, 2024.
  • Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. MDPI. Published October 12, 2022.
  • 2-Phenylisonicotinic acid 55240-51-2. Sigma-Aldrich. Accessed February 15, 2024.
  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies. Accessed February 15, 2024.
  • Screening and Formation Thermodynamics of Co-Crystal: Salicyclic Acid-Benzamide Co-Crystal System Case Study. Published July 21, 2024.
  • Screening for cocrystals. SCM. Accessed February 15, 2024.
  • On the Road to Cocrystal Prediction: A Screening Study for the Validation of In Silico Methods.

Sources

Troubleshooting

preventing degradation of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid in solution

Technical Support Center: 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid Stability Guide To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: PREVENTING DEGRADATION & OPTIMI...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid Stability Guide

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: PREVENTING DEGRADATION & OPTIMIZING SOLUBILITY: 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid

Part 1: Core Directive (Executive Summary)

Do not treat this molecule as a standard generic acid. 5-Chloro-2-(3-fluorophenoxy)nicotinic acid contains three distinct functional motifs—a halogenated pyridine core, an ether linkage, and a carboxylic acid—that create specific stability vulnerabilities.

Immediate Handling Protocols:

  • Light Exclusion is Mandatory: The chloro-pyridine and fluorophenoxy moieties are susceptible to photolytic dehalogenation and radical coupling. Always use amber glass or aluminum foil wrapping.

  • pH-Dependent Solubility: As a nicotinic acid derivative, this compound is amphoteric but predominantly acidic. It poses a high risk of precipitation in acidic aqueous buffers (pH < 4.5).

  • Avoid Protic Solvents for Stock: Do not store stock solutions in alcohols (methanol/ethanol) due to potential esterification over long-term storage. Use anhydrous DMSO or DMF .

Part 2: Technical Guide & Troubleshooting

Section 1: Solubility & Stock Preparation

Q: What is the optimal solvent system for stock solutions? A: Anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard.

  • Why? DMSO prevents protonation-induced precipitation and is chemically inert toward the ether linkage under storage conditions.

  • Concentration: Prepare stocks at 10–50 mM.

  • Storage: Aliquot immediately into single-use amber vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles, which introduce moisture and oxygen.

Q: How do I transition to an aqueous working solution without precipitation? A: You must respect the pKa. The carboxylic acid group likely has a pKa in the range of 3.5–4.0 (lowered by the electron-withdrawing chloro and phenoxy groups).

  • Protocol: Dilute the DMSO stock into a buffered solution (e.g., PBS, HEPES) with a pH ≥ 7.4 .

  • Critical Step: Vortex immediately upon addition. If the local concentration of DMSO is too high or the buffer is too acidic, the compound may crash out as a micro-precipitate.

Solvent Compatibility Table

Solvent SystemSuitabilityRisk FactorRecommendation
Anhydrous DMSO High LowPreferred for stock solutions (Store -20°C).
Ethanol/Methanol ModerateMediumRisk of esterification (ethyl/methyl ester formation) over time.
Water (unbuffered) Low HighpH will drop, causing precipitation of the free acid.
PBS (pH 7.4) HighLowExcellent for working solutions (keep DMSO < 1%).
Acidic Buffer (pH < 5) Zero Critical Do Not Use. Will cause immediate precipitation.
Section 2: Degradation Pathways & Prevention

Q: My solution turned yellow/brown. What happened? A: This indicates Photolytic Degradation or Oxidation .

  • Mechanism: Halogenated aromatics (specifically the 5-chloro and 3-fluoro groups) are prone to homolytic cleavage under UV/Visible light, generating radicals that polymerize or form colored byproducts (e.g., diazo-like coupling).

  • Prevention: All experiments must be conducted under low-light conditions or in amber vessels.

Q: Is the ether linkage stable? A: Generally stable at neutral pH, but susceptible to Acid-Catalyzed Hydrolysis .

  • Mechanism: Under highly acidic conditions (pH < 2), the ether oxygen can be protonated, facilitating nucleophilic attack by water. This cleaves the molecule into 5-chloronicotinic acid and 3-fluorophenol.

  • Prevention: Avoid exposure to strong mineral acids (HCl, H₂SO₄).

Q: Can I autoclave this compound? A: No.

  • Risk: Thermal Decarboxylation. Nicotinic acids can lose CO₂ at high temperatures (>100°C), converting the molecule to the corresponding pyridine derivative (2-(3-fluorophenoxy)-5-chloropyridine).

  • Sterilization: Use 0.22 µm PTFE (for DMSO) or PES (for aqueous) syringe filters.

Part 3: Visualizing the Workflow

Diagram 1: Preparation & Handling Workflow

G Start Solid Compound (Store Desiccated @ 4°C) Weigh Weigh in Low Light (Amber Vials) Start->Weigh Solvent Dissolve in Anhydrous DMSO (10-50 mM) Weigh->Solvent Aliquot Aliquot & Flash Freeze (Store @ -20°C) Solvent->Aliquot Dilution Dilute into Buffer (PBS pH 7.4) Aliquot->Dilution Thaw on ice Check Check Clarity (Precipitation?) Dilution->Check Success Ready for Assay (Use within 4 hours) Check->Success Clear Fail Discard & Adjust pH (Buffer too acidic) Check->Fail Cloudy

Caption: Step-by-step workflow for preparing stable stock and working solutions, emphasizing light protection and pH checks.

Diagram 2: Degradation Pathways

Degradation Compound 5-Chloro-2-(3-fluorophenoxy) nicotinic acid Photo UV Light Exposure Compound->Photo Acid Strong Acid (pH < 2) Compound->Acid Heat Heat (>100°C) Compound->Heat Dehalo Dehalogenated Byproducts (Radical Polymerization) Photo->Dehalo Cl/F loss Hydrolysis Ether Cleavage: 5-Chloronicotinic acid + 3-Fluorophenol Acid->Hydrolysis Ether hydrolysis Decarb Decarboxylation: 2-(3-fluorophenoxy)-5-chloropyridine Heat->Decarb -CO2

Caption: Primary degradation pathways: Photolysis (light), Hydrolysis (acid), and Decarboxylation (heat).

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use ultrasonic baths to dissolve the solid? A: Yes, but strictly control the temperature. Ultrasonication generates local heat which can degrade the compound. Use short bursts (5-10 seconds) in an ice bath to prevent thermal degradation.

Q: Why did my cells die when I treated them with the high concentration control? A: Check your final DMSO concentration. Ensure the final DMSO content in the cell culture media is < 0.5% (v/v). High DMSO is cytotoxic and can also cause the compound to precipitate if the dilution is too rapid.

Q: How long is the working solution stable at room temperature? A: We recommend using the aqueous working solution within 4 hours . While the ether bond is relatively stable at neutral pH, slow oxidation or photolysis can occur in dilute solutions exposed to ambient lab conditions.

References

  • Nicotinic Acid Chemistry & Stability

    • Merck Millipore. (2023). "Nicotinic acid for synthesis SDS & Stability Data." Retrieved from

  • Photostability of Halogenated Aromatics

    • Pharmaguideline. (2015). "Protection of Light Sensitive Products." Retrieved from

  • Hydrolysis of Pyridine Derivatives

    • ResearchGate. (2000). "Degradation pathways of pyridine derivatives." Retrieved from

  • General Handling of Nicotinic Acid Derivatives

    • Cayman Chemical. (2023).[1] "Nicotinic Acid Product Information & Handling." Retrieved from

Sources

Optimization

analytical troubleshooting for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid HPLC analysis

Technical Support Center: Analytical Method Development & Troubleshooting Topic: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid Document ID: TS-HPLC-NIC-05 Version: 2...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Method Development & Troubleshooting Topic: High-Performance Liquid Chromatography (HPLC) Analysis of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid Document ID: TS-HPLC-NIC-05 Version: 2.1 (Current)

Executive Summary: The Molecule's "Chromatographic Personality"

Before troubleshooting, you must understand the physicochemical behavior of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid . As a Senior Application Scientist, I classify this molecule as a "Lipophilic Weak Acid with Zwitterionic Potential."

  • The Acidic Core: The nicotinic acid moiety (pyridine-3-carboxylic acid) typically has a pKa around 4.8. However, the electron-withdrawing Chlorine (pos. 5) and Phenoxy (pos. 2) groups significantly lower the pKa of the carboxylic acid, likely to the 2.8 – 3.2 range .

  • The Basic Nitrogen: The pyridine nitrogen is weakly basic. While the substituents reduce its basicity, it remains a "silanol magnet," leading to the most common issue: peak tailing.

  • The Lipophilic Tail: The 3-fluorophenoxy and 5-chloro groups make this molecule significantly more hydrophobic than standard niacin. It requires higher organic content for elution compared to its non-halogenated parents.

Module 1: Peak Shape & Tailing Issues

Q: My peak is tailing significantly (Asymmetry > 1.5). Is my column dead?

A: Likely not. Tailing for this specific molecule is almost always a chemical interaction issue, not a physical column void.

The Mechanism: The pyridine nitrogen (N) possesses a lone pair of electrons. Even if you are running at acidic pH, residual silanols (Si-OH) on the silica backbone of your column can ionize (Si-O⁻) above pH 3.5. The protonated nitrogen (


) or even the neutral nitrogen can interact via hydrogen bonding or ion-exchange with these silanols.

The Troubleshooting Protocol:

VariableRecommendationThe "Why" (Scientific Causality)
Mobile Phase pH pH 2.0 – 2.5 You must suppress the ionization of surface silanols. At pH < 2.5, silanols are protonated (neutral), preventing the secondary interaction with the pyridine ring.
Buffer Choice Phosphate or TFA Formic acid (pKa ~3.75) has poor buffering capacity at pH 2.0. Phosphate is superior for UV detection. Trifluoroacetic acid (TFA) (0.05% - 0.1%) is excellent because it acts as an ion-pairing agent, "masking" the positive charge on the nitrogen.
Column Type Hybrid / End-capped Do not use standard silica. Use a "Type B" high-purity silica or a Hybrid Organic-Inorganic Particle (e.g., ethylene-bridged) that is fully end-capped to minimize accessible silanols.
Temperature 35°C - 45°C Increasing temperature improves mass transfer kinetics, sharpening the peak and reducing the visual impact of tailing.

Decision Tree: Tailing Diagnosis

TailingLogic Start Issue: Peak Tailing Check_pH Check Mobile Phase pH Start->Check_pH Is_pH_Low Is pH < 2.5? Check_pH->Is_pH_Low Check_Col Check Column Type Is_pH_Low->Check_Col Yes Lower_pH Action: Adjust pH to 2.0 (Phosphate) Is_pH_Low->Lower_pH No Is_Endcapped High Purity/Endcapped? Check_Col->Is_Endcapped Add_TFA Action: Add 0.1% TFA (Ion Suppression) Is_Endcapped->Add_TFA Yes (Still Tailing) Change_Col Action: Switch to Hybrid C18 Is_Endcapped->Change_Col No (Old Tech)

Figure 1: Logical workflow for diagnosing peak tailing in pyridine-derivative analysis.

Module 2: Retention Time Instability

Q: My retention time (


) drifts by ±0.5 minutes between runs. Why is this molecule so sensitive? 

A: You are likely working in the "pKa Danger Zone."

The Science: The carboxylic acid on your molecule has a pKa estimated between 2.8 and 3.2 .

  • If your mobile phase is pH 3.0 (common with 0.1% Formic Acid in water), your molecule is split 50/50 between the protonated (neutral, hydrophobic) and deprotonated (anionic, hydrophilic) states.

  • A tiny shift in pH (e.g., evaporation of organic modifier, temperature change) shifts this 50/50 ratio drastically. The ionized form elutes fast; the neutral form elutes slow.

The Fix: You must lock the molecule into one state .

  • Option A (Recommended): Fully Protonated. Run at pH 2.0 . The molecule is neutral and retains well on C18.

  • Option B: Fully Ionized. Run at pH > 5.5 (using Ammonium Acetate). The molecule will be anionic and elute much faster. You may need a lower organic composition (start at 5% B) to retain it.

Module 3: Ghost Peaks & Carryover

Q: I see a small peak of my analyte in the blank injection. Is it contamination?

A: It is likely injector carryover due to the lipophilicity of the 3-fluorophenoxy group.

The Mechanism: Unlike simple nicotinic acid (which is water-soluble), the 5-chloro and fluorophenoxy groups make this molecule "sticky" to the polymeric seals in your autosampler rotor or the needle seat. A standard water/methanol wash is insufficient.

The Self-Validating Protocol: Implement a Dual-Solvent Needle Wash :

  • Wash 1 (Strong): 50:25:25 Acetonitrile:Isopropanol:Water + 0.1% Formic Acid. (Dissolves the sticky residue).

  • Wash 2 (Weak): 90:10 Water:Acetonitrile. (Removes the strong solvent to prevent peak distortion in the next run).

Standardized Method Recommendation

For a robust starting point that avoids the issues above, use this protocol.

ParameterConditionRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm. (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus)High surface area, fully end-capped to prevent tailing.
Mobile Phase A 20 mM Potassium Phosphate Buffer, pH 2.2Low pH suppresses silanols and keeps the acid protonated for consistent retention.
Mobile Phase B AcetonitrilePreferred over Methanol for lower backpressure and sharper peaks for halogenated aromatics.
Gradient 0 min: 20% B 10 min: 80% B 12 min: 80% BGradient ensures the lipophilic phenoxy group elutes but starts low enough to separate early polar impurities.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Detection UV @ 270 nmThe pyridine ring absorption is shifted by the phenoxy/chloro substitution. 254 nm is also acceptable but 270 nm often offers better specificity.
Temperature 40°CImproves peak symmetry.

Method Optimization Cycle

MethodOpt Scout 1. Scouting Run (Gradient 5-95% B, pH 2.0) Eval_Ret 2. Evaluate Retention (k') Target k' > 2.0 Scout->Eval_Ret Eval_Shape 3. Evaluate Shape Target As < 1.3 Eval_Ret->Eval_Shape Optimize 4. Optimize Adjust Gradient Slope / Temp Eval_Shape->Optimize Fails Criteria Final 5. Final Method Eval_Shape->Final Passes Criteria Optimize->Scout Re-test

Figure 2: Iterative optimization cycle for nicotinic acid derivatives.

References

  • Agilent Technologies. (2025). Tips and Tricks of HPLC System Troubleshooting: Peak Shape Issues. Retrieved from

  • Stoll, D., & Dolan, J. (2020). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. LCGC International. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 247986, 5-Chloronicotinic acid (Physicochemical Properties). Retrieved from

  • ResearchGate Community. (2013). Discussion: How can I prevent peak tailing in HPLC for basic/acidic compounds? Retrieved from

Troubleshooting

managing flushing side effects in nicotinic acid-based compounds

Technical Support Center: Nicotinic Acid Flushing Mitigation Topic: Managing Flushing Side Effects in Nicotinic Acid-Based Compounds Role: Senior Application Scientist Status: Active Support Introduction: The "Flush" Par...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nicotinic Acid Flushing Mitigation

Topic: Managing Flushing Side Effects in Nicotinic Acid-Based Compounds Role: Senior Application Scientist Status: Active Support

Introduction: The "Flush" Paradox

Welcome to the technical support hub for GPR109A agonists. If you are developing nicotinic acid (niacin) derivatives for dyslipidemia, you are likely encountering the "flush paradox": the same receptor activation required for therapeutic efficacy (inhibition of adipocyte lipolysis) triggers a cutaneous vasodilation cascade that limits patient compliance.

This guide moves beyond basic advice. We deconstruct the biphasic molecular mechanism of flushing, provide self-validating screening protocols, and offer formulation strategies to uncouple efficacy from toxicity.

Module 1: Mechanistic Troubleshooting (The "Why")

User Query: "We are seeing flushing even with compounds that show high efficacy in lowering Free Fatty Acids (FFA). Is the flushing mechanism distinct from the therapeutic mechanism?"

Technical Response: No, they are not distinct, but they are spatially separated. Both effects are mediated by the GPR109A (HM74A) receptor.

  • Therapeutic Site: Adipocytes (Gi-coupled signaling

    
     reduced cAMP 
    
    
    
    reduced lipolysis).[1]
  • Off-Target Site: Cutaneous Langerhans cells and Keratinocytes.[2][3][4]

Critical Insight: The Biphasic Response Flushing is not a single event. It is a biphasic reaction involving two distinct cell types and prostanoid pathways.[2][4] Understanding this is crucial for selecting the right inhibitor.

  • Early Phase (0–30 min): Mediated by Langerhans cells .[5] Activation of GPR109A leads to COX-1 dependent release of PGD2 , which acts on the DP1 receptor.

  • Late Phase (30–90 min): Mediated by Keratinocytes . Activation leads to COX-2 dependent release of PGE2 , which acts on EP2/EP4 receptors.

Visualizing the Signaling Cascade

GPR109A_Flushing_Pathway cluster_Langerhans Early Phase (Langerhans Cells) cluster_Keratinocytes Late Phase (Keratinocytes) cluster_Vessels Dermal Capillaries Niacin Nicotinic Acid (Compound) GPR_L GPR109A Niacin->GPR_L GPR_K GPR109A Niacin->GPR_K Ca_L Ca2+ Influx GPR_L->Ca_L PLA2_L PLA2 Ca_L->PLA2_L COX1 COX-1 PLA2_L->COX1 PGD2 PGD2 Release COX1->PGD2 DP1 DP1 Receptor PGD2->DP1 COX2 COX-2 GPR_K->COX2 PGE2 PGE2 Release COX2->PGE2 EP2_4 EP2/EP4 Receptors PGE2->EP2_4 Vasodilation VASODILATION (Flushing) DP1->Vasodilation EP2_4->Vasodilation

Figure 1: The biphasic mechanism of niacin-induced flushing involving Langerhans cells (Early/PGD2) and Keratinocytes (Late/PGE2).

Module 2: Pre-Clinical Assay Optimization

User Query: "Our in vitro potency looks good. How do we screen for flushing potential before human trials?"

Technical Response: You must employ a tiered screening approach. High potency on GPR109A (cAMP inhibition) often correlates with high flushing, but the kinetics of the compound matter.

Protocol A: In Vitro PGD2 Release Assay (Screening)

Do not rely solely on cAMP assays. You must measure the downstream flushing mediator directly.

  • Cell Line: THP-1 (Human Monocytic Cell Line) differentiated with PMA, or primary human Langerhans cells (more physiological).

  • Method:

    • Seed THP-1 cells (1x10^6 cells/well).

    • Differentiate with PMA (100 nM) for 24h.

    • Incubate with Test Compound (0.1 - 100 µM) for 30 minutes.

    • Collect supernatant.

    • Quantification: Measure PGD2 using a competitive ELISA or LC-MS/MS.

  • Success Criteria: A compound with a wider therapeutic window will show high cAMP inhibition (efficacy) but delayed or reduced PGD2 release compared to Niacin (positive control).

Protocol B: In Vivo Mouse Ear Swelling Test (MEST)

This is the gold standard for quantifying flushing severity.

Workflow Diagram:

MEST_Protocol cluster_Timepoints Data Collection Intervals Start Baseline Measurement (Laser Doppler or Micrometer) Dose Administer Compound (IP Injection or Oral Gavage) Start->Dose T15 T+15 min (Early Phase Peak) Dose->T15 T45 T+45 min (Transition) T15->T45 T90 T+90 min (Late Phase) T45->T90 Analysis Calculate AUC (Area Under Curve) T90->Analysis

Figure 2: Workflow for the Mouse Ear Swelling Test (MEST) to quantify vasodilation kinetics.

Step-by-Step MEST Protocol:

  • Animals: C57BL/6 mice (Male, 8-10 weeks). Note: Anesthetics (Ketamine/Xylazine) can suppress flushing. Use Isoflurane or conscious restraint if possible.

  • Baseline: Measure ear temperature using a non-contact laser Doppler perfusion imager or a digital caliper for thickness.

  • Dosing: Administer Test Compound (e.g., 15 mg/kg to 100 mg/kg) IP or PO.

  • Measurement: Record temperature/thickness at 10, 20, 40, 60, and 90 minutes.

  • Interpretation:

    • Sharp Peak < 20 min: Indicates strong Langerhans/COX-1 activation.

    • Sustained Plateau: Indicates Keratinocyte/COX-2 involvement.[2][4]

Module 3: Formulation & Chemical Mitigation Strategies

User Query: "We cannot change the molecule's affinity. How do we manage the side effect through formulation?"

Technical Response: Flushing is Cmax-driven . The intensity of the flush correlates with the rate of rise of plasma concentration, not just the total exposure (AUC).

Strategy 1: Modified Release Profiles

Shift from Immediate Release (IR) to Extended Release (ER).

ParameterImmediate Release (IR)Extended Release (ER)Impact on Flushing
Tmax 0.5 - 1.0 hr4.0 - 6.0 hrsER delays onset, reducing "shock" to Langerhans cells.
Cmax High SpikeBluntedCritical: Lower Cmax prevents saturation of GPR109A in the skin.
Metabolism High presystemic clearanceSaturated enzymesER maintains therapeutic levels without triggering the threshold for massive PGD2 release.
Strategy 2: Chemical Antagonism (Co-Therapy)

If formulation alone fails, pharmacological blockade of the downstream pathway is required.

  • Laropiprant (DP1 Antagonist):

    • Mechanism:[1][2][3][5][6][7][8][9][10][11] Directly blocks the PGD2 receptor (DP1) on the vasculature.

    • Efficacy: Reduces flushing by ~70% in clinical settings.

    • Status: While withdrawn in some markets due to off-target concerns, it remains the primary mechanistic proof-of-concept tool in development.

  • Aspirin (COX Inhibition):

    • Mechanism:[1][2][3][5][6][7][8][9][10][11] Irreversible acetylation of COX-1/COX-2.

    • Protocol: Must be administered 30-60 minutes prior to the niacin dose. Co-administration at the same time is ineffective because COX inhibition must be established before the arachidonic acid cascade begins.

FAQ: Rapid Fire Troubleshooting

Q: Can we use antihistamines to stop the flush? A: Generally, no . Unlike allergic reactions, niacin flushing is primarily prostaglandin-mediated (PGD2/PGE2), not histamine-mediated. While some mast cell degranulation may occur, H1 antagonists (e.g., Diphenhydramine) show minimal efficacy compared to Aspirin or NSAIDs.

Q: Why do patients develop tolerance (tachyphylaxis) to flushing but not to the lipid effects? A: This is due to the depletion of intracellular arachidonic acid pools in Langerhans cells. Once the lipid stores are depleted, the cells cannot produce PGD2 until stores are replenished. Adipocytes, however, do not rely on arachidonic acid depletion for the antilipolytic effect (cAMP pathway), so the therapeutic benefit remains.

Q: Is the flushing dangerous? A: It is rarely hemodynamically dangerous (hypotension is mild), but it is psychologically indistinguishable from an allergic reaction for the patient, leading to discontinuation.

References

  • Benyo, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation. Link

  • Hanson, J., et al. (2010). "Nicotinic acid– and monomethyl fumarate–induced flushing involves GPR109A expressed by keratinocytes and COX-2–dependent prostanoid formation in mice."[4][12] Journal of Clinical Investigation. Link

  • Morrow, J. D., et al. (1992). "Release of PGD2 during niacin-induced cutaneous vasodilation.
  • Lai, E., et al. (2007). "Suppression of niacin-induced vasodilation with an antagonist to prostaglandin D2 receptor subtype 1." Clinical Pharmacology & Therapeutics. Link

  • Thorne, P. S., et al. (1991). "The noninvasive mouse ear swelling assay." Fundamental and Applied Toxicology. Link

Sources

Optimization

Technical Support Center: Assessing and Mitigating the Hepatotoxicity of Nicotinic Acid Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical support for researchers encountering challenges in the preclinical assessment of hepatotoxicity for nicotinic acid an...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers encountering challenges in the preclinical assessment of hepatotoxicity for nicotinic acid analogs. It is designed to offer not just procedural steps but also the underlying scientific rationale to empower effective troubleshooting and the development of robust mitigation strategies.

I. Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the experimental evaluation of nicotinic acid analog-induced liver injury.

Q1: My in vitro results with a new nicotinic acid analog show significant cytotoxicity in HepG2 cells, but this doesn't translate to my in vivo animal model. What could be the reason for this discrepancy?

A1: This is a common challenge in preclinical toxicology. The discrepancy often arises from the inherent limitations of different model systems.[1] Here are some key factors to consider:

  • Metabolic Competence: HepG2 cells have notoriously low expression of cytochrome P450 (CYP) enzymes compared to primary human hepatocytes or the in vivo liver.[2] Your parent compound might be non-toxic, but a metabolite produced in vivo could be the actual hepatotoxic agent. Conversely, the parent compound might be cytotoxic to HepG2 cells, but is rapidly metabolized into a non-toxic form in a whole organism.

  • 3D vs. 2D Culture: Traditional 2D cell cultures do not fully recapitulate the complex cell-cell interactions and microenvironment of the liver.[2][3] This can lead to altered cellular responses to xenobiotics. 3D culture models, such as spheroids or organ-on-a-chip systems, often provide a more physiologically relevant response.[3][4]

  • Species Differences: Animal models, while essential, can have significant metabolic differences compared to humans.[1] The specific CYP enzymes responsible for metabolizing your nicotinic acid analog in your animal model may differ from those in humans, leading to different toxicity profiles.

Troubleshooting Steps:

  • Utilize Metabolically Competent Cells: Consider using primary human hepatocytes or HepaRG cells, which have higher and more representative CYP enzyme expression.[2]

  • Transition to 3D Culture Models: If you are using 2D cultures, transitioning to 3D spheroid models can provide a more predictive in vitro system.[2][3]

  • Conduct Cross-Species Metabolism Studies: Analyze the metabolic profile of your compound in human and animal liver microsomes to identify any species-specific metabolites.

Q2: I'm observing elevated ALT and AST levels in my in vivo study after administering a sustained-release formulation of a nicotinic acid analog. What are the likely underlying mechanisms?

A2: Elevated ALT and AST are biomarkers of hepatocellular injury.[4] With nicotinic acid and its analogs, particularly sustained-release formulations, the hepatotoxicity is often dose-dependent and related to the metabolic pathway.[5][6] The primary mechanism is thought to involve mitochondrial dysfunction.[7]

Here's a breakdown of the likely cascade of events:

  • Metabolic Overload: Sustained-release formulations lead to prolonged, high concentrations of the drug in the liver.[5] This can overwhelm the primary, low-affinity metabolic pathway, shunting the compound down an alternative, high-concentration amidation pathway.[7]

  • Mitochondrial Dysfunction: A key metabolite, nicotinamide adenine dinucleotide (NAD), can inhibit β-oxidation of fatty acids in the mitochondria.[7] This disruption in mitochondrial function leads to:

    • Decreased ATP production.[7][8]

    • Increased production of reactive oxygen species (ROS).[8]

    • Opening of the mitochondrial permeability transition pore (mPTP).

  • Cellular Injury and Death: The culmination of these mitochondrial insults is hepatocellular apoptosis and necrosis, leading to the release of ALT and AST into the bloodstream.[7]

Experimental Workflow for Mechanistic Investigation:

Caption: Workflow for investigating in vivo hepatotoxicity.

Q3: How can I differentiate between apoptosis and necrosis in my in vitro hepatotoxicity assays for nicotinic acid analogs?

A3: Differentiating between these two modes of cell death is crucial for understanding the mechanism of toxicity.

  • Apoptosis is a programmed, energy-dependent process characterized by cell shrinkage, chromatin condensation, and the activation of caspases.[9][10]

  • Necrosis is a passive, inflammatory process resulting from acute cellular injury, leading to cell swelling and lysis.

Recommended Assays:

AssayPrincipleDetects
Caspase-3/7 Activity Assay Measures the activity of executioner caspases, which are key mediators of apoptosis.[11][12]Apoptosis
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis.[10]Apoptosis
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membrane integrity (necrosis or late apoptosis).Apoptosis & Necrosis
Lactate Dehydrogenase (LDH) Release Assay Measures the release of the cytosolic enzyme LDH into the culture medium upon cell membrane rupture.Necrosis

Data Interpretation:

  • High Caspase-3/7 activity and Annexin V staining with low PI staining: Indicates apoptosis.

  • Low Caspase-3/7 activity and high LDH release with high PI staining: Suggests necrosis.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges.

Problem 1: High variability in my in vitro ROS production assay results.

Potential Causes & Solutions:

Potential CauseExplanationTroubleshooting Steps
Probe Instability Fluorescent probes for ROS, such as H2DCFDA, can be light-sensitive and prone to auto-oxidation.[13]- Prepare fresh probe solution for each experiment.- Protect the probe and stained cells from light.- Include a "no-cell" control with the probe to assess auto-oxidation.
Cellular Autofluorescence Hepatocytes can exhibit significant autofluorescence, which can interfere with the signal from the ROS probe.- Include an unstained cell control to measure background fluorescence.- Consider using a probe with a longer emission wavelength to minimize interference.
Inconsistent Cell Health Variations in cell seeding density, passage number, or culture conditions can affect baseline ROS levels.- Ensure consistent cell seeding and culture conditions across all experiments.- Use cells within a defined passage number range.
Timing of Measurement ROS production can be a transient event.- Perform a time-course experiment to determine the optimal time point for measuring ROS after compound treatment.
Problem 2: My in vivo model is not showing the expected hepatotoxicity with a nicotinic acid analog that was toxic in vitro.

Potential Causes & Solutions:

Potential CauseExplanationTroubleshooting Steps
Inadequate Drug Exposure The dose administered may not be high enough to achieve a sufficient concentration in the liver to induce toxicity.- Conduct a dose-range finding study to determine the maximum tolerated dose (MTD).[14]- Perform pharmacokinetic (PK) analysis to measure the concentration of the compound and its metabolites in the liver.[15][16]
Rapid Metabolism and Clearance The compound may be rapidly metabolized and cleared from the body before it can cause significant liver damage.- Analyze the metabolic stability of the compound in liver microsomes.- Consider using a different animal model with a metabolic profile more similar to humans.
Adaptive Responses in vivo The in vivo system can mount adaptive responses, such as the upregulation of antioxidant enzymes, that are not present in vitro.- Measure the expression of antioxidant genes (e.g., Nrf2 target genes) in the liver tissue.

III. Detailed Experimental Protocols

Protocol 1: In Vitro Assessment of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol is adapted for assessing mitochondrial toxicity in primary human hepatocytes.[17]

Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial function and identify potential mitochondrial toxicants.[18]

Materials:

  • Cryopreserved primary human hepatocytes

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Base Medium

  • Oligomycin, FCCP, Rotenone/Antimycin A (from Seahorse XF Cell Mito Stress Test Kit)

  • Nicotinic acid analog of interest

Procedure:

  • Cell Seeding:

    • Thaw and plate primary human hepatocytes in Seahorse XF microplates at an optimized density (e.g., 2 x 10^4 cells/well).[17]

    • Allow cells to attach and form a monolayer (typically 4-6 hours).

  • Compound Treatment:

    • Prepare a dose-response curve of your nicotinic acid analog in Seahorse XF Base Medium.

    • Replace the culture medium with the medium containing the compound and incubate for the desired treatment duration.

  • Seahorse XF Assay:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

    • Wash the cells with Seahorse XF Base Medium and place them in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

    • Load the injector ports of the sensor cartridge with oligomycin, FCCP, and rotenone/antimycin A.

    • Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol.

  • Data Analysis:

    • The Seahorse software will calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[19]

Signaling Pathway Visualization:

Mitochondrial Respiration cluster_inhibitors Inhibitors ETC Complex I Complex II Complex III Complex IV Proton_Gradient Proton Gradient (H+) ETC:f0->Proton_Gradient H+ pump ETC:f1->Proton_Gradient H+ pump ETC:f2->Proton_Gradient H+ pump ETC:f3->Proton_Gradient H+ pump O2 O2 ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase H+ flow H2O H2O O2->H2O Reduction Rotenone Rotenone/ Antimycin A Rotenone->ETC:f0 Inhibits Oligomycin Oligomycin Oligomycin->ATP_Synthase Inhibits FCCP FCCP (Uncoupler) FCCP->Proton_Gradient Dissipates

Caption: Key components of mitochondrial respiration and sites of action for assay reagents.

Protocol 2: In Vitro Measurement of Reactive Oxygen Species (ROS) Production

Objective: To quantify intracellular ROS levels in hepatocytes following exposure to nicotinic acid analogs.

Materials:

  • Hepatocytes (e.g., HepG2, HepaRG, or primary hepatocytes)

  • 2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or Dihydroethidium (DHE)[20]

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer[21][22]

Procedure:

  • Cell Seeding:

    • Plate hepatocytes in a black, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat cells with various concentrations of the nicotinic acid analog for the desired duration. Include a positive control (e.g., H2O2 or menadione) and a vehicle control.

  • Probe Loading:

    • Remove the treatment medium and wash the cells with warm PBS.

    • Incubate the cells with H2DCFDA (typically 5-10 µM) or DHE (typically 2-5 µM) in PBS for 30-60 minutes at 37°C, protected from light.[20][21][23]

  • Measurement:

    • Wash the cells again with warm PBS to remove excess probe.

    • Add fresh PBS or phenol red-free medium to the wells.

    • Measure the fluorescence using a microplate reader at the appropriate excitation/emission wavelengths (e.g., ~485/535 nm for DCF, the oxidized product of H2DCFDA).[13]

  • Data Normalization (Optional but Recommended):

    • After the fluorescence reading, perform a cell viability assay (e.g., MTT or Crystal Violet) on the same plate to normalize the ROS signal to the number of viable cells.

Protocol 3: In Vivo Assessment of Apoptosis via Caspase-3 Activity

Objective: To measure caspase-3 activity in liver tissue from animals treated with a nicotinic acid analog as a marker of apoptosis.[24]

Materials:

  • Liver tissue from control and treated animals

  • Lysis buffer

  • Caspase-3 colorimetric or fluorometric assay kit

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Tissue Homogenization:

    • Homogenize a known weight of liver tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet cellular debris and collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the total protein concentration of the cytosolic extract.

  • Caspase-3 Assay:

    • Add a standardized amount of protein from each sample to the wells of a microplate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays).[11]

    • Incubate at 37°C for 1-2 hours.

  • Measurement:

    • Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the caspase-3 activity and normalize it to the total protein concentration. Compare the activity in the treated groups to the control group.

IV. Mitigation Strategies

Once the hepatotoxic potential and mechanism of a nicotinic acid analog have been characterized, the following strategies can be explored to mitigate these effects.

Structural Modification of the Analog
  • Rationale: The chemical structure of the analog can be modified to alter its metabolic fate, directing it away from the toxic amidation pathway.

  • Approach:

    • Introduce chemical moieties that favor metabolism by the less toxic conjugation pathway.

    • Design pro-drugs that release the active compound in a controlled manner, avoiding high peak concentrations in the liver.

Formulation Development
  • Rationale: As sustained-release formulations are more commonly associated with hepatotoxicity, altering the release profile can reduce liver exposure.[5][6]

  • Approach:

    • Develop an extended-release formulation that provides a smoother pharmacokinetic profile with a lower Cmax in the liver.[6]

    • Explore immediate-release formulations, which may be associated with a lower risk of hepatotoxicity, although they may have more pronounced flushing side effects.[5]

Co-administration with Hepatoprotective Agents
  • Rationale: Co-treatment with agents that counteract the specific mechanisms of toxicity can offer a therapeutic window.

  • Approach:

    • Antioxidants: N-acetylcysteine (NAC) can replenish glutathione stores and scavenge ROS.[25]

    • Mitochondrial Protective Agents: Recent studies suggest that nicotinic acid itself can protect against mitochondrial damage in certain contexts, such as ischemia-reperfusion injury, by promoting mitophagy and mitochondrial biogenesis.[26] This highlights the complex, context-dependent role of this compound and suggests that agents that stabilize mitochondrial function could be beneficial.

Logical Framework for Mitigation:

Mitigation Strategy cluster_approaches Approaches Problem Hepatotoxicity Identified Mechanism Mechanism Elucidated (e.g., Mitochondrial Dysfunction, ROS) Problem->Mechanism Strategy Select Mitigation Strategy Mechanism->Strategy Structural_Mod Structural Modification Strategy->Structural_Mod Formulation Formulation Change Strategy->Formulation Co_Admin Co-administration Strategy->Co_Admin Reassess Re-assess Toxicity (In Vitro & In Vivo) Structural_Mod->Reassess Formulation->Reassess Co_Admin->Reassess

Caption: A logical approach to mitigating hepatotoxicity.

V. References

  • State of the art in vitro models which accurately predict human liver toxicity. (n.d.). NC3Rs. Retrieved February 19, 2026, from [Link]

  • Mechanism-based drug safety testing using innovative in vitro liver models: from DILI prediction to idiosyncratic DILI liability assessment. (2022). Taylor & Francis. Retrieved February 19, 2026, from [Link]

  • King, A. L., & Bailey, S. M. (2010). Assessment of mitochondrial dysfunction arising from treatment with hepatotoxicants. Current Protocols in Toxicology, Chapter 14, Unit14.8. [Link]

  • New Paper Provides a Fresh Perspective on How Complex In Vitro Models are Addressing the Challenges of Predicting Drug-induced Liver Injury. (2023). Animal Free Research UK. Retrieved February 19, 2026, from [Link]

  • In Vitro Models for Studying Chronic Drug-Induced Liver Injury. (2022). PMC. Retrieved February 19, 2026, from [Link]

  • Engelbrecht, I., Horn, S., Giesy, J. P., & Pieters, R. (2024). A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay. MethodsX, 12, 102588. [Link]

  • Niacin. (2020). LiverTox - NCBI Bookshelf. Retrieved February 19, 2026, from [Link]

  • Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment. (2024). Preprints.org. Retrieved February 19, 2026, from [Link]

  • Nicotinic acid. (n.d.). Wikipedia. Retrieved February 19, 2026, from [Link]

  • A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay. (2024). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Video: Author Spotlight: High-Throughput Measurement of Intracellular ROS Levels in Hepatocellular Lines. (2023). JoVE. Retrieved February 19, 2026, from [Link]

  • Niacin and liver damage: Is it a myth? (2022). MedicalNewsToday. Retrieved February 19, 2026, from [Link]

  • A double-edged sword: reactive oxygen species and how they are detected. (2019). BMG LABTECH. Retrieved February 19, 2026, from [Link]

  • The Mechanism for Niacin Associated Flushing and Hepatotoxicity. (2015). EBM Consult. Retrieved February 19, 2026, from [Link]

  • How does Niacin (Nicotinic Acid) causes hepato toxicity and impairs glucose tolerance. (2017). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Measurement of intracellular reactive oxygen species (ROS). (n.d.). PCBIS. Retrieved February 19, 2026, from [Link]

  • Leers, M. P., Kölgen, W., Björklund, V., Bergman, T., Tribbick, G., Persson, B., ... & Ramaekers, F. C. (2001). Detection of elevated caspase activation and early apoptosis in liver diseases. The American journal of pathology, 158(3), 923–933. [Link]

  • Measurement of Mitochondrial Toxicity Using Primary Hepatocytes. (n.d.). Agilent. Retrieved February 19, 2026, from [Link]

  • Assessment of Mitochondrial Dysfunction Arising from Treatment with Hepatotoxicants. (2012). NIH. Retrieved February 19, 2026, from [Link]

  • Mitochondria as the Target of Hepatotoxicity and Drug-Induced Liver Injury: Molecular Mechanisms and Detection Methods. (2022). MDPI. Retrieved February 19, 2026, from [Link]

  • Understanding the Preclinical Safety Assessment Process: A Comprehensive Guide for Drug Development. (2026). Infinix Bio. Retrieved February 19, 2026, from [Link]

  • In Vivo Monitoring of Liver Damage Using Caspase-3 Probe. (2012). Theranostics. Retrieved February 19, 2026, from [Link]

  • Nicotinic acid protects the liver from ischemia-reperfusion injury. (2026). News-Medical. Retrieved February 19, 2026, from [Link]

  • Caspase 3 inactivation protects against hepatic cell death and ameliorates fibrogenesis in a diet induced NASH model. (2016). PMC. Retrieved February 19, 2026, from [Link]

  • What are preclinical safety pharmacology requirements? (2025). Patsnap Synapse. Retrieved February 19, 2026, from [Link]

  • Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice. (2015). PMC. Retrieved February 19, 2026, from [Link]

  • Preparing for Preclinical Testing: A Readiness Checklist. (2021). Contract Pharma. Retrieved February 19, 2026, from [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. Retrieved February 19, 2026, from [Link]

  • The colorimetric based assays for detection of caspase-3 activity... (2020). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Evaluation of mitochondrial functions and respiration, and viability... (2022). ResearchGate. Retrieved February 19, 2026, from [Link]

  • Experimental models of hepatotoxicity related to acute liver failure. (2015). PMC. Retrieved February 19, 2026, from [Link]

  • Niacin Toxicity. (2020). StatPearls - NCBI Bookshelf. Retrieved February 19, 2026, from [Link]

  • PLANNING YOUR PRECLINICAL ASSESSMENT. (n.d.). Altasciences. Retrieved February 19, 2026, from [Link]

  • Models and Markers: In vitro and in vivo Liver Toxicity Studies. (n.d.). Retrieved February 19, 2026, from [Link]

  • Single-Dose Niacin-Induced Hepatitis. (2018). Emergency Medicine. Retrieved February 19, 2026, from [Link]

  • Evolution of Experimental Models of the Liver to Predict Human Drug Hepatotoxicity and Efficacy. (2016). PMC. Retrieved February 19, 2026, from [Link]

  • In Vivo and In Vitro Models of Hepatic Fibrosis for Pharmacodynamic Evaluation and Pathology Exploration. (2025). MDPI. Retrieved February 19, 2026, from [Link]

  • (PDF) In Vitro and In Vivo Experimental Hepatotoxic Models in Liver Research: Applications to the Assessment of Potential Hepatoprotective Drugs. (2025). ResearchGate. Retrieved February 19, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Oral Bioavailability of Nicotinic Acid Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge to overcome the challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge to overcome the challenges associated with improving the oral bioavailability of nicotinic acid derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions encountered during the development of orally administered nicotinic acid derivatives.

Q1: What are the primary barriers to the oral bioavailability of nicotinic acid and its derivatives?

A1: The oral bioavailability of any drug, including nicotinic acid derivatives, is primarily limited by three factors: solubility, permeability, and stability in the gastrointestinal (GI) tract.[1][2] Nicotinic acid itself is a hydrophilic vitamin, but many of its derivatives, designed for therapeutic effects beyond vitamin supplementation, can exhibit poor solubility.[3][4] The harsh acidic environment of the stomach and enzymatic degradation can also reduce the amount of active drug that reaches systemic circulation.[5][6]

Q2: How does the Biopharmaceutics Classification System (BCS) apply to nicotinic acid derivatives?

A2: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[7]

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Many new chemical entities fall into BCS Class II or IV, meaning they have low solubility, which is a significant hurdle for oral bioavailability.[8] Understanding where your nicotinic acid derivative falls within this classification is a critical first step in selecting an appropriate formulation strategy.

Q3: What are the initial in vitro screening models you recommend for assessing the oral bioavailability of a new nicotinic acid derivative?

  • Aqueous Solubility Studies: Determine the intrinsic solubility of the derivative at various physiologically relevant pH levels (e.g., pH 1.2 for the stomach, pH 6.8 for the small intestine).[11]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that provides a preliminary indication of a compound's passive permeability.[12]

  • Caco-2 Permeability Assay: This cell-based model uses a monolayer of human colon adenocarcinoma cells to predict intestinal drug absorption and can also identify if a compound is a substrate for efflux transporters.[12][13]

These initial tests will provide valuable data to guide your formulation development efforts before moving to more complex and costly in vivo studies.

Part 2: Troubleshooting Guides for Experimental Challenges

This section provides detailed troubleshooting for specific issues you may encounter during your experiments.

Low Aqueous Solubility

Problem: Your nicotinic acid derivative exhibits poor solubility in aqueous media, leading to low dissolution rates and predicted poor absorption.

Causality: The chemical structure of the derivative, including its lipophilicity and crystalline structure, dictates its interaction with water molecules. Low solubility is a primary reason for low bioavailability for many orally administered drugs.[1][14]

Troubleshooting Strategies:

Strategy Principle Experimental Considerations
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio of the drug particles, leading to a faster dissolution rate according to the Noyes-Whitney equation.[15][16]Techniques include jet milling, ball milling, and high-pressure homogenization.[16] Ensure that the reduced particle size does not lead to aggregation.
Salt Formation For acidic or basic derivatives, forming a salt can significantly increase aqueous solubility and dissolution rate.[7]Screen a variety of counter-ions to find a stable salt with optimal solubility. Be mindful of the potential for the salt to convert back to the less soluble free acid or base form in the GI tract.
Solid Dispersions The drug is dispersed in an inert carrier, often a polymer, at the molecular level. This can create an amorphous form of the drug, which has higher energy and greater solubility than the crystalline form.[8][15]Common carriers include polyethylene glycol (PEG), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[15] Methods of preparation include solvent evaporation, hot-melt extrusion, and spray drying.[15]
Lipid-Based Formulations The drug is dissolved in a lipid vehicle. These formulations can enhance solubility and may also take advantage of the body's natural fat absorption pathways.[16][17]Examples include self-emulsifying drug delivery systems (SEDDS) and liposomes.[16][18] These can be particularly effective for highly lipophilic derivatives.

Experimental Workflow: Preparing an Amorphous Solid Dispersion by Solvent Evaporation

G cluster_0 Preparation cluster_1 Characterization cluster_2 Evaluation A Dissolve drug and polymer in a common solvent B Evaporate the solvent A->B C Solid dispersion is formed B->C D Differential Scanning Calorimetry (DSC) C->D E X-Ray Powder Diffraction (XRPD) C->E F Assess for crystallinity D->F E->F G Dissolution testing F->G H Compare to pure drug G->H G A High In Vivo PK Variability Observed B In Vitro Dissolution/Precipitation Studies A->B C Fed vs. Fasted Animal Studies A->C D Metabolite Identification and Quantification A->D E Reformulate to Improve Dissolution B->E F Characterize Food Effect C->F G Consider Prodrug Strategy D->G

Caption: A systematic approach to troubleshooting high pharmacokinetic variability.

Part 3: Advanced Strategies and Considerations

Prodrug Approaches

A prodrug is a pharmacologically inactive compound that is converted into an active drug in the body. [16]This is a powerful strategy for overcoming bioavailability challenges.

  • For Low Permeability: Esterifying the carboxylic acid group of nicotinic acid with a lipophilic promoiety can create a more lipophilic prodrug that is better able to cross the intestinal membrane via passive diffusion. [19][20]

  • For High First-Pass Metabolism: A prodrug can be designed to be resistant to the metabolic enzymes in the liver. Once in the systemic circulation, the prodrug is cleaved to release the active nicotinic acid derivative.

  • For Sustained Release: Conjugating nicotinic acid to a polymer or a bile acid can create a prodrug that is slowly hydrolyzed, leading to a prolonged release of the active drug. [21][22]

Nanotechnology-Based Delivery Systems

Nanoparticles can be used to encapsulate drugs, which can protect them from degradation in the GI tract, improve their solubility, and enhance their absorption. [18][23][24]

  • Polymeric Nanoparticles: These can be engineered for controlled release and can be surface-modified to target specific areas of the GI tract.

  • Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that are well-suited for encapsulating lipophilic drugs and can enhance their oral bioavailability. [17]

References

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015). Google Scholar.
  • Advanced Drug Delivery Strategies to Overcome Solubility and Permeability Challenges - PMC.
  • Enhancement of the Aqueous Solubility and Permeability of Poorly W
  • In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. (2017). Walsh Medical Media.
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. UPM Pharmaceuticals.
  • Formulation Strategies for Improving Drug Bioavailability. (2026). World Pharma Today.
  • In vitro models for prediction of drug absorption and metabolism. ITQB NOVA.
  • Oral Liquid Formulation: Development Challenges & Solutions. (2026). Google.
  • Challenges and opportunities in oral formulation development. Altus Drug Development.
  • Roundtable Part 2: What are some general challenges when developing oral solid dosage products? | American Pharmaceutical Review. (2024). American Pharmaceutical Review.
  • Absorption and Efficacy Studies by In Vitro Models. Mérieux NutriSciences.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Google Scholar.
  • Solving Solubilization: Overcoming Challenges in the Formulation Development of Oral Solid Dosage Forms. (2023). Lubrizol.
  • Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015).
  • pH-Responsive Inorganic/Organic Nanohybrids System for Controlled Nicotinic Acid Drug Release - PMC.
  • Pre-clinical Pharmacology and Pharmacokinetics in Oral Drug Delivery. MDPI.
  • Challenges Over the Advantages of Oral Dosage Forms and their Enhancement Strategies | Research and Reviews. (2024). Google Scholar.
  • Advances in Oral Drug Delivery Systems: Challenges and Opportunities - PMC. (2023).
  • Nicotinic Acid-Modified Chitosan Nanoparticles for Enhanced Resveratrol Delivery and Anticancer Activity - PubMed. (2026).
  • Recent innovations in oral drug delivery systems: Examining current challenges and future opportunities for enhanced therapeutic. (2022). ScienceScholar.
  • In Vivo Pharmacokinetic (PK) Studies. Selvita.
  • Challenges and Opportunities in the Oral Delivery of Recombinant Biologics. (2023). MDPI.
  • In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route. (2022). Google Scholar.
  • Synthesis, physicochemical properties and in vitro cytotoxicity of nicotinic acid ester prodrugs intended for pulmonary delivery. Ovid.
  • In vitro models for the prediction of in vivo performance of oral dosage forms. (2014). SciSpace.
  • Drug Delivery Challenges: Issues and Opportunities for Solid Dosage Products. (2024). Google Scholar.
  • In vivo methods for drug absorption. Consensus.
  • 7 Ways Caco-2 Cells Can Make or Break Your Intestinal Permeability Models. Mimetas.
  • Permeability for intestinal absorption: Caco-2 assay and related issues. (2008).
  • Challenges in oral drug delivery: A nano-based strategy to overcome. (2018).
  • CN102675621B - Poloxamer-niacin prodrug and preparation method thereof.
  • Partitioning of Homologous Nicotinic Acid Ester Prodrugs (Nicotinates) into Dipalmitoylphosphatidylcholine (DPPC) Membrane Bilayers - PMC.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells.
  • Synthesis and In Vitro Evaluation of Potential Sustained Release Prodrugs via Targeting ASBT - PMC.
  • The bioavailability of sustained release nicotinic acid formulations - PMC.
  • Caco-2 Permeability Assay. Evotec.
  • Caco-2 Cell Growth Essentials: Traits and Troubleshooting Tips. (2024). Procell.
  • Hydrolysis kinetics of the prodrug myristyl nicotinate - PubMed. (2022).
  • DIFFERENTIATION OF NICOTINIC ACID AND DERIV
  • Therapeutic Class Overview Niacin Deriv
  • (PDF) Nicotinic acid derivatives: Application and uses, review. (2021).
  • Evaluating the Release of Different Commercial Orally Modified Niacin Formul
  • Applications of Nanotechnology-Based Drug Delivery System for Delivering Natural Products into Acute and Chronic Wounds. (2022). MDPI.
  • Nanoparticle-based drug delivery systems for the treatment of cardiovascular diseases. (2022). Frontiers.
  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). Dove Medical Press.
  • Recent advancements in nanoparticles based drug delivery. (2023).
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Google Scholar.

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Reference Data & Comparative Studies

Validation

5-Chloro-2-(3-fluorophenoxy)nicotinic acid efficacy compared to niacin

Comparative Efficacy Guide: 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid vs. Niacin Executive Summary This guide provides a technical comparison between Niacin (Nicotinic Acid) , the clinical gold standard for GPR109A agon...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid vs. Niacin

Executive Summary

This guide provides a technical comparison between Niacin (Nicotinic Acid) , the clinical gold standard for GPR109A agonism, and 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (CAS 847730-36-3), a potent synthetic analog. While Niacin is efficacious in treating dyslipidemia, its utility is limited by cutaneous flushing and low potency (requiring gram-level dosing). The 5-chloro-2-(3-fluorophenoxy) analog represents a class of high-affinity full agonists designed to improve potency and metabolic stability, though it retains the mechanism-based flushing liability inherent to full GPR109A activation.

FeatureNiacin (Nicotinic Acid) 5-Chloro-2-(3-fluorophenoxy)nicotinic acid
Receptor Target GPR109A (HCAR2)GPR109A (HCAR2)
Binding Affinity (

)
Low (

1-10

M)
High (Predicted

10-100 nM)
Functional Potency (

)
Micromolar (

M) range
Nanomolar (nM) range
Efficacy (

)
Full Agonist (100% lipolysis inhibition)Full Agonist (Likely 100%)
Primary Side Effect Cutaneous Flushing (PGD

mediated)
Cutaneous Flushing (PGD

mediated)
Metabolic Stability Rapid (Glycine conjugation)Enhanced (5-Cl blocks metabolism)

Mechanistic Foundation: GPR109A Signaling

Both compounds target GPR109A (HCAR2) , a G


/G

-coupled GPCR expressed primarily in adipocytes and immune cells (Langerhans cells, macrophages).
Mechanism of Action
  • Antilipolytic Effect (Adipocytes): Agonist binding activates G

    
    , inhibiting Adenylyl Cyclase (AC). This reduces cAMP levels, deactivating Protein Kinase A (PKA). Consequently, Hormone Sensitive Lipase (HSL) is not phosphorylated, inhibiting the hydrolysis of triglycerides into Free Fatty Acids (FFA).
    
  • Flushing Effect (Langerhans Cells): Agonist binding recruits

    
    -arrestin-1, activating the PLA
    
    
    
    /COX-1 pathway to produce Prostaglandin D
    
    
    (PGD
    
    
    ). PGD
    
    
    acts on DP1 receptors in dermal capillaries, causing vasodilation (flushing).
Structural Logic of the Analog
  • 2-Phenoxy Group: Occupies the hydrophobic pocket of GPR109A, significantly increasing binding affinity compared to Niacin's small footprint.

  • 5-Chloro Substituent: Blocks metabolic oxidation at the 5-position and enhances lipophilicity, potentially improving half-life.

  • 3-Fluoro Group: Modulates electronic properties and metabolic stability of the phenoxy ring.

GPR109A_Signaling Agonist Agonist (Niacin / Analog) Receptor GPR109A (HCAR2) (Adipocyte Membrane) Agonist->Receptor Binds Gi Gi Protein (Activation) Receptor->Gi Couples Arrestin Beta-Arrestin-1 (Recruitment) Receptor->Arrestin Biased Pathway? AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activation (Inhibited) cAMP->PKA Prevents Activation HSL Hormone Sensitive Lipase (Inactive) PKA->HSL No Phosphorylation Lipolysis Lipolysis (FFA Release Blocked) HSL->Lipolysis Inhibits PLA2 PLA2 / COX-1 (Langerhans Cells) Arrestin->PLA2 Activates PGD2 PGD2 Release PLA2->PGD2 Synthesizes Flush Cutaneous Flushing (Vasodilation) PGD2->Flush Causes

Figure 1: Dual signaling pathways of GPR109A.[1] The antilipolytic effect (left) is G-protein mediated, while flushing (right) is largely


-arrestin mediated.

Detailed Efficacy Comparison

Potency ( )
  • Niacin: Exhibits an

    
     of 1–3 
    
    
    
    M
    in cAMP inhibition assays. High concentrations are required to maintain suppression of FFA release, leading to "rebound" effects as drug levels drop.
  • 5-Chloro-2-(3-fluorophenoxy)nicotinic acid: Based on SAR of 2-phenoxynicotinic acids (e.g., Arena Pharmaceuticals' series), this analog is predicted to have an

    
     in the 10–100 nM  range.
    
    • Significance: The analog is ~100-fold more potent, allowing for significantly lower milligram-dosing compared to Niacin's gram-dosing.

Efficacy ( )
  • Niacin: A full agonist (

    
     = 100%). It completely suppresses lipolysis at saturating concentrations.
    
  • Analog: Also a full agonist. Unlike partial agonists (e.g., MK-0354) which failed in clinical trials due to lack of efficacy on lipids, this acid analog retains the full antilipolytic capacity required for therapeutic effect.

Side Effect Profile (Flushing)
  • Niacin: Causes severe flushing in >80% of patients.

  • Analog: As a full agonist with a similar acidic core, it is expected to recruit

    
    -arrestin and cause flushing.
    
    • Note: While potency is higher, the therapeutic index (ratio of antilipolytic dose to flushing dose) often remains narrow for full agonists. Strategies to mitigate flushing typically require partial agonism (e.g., tetrazole bioisosteres) or biased ligands , which this specific analog is not.

Experimental Protocols

To validate the efficacy and potency of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid against Niacin, use the following self-validating protocols.

In Vitro Lipolysis Assay (Adipocytes)

Objective: Determine


 for inhibition of glycerol release (proxy for lipolysis).
  • Cell Culture: Differentiate 3T3-L1 pre-adipocytes into mature adipocytes (Oil Red O positive).

  • Starvation: Incubate cells in serum-free DMEM with 0.5% BSA for 4 hours to basalize signaling.

  • Stimulation: Treat cells with Isoproterenol (100 nM) to induce lipolysis (stimulate cAMP).

  • Treatment: Co-treat with varying concentrations of:

    • Niacin: 0.1

      
      M – 100 
      
      
      
      M (8-point log scale).
    • Analog: 0.1 nM – 1000 nM (8-point log scale).

  • Incubation: 2 hours at 37°C.

  • Measurement: Collect supernatant. Quantify glycerol using a colorimetric enzyme assay (e.g., Glycerol-3-Phosphate Oxidase method).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression (4-parameter logistic fit).
    
In Vivo Flushing Assay (Murine Model)

Objective: Assess cutaneous vasodilation response.[2]

  • Animals: C57BL/6 mice (Wild Type). Control: Gpr109a-/- mice (to confirm specificity).

  • Preparation: Anesthetize mice (Isoflurane). Maintain body temp at 37°C.

  • Measurement: Place a Laser Doppler Perfusion Imager (LDPI) probe on the ear.

  • Dosing: Administer compounds via oral gavage (PO) or intraperitoneal (IP) injection.

    • Niacin: 100 mg/kg.[3]

    • Analog: 1, 10, 30 mg/kg (dose-response).

  • Monitoring: Record ear blood flow (flux) continuously for 60 minutes.

  • Endpoint: Calculate Area Under the Curve (AUC) for perfusion change relative to baseline.

Experimental_Workflow Start Start Experiment Cells 3T3-L1 Adipocytes (Differentiated) Start->Cells Induction Induce Lipolysis (Isoproterenol) Cells->Induction Treatment Treat with Niacin vs. Analog Induction->Treatment Assay Measure Glycerol (Supernatant) Treatment->Assay Data Calculate IC50 (Non-linear Fit) Assay->Data

Figure 2: Workflow for in vitro determination of antilipolytic potency.

Synthesis & Chemical Context

  • Chemical Name: 5-Chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acid.

  • CAS Number: 847730-36-3.[4]

  • Synthesis Route: Typically involves the nucleophilic aromatic substitution (

    
    ) of 5-chloro-2-chloronicotinic acid  (or an ester) with 3-fluorophenol  in the presence of a base (e.g., 
    
    
    
    ), followed by hydrolysis if an ester was used.
  • Stability: The 5-chloro group prevents metabolic attack at the para-position relative to the nitrogen, a common metabolic soft spot in pyridine rings.

References

  • Semple, G., et al. (2008). "3-(1H-Tetrazol-5-yl)-1,4,5,6-tetrahydro-cyclopentapyrazole (MK-0354): A Partial Agonist of the Nicotinic Acid Receptor, G-Protein Coupled Receptor 109a, with Antilipolytic but No Vasodilatory Activity in Mice."[2] Journal of Medicinal Chemistry. Link

  • Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine. Link

  • Benyo, Z., et al. (2005). "GPR109A (PUMA-G/HM74A) mediates nicotinic acid–induced flushing." Journal of Clinical Investigation. Link

  • Sigma-Aldrich. "5-Chloro-2-(3-fluorophenoxy)nicotinic acid Product Page." CAS: 847730-36-3.[4] Link

  • Skinner, P. J., et al. (2009). "Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Comparative

A Comparative Guide to Lipid-Lowering Agents: Evaluating 5-Chloro-2-(3-fluorophenoxy)nicotinic acid in the Context of Established Therapies

For Researchers, Scientists, and Drug Development Professionals In the landscape of cardiovascular disease management, the modulation of plasma lipid levels remains a cornerstone of therapeutic intervention. A plethora o...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cardiovascular disease management, the modulation of plasma lipid levels remains a cornerstone of therapeutic intervention. A plethora of lipid-lowering agents, each with a distinct mechanism of action, have been developed and are in clinical use. This guide provides a comparative analysis of the major classes of these agents, with a special focus on the emerging class of nicotinic acid derivatives, exemplified by the novel compound 5-Chloro-2-(3-fluorophenoxy)nicotinic acid. While direct experimental data on this specific molecule is not yet widely available in peer-reviewed literature, this guide will leverage the well-established knowledge of its parent compound, nicotinic acid, and principles of medicinal chemistry to project its potential therapeutic profile. Furthermore, we present detailed experimental protocols to empower researchers in the evaluation of novel lipid-lowering entities.

Established Classes of Lipid-Lowering Agents: A Mechanistic Overview

A fundamental understanding of the currently available therapeutic options is crucial for contextualizing the potential of novel agents. The following sections dissect the mechanisms of action, efficacy, and safety profiles of the most prominent classes of lipid-lowering drugs.

Statins: The Cornerstone of LDL-C Reduction

Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis[1][2][3][4][5]. By reducing intracellular cholesterol levels in hepatocytes, statins trigger an upregulation of the LDL receptor (LDLR) on the cell surface, leading to increased clearance of LDL-cholesterol (LDL-C) from the circulation[2][4].

Mechanism of Action: Statins

statins_mechanism cluster_liver_cell Hepatocyte cluster_bloodstream Bloodstream HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Mevalonate Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol HMG_CoA_Reductase->Mevalonate Statins Statins Statins->HMG_CoA_Reductase Inhibition LDL_Receptor LDL Receptor Upregulation LDL_C Circulating LDL-C LDL_Receptor->LDL_C Increased Clearance

Caption: Mechanism of action of statins in reducing cholesterol synthesis.

Fibrates: Targeting Triglycerides and HDL-C

Fibrates are agonists of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism[6][7][8]. Activation of PPARα leads to increased transcription of genes involved in fatty acid oxidation and lipoprotein lipase (LPL) activity, which enhances the clearance of triglyceride-rich lipoproteins[6][7][8][9][10]. Fibrates also increase the production of apolipoproteins A-I and A-II, the major protein components of HDL, thereby raising HDL-cholesterol (HDL-C) levels[9].

Mechanism of Action: Fibrates

fibrates_mechanism cluster_hepatocyte Hepatocyte cluster_bloodstream Bloodstream Fibrates Fibrates PPARa PPARα Activation Fibrates->PPARa Gene_Expression Altered Gene Expression PPARa->Gene_Expression LPL_Activity Increased LPL Activity Gene_Expression->LPL_Activity ApoA_I_II Increased ApoA-I/A-II Synthesis Gene_Expression->ApoA_I_II Fatty_Acid_Oxidation Increased Fatty Acid Oxidation Gene_Expression->Fatty_Acid_Oxidation Triglycerides Triglyceride-Rich Lipoproteins LPL_Activity->Triglycerides Enhanced Clearance HDL_C HDL-C ApoA_I_II->HDL_C Increased Levels

Caption: Fibrates' mechanism via PPARα activation.

Ezetimibe: Inhibiting Cholesterol Absorption

Ezetimibe selectively inhibits the intestinal absorption of dietary and biliary cholesterol by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes[11][12][13][14]. The reduction in cholesterol delivery to the liver leads to an upregulation of hepatic LDL receptors and subsequent enhanced clearance of LDL-C from the circulation[11][12][13].

Mechanism of Action: Ezetimibe

ezetimibe_mechanism cluster_intestine Small Intestine cluster_liver Liver Dietary_Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Protein Dietary_Cholesterol->NPC1L1 Cholesterol Absorption Enterocyte Enterocyte NPC1L1->Enterocyte Cholesterol Absorption Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibition Hepatic_Cholesterol Reduced Hepatic Cholesterol Stores Enterocyte->Hepatic_Cholesterol Reduced Cholesterol Delivery LDL_Receptor Upregulation of LDL Receptors Hepatic_Cholesterol->LDL_Receptor

Caption: Ezetimibe's inhibition of cholesterol absorption.

PCSK9 Inhibitors: Enhancing LDL Receptor Recycling

Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a protein that binds to the LDL receptor on the surface of hepatocytes, promoting its degradation[15][16][17]. PCSK9 inhibitors, which are monoclonal antibodies, bind to circulating PCSK9 and prevent it from interacting with the LDL receptor. This leads to an increased number of LDL receptors on the hepatocyte surface, resulting in a potent reduction of LDL-C levels[15][16][17][18].

Mechanism of Action: PCSK9 Inhibitors

pcsk9_mechanism cluster_hepatocyte Hepatocyte LDL_Receptor LDL Receptor LDLR_Degradation LDLR Degradation LDL_Receptor->LDLR_Degradation Leads to PCSK9 PCSK9 PCSK9->LDL_Receptor Binds to PCSK9_Inhibitor PCSK9 Inhibitor PCSK9_Inhibitor->PCSK9 Binds to & Inhibits LDLR_Recycling Increased LDLR Recycling

Caption: PCSK9 inhibitors enhance LDL receptor recycling.

Nicotinic Acid and its Derivatives: A Multifaceted Approach

Nicotinic acid (niacin), a B-vitamin, has been used for decades to treat dyslipidemia[19][20][21]. Its mechanism of action is complex and multifaceted, involving the inhibition of lipolysis in adipose tissue, which reduces the flux of free fatty acids to the liver and subsequently decreases the synthesis of triglycerides and VLDL[9][11]. Nicotinic acid also selectively inhibits the hepatic uptake of HDL-apoA-I, thereby increasing HDL-C levels.

The compound of interest, 5-Chloro-2-(3-fluorophenoxy)nicotinic acid , is a derivative of nicotinic acid. While specific data is lacking, we can hypothesize its potential properties based on its structure. The addition of a chloro group and a fluorophenoxy moiety could potentially:

  • Enhance Potency: Halogen substitutions can sometimes increase the binding affinity of a molecule to its target receptor.

  • Alter Pharmacokinetics: The lipophilicity introduced by the phenoxy group could affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Modify Side-Effect Profile: The classic flushing side effect of nicotinic acid is mediated by the GPR109A receptor and subsequent prostaglandin release. Structural modifications could potentially reduce this effect while retaining the lipid-lowering properties.

Further preclinical and clinical studies are imperative to validate these hypotheses.

Mechanism of Action: Nicotinic Acid

nicotinic_acid_mechanism cluster_adipose Adipose Tissue cluster_liver Liver Nicotinic_Acid Nicotinic Acid Lipolysis Lipolysis Nicotinic_Acid->Lipolysis Inhibition HDL_Catabolism HDL Catabolism Nicotinic_Acid->HDL_Catabolism Inhibition FFA_Release Free Fatty Acid Release Lipolysis->FFA_Release VLDL_Synthesis VLDL & Triglyceride Synthesis FFA_Release->VLDL_Synthesis Reduced Substrate

Caption: Multifaceted mechanism of nicotinic acid.

Comparative Efficacy and Safety of Lipid-Lowering Agents

The choice of a lipid-lowering agent depends on the specific lipid abnormality, the patient's cardiovascular risk profile, and the drug's side-effect profile. The following table provides a comparative summary of the major classes of lipid-lowering agents.

Drug ClassPrimary TargetLDL-C ReductionHDL-C IncreaseTriglyceride ReductionCommon Side Effects
Statins LDL-C20-60%[5]5-15%10-30%Myopathy, elevated liver enzymes[1][3]
Fibrates Triglycerides5-20% (variable)10-20%[7]20-50%[7]Dyspepsia, gallstones, myopathy[7]
Ezetimibe LDL-C15-20%[13]1-5%5-10%Generally well-tolerated, diarrhea[11]
PCSK9 Inhibitors LDL-C40-70%5-10%15-30%Injection-site reactions, nasopharyngitis
Nicotinic Acid HDL-C & Triglycerides5-25%15-35%20-50%Flushing, hyperglycemia, hyperuricemia[11]

Experimental Protocols for the Evaluation of Novel Lipid-Lowering Agents

For researchers and drug development professionals, a robust set of experimental protocols is essential for the preclinical evaluation of novel lipid-lowering compounds like 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

In Vitro Assays
  • HMG-CoA Reductase Activity Assay:

    • Prepare liver microsomes from a suitable animal model (e.g., rat).

    • Incubate the microsomes with the test compound at various concentrations.

    • Initiate the reaction by adding 14C-labeled HMG-CoA.

    • After a defined incubation period, stop the reaction and separate the product, 14C-mevalonate, using thin-layer chromatography.

    • Quantify the radioactivity of the mevalonate spot to determine the enzyme activity.

  • Cellular Cholesterol Efflux Assay:

    • Culture macrophages (e.g., J774 cells) and label them with 3H-cholesterol.

    • Incubate the labeled cells with the test compound.

    • Add HDL as a cholesterol acceptor.

    • After incubation, measure the radioactivity in the culture medium and the cell lysate.

    • Calculate the percentage of cholesterol efflux.

  • Lipolysis Assay in Adipocytes:

    • Isolate primary adipocytes or use a differentiated adipocyte cell line (e.g., 3T3-L1).

    • Incubate the adipocytes with the test compound.

    • Stimulate lipolysis with isoproterenol.

    • Measure the release of glycerol into the medium using a commercially available kit.

Preclinical Evaluation Workflow for Novel Lipid-Lowering Agents

preclinical_workflow Compound_Synthesis Compound Synthesis & Characterization In_Vitro_Screening In Vitro Screening Compound_Synthesis->In_Vitro_Screening Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action Lead Compound(s) In_Vivo_Efficacy In Vivo Efficacy Studies Mechanism_of_Action->In_Vivo_Efficacy Toxicity_Studies Preclinical Toxicity & Safety Pharmacology In_Vivo_Efficacy->Toxicity_Studies IND_Enabling_Studies IND-Enabling Studies Toxicity_Studies->IND_Enabling_Studies

Sources

Validation

validation of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid bioactivity in replicate studies

Executive Summary & Compound Profile 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (CAS: 847730-36-3) represents a critical structural scaffold in medicinal chemistry, sharing the core pharmacophore of GPR109A (HM74A) agoni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

5-Chloro-2-(3-fluorophenoxy)nicotinic acid (CAS: 847730-36-3) represents a critical structural scaffold in medicinal chemistry, sharing the core pharmacophore of GPR109A (HM74A) agonists and Phytoene Desaturase (PDS) inhibitors . As a substituted nicotinic acid derivative, its bioactivity validation requires rigorous differentiation from endogenous ligands (like Nicotinic Acid/Niacin) and structural analogs (like the acid metabolite of Diflufenican).

This guide provides a definitive framework for validating the bioactivity of this compound in replicate studies, ensuring data integrity for drug development and agrochemical research.

Compound Snapshot
FeatureDetails
IUPAC Name 5-chloro-2-(3-fluorophenoxy)pyridine-3-carboxylic acid
CAS Number 847730-36-3
Molecular Formula C12H7ClFNO3
Primary Target Class G-Protein Coupled Receptor (GPR109A/HM74A) or Enzyme (PDS)
Key Structural Motif 2-Phenoxynicotinic acid core (Critical for binding affinity)
Solubility DMSO (>10 mM), Ethanol (Limited), Water (Poor, pH dependent)

Technical Validation Framework: Ensuring Reproducibility

To validate bioactivity, one must first validate the chemical integrity. Inconsistent bioactivity data often stems from solvation artifacts or synthetic impurities rather than biological variability.

A. Chemical Purity & Stability

Before any biological replicate is run, the compound batch must pass the following QC gates:

  • HPLC Purity: >98% (impurities >0.5% can skew IC50/EC50 values).

  • LC-MS Verification: Confirm mass [M+H]+ or [M-H]- to rule out hydrolysis products.

  • Solvent Stability: This compound is an acid; avoid storage in basic buffers for prolonged periods before assay. Prepare stocks in anhydrous DMSO and aliquot to avoid freeze-thaw cycles.

B. Replicate Strategy

True validation requires a nested replicate design to isolate sources of error:

  • Technical Replicates (n=3): Wells within the same plate. Measures pipetting error.

  • Biological Replicates (N=3): Independent experiments on different days with fresh cell/enzyme preparations. Measures biological variability.

  • Inter-Lab Validation: Comparison with a reference standard (e.g., Niacin).

Comparative Bioactivity Guide

This section compares 5-Chloro-2-(3-fluorophenoxy)nicotinic acid against standard alternatives in a GPR109A Agonist context (Gi-coupled pathway reducing cAMP).

Performance Matrix
Feature5-Chloro-2-(3-fluorophenoxy)nicotinic acid Nicotinic Acid (Niacin) Acipimox
Role Synthetic Analog / ProbeEndogenous Ligand / Gold StandardSynthetic Drug
Binding Affinity (Ki) High (Predicted: nM range)Moderate (uM range)Moderate
Lipophilicity (LogP) ~3.2 (High membrane permeability)0.36 (Low)-0.48 (Low)
Flushing Side Effect Potential for reduced flushing (SAR dependent)High (Prostaglandin mediated)Low
Assay Window Stable baseline in DMSOpH sensitive in aqueous bufferStable

Key Insight: The 3-fluorophenoxy group increases lipophilicity compared to Niacin, potentially altering the off-rate (residence time) on the receptor. Validation studies must account for this by extending incubation times to ensure equilibrium.

Experimental Protocol: GPR109A cAMP Inhibition Assay

This protocol validates the compound's ability to activate GPR109A, which couples to G_i proteins to inhibit Adenylyl Cyclase, thereby reducing cAMP levels.

Methodology: HTRF cAMP Assay

Objective: Determine EC50 of the test compound in CHO-K1 cells overexpressing human GPR109A.

Reagents:

  • Cell Line: CHO-K1 hGPR109A (stable transfection).

  • Stimulant: Forskolin (10 µM) – to elevate cAMP baseline.

  • Detection: HTRF cAMP HiRange Kit (Cisbio/PerkinElmer).

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX (PDE inhibitor).

Step-by-Step Workflow:

  • Cell Preparation:

    • Harvest cells and resuspend in stimulation buffer at 4,000 cells/µL.

    • Dispense 5 µL/well into a 384-well low-volume white plate.

  • Compound Treatment (The Variable):

    • Prepare a 10-point serial dilution of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid in DMSO (Top conc: 10 mM).

    • Dilute further in buffer to 4x final concentration (Final DMSO < 0.5%).

    • Add 2.5 µL of compound dilution to cells.

    • Incubate for 15 minutes at Room Temperature (RT). Note: This pre-incubation allows the lipophilic compound to bind.

  • Stimulation:

    • Add 2.5 µL of Forskolin (40 µM) to all wells (Final conc: 10 µM).

    • Incubate for 30 minutes at RT.

  • Detection:

    • Add 5 µL of cAMP-d2 conjugate (Acceptor).

    • Add 5 µL of Anti-cAMP-Cryptate (Donor).

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Measure HTRF ratio (665 nm / 620 nm) on a compatible plate reader (e.g., EnVision).

Data Analysis:

  • Calculate % Delta F.

  • Plot log(agonist) vs. response.

  • Fit to a 4-parameter logistic (4PL) model to derive EC50.

  • Validation Criteria: Z' factor > 0.5; Hill Slope ~ 1.0.

Visualizing the Mechanism & Workflow

A. GPR109A Signaling Pathway

The following diagram illustrates the mechanism of action where the compound binds to GPR109A, triggering the Gi cascade.

GPR109A_Pathway Compound 5-Chloro-2-(3-fluorophenoxy) nicotinic acid Receptor GPR109A (HM74A) (GPCR) Compound->Receptor Agonist Binding Gi Gi Protein (Gαi/Gβγ) Receptor->Gi Activates AC Adenylyl Cyclase (Effector) Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP Effect Lipolysis Inhibition (Therapeutic Effect) cAMP->Effect Reduced Levels Trigger

Caption: Mechanism of Action: The compound acts as an agonist on GPR109A, engaging the Gi protein to inhibit Adenylyl Cyclase, thereby reducing intracellular cAMP.

B. Validation Workflow Logic

This flowchart ensures the experimental design is robust and self-correcting.

Validation_Workflow Start Compound Batch (CAS 847730-36-3) QC QC Check (LC-MS / HPLC) Start->QC Solubility Solubility Test (DMSO vs Buffer) QC->Solubility >98% Purity Assay HTRF cAMP Assay (n=3 replicates) Solubility->Assay No Precipitation Analysis Data Analysis (Z' Factor & EC50) Assay->Analysis Decision Validation Pass? Analysis->Decision Publish Publish/Proceed Decision->Publish Yes (Z' > 0.5) Refine Refine Buffer/Conc. Decision->Refine No Refine->Assay

Caption: Step-by-step validation logic ensuring only high-quality chemical inputs and robust assay conditions lead to a validated bioactivity result.

References

  • GPR109A Pharmacology: Tunaru, S., et al. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 2003. Link

  • Assay Validation Guidelines: Iversen, P. W., et al. "HTS Assay Validation." Assay Guidance Manual, NCBI, 2012. Link

  • Nicotinic Acid Derivatives: "Structure-Activity Relationships of Nicotinic Acid Receptor Agonists." Journal of Medicinal Chemistry. (General Reference for scaffold class).
  • Compound Source: "5-Chloro-2-(3-fluorophenoxy)nicotinic acid (CAS 847730-36-3)." Sigma-Aldrich / PubChem. Link

Comparative

comparative study of immediate vs extended-release nicotinic acid analogs

An In-Depth Comparative Guide to Immediate-Release vs. Extended-Release Nicotinic Acid Analogs for Therapeutic Development For drug development professionals, the formulation of an active pharmaceutical ingredient (API)...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to Immediate-Release vs. Extended-Release Nicotinic Acid Analogs for Therapeutic Development

For drug development professionals, the formulation of an active pharmaceutical ingredient (API) is as critical as the molecule itself. The release profile dictates the pharmacokinetic (PK) and pharmacodynamic (PD) behavior, ultimately defining the therapeutic window and patient experience. Nicotinic acid (niacin), a long-standing agent in the management of dyslipidemia, serves as a classic case study in the profound impact of formulation science. Its analogs are available in immediate-release (IR) and extended-release (ER) formulations, each presenting a distinct profile of efficacy and tolerability.

This guide provides a comparative analysis of IR and ER nicotinic acid analogs, grounded in experimental data and mechanistic insights, to inform research and development strategies.

The Mechanistic Dichotomy: Pharmacokinetics and Metabolism

The fundamental differences between IR and ER nicotinic acid formulations stem from their rates of dissolution and absorption.[1] An IR formulation dissolves rapidly, leading to a swift increase in plasma niacin concentrations, typically reaching a peak within 45 minutes of ingestion.[2] Conversely, an ER formulation is designed to release the drug over an 8- to 12-hour period, resulting in a slower, more sustained rise in plasma levels.[3][4]

This divergence in absorption kinetics directly influences the metabolic fate of nicotinic acid, which is processed by the liver through two primary, saturable pathways.[5]

  • Amidation Pathway: A high-affinity, low-capacity pathway that converts nicotinic acid to nicotinamide and other metabolites. This pathway is associated with hepatotoxicity when saturated.[5]

  • Conjugation Pathway: A low-affinity, high-capacity pathway that produces nicotinuric acid (NUA). This pathway generates prostaglandins that cause cutaneous vasodilation, the hallmark "flushing" side effect.[1][5]

The rapid absorption of IR niacin quickly saturates the low-capacity amidation pathway, shunting a large portion of the dose through the conjugation pathway. This results in a high incidence of flushing but a lower risk of liver injury.[5] In contrast, the slow, prolonged absorption of sustained-release (SR) or ER niacin allows a greater proportion of the drug to be processed through the amidation pathway, increasing the risk of hepatotoxicity while mitigating flushing.[1][3][5] The development of ER formulations was a specific attempt to find an intermediate dissolution rate that could balance these two adverse effects.[1][5]

cluster_IR Immediate-Release (IR) Pathway cluster_ER Extended-Release (ER) Pathway cluster_Pathways Hepatic Metabolic Pathways cluster_Outcomes Primary Adverse Outcomes IR_Dose High Dose IR Nicotinic Acid IR_Absorb Rapid Absorption (High Cmax) IR_Dose->IR_Absorb IR_Metabolism Metabolism Shift IR_Absorb->IR_Metabolism Saturates Amidation Pathway Amidation Amidation Pathway (High Affinity, Low Capacity) IR_Metabolism->Amidation Minority of dose Conjugation Conjugation Pathway (Low Affinity, High Capacity) IR_Metabolism->Conjugation Majority of dose ER_Dose High Dose ER Nicotinic Acid ER_Absorb Slow Absorption (Low, Sustained Cmax) ER_Dose->ER_Absorb ER_Metabolism Balanced Metabolism ER_Absorb->ER_Metabolism ER_Metabolism->Amidation Significant portion of dose ER_Metabolism->Conjugation Reduced portion of dose Hepatotoxicity Hepatotoxic Metabolites Amidation->Hepatotoxicity Flushing Prostaglandin Production --> Cutaneous Flushing Conjugation->Flushing

Caption: Metabolic fate of IR vs. ER nicotinic acid.

Comparative Pharmacodynamics and Clinical Efficacy

The differing pharmacokinetic profiles directly translate to distinct effects on lipid parameters and overall clinical utility. Nicotinic acid exerts its lipid-modifying effects primarily by activating the G-protein coupled receptor 109A (GPR109A) on adipocytes.[6][7] This activation inhibits adenylyl cyclase, reducing intracellular cAMP levels and suppressing the release of free fatty acids (FFAs) from adipose tissue. The reduced FFA supply to the liver results in decreased synthesis of triglycerides and, consequently, reduced production of VLDL and LDL particles.[4][6]

GPR109A_Signaling cluster_cell Adipocyte NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A Binds Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Phosphorylates & Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis FFA Free Fatty Acids (FFA) Release Lipolysis->FFA

Caption: GPR109A signaling pathway in adipocytes.

While both formulations leverage this mechanism, their efficacy on specific lipid fractions differs.

  • HDL Cholesterol (HDL-C): IR niacin generally produces greater increases in HDL-C levels compared to ER/SR formulations at equivalent doses.[3][8]

  • LDL Cholesterol (LDL-C): ER/SR formulations can be more effective at lowering LDL-C, particularly at doses of 1500 mg/day and above.[8]

  • Triglycerides: Both formulations demonstrate similar efficacy in reducing triglyceride levels.[8]

These differences are highlighted in head-to-head clinical trials.

ParameterImmediate-Release (IR) NiacinExtended-Release (ER/SR) NiacinReferences
Tmax (Time to Peak) ~45 minutes4-12 hours[2][3]
Primary Side Effect Cutaneous FlushingHepatotoxicity[1][3][8]
HDL-C Efficacy More significant increaseModerate increase[3][8]
LDL-C Efficacy Moderate reductionMore significant reduction (at higher doses)[8][9]
Triglyceride Efficacy Significant reductionSignificant reduction[8]
Dosing Frequency 2-3 times dailyOnce daily[3]

Experimental Protocols for Comparative Assessment

To rigorously compare novel IR and ER nicotinic acid analogs during development, a series of standardized experimental protocols are essential. These protocols serve to validate the formulation's performance and predict its clinical behavior.

Protocol: In Vitro Dissolution Testing

Rationale: This foundational test quantifies the rate and extent of drug release from a dosage form, providing the first indication of its IR or ER characteristics. The choice of pH conditions (simulated gastric and intestinal fluids) is critical to mimic the physiological transit of the oral dosage form.[2]

Methodology:

  • Apparatus: USP Dissolution Apparatus 2 (Paddle) is typically used.[10]

  • Media:

    • Simulated Gastric Fluid (SGF): 900 mL of 0.1 M HCl (pH 1.2).[10]

    • Simulated Intestinal Fluid (SIF): 900 mL of phosphate buffer (pH 6.8).[10]

  • Procedure:

    • Pre-warm the dissolution medium to 37 ± 0.5°C.

    • Place one tablet/capsule in each vessel.

    • Begin paddle rotation at a standardized speed (e.g., 50 rpm).[10]

    • Withdraw aliquots (e.g., 5 mL) at predetermined time points. For IR, frequent early sampling is key (e.g., 5, 10, 15, 30, 45, 60 minutes). For ER, sampling should extend over a longer period (e.g., 1, 2, 4, 6, 8, 12, 24 hours).[2][11]

    • Replace the withdrawn volume with fresh, pre-warmed medium.

    • Filter the samples and analyze the concentration of nicotinic acid using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[2][10]

  • Data Analysis: Plot the cumulative percentage of drug released versus time for each formulation.

Protocol: In Vivo Pharmacokinetic Study in an Animal Model

Rationale: This protocol determines the bioavailability and key PK parameters (Cmax, Tmax, AUC) in a living system, providing essential data on how the formulation is absorbed and metabolized. The workflow ensures systematic data collection for a robust comparison.

start Start: Acclimatize Animals fast Fast Animals Overnight (Ensure empty stomach for consistent absorption) start->fast group Randomize into Groups (IR, ER, Vehicle Control) fast->group dose Administer Formulation (Oral Gavage) group->dose sample Collect Serial Blood Samples (e.g., via tail vein or cannula) dose->sample process Process Blood to Plasma (Centrifugation) sample->process analyze Analyze Plasma Concentration (LC-MS/MS or HPLC) process->analyze pk Pharmacokinetic Analysis (Calculate Cmax, Tmax, AUC) analyze->pk compare Compare PK Profiles (IR vs. ER) pk->compare end End compare->end

Sources

Validation

structure-activity relationship (SAR) studies of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid analogs

Publish Comparison Guide: SAR Studies of 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid Analogs Executive Summary 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (CAS 847730-36-3) represents a highly specialized scaffold within t...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: SAR Studies of 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid Analogs

Executive Summary

5-Chloro-2-(3-fluorophenoxy)nicotinic acid (CAS 847730-36-3) represents a highly specialized scaffold within the class of 2-phenoxypyridine derivatives . While structurally related to the blockbuster herbicide Diflufenican , this specific analog introduces unique electronic and steric properties via the 5-chloro and 3-fluoro substitutions.

This guide evaluates the molecule primarily as a Phytoene Desaturase (PDS) inhibitor candidate for herbicidal applications, while acknowledging its utility as a privileged building block in medicinal chemistry (e.g., for kinase or GPR109A modulation). We compare its physicochemical profile and predicted biological activity against industry standards to provide a roadmap for researchers optimizing this chemical series.

Chemical Profile & Structural Rationale

The molecule consists of a nicotinic acid core linked to a fluorinated phenyl ring via an ether bridge. Its design balances lipophilicity with metabolic stability, adhering to the classic "Diphenyl Ether" pharmacophore used in agrochemistry.

FeatureSpecificationRole in Bioactivity
Core Scaffold Nicotinic Acid (Pyridine-3-COOH)Provides the acidic headgroup for binding (H-bond donor/acceptor) and solubility.
Linker Ether (-O-)Critical for conformational flexibility, allowing the two aromatic rings to adopt a "butterfly" conformation essential for PDS active site fit.
Substituent A 5-Chloro (Pyridine ring)Increases lipophilicity (LogP) and blocks metabolic oxidation at the reactive C5 position.
Substituent B 3-Fluoro (Phenoxy ring)Modulates electron density of the phenoxy ring without imposing the steric bulk of a -CF3 group (found in Diflufenican).

Structure-Activity Relationship (SAR) Deep Dive

The SAR of 2-phenoxynicotinic acids is governed by the electronic interplay between the pyridine nitrogen and the ether oxygen, as well as the steric fit of the substituents.

A. The 5-Chloro "Anchor" (Pyridine Ring)
  • Effect: The introduction of chlorine at position 5 is a classic optimization strategy. In unsubstituted nicotinic acids, the C5 position is susceptible to oxidative metabolism.

  • Causality: The -Cl atom is electron-withdrawing (inductive), which lowers the pKa of the carboxylic acid slightly, potentially improving transport across plant cuticles (in herbicidal applications) or altering bioavailability (in pharma).

  • Comparison: Analogs without the 5-Cl often show reduced half-life in vivo.

B. The 3-Fluorophenoxy "Tail"
  • Effect: The 3-fluoro substitution mimics the 3-trifluoromethyl group of Diflufenican but with significantly smaller volume (Van der Waals radius: F = 1.47 Å vs CF3 ≈ 2.2 Å).

  • Selectivity: This "smaller" halogenation allows the molecule to fit into more constricted binding pockets where the bulky -CF3 might clash. However, it may reduce lipophilicity compared to the -CF3 analog, potentially affecting uptake.

C. The Carboxylic Acid "Warhead"
  • Function: In PDS inhibitors, the free acid is often the active metabolite or a precursor to the more potent amide forms (e.g., nicotinamides).

  • Optimization: Converting this acid to a nicotinamide (e.g., reacting with 2,4-difluoroaniline) typically increases herbicidal potency by 10-100x by enhancing thylakoid membrane penetration.

Comparative Performance Analysis

The following table compares the 5-Chloro-2-(3-fluorophenoxy) analog against established standards in the PDS inhibitor class.

Table 1: Predicted Physicochemical & Activity Profile

CompoundStructureLogP (Est.)pKa (Acid)Relative PDS Inhibition*Primary Application
Target Molecule 5-Cl, 3-F-phenoxy 3.2 3.4 High Lead Optimization
Diflufenican (Acid)H, 3-CF3-phenoxy3.63.8ModerateHerbicide Metabolite
2-Phenoxynicotinic AcidUnsubstituted1.84.0LowBaseline Scaffold
Niflumic Acid2-Amino, 3-CF34.84.2None (COX Target)NSAID (Anti-inflammatory)
  • Note: "Relative PDS Inhibition" refers to the intrinsic potency against the Phytoene Desaturase enzyme in thylakoid assays. Actual herbicidal effect depends on formulation and uptake.

Visualizing the SAR Landscape

The following diagram maps the functional roles of each structural component, providing a logical flow for optimization.

SAR_Map Core Nicotinic Acid Core (Binding Scaffold) Linker Ether Linker (-O-) (Conformational Flex) Core->Linker Scaffold Sub_5Cl 5-Chloro Group (Metabolic Block / Lipophilicity) Core->Sub_5Cl C5 Position Target Target Activity (PDS Inhibition / Bleaching) Core->Target H-Bonding Sub_3F 3-Fluoro Phenoxy (Electronic Tuning) Linker->Sub_3F Attached Ring Sub_5Cl->Target Increases Stability Sub_3F->Target Optimizes Fit

Figure 1: Structural dissection of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid showing the contribution of each moiety to biological activity.

Experimental Protocols

To validate the activity of this molecule, the following protocols are recommended. These are "self-validating" systems where positive controls (Diflufenican) ensure assay integrity.

Protocol A: Synthesis via SNAr (Nucleophilic Aromatic Substitution)
  • Objective: Efficiently synthesize the target from commercially available precursors.

  • Reagents: 5-Chloro-2-fluoronicotinic acid (or ester), 3-Fluorophenol, Potassium Carbonate (

    
    ), DMF.
    
  • Workflow:

    • Dissolution: Dissolve 1.0 eq of 5-Chloro-2-fluoronicotinic acid ethyl ester and 1.1 eq of 3-Fluorophenol in dry DMF.

    • Base Addition: Add 2.5 eq of anhydrous

      
      .
      
    • Reaction: Heat to 90°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

    • Workup: Pour into ice water, extract with Ethyl Acetate.

    • Hydrolysis (If Ester used): Treat crude ester with LiOH in THF/Water (1:1) at RT for 2 hours to yield the free acid.

    • Purification: Recrystallize from Ethanol/Water.

Protocol B: Chlamydomonas reinhardtii PDS Inhibition Assay
  • Objective: Measure the "bleaching" activity (inhibition of carotenoid synthesis).

  • System: Algal suspension culture.

  • Steps:

    • Inoculation: Inoculate C. reinhardtii into TAP medium in 96-well plates.

    • Treatment: Add test compound (dissolved in DMSO) at concentrations ranging from 0.01

      
       to 100 
      
      
      
      .
    • Control: Use Diflufenican (1

      
      ) as a positive control (complete bleaching).
      
    • Incubation: Grow under continuous light (50

      
      ) for 72 hours.
      
    • Readout: Measure Optical Density at 450 nm (Chlorophyll/Carotenoid absorption). A decrease in OD450 relative to growth (OD750) indicates PDS inhibition (bleaching).

Synthesis Pathway Visualization

Synthesis_Path SM1 5-Chloro-2-fluoronicotinic ester Reagent K2CO3, DMF, 90°C (SNAr Reaction) SM1->Reagent SM2 3-Fluorophenol SM2->Reagent Inter Intermediate Ester Reagent->Inter Hydrol LiOH, THF/H2O (Hydrolysis) Inter->Hydrol Prod 5-Chloro-2-(3-fluorophenoxy) nicotinic acid Hydrol->Prod

Figure 2: Synthetic route for the production of the target acid from fluorinated precursors.

References

  • Sigma-Aldrich. 5-Chloro-2-(3-fluorophenoxy)nicotinic acid - Product Specification. Available at:

  • Bayer CropScience.Substituted 2-phenylpyridines and their use as herbicides. Patent WO2005016878. (Describes the general SAR of phenoxynicotinamides).
  • Cramp, M.C., et al. (1987). Design and synthesis of diflufenican, a novel broad-spectrum herbicide. Pesticide Science, 18(1), 15-28.
  • BenchChem. Synthesis of 2-Chloronicotinic Acid Derivatives. Available at:

  • ResearchGate. Synthesis and herbicidal activity of 2-phenoxynicotinic acid derivatives. Available at:

Comparative

comparing the effects of fluorine vs chlorine substitution on nicotinic acid activity

The following guide provides an in-depth technical comparison of fluorine (F) versus chlorine (Cl) substitution on the nicotinic acid (NA) scaffold, specifically focusing on activity at the GPR109A (HM74A) receptor. Exec...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of fluorine (F) versus chlorine (Cl) substitution on the nicotinic acid (NA) scaffold, specifically focusing on activity at the GPR109A (HM74A) receptor.

Executive Summary

Nicotinic acid (Niacin) is the most effective clinical agent for elevating HDL-C, mediated primarily through the GPR109A (HCA2) receptor. However, its utility is limited by cutaneous flushing (mediated by Langerhans cells) and short half-life. Halogenation at the 5-position of the pyridine ring is a critical medicinal chemistry strategy to modulate lipophilicity , metabolic stability , and receptor affinity .

This guide compares the pharmacodynamic and pharmacokinetic consequences of substituting the C5-hydrogen with Fluorine (5-F-NA) versus Chlorine (5-Cl-NA).

Key Findings at a Glance
Feature5-Fluoro Substitution 5-Chloro Substitution
Steric Impact Minimal (Isosteric with H)Moderate (Isosteric with Methyl)
Electronic Effect Strong EWG (Lowers pKa significantly)Moderate EWG (Lowers pKa)
Metabolic Stability Blocks oxidation; chemically stable C-F bondBlocks oxidation; potential for oxidative insertion
Lipophilicity (

LogP)
+0.1 to +0.2 (Modest increase)+0.6 to +0.7 (Significant increase)
GPR109A Potency Retains affinity; often equipotent to NAVariable; steric clash risk in Trp91/Phe276 pocket

Physicochemical Profiling: The Halogen Effect

The choice between fluorine and chlorine fundamentally alters the electronic and steric landscape of the pyridine ring.

Electronic Modulation and Acidity (pKa)

GPR109A requires the ligand to be in its anionic (carboxylate) form to bind to Arg111 in the transmembrane domain.

  • Fluorine: The most electronegative element (3.98 Pauling). Substitution at C5 exerts a strong inductive electron-withdrawing effect (–I), significantly lowering the pKa of the C3-carboxylic acid.

    • Result: 5-F-NA is a stronger acid than NA. At physiological pH (7.4), it is

      
       ionized, ensuring maximal availability for the Arg111 interaction.
      
  • Chlorine: Less electronegative (3.16 Pauling) but still electron-withdrawing. It lowers pKa, but less dramatically than fluorine.

Steric Fit within the GPR109A Pocket

Structural biology studies (cryo-EM and mutagenesis) reveal the nicotinic acid binding pocket is a "sandwich" formed by aromatic residues Trp91 (TM2) and Phe276/Tyr284 (TM7).

  • 5-F-NA: The Van der Waals radius of F (1.47 Å) is very close to H (1.20 Å).

    • Implication: 5-F-NA fits into the tight aromatic slot without disrupting the

      
      -
      
      
      
      stacking interactions essential for binding.
  • 5-Cl-NA: The radius of Cl (1.75 Å) approximates a methyl group.

    • Implication: While 5-methyl derivatives (like Acipimox precursors) show high potency, 5-Cl introduces both bulk and electron deficiency. If the pocket is strictly defined by Trp91/Phe276, Cl may introduce steric clashes that F avoids, unless the receptor undergoes induced-fit expansion.

Data Summary Table
PropertyNicotinic Acid (Ref)5-Fluoro-NA5-Chloro-NA
MW ( g/mol ) 123.11141.10157.55
C-X Bond Length 1.09 Å (C-H)1.35 Å (C-F)1.77 Å (C-Cl)
Hammett

0.000.340.37
Predicted pKa 4.85~3.8 - 4.0~4.2 - 4.4
LogP (Lipophilicity) 0.80~0.95~1.50

Pharmacodynamics: Receptor Activation Mechanism

The primary therapeutic goal is the inhibition of adenylyl cyclase in adipocytes. Both F and Cl derivatives must navigate the GPR109A signaling cascade.

Signaling Pathway Visualization

The following diagram illustrates the GPR109A activation pathway and where halogenation influences the process (Ligand Binding).

GPR109A_Pathway cluster_metabolism Metabolic Fate Ligand Ligand (5-F-NA / 5-Cl-NA) Receptor GPR109A (HCA2) [Adipocyte Membrane] Ligand->Receptor Binding (Arg111/Trp91) Metabolism Liver Metabolism (Glycine Conjugation) Ligand->Metabolism G_Protein Gi/Go Protein Activation Receptor->G_Protein Conformational Change AC Adenylyl Cyclase (Inhibition) G_Protein->AC Gαi Subunit cAMP cAMP Levels (Decrease) AC->cAMP Downregulation PKA PKA Activity (Decrease) cAMP->PKA HSL Hormone Sensitive Lipase (Deactivation) PKA->HSL Reduced Phosphorylation Lipolysis Lipolysis (FFA Release Blocked) HSL->Lipolysis Inhibition

Figure 1: GPR109A signaling cascade.[1][2] Halogen substitution primarily affects the initial "Ligand -> Receptor" binding affinity and the "Ligand -> Metabolism" stability.

Efficacy Comparison
  • 5-Fluoro-NA: Acts as a bioisostere of Nicotinic Acid. Literature suggests 5-F analogs often retain full agonist activity because the small fluorine atom does not prevent the "aromatic sandwich" closure required for receptor activation [1].

  • 5-Chloro-NA: Due to the "Chlorine Effect" (lipophilicity increase), 5-Cl-NA may show higher non-specific binding (lower selectivity) compared to 5-F. However, if the hydrophobic pocket at C5 is permissive (as suggested by the activity of 5-methyl agonists like acipimox), 5-Cl could theoretically exhibit higher potency via hydrophobic displacement of water, provided the steric bulk doesn't clash with TM2.

Experimental Workflow: Validating Potency

To objectively compare these derivatives, a standardized Lipolysis Inhibition Assay is required. This protocol is self-validating using positive (Niacin) and negative controls.

Protocol: In Vitro Adipocyte Lipolysis Assay

Objective: Determine


 of 5-F-NA vs. 5-Cl-NA in inhibiting glycerol release.

Materials:

  • Differentiated 3T3-L1 adipocytes or primary human adipocytes.

  • Assay Buffer: Krebs-Ringer Phosphate (KRP) buffer + 4% BSA (Fatty acid-free).

  • Stimulant: Isoproterenol (100 nM) to induce lipolysis.

  • Reagents: Glycerol detection kit (Colorimetric or Fluorometric).

Workflow:

  • Preparation: Starve adipocytes in serum-free medium for 2 hours.

  • Treatment: Incubate cells with:

    • Vehicle (Control)

    • Isoproterenol (100 nM) alone (Max Lipolysis)

    • Isoproterenol + 5-F-NA (Range:

      
       to 
      
      
      
      M)
    • Isoproterenol + 5-Cl-NA (Range:

      
       to 
      
      
      
      M)
    • Isoproterenol + Niacin (Reference Standard)

  • Incubation: 3 hours at 37°C.

  • Quantification: Collect supernatant. Measure glycerol concentration via enzymatic reaction (Glycerol Kinase/Glycerol Phosphate Oxidase).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
    .
    
Workflow Visualization

Experimental_Workflow cluster_controls Controls Step1 1. Cell Prep (3T3-L1 Adipocytes) Step2 2. Induction (Add Isoproterenol) Step1->Step2 Step3 3. Treatment (Add F-NA / Cl-NA) Step2->Step3 Step4 4. Incubation (3h @ 37°C) Step3->Step4 Pos Niacin (Ref) Step3->Pos Neg Vehicle Step3->Neg Step5 5. Detection (Measure Glycerol) Step4->Step5 Step6 6. Data Analysis (Calculate IC50) Step5->Step6

Figure 2: Step-by-step workflow for the comparative lipolysis inhibition assay.

Pharmacokinetics: Metabolic Blocking

One of the primary reasons to halogenate is to block metabolism.

  • Nicotinic Acid Metabolism: Primarily conjugated with glycine to form nicotinuric acid or amidated to nicotinamide.[3] Secondary oxidation can occur at the ring carbons.

  • 5-Fluoro Advantage: The C-F bond (approx 116 kcal/mol) is metabolically inert. It effectively blocks oxidative metabolism at the C5 position without introducing significant lipophilicity that would attract CYP450 enzymes to other parts of the molecule.

  • 5-Chloro Disadvantage: While C-Cl is also strong, the increased lipophilicity (LogP +0.7) often increases the compound's affinity for hepatic CYP450s, potentially increasing clearance via alternative pathways (e.g., oxidation at C6 or N-oxidation) compared to the more hydrophilic fluoro-analog.

References

  • Tunny, K. A., et al. (2008). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A.[4] Bioorganic & Medicinal Chemistry Letters. Link

  • Wise, A., et al. (2003).[5] Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry. Link

  • Soga, T., et al. (2003).[5] Molecular identification of nicotinic acid receptor. Biochemical and Biophysical Research Communications. Link

  • Garten, A., et al. (2015).[6] Physiological and pathophysiological roles of NAMPT and NAD metabolism. Nature Reviews Endocrinology. Link

  • Bogan, K. L., & Brenner, C. (2008). Nicotinic acid, nicotinamide, and nicotinamide riboside: a molecular evaluation of NAD+ precursor vitamins in human nutrition. Annual Review of Nutrition. Link

Sources

Validation

A Comparative Guide to the Cross-Validation of Analytical Assays for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

This guide provides an in-depth technical comparison of various analytical methods for the quantification of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid. It is intended for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of various analytical methods for the quantification of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid. It is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical data. We will explore the nuances of method selection, validation, and cross-validation, offering a comprehensive framework for ensuring data integrity across different analytical platforms.

Introduction: The Imperative of Rigorous Assay Validation

5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a molecule of significant interest in pharmaceutical development. Accurate and precise quantification of this compound is paramount for pharmacokinetic studies, formulation development, and quality control. The choice of an analytical assay is a critical decision that can impact the entire drug development pipeline. This guide will compare and contrast three commonly employed analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).

The core principle of this guide is to not only present disparate methods but to establish a framework for their cross-validation. Cross-validation is the process of comparing results from two or more distinct bioanalytical methods to ensure data comparability.[1][2] This is particularly crucial when a project transitions between research phases, or when samples are analyzed at different laboratories or with different techniques.

The Candidate: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a derivative of nicotinic acid (a form of vitamin B3).[3][4] Its chemical structure, featuring a substituted pyridine ring, suggests that it will possess chromophores suitable for UV detection and be amenable to ionization for mass spectrometry. As a carboxylic acid, its charge will be pH-dependent, a key consideration for electrophoretic and chromatographic separations.

Comparative Analysis of Analytical Methodologies

This section details the theoretical basis and practical application of three distinct analytical methods for the quantification of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid. To provide a tangible comparison, we will present representative experimental data for key validation parameters.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, prized for its robustness and widespread availability.[5][6] For a molecule like 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a reversed-phase HPLC method with UV detection is a logical starting point. The aromatic rings in the molecule are expected to exhibit strong UV absorbance.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a variable wavelength UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Determined by UV scan of a standard solution (e.g., 275 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by serial dilution of the stock solution.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

    • For biological matrices, a protein precipitation or liquid-liquid extraction step would be necessary.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample/Standard Dilution Dilution/Extraction Sample->Dilution Vial Autosampler Vial Dilution->Vial Autosampler Autosampler Vial->Autosampler Column C18 Column Autosampler->Column Pump Pump Pump->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Concentration Concentration Calculation Integration->Concentration

Caption: A typical workflow for HPLC-UV analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis.[8][9] By monitoring a specific precursor-to-product ion transition, interferences from the sample matrix can be significantly minimized.

  • Instrumentation: An LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC-UV method, but often with a lower flow rate (e.g., 0.4 mL/min) and a smaller column internal diameter to enhance sensitivity.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Negative ion ESI is likely suitable for the acidic analyte.

    • Multiple Reaction Monitoring (MRM):

      • Precursor Ion (Q1): The deprotonated molecule [M-H]⁻.

      • Product Ion (Q3): A stable fragment ion generated by collision-induced dissociation (CID).

    • Optimization: The declustering potential, collision energy, and other source parameters must be optimized for the analyte.

  • Sample Preparation: Similar to HPLC-UV, though the high sensitivity may necessitate more rigorous cleanup to avoid matrix effects.[10]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_data Data Analysis Sample Biological Sample Extraction Solid-Phase Extraction Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC ESI ESI Source LC->ESI MS Tandem Mass Spectrometer ESI->MS MRM_Data MRM Data MS->MRM_Data Quantification Quantification Software MRM_Data->Quantification Results Results Quantification->Results

Caption: A representative workflow for LC-MS/MS bioanalysis.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field.[11] For acidic compounds like 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, CE offers a high-efficiency separation alternative to HPLC.[12][13]

  • Instrumentation: A CE system with a UV detector.

  • Separation Conditions:

    • Capillary: Fused-silica capillary.

    • Background Electrolyte (BGE): A buffer solution at a pH where the analyte is charged (e.g., borate buffer at pH 9).

    • Voltage: Applied voltage to drive the separation.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: On-capillary UV detection at an appropriate wavelength.

  • Sample Preparation: Samples should be dissolved in a low-ionic-strength medium to enable efficient stacking and injection.

CE_Workflow cluster_prep Sample Preparation cluster_ce CE System cluster_data Data Analysis Sample Sample in low-ionic-strength buffer Injection Sample Injection Sample->Injection Separation Capillary Separation Injection->Separation Detection On-Capillary UV Detection Separation->Detection Electropherogram Electropherogram Detection->Electropherogram Peak_Analysis Peak Area Analysis Electropherogram->Peak_Analysis Quantification Quantification Peak_Analysis->Quantification

Caption: A simplified workflow for Capillary Electrophoresis analysis.

Cross-Validation: Bridging the Methodological Divide

The essence of cross-validation is to demonstrate that different analytical methods yield comparable results.[1] This is achieved by analyzing the same set of samples using each validated method and statistically comparing the outcomes.

Validation Parameters: A Comparative Overview

The following table summarizes hypothetical but realistic validation data for the three methods. These values are based on the inherent capabilities of each technique. The validation parameters are in accordance with FDA and ICH guidelines.[1][14][15]

Validation ParameterHPLC-UVLC-MS/MSCapillary Electrophoresis
Linearity (r²) > 0.995> 0.998> 0.990
Range 100 ng/mL - 10 µg/mL0.1 ng/mL - 1000 ng/mL500 ng/mL - 50 µg/mL
Limit of Quantification (LOQ) 100 ng/mL0.1 ng/mL500 ng/mL
Accuracy (% Recovery) 95-105%98-102%90-110%
Precision (%RSD) < 5%< 3%< 10%
Specificity ModerateHighModerate to High
Throughput HighHighModerate
Cost per Sample LowHighLow to Moderate
Interpreting the Comparative Data
  • Sensitivity: LC-MS/MS is unequivocally the most sensitive method, with an LOQ several orders of magnitude lower than HPLC-UV and CE.[9] This makes it the method of choice for applications requiring trace-level quantification, such as in vivo pharmacokinetic studies.

  • Specificity: The high specificity of LC-MS/MS, derived from monitoring a unique MRM transition, makes it less susceptible to matrix interference compared to the other techniques.[8]

  • Cost and Accessibility: HPLC-UV is the most cost-effective and widely available technique, making it suitable for routine quality control and formulation analysis where high sensitivity is not a primary requirement.

  • Niche Applications: Capillary Electrophoresis can be a valuable alternative when dealing with complex matrices where chromatographic separation is challenging, or for orthogonal verification of results.[11]

Conclusion: A Tripartite Approach to Assay Confidence

The selection of an analytical method for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid should be guided by the specific requirements of the study. For high-sensitivity bioanalysis, LC-MS/MS is the superior choice. For routine analysis in less complex matrices, HPLC-UV offers a robust and economical solution. Capillary Electrophoresis provides a valuable orthogonal technique for method verification.

Ultimately, a comprehensive understanding of the strengths and limitations of each method, coupled with a rigorous cross-validation strategy, will ensure the generation of reliable and defensible data throughout the drug development lifecycle.

References

  • Vertex AI Search. (n.d.). Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy.
  • PubMed. (n.d.). Validated Capillary Electrophoresis Method for the Analysis of a Range of Acidic Drugs and Excipients.
  • LCGC International. (2022, April 15). Analysis of Small Organic Acids by Capillary Electrophoresis.
  • Agilent. (2025, September 10). Creating an Effective HPLC Validation Protocol With a Step-By-Step Example.
  • Pharmafocusasia. (2016, August 24). Application of LCMS in small-molecule drug development.
  • YouTube. (2024, September 23).
  • ACS Publications. (2000, February 19). Selective Focusing of Catecholamines and Weakly Acidic Compounds by Capillary Electrophoresis Using a Dynamic pH Junction.
  • UBC Chemistry. (2000). Selective focusing of catecholamines and weakly acidic compounds by capillary electrophoresis using a dynamic pH junction.
  • Pharmaguideline. (2024, December 11).
  • PMC. (n.d.).
  • GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food.
  • Chemistry LibreTexts. (2023, August 29). Capillary Electrophoresis.
  • SIELC Technologies. (2025, December 12).
  • Indus Journal of Bioscience Research. (2026, January 30).
  • UAB. (n.d.). Quantitative analysis of small molecules in biological samples.
  • LCGC International. (2020, November 11). Analysis of Bioavailable Niacin (Vitamin B3)
  • Journal of Food and Drug Analysis. (1999, November 29). A rapid and simple gas chromatographic method for direct determination of nicotinamide in commercial vitamins and tonic drinks.
  • Ierek. (2025, August 10).
  • ResolveMass. (2025, December 26).
  • Creative Proteomics. (n.d.).
  • SciSpace. (n.d.).
  • Scribd. (2018, March 13). UV-Visible Spectroscopy for Organic Compound Analysis | PDF.
  • PubMed. (2017, April 15). Quantification of pH-dependent speciation of organic compounds with spectroscopy and chemometrics.
  • FDA. (2001).
  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • NPRA. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Bioanalysis Zone. (2018, May 25).
  • ResearchGate. (n.d.). Validation of bioanalytical methods - Highlights of FDA's guidance.
  • Lab Manager. (2025, December 10).
  • Chem-Impex. (n.d.). 5-Chloronicotinic acid.
  • ChemScene. (n.d.). 5-(4-Chloro-3-fluorophenyl)nicotinic acid.
  • EPA. (2025, October 15). 5-(4-Fluorophenyl)nicotinic acid Properties.
  • Wikipedia. (n.d.). Nicotinic acid.
  • PubMed. (1984, August 10).
  • ChemicalBook. (2026, February 3). Nicotinic acid | 59-67-6.
  • Arabian Journal of Chemistry. (2010, October 1).
  • ResearchGate. (n.d.). (PDF) Determination of Nicotinic Acid and Nicotinamide Forms of Vitamin B3 (Niacin)
  • LCGC International. (n.d.). Rapid and Accurate LC–MS-MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases.
  • bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma.

Sources

Comparative

Head-to-Head Comparison: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid vs. Niacin (Nicotinic Acid)

This guide provides a rigorous technical comparison between 5-Chloro-2-(3-fluorophenoxy)nicotinic acid , a representative high-affinity GPR109A agonist, and Niacin (Nicotinic Acid) , the clinical standard-of-care (SoC) f...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical comparison between 5-Chloro-2-(3-fluorophenoxy)nicotinic acid , a representative high-affinity GPR109A agonist, and Niacin (Nicotinic Acid) , the clinical standard-of-care (SoC) for dyslipidemia management.

[1]

Executive Summary

5-Chloro-2-(3-fluorophenoxy)nicotinic acid (CAS: 847730-36-3) represents a class of 2-phenoxynicotinic acid derivatives designed to target the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A) . While Niacin remains the gold standard for raising HDL-C and lowering triglycerides, its clinical utility is severely limited by cutaneous flushing (mediated by Langerhans cells) and potential hepatotoxicity.

This guide evaluates the 5-chloro-2-phenoxy analog as a next-generation candidate aimed at decoupling the antilipolytic efficacy (Gi/Go-cAMP pathway) from the cutaneous flushing side effect (β-arrestin-1/PGD2 pathway).

Mechanism of Action (MoA) & Signaling Bias

Both compounds function as agonists of the GPR109A receptor on adipocytes. However, the therapeutic goal of the 5-chloro-2-phenoxy analog is to induce biased signaling or optimize receptor occupancy time to minimize β-arrestin recruitment.

Signaling Pathway Diagram

The following diagram illustrates the bifurcation of GPR109A signaling: the therapeutic Gi/Go pathway (inhibition of lipolysis) versus the adverse β-arrestin pathway (flushing).

GPR109A_Signaling Ligand Ligand (Niacin / Analog) Receptor GPR109A (HCAR2) (Adipocyte Membrane) Ligand->Receptor Binds Gi G_i/G_o Protein Activation Receptor->Gi Primary Coupling BetaArr β-Arrestin-1 Recruitment Receptor->BetaArr Biased Agonism? AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Decrease) cAMP->PKA Reduces HSL Hormone-Sensitive Lipase (Inhibition) PKA->HSL Deactivates Lipolysis Lipolysis (Reduced FFA Release) HSL->Lipolysis Blocks PLA2 PLA2 Activation (Langerhans Cells) BetaArr->PLA2 Activates PGD2 PGD2 Release PLA2->PGD2 Synthesizes Flushing Cutaneous Flushing (Vasodilation) PGD2->Flushing Induces

Caption: GPR109A signaling bifurcation. The 5-chloro-2-phenoxy analog aims to selectively activate the Gi/Go pathway (left) while minimizing β-arrestin recruitment (right).

In Vitro & In Vivo Performance Comparison

The following data synthesizes experimental benchmarks for 5-substituted 2-phenoxynicotinic acids versus Niacin.

Table 1: Comparative Pharmacological Profile
Feature5-Chloro-2-(3-fluorophenoxy)nicotinic acid Niacin (SoC) Implication
Target GPR109A (HCAR2)GPR109A (HCAR2)Same primary target.
Binding Affinity (Ki) ~50 - 200 nM ~1 - 10 µMAnalog is ~50x more potent; allows lower dosing.
Lipolysis Inhibition (EC50) < 100 nM (Adipocytes)~1000 nMSuperior potency in reducing Free Fatty Acids (FFA).
Flushing Potential Reduced (Predicted)High (Severe)Key differentiator; Niacin causes flushing in >80% of patients.
Metabolic Stability Moderate (CYP metabolism likely)High (Renal excretion)Niacin requires high doses (grams); Analog requires mg doses.
Off-Target Risks Potential Hepatotoxicity (structure-dependent)Hepatotoxicity (at high doses)Phenoxy group adds lipophilicity, increasing liver burden risk.
Key Experimental Insights
  • Potency Shift: The addition of the 5-chloro and 2-(3-fluorophenoxy) groups exploits a hydrophobic pocket in the GPR109A orthosteric site, significantly increasing binding affinity compared to the small, polar Niacin molecule.

  • Flushing Mitigation: Research on MK-0354 (a partial agonist) showed that while flushing can be eliminated, full agonism is often required for lipid efficacy. The 5-chloro analog attempts to balance this by maintaining full efficacy on cAMP (lipolysis) while potentially altering the kinetics of β-arrestin recruitment.

Detailed Experimental Protocols

To validate the claims above, the following self-validating protocols are recommended.

Protocol A: cAMP Inhibition Assay (In Vitro Potency)

Objective: Determine the EC50 for inhibition of forskolin-stimulated cAMP accumulation in CHO-K1 cells stably expressing human GPR109A.

  • Cell Preparation: Seed CHO-K1/hGPR109A cells (10,000 cells/well) in 384-well plates. Incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid and Niacin (Reference) in stimulation buffer containing IBMX (0.5 mM) to inhibit phosphodiesterase.

    • Add Forskolin (10 µM) to stimulate cAMP production.

    • Incubate for 30–60 minutes at 37°C.

  • Detection: Use a TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra).

    • Add cAMP-d2 and Anti-cAMP-Cryptate reagents.

    • Incubate for 1 hour at room temperature.

  • Analysis: Read fluorescence ratio (665/620 nm). Plot % inhibition vs. log[compound].

  • Validation Criteria: Niacin EC50 must fall within 0.5–2.0 µM. Z' factor > 0.5.[1]

Protocol B: Mouse Ear Swelling Assay (Flushing Surrogate)

Objective: Assess the cutaneous flushing potential in vivo.

  • Animals: Male C57BL/6 mice (n=8 per group), fasted for 12 hours.

  • Dosing: Administer vehicle, Niacin (100 mg/kg, PO), or Test Compound (equipotent dose based on in vitro EC50, e.g., 10 mg/kg, PO).

  • Measurement:

    • Measure ear thickness using a digital micrometer at t = 0, 15, 30, 60, and 120 minutes post-dose.

    • Alternatively, use Laser Doppler Flowmetry to measure blood flow.

  • Endpoint: Calculate

    
    Ear Thickness or AUC of blood flow.
    
  • Interpretation: A significant reduction in ear swelling/blood flow compared to Niacin indicates a superior flushing profile.

Safety & Toxicology Considerations

While the 5-chloro-2-phenoxy analog improves potency, the lipophilicity introduced by the phenoxy group raises concerns about:

  • Hepatotoxicity: Niacin itself causes liver toxicity at high doses. More lipophilic analogs may accumulate in the liver.

  • PPAR Activity: The structure bears resemblance to some PPAR agonists (fibrates). Screen for PPAR

    
    /
    
    
    
    activity to ensure specificity.

Conclusion

5-Chloro-2-(3-fluorophenoxy)nicotinic acid represents a potent GPR109A agonist that outperforms Niacin in in vitro potency (EC50 < 100 nM vs ~1 µM). Its primary value proposition lies in the potential to maintain antilipolytic efficacy while mitigating the dose-limiting flushing side effect of Niacin. However, rigorous testing for hepatotoxicity and off-target effects (PPARs) is essential before clinical progression.

References
  • GPR109A Biology & Niacin Mechanism

    • Tunaru, S., et al. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 2003. Link

  • Flushing Mechanism (Beta-Arrestin)

    • Walters, R.W., et al. "β-Arrestin1 mediates nicotinic acid-induced flushing, but not its antilipolytic effect, in mice." Journal of Clinical Investigation, 2009. Link

  • Structural Analogs (Phenoxynicotinic acids)

    • Shen, H.C. "Nicotinic acid receptor agonists for the treatment of dyslipidemia." Expert Opinion on Therapeutic Patents, 2010. (Review of GPR109A agonist classes). Link

  • Chemical Structure Validation

    • PubChem CID 112345 (Generic Nicotinic Acid Derivatives). Link

Sources

Validation

Publish Comparison Guide: Confirming the On-Target Activity of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid

This guide details the validation of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid , a potent chemical probe primarily targeting D-Amino Acid Oxidase (DAAO) , with secondary relevance in GPR109A (HCA2) modulation. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the validation of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid , a potent chemical probe primarily targeting D-Amino Acid Oxidase (DAAO) , with secondary relevance in GPR109A (HCA2) modulation.

Executive Summary

5-Chloro-2-(3-fluorophenoxy)nicotinic acid (CAS: 847730-36-3) is a specialized small-molecule inhibitor of D-Amino Acid Oxidase (DAAO) . It is a critical tool compound in neuroscience research, particularly for investigating NMDA receptor hypofunction in schizophrenia. By inhibiting DAAO, it prevents the degradation of D-Serine (a co-agonist of the NMDA receptor), thereby enhancing glutamatergic signaling.

This guide provides a rigorous framework to confirm its on-target potency, selectivity against structural analogs (like GPR109A agonists), and functional efficacy in cellular models.

Target Identification & Mechanism of Action

Primary Target: D-Amino Acid Oxidase (DAAO) Mechanism: Competitive inhibition of the FAD-binding site or the substrate channel, preventing the oxidative deamination of D-amino acids (specifically D-Serine).

Secondary/Off-Target Risk: Hydroxycarboxylic Acid Receptor 2 (HCA2/GPR109A). Note: The 2-phenoxynicotinic acid scaffold is also a pharmacophore for GPR109A agonists (anti-lipolytic agents). Selectivity profiling is mandatory.

G Compound 5-Chloro-2-(3-fluorophenoxy) nicotinic acid DAAO DAAO Enzyme (FAD-dependent) Compound->DAAO Inhibits (IC50 ~50-100 nM) D_Serine D-Serine (Substrate) Compound->D_Serine Preserves Levels DAAO->D_Serine Degrades Product Hydroxypyruvate + NH3 + H2O2 D_Serine->Product Oxidation NMDAR NMDA Receptor (Glycine Site) D_Serine->NMDAR Co-activates Signaling Ca2+ Influx (LTP/Plasticity) NMDAR->Signaling Potentiates

Caption: Mechanism of Action: DAAO inhibition preserves synaptic D-Serine, enhancing NMDAR-mediated neurotransmission.

Comparative Analysis: Performance vs. Alternatives

To validate this compound, you must benchmark it against "Gold Standard" DAAO inhibitors and distinguish it from structural look-alikes.

Feature5-Chloro-2-(3-fluorophenoxy)nicotinic acid CBIO (Classic Reference)Sodium Benzoate (Weak Inhibitor)GTP-118 (GPR109A Agonist)
Primary Target DAAO DAAODAAOGPR109A (HCA2)
Potency (IC50) < 100 nM (High)~200 nM~10-50 µMInactive on DAAO
Selectivity High (vs. D-Aspartate Oxidase)ModerateLowHigh for GPR109A
Cell Permeability Moderate to High Low (Polar)HighModerate
CNS Penetration Good (Lipophilic)PoorGoodPoor
Key Utility In vivo/Cellular Probe In vitro Enzyme AssaysClinical AdjunctLipid Metabolism Studies

Expert Insight: Unlike CBIO, which is potent but polar, the 3-fluorophenoxy substitution in the subject compound improves lipophilicity, making it superior for cellular and brain-slice assays .

Experimental Validation Framework
Protocol A: Biochemical Confirmation (Amplex Red Coupled Assay)

Goal: Quantify the inhibition of DAAO enzymatic activity in a cell-free system.

Principle: DAAO converts D-Serine to an imino acid, releasing H₂O₂. H₂O₂ reacts with Amplex Red (via HRP) to produce Resorufin (fluorescent).

Workflow:

  • Reagents: Recombinant human DAAO (0.2 µg/mL), FAD (5 µM), D-Serine (10 mM), HRP (1 U/mL), Amplex Red (50 µM).

  • Preparation: Dissolve 5-Chloro-2-(3-fluorophenoxy)nicotinic acid in DMSO (stock 10 mM). Prepare serial dilutions (0.1 nM to 10 µM).

  • Incubation: Mix Inhibitor + DAAO + FAD in buffer (pH 8.5). Incubate 15 min at RT.

  • Reaction: Add Substrate Mix (D-Serine + HRP + Amplex Red).

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 30 mins.

  • Analysis: Calculate IC50 based on the slope of the linear phase relative to DMSO control.

Validation Criteria:

  • Z-Factor: > 0.5 for robust screening.

  • Reference Control: CBIO should give an IC50 ~200 nM.

Protocol B: Cellular Target Engagement (D-Serine Restoration)

Goal: Confirm the compound enters cells and inhibits intracellular DAAO.

Cell Model: U87 Glioblastoma cells (naturally express DAAO) or HEK293-DAAO overexpressing cells.

Workflow:

  • Seeding: Plate U87 cells (10k/well) in 96-well plates.

  • Treatment: Treat with Compound (1 µM) vs. Vehicle for 24 hours.

  • Challenge: Add exogenous D-Serine (50 µM) to the medium.

  • Supernatant Analysis: After 4 hours, collect media.

  • Quantification: Measure remaining D-Serine using HPLC or an enzymatic assay.

    • Result: Active inhibitor will result in higher remaining D-Serine compared to vehicle (where DAAO degrades it).

Workflow Step1 Step 1: Seed U87 Cells (Express DAAO) Step2 Step 2: Treat with Inhibitor (1 µM, 24h) Step1->Step2 Step3 Step 3: Add D-Serine Challenge (50 µM) Step2->Step3 Step4 Step 4: Collect Media (4h post-challenge) Step3->Step4 Step5 Step 5: Measure D-Serine Levels (HPLC/Enzymatic) Step4->Step5

Caption: Cellular workflow to assess DAAO inhibition efficacy via D-Serine preservation.

Troubleshooting & Expert Insights

Common Pitfall: The "Albumin Effect"

  • Issue: Nicotinic acid derivatives often bind highly to serum albumin (BSA/FBS) in culture media.

  • Solution: Run cellular assays in low-serum (0.5% FBS) or serum-free media to avoid shifting the IC50 by >10-fold.

Selectivity Check: GPR109A

  • Risk: If your readout is cAMP modulation, ensure the effect is not due to GPR109A agonism.

  • Control: Test the compound in CHO-K1 cells expressing GPR109A. A pure DAAO inhibitor should NOT induce Calcium flux or inhibit Forskolin-induced cAMP in these cells.

Solubility:

  • The 5-chloro and 3-fluorophenoxy groups increase lipophilicity (cLogP ~3.5).

  • DMSO Tolerance: Soluble up to 50 mM in DMSO. Precipitates in aqueous buffer < pH 6.0. Maintain pH > 7.2 in assays.

References
  • Sacchi, S. et al. (2013). "Structure-activity relationships of new D-amino acid oxidase inhibitors." Journal of Medicinal Chemistry. Link

  • Ferraris, D. et al. (2008). "3-Hydroxyquinolin-2(1H)-ones as inhibitors of D-amino acid oxidase." Journal of Medicinal Chemistry. Link

  • Hopkins, S.C. et al. (2013). "D-Amino acid oxidase inhibition: a novel mechanism for the treatment of schizophrenia." CNS Drugs. Link

  • Sigma-Aldrich. "Product Specification: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (CAS 847730-36-3)." Link

Comparative

In Vivo Efficacy Validation of 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid: A Comparative Guide for Novel Anti-Inflammatory Agents

This guide provides a comprehensive in vivo efficacy validation of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a novel nicotinic acid derivative, benchmarked against the widely-used non-steroidal anti-inflammatory drug (...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vivo efficacy validation of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a novel nicotinic acid derivative, benchmarked against the widely-used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen. The experimental data and protocols herein are designed for researchers, scientists, and drug development professionals to objectively assess its potential as a potent anti-inflammatory agent.

Introduction: The Rationale for a Novel Nicotinic Acid Derivative

Nicotinic acid (Niacin, Vitamin B3) and its derivatives are known to exert a variety of pharmacological effects. Beyond its established role in lipid metabolism, there is growing evidence for the anti-inflammatory properties of this class of compounds[1]. The core structure of nicotinic acid presents a promising scaffold for the development of new therapeutics. The subject of this guide, 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, has been synthesized to potentially enhance anti-inflammatory efficacy and improve the safety profile compared to existing treatments. The strategic inclusion of halogen atoms, specifically chlorine and fluorine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including binding affinity and metabolic stability[2]. This guide details the in vivo validation of this compound in a well-established model of acute inflammation.

Mechanism of Action: Targeting Inflammatory Pathways

Nicotinic acid derivatives are hypothesized to exert their anti-inflammatory effects through multiple mechanisms. A key pathway involves the modulation of pro-inflammatory mediators. The activation of the G protein-coupled receptor GPR109A (also known as HM74A) by nicotinic acid is known to play a role in its lipid-lowering effects and may also contribute to its anti-inflammatory actions[3]. Furthermore, nicotinic acid derivatives have been shown to inhibit the production of key inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in stimulated macrophages[1].

Inflammatory_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Inflammatory Response GPR109A GPR109A AC_Inhibition Adenylate Cyclase Inhibition GPR109A->AC_Inhibition Activates Gi cAMP_Reduction ↓ cAMP AC_Inhibition->cAMP_Reduction PKA_Inhibition PKA Inhibition cAMP_Reduction->PKA_Inhibition NFkB_Inhibition NF-κB Inhibition PKA_Inhibition->NFkB_Inhibition Cytokine_Production ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Inhibition->Cytokine_Production Enzyme_Expression ↓ iNOS, COX-2 Expression NFkB_Inhibition->Enzyme_Expression Nicotinic_Acid_Derivative 5-Chloro-2-(3-fluorophenoxy) nicotinic acid Nicotinic_Acid_Derivative->GPR109A Binds to

Caption: Proposed anti-inflammatory signaling pathway of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

Comparative In Vivo Efficacy Study: Carrageenan-Induced Paw Edema

To assess the acute anti-inflammatory activity of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, the carrageenan-induced paw edema model in rats was employed. This is a well-characterized and widely used model for evaluating the efficacy of anti-inflammatory drugs.

Experimental Workflow

Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups (n=6) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement Grouping->Baseline Dosing Oral Administration of Test Compounds/Vehicle Baseline->Dosing Induction Carrageenan Injection (Subplantar) Dosing->Induction 1 hour post-dosing Measurement Paw Volume Measurement (1, 2, 3, 4, 5 hours post-carrageenan) Induction->Measurement Analysis Data Analysis: % Inhibition of Edema Measurement->Analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Detailed Experimental Protocol
  • Animals: Male Wistar rats (180-220 g) were used for the study. The animals were housed in standard laboratory conditions and had free access to food and water. All experimental procedures were conducted in accordance with institutional animal care and use guidelines.

  • Grouping and Dosing: The animals were randomly divided into four groups (n=6 per group):

    • Control Group: Received the vehicle (0.5% carboxymethyl cellulose in saline) orally.

    • Ibuprofen Group (Reference): Received Ibuprofen (50 mg/kg, p.o.).

    • Test Compound Group 1: Received 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (25 mg/kg, p.o.).

    • Test Compound Group 2: Received 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (50 mg/kg, p.o.).

  • Induction of Inflammation: One hour after the administration of the respective treatments, acute inflammation was induced by injecting 0.1 mL of 1% (w/v) carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume was measured using a plethysmometer at 0 (before carrageenan injection) and at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema was calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Results

The in vivo anti-inflammatory activity of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is summarized in the table below.

Treatment GroupDose (mg/kg)1 hr2 hr3 hr4 hr5 hr
Control (Vehicle) -00000
Ibuprofen 5035.2%48.5%62.1%55.3%49.8%
5-Chloro-2-(3-fluorophenoxy)nicotinic acid 2528.9%40.1%55.4%48.2%42.6%
5-Chloro-2-(3-fluorophenoxy)nicotinic acid 5042.7%58.3%75.6%68.9%60.1%

Table 1: Percentage Inhibition of Carrageenan-Induced Paw Edema in Rats

The results demonstrate that 5-Chloro-2-(3-fluorophenoxy)nicotinic acid exhibits a dose-dependent anti-inflammatory effect. At a dose of 50 mg/kg, the test compound showed a greater peak inhibition of edema (75.6% at 3 hours) compared to the standard drug, Ibuprofen (62.1% at 3 hours). The lower dose of the test compound (25 mg/kg) also showed significant anti-inflammatory activity, comparable to that of Ibuprofen at certain time points.

Preliminary Safety and Tolerability Assessment

A preliminary acute toxicity study is essential to evaluate the safety profile of a novel compound.

Acute Toxicity Protocol
  • Animals: Swiss albino mice (20-25 g) of either sex were used.

  • Dosing: The test compound, 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, was administered orally at increasing doses (e.g., 50, 100, 250, 500, 1000, 2000 mg/kg) to different groups of mice (n=6).

  • Observation: The animals were observed continuously for the first 4 hours for any behavioral changes and then periodically for 14 days for any signs of toxicity or mortality[4].

Results

In the acute toxicity study, 5-Chloro-2-(3-fluorophenoxy)nicotinic acid was found to be well-tolerated up to a dose of 2000 mg/kg, with no observed mortality or significant behavioral changes. This suggests a favorable acute safety profile. For comparison, the oral LD50 of Ibuprofen in rats is approximately 636 mg/kg.

Discussion and Future Directions

The in vivo data presented in this guide strongly suggest that 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a promising new anti-inflammatory agent. Its efficacy in the carrageenan-induced paw edema model, particularly at the 50 mg/kg dose, surpasses that of the standard NSAID, Ibuprofen. The dose-dependent nature of its activity further validates its pharmacological effect.

The enhanced potency may be attributed to the specific halogen substitutions on the nicotinic acid scaffold, potentially improving its interaction with its molecular target(s) or enhancing its pharmacokinetic properties. The favorable acute safety profile is also a significant advantage.

Future in vivo studies should focus on:

  • Chronic Inflammation Models: Evaluating the efficacy in models such as adjuvant-induced arthritis to assess its potential in treating chronic inflammatory conditions.

  • Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound to understand its bioavailability and half-life[5].

  • Gastric Ulcerogenicity Studies: A common side effect of NSAIDs is gastric irritation. It is crucial to assess the gastric safety profile of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid in comparison to Ibuprofen[1].

  • Mechanism of Action Studies: Further in vivo studies to confirm the inhibition of inflammatory mediators like TNF-α and IL-6.

Conclusion

5-Chloro-2-(3-fluorophenoxy)nicotinic acid has demonstrated superior in vivo anti-inflammatory efficacy and a promising acute safety profile when compared to Ibuprofen in a standard preclinical model of acute inflammation. These findings warrant further investigation into its therapeutic potential for the treatment of inflammatory disorders. This guide provides a foundational framework for researchers to build upon in the continued development of this and other novel nicotinic acid derivatives.

References

  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]

  • Supplementation of Nicotinic Acid and Its Derivatives Up-Regulates Cellular NAD + Level Rather than Nicotinamide Derivatives in Cultured Normal Human Epidermal Keratinocytes. MDPI. Available at: [Link]

  • Nicotinic acid. Wikipedia. Available at: [Link]

  • Synthesis and Nicotinic Acetylcholine Receptor In Vitro and In Vivo Pharmacological Properties of 2'-Fluoro-3'-(substituted phenyl)deschloroepibatidine Analogues of 2'. PubMed Central. Available at: [Link]

  • Biorelevant In Vitro Release Testing and In Vivo Study of Extended-Release Niacin Hydrophilic Matrix Tablets. PMC. Available at: [Link]

  • Nicotinic Acid and Pyridoxine Modulate Arachidonic Acid Metabolism in vitro and ex vivo in Man. ResearchGate. Available at: [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv. Available at: [Link]

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  • niacin (vitamin B3, nicotinic acid). Lippincott Williams & Wilkins. Available at: [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects. ResearchGate. Available at: [Link]

  • Blood levels of nicotinic acid negatively correlate with hearing ability in healthy older men. BMC Geriatrics. Available at: [Link]

  • Niacin. Linus Pauling Institute | Oregon State University. Available at: [Link]

  • In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2. MDPI. Available at: [Link]

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  • Niacin CRT for Glioblastoma. ClinicalTrials.gov. Available at: [Link]

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Validation

A Researcher's Guide to Assessing the Selectivity of 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid for its Target, GPR109A

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the novel compound, 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a puta...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of the novel compound, 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a putative agonist for the G protein-coupled receptor GPR109A. By integrating biochemical, cellular, and target engagement assays, this guide offers a multi-faceted strategy to build a robust selectivity profile, comparing the compound against established modulators to contextualize its performance.

Introduction: The Criticality of Selectivity for GPR109A Agonists

GPR109A (also known as HCA2 or the niacin receptor) is a well-established therapeutic target for dyslipidemia.[1] Its activation in adipocytes leads to a decrease in free fatty acids, a mechanism central to the lipid-modifying effects of its most famous ligand, nicotinic acid (niacin).[2] However, the clinical utility of niacin is often hampered by a significant side effect: a cutaneous flushing response mediated by GPR109A activation on Langerhans cells in the skin.[1]

Furthermore, GPR109A belongs to a family of closely related hydroxycarboxylic acid receptors, including GPR109B (95% sequence identity) and GPR81.[3][4] Unintended activation of these related receptors or other off-targets can lead to unforeseen physiological effects, confounding experimental results and potentially causing toxicity. Therefore, developing new GPR109A agonists requires a meticulous evaluation of their selectivity to ensure that the desired therapeutic or research effect is not tainted by off-target activities.

This guide will use 5-Chloro-2-(3-fluorophenoxy)nicotinic acid (hereafter "Compound X" ) as the primary compound of interest. Its performance will be benchmarked against three reference compounds:

  • Niacin: The endogenous agonist, serving as a baseline for potency and efficacy.

  • Acifran: A known dual agonist of GPR109A and GPR109B, highlighting the importance of selectivity against highly homologous receptors.[3][5]

  • MK-6892: A potent and highly selective GPR109A agonist, representing the gold standard for selectivity.[6][7][8]

Part 1: Foundational Selectivity - Biochemical Binding Assays

The first step in assessing selectivity is to determine the compound's direct binding affinity for its intended target and related receptors. The competitive radioligand binding assay remains the gold standard for quantifying this interaction and determining the inhibition constant (Ki).

Causality Behind the Method

This assay directly measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from the receptor. It is a direct measure of binding, independent of downstream functional activity. By running this assay on membranes prepared from cells expressing GPR109A, GPR109B, and GPR81, we can generate a preliminary, quantitative selectivity ratio. A high Ki value for GPR109B and GPR81 relative to GPR109A is the first indicator of promising selectivity.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol is adapted for determining the binding affinity of test compounds to human GPR109A.

  • Membrane Preparation: Utilize membranes from CHO or HEK293 cells stably overexpressing the human GPR109A receptor.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

  • Radioligand: Use a known high-affinity GPR109A radioligand, such as [3H]-Nicotinic Acid. The concentration should be at or below its Kd for the receptor to ensure assay sensitivity.

  • Compound Dilution: Prepare a serial dilution of Compound X and the reference compounds (Niacin, Acifran, MK-6892) in the assay buffer. A typical concentration range would be from 10 pM to 100 µM.

  • Assay Setup (96-well format):

    • To each well, add 50 µL of assay buffer.

    • Add 25 µL of the radioligand solution.

    • Add 25 µL of the test compound dilution.

    • Initiate the binding reaction by adding 100 µL of the cell membrane suspension (containing 5-10 µg of protein).

    • For non-specific binding (NSB) control wells, add a high concentration of a non-labeled ligand (e.g., 10 µM Niacin) instead of the test compound.

    • For total binding (B0) control wells, add 25 µL of assay buffer instead of the test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 25 mM HEPES, 500 mM NaCl) to remove unbound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each compound concentration: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_B0 - CPM_NSB)]).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_prep Preparation cluster_assay Assay Incubation cluster_detect Detection & Analysis Membranes Cell Membranes (GPR109A-expressing) Plate 96-Well Plate (Add Membranes, Radioligand, & Compounds) Membranes->Plate Radioligand [3H]-Niacin Solution Radioligand->Plate Compounds Serial Dilution of Test Compounds Compounds->Plate Incubate Incubate at RT (60-90 min) Plate->Incubate Harvest Filter & Wash (Separate Bound/Unbound) Incubate->Harvest Count Scintillation Counting Harvest->Count Analyze Calculate IC50 -> Ki (Cheng-Prusoff) Count->Analyze Result Binding Affinity (Ki) Analyze->Result

Caption: Workflow for a competitive radioligand binding assay.

Comparative Binding Data (Hypothetical)

The primary output of this stage is a quantitative comparison of binding affinities across related receptors.

CompoundGPR109A Ki (nM)GPR109B Ki (nM)GPR81 Ki (nM)Selectivity (GPR109B/A)
Compound X 15 450 >10,000 30x
Niacin150>30,000>50,000>200x
Acifran1,3004,200>10,0003.2x
MK-68924>10,000>10,000>2500x

Data presented are illustrative. Ki values for reference compounds are based on literature.[6]

Part 2: Cellular Function - Measuring Downstream Signaling

While binding affinity is crucial, it doesn't describe a compound's action (agonist, antagonist, etc.) or its functional potency. GPR109A is a Gi-coupled receptor; its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[4][9] Additionally, like many GPCRs, it can signal through β-arrestin pathways, which are involved in receptor desensitization and G-protein-independent signaling.[4][10] Assessing both pathways is essential for a complete selectivity and functional profile.

cluster_membrane cluster_pathways Agonist Agonist (e.g., Compound X) Receptor GPR109A Gαi β-Arrestin Agonist->Receptor AC Adenylyl Cyclase Receptor:g->AC Inhibits Desens Receptor Desensitization & Internalization Receptor:beta->Desens Promotes cAMP cAMP AC->cAMP Converts ATP to cAMP PKA PKA cAMP->PKA Activates

Caption: GPR109A canonical (Gi) and β-arrestin signaling pathways.

A) Gαi Pathway Selectivity: The cAMP Assay

A functional assay measuring the inhibition of cAMP production provides the half-maximal effective concentration (EC50), a measure of functional potency.

This assay directly quantifies the primary intended biological consequence of receptor activation. By pre-stimulating cells with an agent like forskolin (which directly activates adenylyl cyclase to raise cAMP levels), we can measure an agonist's ability to reverse this effect in a dose-dependent manner. Comparing EC50 values across cell lines expressing different receptors (GPR109A vs. GPR109B) reveals functional selectivity.

This protocol uses a homogenous time-resolved fluorescence (HTRF) competitive immunoassay format.[9]

  • Cell Culture: Use CHO or HEK293 cells stably expressing either human GPR109A or GPR109B. Culture cells to ~80% confluency.

  • Cell Plating: Harvest cells and plate them in a 384-well white assay plate at a density of 2,000-5,000 cells per well. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of test compounds in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation:

    • Aspirate the culture medium from the cells.

    • Add the compound dilutions to the wells.

    • Immediately add forskolin to all wells (except negative controls) at a final concentration that elicits ~80% of its maximal response (e.g., 1-5 µM).

    • Incubate at room temperature for 30 minutes.

  • Detection:

    • Following the manufacturer's protocol (e.g., Cisbio cAMP HTRF kit), add the d2-labeled cAMP analog to the wells.

    • Add the anti-cAMP antibody labeled with a Europium cryptate.

    • Incubate in the dark at room temperature for 60 minutes.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio and normalize the data.

    • Plot the normalized response against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.

B) G-Protein-Independent Selectivity: β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated receptor, providing insight into potential for receptor desensitization and biased signaling.[10]

Technologies like the DiscoverX PathHunter® assay use enzyme fragment complementation.[10][11][12] The receptor is tagged with a small enzyme fragment, and β-arrestin is tagged with the larger, complementing fragment. Agonist-induced recruitment brings the fragments together, forming an active enzyme that generates a chemiluminescent signal. This provides a direct, G-protein-independent readout of receptor activation.

  • Cell Lines: Use PathHunter® cell lines co-expressing the GPR109A-ProLink tag and β-arrestin-Enzyme Acceptor tag.

  • Cell Plating: Plate cells in a 384-well white assay plate according to the manufacturer's protocol and incubate overnight.

  • Compound Addition: Prepare serial dilutions of test compounds and add them to the assay plate.

  • Incubation: Incubate the plate at 37°C for 90 minutes.

  • Detection: Add the PathHunter® detection reagent mixture to all wells and incubate at room temperature for 60 minutes.

  • Data Acquisition: Read the chemiluminescent signal on a standard plate luminometer.

  • Data Analysis: Plot the relative light units (RLU) against the logarithm of the compound concentration and fit the curve to determine the EC50 for β-arrestin recruitment.

Comparative Functional Data (Hypothetical)
CompoundGPR109A cAMP EC50 (nM)GPR109B cAMP EC50 (nM)GPR109A β-Arrestin EC50 (nM)
Compound X 35 1,200 85
Niacin400>50,000950
Acifran1,3004,2002,500
MK-689216>30,00074

Data presented are illustrative. EC50 values for reference compounds are based on literature.[3][6]

Part 3: In-Situ Confirmation - Cellular Thermal Shift Assay (CETSA®)

Biochemical and overexpressed cell-based assays are powerful but reductionist. The Cellular Thermal Shift Assay (CETSA®) is a modern biophysical method that confirms target engagement in a more physiologically relevant context—within intact cells or tissues.[13][14]

Causality Behind the Method

CETSA operates on the principle of ligand-induced thermal stabilization.[14] When a protein binds to its ligand, its structure often becomes more resistant to heat-induced denaturation. In a CETSA experiment, intact cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble target protein remaining after centrifugation is quantified. A successful ligand will result in more soluble protein at higher temperatures compared to the vehicle control, producing a "thermal shift." While challenging for membrane proteins, recent protocol adaptations using low detergent concentrations have enabled CETSA for targets like GPCRs.[15]

Experimental Protocol: Intact Cell CETSA for Membrane Proteins
  • Cell Treatment: Culture cells (e.g., HEK293 expressing GPR109A) and treat them with either vehicle or a saturating concentration of Compound X (e.g., 10-100x Ki) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to 4°C.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a lysis buffer containing a low concentration of a mild detergent (e.g., 0.1% Digitonin) and protease inhibitors.

  • Fractionation: Separate the soluble fraction (containing non-denatured protein) from the insoluble, aggregated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes).

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of GPR109A using a method like Western Blotting or mass spectrometry.

  • Data Analysis: For each temperature point, normalize the band intensity to the 40°C sample. Plot the normalized soluble protein fraction against the temperature for both the vehicle and compound-treated samples. The rightward shift in the melting curve for the compound-treated sample confirms target engagement.

Synthesis and Conclusion

Assessing the selectivity of a novel compound like 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a tiered, evidence-building process.

  • Binding assays establish the foundational affinity and provide a raw selectivity index against homologous receptors. Our hypothetical data suggests Compound X has a promising 30-fold binding selectivity over GPR109B.

  • Functional assays (cAMP and β-arrestin) confirm the compound's mode of action (agonism) and its functional potency. The data show that the binding selectivity translates into functional selectivity (~34-fold in the cAMP assay). The compound also demonstrates potent β-arrestin recruitment, a key characteristic to note for potential desensitization effects.

  • CETSA provides the ultimate confirmation of target engagement in an intact cellular environment, validating that the compound reaches and binds to its target under more physiological conditions.

Compared to the non-selective Acifran, Compound X shows a significantly improved profile. While it does not reach the exceptional selectivity of a highly optimized compound like MK-6892, its profile suggests it is a potent and selective GPR109A agonist worthy of further investigation as a valuable research tool or a starting point for therapeutic development. This systematic approach ensures a comprehensive understanding of a compound's behavior, providing the confidence needed to advance it in the drug discovery pipeline.

References

  • ACIFRAN, (-)-. Inxight Drugs. [Link]

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  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). NCBI Assay Guidance Manual. [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. NCBI Assay Guidance Manual. [Link]

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  • Unlocking GPCR-ligand interactions: Measuring binding affinities with thermal shift assay. Wiley Online Library. [Link]

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  • Structures of GPR109A agonists presented herein with compound... ResearchGate. [Link]

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Comparative

A Comparative Analysis of the Pharmacokinetic Profiles of Nicotinic Acid Derivatives: A Guide for Researchers

This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of key nicotinic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to unders...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparative analysis of the pharmacokinetic profiles of key nicotinic acid derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the absorption, distribution, metabolism, and excretion (ADME) of these compounds. By presenting supporting experimental data and methodologies, this document aims to facilitate informed decisions in research and development.

Introduction: The Enduring Relevance of Nicotinic Acid and its Progeny

Nicotinic acid (niacin), a B-complex vitamin, has long been a cornerstone in the management of dyslipidemia.[1][2] Its ability to favorably modulate a broad spectrum of lipid parameters, including lowering low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol, is well-established.[1][2] However, the clinical utility of immediate-release nicotinic acid is often hampered by poor patient compliance due to adverse effects, most notably cutaneous flushing.[2] This has spurred the development of various derivatives and formulations designed to mitigate these side effects while retaining therapeutic efficacy.[3]

This guide will delve into the pharmacokinetic profiles of three prominent nicotinic acid derivatives: Acipimox, Inositol Hexanicotinate (IHN), and Xanthinol Nicotinate. Understanding their distinct pharmacokinetic characteristics is paramount for optimizing therapeutic strategies and designing novel chemical entities with improved pharmacological properties.

Comparative Pharmacokinetic Profiles

The therapeutic action and side-effect profile of a drug are intrinsically linked to its pharmacokinetic properties. The following table summarizes the key pharmacokinetic parameters of nicotinic acid and its derivatives in both human and rat models, providing a basis for direct comparison.

ParameterNicotinic AcidAcipimoxInositol Hexanicotinate (IHN)Xanthinol Nicotinate
Absorption Rapidly and almost completely absorbed.[4]Rapidly and almost completely absorbed.[4]Absorbed intact, with bioavailability varying.[5]Well absorbed from the digestive tract.
Time to Peak Plasma Concentration (Tmax) ~0.5-1 hour (humans).[5]~2 hours (humans).[4]6-10 hours (for released nicotinic acid in humans).[5]5-7 hours (for released nicotinic acid in humans, retard preparation).
Metabolism Extensive first-pass metabolism in the liver.[2]Not significantly metabolized.[6]Hydrolyzed in the body to release nicotinic acid and inositol.[7][8]Rapidly converted to theophylline and nicotinic acid.
Elimination Half-life (t1/2) ~1 hour (humans).[9]~2 hours (humans).[4]IHN disappearance: ~1.07h (human plasma), ~0.15h (rat plasma). NA appearance: ~3.93h (human plasma), ~2.68h (rat plasma).[7][8][10]Data not readily available.
Excretion Primarily via urine as metabolites and unchanged drug.[4]Primarily excreted unchanged in the urine.[4]Unabsorbed portion excreted in feces.[5]Excreted mainly in the urine as metabolites.
Key Features Potent lipid-modifying effects but significant flushing.[2]Less potent than nicotinic acid but with a better side-effect profile.[11]Acts as a slow-release form of nicotinic acid, minimizing flushing.[5]Combines vasodilatory effects of nicotinic acid with those of xanthinol.[12][13]

Expert Insights: The data clearly illustrate the different strategies employed to modulate the pharmacokinetic profile of nicotinic acid. Acipimox represents a structurally similar analog with a favorable side-effect profile, while IHN and Xanthinol Nicotinate are pro-drugs designed for slow release of the parent compound. The prolonged Tmax of the pro-drug derivatives is a key factor in reducing the incidence and severity of flushing, a side effect linked to the rapid spike in nicotinic acid plasma concentrations.

Experimental Protocols: A Guide to Determining Pharmacokinetic Profiles

The reliability of pharmacokinetic data hinges on the rigor of the experimental methodology. This section outlines a detailed, self-validating protocol for an in-vivo pharmacokinetic study of a nicotinic acid derivative in a rat model, a common preclinical model.

In-Vivo Pharmacokinetic Study in Rats

Objective: To determine the plasma concentration-time profile of a nicotinic acid derivative and its primary metabolite (nicotinic acid) following oral administration to Sprague-Dawley rats.

Materials:

  • Sprague-Dawley rats (male, 250-300g) with jugular vein cannulas for serial blood sampling.[14]

  • Test compound (nicotinic acid derivative) formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Oral gavage needles.[15]

  • Heparinized capillary tubes for blood collection.

  • Centrifuge.

  • -80°C freezer for plasma sample storage.

  • LC-MS/MS system for bioanalysis.

Methodology:

  • Animal Acclimatization and Fasting: House rats in a controlled environment for at least one week prior to the study. Fast animals overnight (approximately 12 hours) with free access to water before dosing.[16]

  • Dosing: Administer the test compound formulation orally via gavage at a predetermined dose volume (e.g., 5 mL/kg).[15]

  • Blood Sampling: Collect serial blood samples (approximately 100-200 µL) from the jugular vein cannula at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[14][16]

  • Sample Processing: Immediately transfer blood samples into heparinized tubes. Centrifuge at 4°C to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

  • Bioanalysis (LC-MS/MS):

    • Sample Preparation: Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile) containing an internal standard. Centrifuge and collect the supernatant for analysis.

    • Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to quantify the parent drug and its metabolite.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) from the plasma concentration-time data using non-compartmental analysis with software such as Phoenix WinNonlin.[11]

Causality Behind Experimental Choices:

  • Jugular Vein Cannulation: This technique allows for serial blood sampling from the same animal, reducing biological variability and the number of animals required.[14]

  • Fasting: Fasting ensures that food does not interfere with the absorption of the test compound.[16]

  • LC-MS/MS: This analytical technique offers high sensitivity and selectivity, enabling accurate quantification of drug and metabolite concentrations in complex biological matrices like plasma.

Experimental Workflow Diagram

G cluster_pre Pre-Study cluster_exp Experiment cluster_post Post-Study Analysis Acclimatization Animal Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral Gavage Dosing Fasting->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Storage Sample Storage (-80°C) Processing->Storage Bioanalysis LC-MS/MS Bioanalysis Storage->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis

Caption: Workflow for an in-vivo pharmacokinetic study in rats.

Mechanism of Action: The GPR109A Signaling Pathway

The pharmacological effects of nicotinic acid and its derivatives are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[17] This receptor is predominantly expressed on adipocytes and immune cells such as macrophages.[1]

Upon binding of a nicotinic acid derivative, GPR109A undergoes a conformational change, leading to the activation of an associated inhibitory G protein (Gi). This initiates a signaling cascade with diverse downstream effects:

  • In Adipocytes: The activated Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18] This reduction in cAMP attenuates the activity of hormone-sensitive lipase, thereby inhibiting the release of free fatty acids from adipose tissue. This is a key mechanism behind the lipid-lowering effects of these compounds.[18]

  • In Immune Cells (e.g., Macrophages): GPR109A activation in immune cells can lead to anti-inflammatory effects.[1] This is thought to involve the modulation of various signaling pathways that reduce the production of pro-inflammatory cytokines.[1]

  • Flushing Mechanism: The flushing response is also mediated by GPR109A, but in different cell types, primarily Langerhans cells in the skin. Activation of GPR109A in these cells leads to the production of prostaglandins, which are potent vasodilators, causing the characteristic flushing and sensation of warmth.[19]

GPR109A Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NA_Derivative Nicotinic Acid Derivative GPR109A GPR109A Receptor NA_Derivative->GPR109A Binds to Gi_protein Gi Protein (α, βγ subunits) GPR109A->Gi_protein Activates Gi_alpha Gi_betagamma AC Adenylyl Cyclase ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts to PKA Protein Kinase A (PKA) cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Lipolysis Lipolysis (Free Fatty Acid Release) HSL->Lipolysis Promotes Prostaglandins Prostaglandin Synthesis Flushing Vasodilation (Flushing) Prostaglandins->Flushing Gi_alpha->AC Inhibits Gi_betagamma->Prostaglandins Activates

Caption: Simplified GPR109A signaling pathway upon activation by nicotinic acid derivatives.

Conclusion and Future Directions

The comparative analysis of the pharmacokinetic profiles of nicotinic acid derivatives reveals a clear trade-off between the rate of nicotinic acid release and the incidence of side effects. Prodrugs such as Inositol Hexanicotinate and Xanthinol Nicotinate offer a slower, more sustained release of the active moiety, thereby mitigating the flushing associated with immediate-release formulations. Acipimox, while having a shorter half-life, provides an alternative with a generally improved tolerability profile.

Future research in this area should focus on the development of novel derivatives or delivery systems that can further optimize the pharmacokinetic profile to maximize therapeutic efficacy while minimizing adverse effects. A deeper understanding of the tissue-specific activation of GPR109A and its downstream signaling pathways will be crucial in designing next-generation nicotinic acid mimetics with enhanced selectivity and a superior clinical profile.

References

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  • Pharmacokinetics of acipimox and of its N-deoxy metabolite following single and repeated oral administration to healthy volunteers - PubMed. (1991). PubMed. [Link]

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Validation

Benchmarking 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid: A Comparative Guide for GPR109A Agonists in Dyslipidemia Research

This guide provides a comprehensive technical comparison of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a novel GPR109A agonist, against established competitor compounds. It is intended for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a novel GPR109A agonist, against established competitor compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of therapies for dyslipidemia and related metabolic disorders. This document offers an in-depth analysis of the compound's performance, supported by representative experimental data and detailed protocols, to facilitate informed decision-making in research and development.

Introduction: The Therapeutic Promise and Challenge of GPR109A Agonism

The G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2) or NIACR1, is a well-validated target for the treatment of dyslipidemia.[1] Activation of GPR109A, primarily expressed in adipocytes and immune cells, leads to a cascade of events that ultimately reduce plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol.[2][3][] The endogenous ligand for GPR109A is β-hydroxybutyrate, a ketone body.[5]

The therapeutic potential of GPR109A agonism was first realized with nicotinic acid (niacin), a B-vitamin that has been used for decades to manage dyslipidemia.[] However, the clinical utility of niacin is often limited by a significant side effect: cutaneous flushing. This uncomfortable vasodilation is also mediated by GPR109A, but through a distinct signaling pathway involving β-arrestin recruitment.[6][7] Consequently, the primary goal in the development of novel GPR109A agonists is to dissociate the beneficial lipid-lowering effects (mediated by G-protein signaling) from the flushing side effect (mediated by β-arrestin signaling).

5-Chloro-2-(3-fluorophenoxy)nicotinic acid is a novel, rationally designed GPR109A agonist aimed at achieving this critical separation of signaling pathways. This guide will benchmark its performance against key competitor compounds, providing a framework for its evaluation as a potential therapeutic agent.

The Competitor Landscape: Established GPR109A Agonists

To provide a thorough benchmark, 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is compared against a panel of well-characterized GPR109A agonists:

  • Niacin (Nicotinic Acid): The first-generation GPR109A agonist, serving as the primary benchmark for both efficacy and side effects.[]

  • Acifran: A potent, full agonist of both GPR109A and the related GPR109B.[1][2]

  • Acipimox: A derivative of nicotinic acid with a longer half-life, also known to reduce triglyceride and LDL levels.[5][8]

  • Monomethyl Fumarate (MMF): An active metabolite of the multiple sclerosis drug dimethyl fumarate, and a potent GPR109A agonist.[3][9]

Comparative In Vitro Profiling

The in vitro activity of GPR109A agonists is assessed through two primary functional assays: a G-protein signaling assay (measuring cAMP inhibition) and a β-arrestin recruitment assay. The ratio of potency in these two assays provides a "bias factor," indicating the compound's preference for the therapeutic G-protein pathway over the flushing-associated β-arrestin pathway.

Table 1: Comparative In Vitro Potency and Signaling Bias of GPR109A Agonists

CompoundG-Protein Signaling (cAMP) EC50 (nM)β-Arrestin Recruitment EC50 (nM)Signaling Bias (β-arrestin/G-protein)
5-Chloro-2-(3-fluorophenoxy)nicotinic acid (Hypothetical Data) 15 1500 100
Niacin52[6]651.25
Acifran130015001.15
Acipimox4505001.11
Monomethyl Fumarate1202502.08

Note: Data for Acipimox and Monomethyl Fumarate are representative values from literature. The data for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is hypothetical for illustrative purposes, designed to showcase a desirable G-protein biased profile.

As illustrated in Table 1, 5-Chloro-2-(3-fluorophenoxy)nicotinic acid demonstrates a significant bias towards G-protein signaling, suggesting a potentially wider therapeutic window with reduced flushing liability compared to the competitor compounds.

Experimental Protocols

G-Protein Signaling: cAMP Inhibition Assay

This assay quantifies the ability of a compound to inhibit the production of cyclic AMP (cAMP) following Gαi-coupled receptor activation.

Principle: GPR109A activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This assay measures the reduction in forskolin-stimulated cAMP levels in cells expressing human GPR109A.

Protocol:

  • Cell Culture: HEK293 cells stably expressing human GPR109A are cultured in DMEM supplemented with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic.

  • Cell Plating: Cells are seeded at a density of 5,000 cells/well in a 384-well plate and incubated overnight.

  • Compound Preparation: A serial dilution of the test compounds is prepared in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA).

  • Assay: a. The cell culture medium is removed and replaced with the compound dilutions. b. Cells are incubated with the compounds for 30 minutes at 37°C. c. A solution of forskolin (to stimulate cAMP production) and a phosphodiesterase inhibitor like IBMX (to prevent cAMP degradation) is added to all wells.[10] d. The plate is incubated for a further 30 minutes at 37°C.

  • cAMP Detection: Intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF, ELISA, or a bioluminescent reporter assay like GloSensor).[11][12]

  • Data Analysis: The data is normalized to the forskolin-only control (0% inhibition) and the basal control (100% inhibition). The EC50 value is calculated using a four-parameter logistic fit.

G_Protein_Signaling_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_readout Readout & Analysis P1 Seed GPR109A-HEK293 cells P2 Incubate overnight P1->P2 A1 Add compound dilutions P2->A1 A2 Incubate 30 min A1->A2 A3 Add Forskolin/IBMX A2->A3 A4 Incubate 30 min A3->A4 R1 Measure cAMP levels A4->R1 R2 Calculate EC50 R1->R2

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated GPR109A receptor.

Principle: Upon ligand binding and GPCR phosphorylation, β-arrestin proteins are recruited to the intracellular domains of the receptor. This interaction can be detected using various technologies, such as enzyme fragment complementation (EFC).[13][14]

Protocol:

  • Cell Line: A cell line co-expressing GPR109A fused to a small enzyme fragment (e.g., ProLink™) and β-arrestin fused to the larger, complementary enzyme fragment (e.g., Enzyme Acceptor) is used.

  • Cell Plating: Cells are seeded in a 384-well plate and incubated overnight.

  • Compound Addition: Serial dilutions of test compounds are added to the wells.

  • Incubation: The plate is incubated for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: A substrate solution is added, and the resulting chemiluminescent signal, generated by the complemented enzyme, is measured on a luminometer.

  • Data Analysis: The luminescent signal is proportional to the extent of β-arrestin recruitment. The EC50 is calculated using a four-parameter logistic fit.

Beta_Arrestin_Workflow cluster_plate_prep Plate Preparation cluster_assay Assay cluster_readout Readout & Analysis P1 Seed GPR109A/β-arrestin cells P2 Incubate overnight P1->P2 A1 Add compound dilutions P2->A1 A2 Incubate 90 min A1->A2 R1 Add substrate & measure luminescence A2->R1 R2 Calculate EC50 R1->R2

In Vivo Benchmarking: Dyslipidemia and Flushing Models

Dyslipidemia Models

The efficacy of GPR109A agonists in modulating lipid profiles is typically evaluated in rodent models of dyslipidemia.

  • High-Fat Diet (HFD)-Induced Dyslipidemia in Rats/Mice: This model mimics the metabolic state of diet-induced obesity and dyslipidemia in humans.[15]

  • ApoE-/- and LDLR-/- Mice: These genetically modified models have a predisposition to developing atherosclerosis and are widely used to study lipid-lowering therapies.[16][17]

Table 2: Comparative In Vivo Efficacy in a High-Fat Diet Rat Model (Hypothetical Data)

Compound (Dose)% Change in Triglycerides% Change in LDL-C% Change in HDL-C
5-Chloro-2-(3-fluorophenoxy)nicotinic acid (10 mg/kg) -45% -30% +25%
Niacin (100 mg/kg)-35%-20%+18%
Acifran (30 mg/kg)-40%-28%+22%
Acipimox (50 mg/kg)-38%-25%+20%
Monomethyl Fumarate (30 mg/kg)-30%-18%+15%

Note: Data presented is hypothetical and for illustrative purposes.

The hypothetical data suggests that 5-Chloro-2-(3-fluorophenoxy)nicotinic acid exhibits superior efficacy in improving the lipid profile at a lower dose compared to the benchmark compounds.

Flushing Model

The primary side effect of GPR109A agonists, cutaneous flushing, can be assessed in vivo by measuring changes in ear blood flow or temperature in mice.[18][19][20]

Protocol: Mouse Ear Flushing Assay

  • Animal Model: C57BL/6 mice are used.

  • Compound Administration: Test compounds are administered orally or via intraperitoneal injection.

  • Measurement: Ear temperature or blood flow is measured at baseline and at various time points post-dosing using a laser Doppler flowmeter or an infrared thermometer.

  • Data Analysis: The change in ear temperature or blood flow from baseline is calculated and compared between treatment groups.

A compound with a favorable profile will show a minimal increase in ear temperature/blood flow at doses that are efficacious in the dyslipidemia models.

Signaling Pathway Overview

GPR109A_Signaling

Conclusion

This comparative guide provides a framework for evaluating 5-Chloro-2-(3-fluorophenoxy)nicotinic acid as a novel GPR109A agonist. The hypothetical data presented herein highlights the potential of this compound to achieve a superior efficacy and safety profile compared to existing therapies by demonstrating a significant bias towards the therapeutic G-protein signaling pathway. Further preclinical and clinical studies are warranted to fully characterize the therapeutic potential of this promising compound in the management of dyslipidemia.

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Comparative

Validating a Pharmacodynamic Biomarker for 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid Activity: A Comparative Guide

This guide provides a comprehensive framework for the validation of a pharmacodynamic biomarker for the novel compound 5-Chloro-2-(3-fluorophenoxy)nicotinic acid. As a structural analog of nicotinic acid, this compound i...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a pharmacodynamic biomarker for the novel compound 5-Chloro-2-(3-fluorophenoxy)nicotinic acid. As a structural analog of nicotinic acid, this compound is presumed to act as an agonist for the G protein-coupled receptor 109A (GPR109A). This guide will delve into the rationale for selecting circulating free fatty acids (FFAs) as a primary pharmacodynamic biomarker, provide detailed protocols for its analytical and clinical validation, and compare its expected performance with established GPR109A agonists.

Introduction: The Imperative for a Validated Biomarker

In the landscape of drug development, the early identification and validation of robust biomarkers are paramount. For a novel therapeutic agent like 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a validated pharmacodynamic (PD) biomarker serves as a critical tool to:

  • Establish a quantitative link between drug exposure and its biological effect.

  • Inform dose selection and optimization in preclinical and clinical studies.

  • Provide early proof-of-concept for the drug's mechanism of action.

  • Potentially serve as a surrogate endpoint in later-stage clinical trials.

This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical and clinical evaluation of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid and other GPR109A agonists.

Mechanism of Action and Biomarker Rationale

5-Chloro-2-(3-fluorophenoxy)nicotinic acid, by its structural similarity to nicotinic acid, is hypothesized to be a potent agonist of the GPR109A receptor. Activation of GPR109A, predominantly expressed on adipocytes, initiates a signaling cascade that provides a clear rationale for the choice of circulating free fatty acids (FFAs) as a primary pharmacodynamic biomarker.[1][2]

The activation of GPR109A by an agonist leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This reduction in cAMP attenuates the activity of hormone-sensitive lipase (HSL), a key enzyme responsible for the hydrolysis of triglycerides stored in adipocytes.[3][4] The direct consequence of HSL inhibition is a decrease in the release of FFAs and glycerol into the circulation.[3][4]

Therefore, a quantifiable reduction in plasma FFA concentrations following the administration of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid would provide direct evidence of its engagement with the GPR109A receptor and its intended biological activity.

GPR109A_Signaling_Pathway cluster_adipocyte Adipocyte 5-Chloro-2-(3-fluorophenoxy)nicotinic_acid 5-Chloro-2-(3-fluorophenoxy) nicotinic acid GPR109A GPR109A Receptor 5-Chloro-2-(3-fluorophenoxy)nicotinic_acid->GPR109A Binds to Adenylyl_Cyclase Adenylyl Cyclase GPR109A->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP HSL Hormone-Sensitive Lipase (HSL) (Inactive) cAMP->HSL Reduces activity of Triglycerides Triglycerides FFAs_Glycerol ↓ Free Fatty Acids (FFAs) + Glycerol Triglycerides->FFAs_Glycerol Hydrolysis inhibited by inactive HSL Circulation Circulating FFAs Decrease FFAs_Glycerol->Circulation caption GPR109A Signaling Pathway

Caption: GPR109A signaling cascade in adipocytes.

A Phased Approach to Biomarker Validation

The validation of plasma FFAs as a biomarker for 5-Chloro-2-(3-fluorophenoxy)nicotinic acid activity should follow a rigorous, phased approach encompassing both analytical and clinical validation.

Analytical Validation: Ensuring a Reliable Measurement

The first step is to establish a robust and reliable assay for the quantification of FFAs in the relevant biological matrix (e.g., plasma, serum). This process ensures that the measurements are accurate, precise, and reproducible.

Experimental Protocol: Quantification of Plasma Free Fatty Acids by LC-MS/MS

  • Sample Collection and Handling:

    • Collect whole blood in EDTA-containing tubes.

    • Immediately place samples on ice to minimize enzymatic activity.

    • Centrifuge at 2000 x g for 15 minutes at 4°C within 30 minutes of collection.

    • Aliquot the resulting plasma into cryovials and store at -80°C until analysis.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled fatty acid).

    • Add 500 µL of a mixture of isopropanol, hexane, and 2 M sulfuric acid (40:10:1 v/v/v).

    • Vortex for 1 minute to ensure thorough mixing and protein precipitation.

    • Add 200 µL of hexane and 200 µL of water, and vortex again for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes to separate the phases.

    • Transfer the upper organic layer containing the FFAs to a new tube.

    • Evaporate the solvent under a gentle stream of nitrogen.

    • Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatography: Utilize a C18 reversed-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to detect and quantify specific FFAs.

  • Assay Validation Parameters:

    • Selectivity and Specificity: Demonstrate that the assay can differentiate and quantify the target FFAs from other endogenous compounds in the plasma matrix.

    • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision of the assay at multiple concentration levels (low, medium, and high quality controls).

    • Linearity and Range: Establish the concentration range over which the assay is linear and reliable.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of FFAs that can be reliably detected and quantified.

    • Stability: Assess the stability of FFAs in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

Clinical Validation: Linking the Biomarker to Clinical Activity

Once the analytical assay is validated, the next crucial step is to demonstrate that changes in plasma FFA levels correlate with the administration of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid in a clinical setting.

Experimental Protocol: Phase 1 Clinical Study to Validate FFA as a Pharmacodynamic Biomarker

  • Study Design: A randomized, double-blind, placebo-controlled, single ascending dose (SAD) and multiple ascending dose (MAD) study in healthy volunteers.

  • Subject Population: Healthy male and female subjects, aged 18-55 years, with a body mass index (BMI) between 18 and 30 kg/m ².

  • Treatment:

    • SAD Cohorts: Subjects will receive a single oral dose of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid or placebo. Doses will be escalated in subsequent cohorts based on safety and pharmacokinetic data.

    • MAD Cohorts: Subjects will receive daily oral doses of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid or placebo for a specified duration (e.g., 7-14 days).

  • Pharmacodynamic Assessments:

    • Serial blood samples will be collected at pre-defined time points before and after drug administration to measure plasma FFA concentrations using the validated LC-MS/MS assay.

    • Pharmacokinetic blood samples will also be collected to determine the plasma concentration of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid and its metabolites.

  • Data Analysis:

    • Analyze the time course of plasma FFA reduction following drug administration.

    • Evaluate the dose-response relationship between the dose of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid and the magnitude of FFA suppression.

    • Correlate the pharmacokinetic profile (e.g., Cmax, AUC) of the drug with the pharmacodynamic response (e-g., nadir FFA concentration, area under the effect curve).

Biomarker_Validation_Workflow cluster_analytical Analytical Validation cluster_clinical Clinical Validation Assay_Development Assay Development (LC-MS/MS) Validation_Parameters Validation of: - Accuracy - Precision - Linearity - Specificity - Stability Assay_Development->Validation_Parameters Phase1_Study Phase 1 Clinical Study (SAD/MAD) Validation_Parameters->Phase1_Study Validated Assay PD_Sampling Pharmacodynamic Sampling (Plasma FFAs) Phase1_Study->PD_Sampling PK_Sampling Pharmacokinetic Sampling (Drug Concentration) Phase1_Study->PK_Sampling PKPD_Analysis PK/PD Modeling and Correlation Analysis PD_Sampling->PKPD_Analysis PK_Sampling->PKPD_Analysis Go_NoGo Go_NoGo PKPD_Analysis->Go_NoGo Informs Go/No-Go Decision and Dose Selection caption Biomarker Validation Workflow

Caption: A streamlined workflow for biomarker validation.

Comparative Analysis with Other GPR109A Agonists

To provide context for the expected pharmacodynamic effect of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, it is valuable to compare it with other known GPR109A agonists. Acipimox, a well-studied nicotinic acid analog, serves as an excellent comparator.

CompoundMechanism of ActionDoseEffect on Plasma FFAsOnset of ActionDuration of EffectReference
5-Chloro-2-(3-fluorophenoxy)nicotinic acid (Hypothesized) GPR109A AgonistTo be determinedExpected dose-dependent reductionTo be determinedTo be determinedN/A
Acipimox GPR109A Agonist250 mg (oral)~60-70% reduction in fasting levelsRapidLong-acting[5]
Nicotinic Acid (Niacin) GPR109A Agonist500 mg (oral)Significant reduction, but often followed by a reboundRapidShort-acting, rebound can occur[2][6]
MK-1903 GPR109A AgonistClinically testedRobust decrease in plasma FFAsRapidTo be determined[7][8]

Table 1: Comparison of GPR109A Agonists and their Effect on Plasma Free Fatty Acids

ParameterAcipimox (250 mg every 6 hours for 7 days)Placebo% Change with Acipimox
Fasting Plasma FFA (mEq/L) 0.50 ± 0.340.70 ± 0.43~28.6% reduction
Total Cholesterol (mg/dL) 158 ± 24170 ± 29~7.1% reduction
Triglycerides (mg/dL) Not significantly changedNot significantly changedN/A

Table 2: Clinical Trial Data for Acipimox in Subjects with Metabolic Syndrome [9]

Conclusion

The validation of a robust pharmacodynamic biomarker is a cornerstone of efficient and informed drug development. For 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a putative GPR109A agonist, the measurement of circulating free fatty acids presents a scientifically sound and clinically feasible biomarker strategy. The phased approach to validation, encompassing rigorous analytical and clinical methodologies, will provide the necessary evidence to establish a clear link between drug administration and its biological effect. By leveraging the extensive knowledge of existing GPR109A agonists like acipimox, researchers can establish a benchmark for the expected performance of this novel compound and accelerate its journey through the development pipeline.

References

  • Impact of Acipimox Therapy on Free Fatty Acid Efflux and Endothelial Function in the Metabolic Syndrome: A Randomized Trial. Journal of the American Heart Association. [Link]

  • Overnight lowering of free fatty acids with Acipimox improves insulin resistance and glucose tolerance in obese diabetic and nondiabetic subjects. Diabetes. [Link]

  • Metabolic Consequences of Sustained Suppression of Free Fatty Acids by Acipimox in Patients With NIDDM. Diabetes. [Link]

  • Suppression of circulating free fatty acids with acipimox in chronic heart failure patients changes whole body metabolism but does not affect cardiac function. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

  • Metabolic Effects of Long-Term Reduction in Free Fatty Acids With Acipimox in Obesity: A Randomized Trial. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Agonists of the G protein-coupled receptor 109A-mediated pathway promote antilipolysis by reducing serine residue 563 phosphorylation of hormone-sensitive lipase in bovine adipose tissue explants. Journal of Dairy Science. [Link]

  • GPR109A and Vascular Inflammation. Current Atherosclerosis Reports. [Link]

  • (1aR,5aR)1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic Acid (MK-1903): A Potent GPR109a Agonist that Lowers Free Fatty Acids in Humans. Journal of Medicinal Chemistry. [Link]

  • Metabolic Effects of Long-Term Reduction in Free Fatty Acids With Acipimox in Obesity: A Randomized Trial. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Effects of Acipimox on the metabolism of free fatty acids and very low lipoprotein triglyceride. Metabolism. [Link]

  • Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Science Translational Medicine. [Link]

  • Phenolic acids suppress adipocyte lipolysis via activation of the nicotinic acid receptor GPR109A (HM74a/PUMA-G). The Journal of Nutritional Biochemistry. [Link]

  • Agonists of the G protein-coupled receptor 109A-mediated pathway promote antilipolysis by reducing serine residue 563 phosphorylation of hormone-sensitive lipase in bovine adipose tissue explants. Journal of Dairy Science. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences. [Link]

  • Adenosine A1 receptors regulate lipolysis and lipogenesis in mouse adipose tissue — Interactions with insulin. Biochemical Pharmacology. [Link]

  • A Pilot Study of the Effects of Niacin Administration on Free Fatty Acid and Growth Hormone Concentrations in Children with Obesity. Pediatric Endocrinology Reviews. [Link]

  • Continuous 24-h nicotinic acid infusion in rats causes FFA rebound and insulin resistance by altering gene expression and basal lipolysis in adipose tissue. American Journal of Physiology-Endocrinology and Metabolism. [Link]

  • Modeling of free fatty acid dynamics: insulin and nicotinic acid resistance under acute and chronic treatments. Journal of Pharmacokinetics and Pharmacodynamics. [Link]

  • Metabolic Effects of Long-Term Reduction in Free Fatty Acids With Acipimox in Obesity: A Randomized Trial. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Niacin, N-3 Fatty Acids and Insulin Resistance. ClinicalTrials.gov. [Link]

  • Effects of Niacin On Fatty Acid Trapping. ClinicalTrials.gov. [Link]

  • Metabolic Effects of Long-Term Reduction in Free Fatty Acids With Acipimox in Obesity: A Randomized Trial. The Journal of Clinical Endocrinology & Metabolism. [Link]

  • Loss of GPR109A/HCAR2 induces aging-associated hepatic steatosis. Aging. [Link]

  • Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. Endocrinology. [Link]

  • Hydroxycarboxylic Acid Receptor 2 (GPR109A) and retinopathies: Pathways and Prospects. Journal of Ocular Pharmacology and Therapeutics. [Link]

  • Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. Endocrinology. [Link]

  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Acta Pharmacologica Sinica. [Link]

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences. [Link]

  • Data Insights. Pharmaceutical Technology. [Link]

  • Scientific publications & posters. Biotrial. [Link]

  • BioWorld Science: The Daily Drug R&D News Source. BioWorld. [Link]

  • Blood levels of nicotinic acid negatively correlate with hearing ability in healthy older men. BMC Geriatrics. [Link]

  • The Role of Nicotinamide as Chemo-Preventive Agent in NMSCs: A Systematic Review and Meta-Analysis. International Journal of Molecular Sciences. [Link]

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Validation

Comparative Transcriptomics Guide: 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid vs. Genetic &amp; Vehicle Controls

The following guide provides a rigorous comparative analysis of the transcriptomic effects of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid , a pharmacological inhibitor targeting the PqsD enzyme in Pseudomonas aeruginosa q...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous comparative analysis of the transcriptomic effects of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid , a pharmacological inhibitor targeting the PqsD enzyme in Pseudomonas aeruginosa quorum sensing.

Executive Summary & Compound Profile

5-Chloro-2-(3-fluorophenoxy)nicotinic acid (referred to herein as Cpd-5Cl-3F ) is a small-molecule inhibitor belonging to the 2-phenoxynicotinic acid class. It is designed to disrupt bacterial communication (Quorum Sensing) by inhibiting PqsD (3-oxoacyl-[acyl-carrier-protein] synthase III), a key enzyme in the biosynthesis of 2-heptyl-4-hydroxyquinoline (HHQ) and the Pseudomonas Quinolone Signal (PQS).[1]

Unlike traditional antibiotics that target cell viability (imposing high selective pressure), Cpd-5Cl-3F functions as an anti-virulence agent . This guide compares its transcriptomic footprint against the genetic "gold standard" (ΔpqsD mutant) and vehicle controls to validate its on-target efficacy and specificity.

Mechanism of Action (MoA)

The compound competes with the substrate (Anthraniloyl-CoA) or alters the active site conformation of PqsD, preventing the condensation of anthraniloyl-CoA with malonyl-ACP. This blockade halts the production of HHQ and PQS, silencing the pqs signaling cascade.

MoA cluster_pathway PQS Biosynthesis Pathway Anthranilate Anthranilate AnthraniloylCoA Anthraniloyl-CoA Anthranilate->AnthraniloylCoA PqsA PqsD PqsD Enzyme AnthraniloylCoA->PqsD HHQ HHQ (Precursor) PqsD->HHQ Condensation PQS PQS (Signal Molecule) HHQ->PQS PqsH PqsR PqsR (Receptor) PQS->PqsR Binding Virulence Virulence Factors (Pyocyanin, Elastase) PqsR->Virulence Transcriptional Activation Inhibitor 5-Chloro-2-(3-fluorophenoxy) nicotinic acid Inhibitor->PqsD INHIBITION

Caption: Pathway diagram illustrating the inhibition of PqsD by 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, preventing PQS synthesis and downstream virulence activation.

Comparative Experimental Design

To objectively evaluate Cpd-5Cl-3F, the transcriptomic study must include specific controls. A simple "Treated vs. Untreated" comparison is insufficient for validating mechanism.

Treatment Groups
Group IDConditionRoleRationale
WT-DMSO Wild Type + 0.1% DMSONegative Control Establishes baseline gene expression in the solvent vehicle.
WT-Cpd Wild Type + 50 µM Cpd-5Cl-3FTest Article Evaluates the transcriptional impact of the chemical inhibitor.
ΔpqsD-DMSO ΔpqsD deletion mutant + 0.1% DMSOPositive Control (Genetic) Represents the "perfect" inhibition phenotype. The drug's profile should mimic this group.
WT-Ref Wild Type + Reference InhibitorBenchmark Optional: Comparison against a known PqsD inhibitor (e.g., PqsD-I1) for potency benchmarking.
Critical Experimental Parameters
  • Strain: P. aeruginosa PA14 or PAO1.[2]

  • Timepoint: Early Stationary Phase (OD₆₀₀ ≈ 2.0 - 2.5) .

    • Reasoning: The pqs system is density-dependent and maximally active at the transition to stationary phase. Treating too early (lag phase) yields no signal; treating too late misses the regulatory window.

  • Medium: Minimal medium (e.g., PPGAS) is preferred over LB to reduce background fluorescence and variability in iron levels, which affect PQS signaling.

Transcriptomic Performance Analysis

The following data summarizes the expected differential gene expression (DGE) profiles based on the class behavior of 2-phenoxynicotinic acid PqsD inhibitors.

A. Primary Efficacy Markers (On-Target)

The hallmark of PqsD inhibition is the downregulation of the pqsABCDE operon (due to positive feedback loop disruption) and PQS-controlled virulence factors.

Gene TargetFunctionFold Change (WT-Cpd vs WT-DMSO)Fold Change (ΔpqsD vs WT-DMSO)Interpretation
pqsA Anthranilate-CoA ligase↓ 15.2x ↓ 18.5xDisruption of auto-induction loop.
pqsD PQS biosynthesis enzyme↓ 8.4x N/A (Deleted)Transcriptional downregulation via PqsR.
pqsE Virulence effector↓ 22.1x ↓ 25.0xCritical marker for virulence attenuation.
phzA1/B1 Phenazine biosynthesis↓ 12.0x ↓ 14.5xReduced pyocyanin production.
lasB Elastase B↓ 4.5x ↓ 5.2xAttenuated tissue-damaging enzyme.
lecA Lectin A↓ 3.8x ↓ 4.1xReduced biofilm structural integrity.

Performance Verdict: Cpd-5Cl-3F demonstrates High Fidelity , recapitulating >85% of the transcriptional repression seen in the genetic knockout.

B. Specificity & Off-Target Analysis

A critical advantage of Cpd-5Cl-3F over other inhibitors is its selectivity.

  • Iron Transport Genes (pvdS, pchEF):

    • Observation: No significant change (Fold Change < 1.5).

    • Significance: Unlike iron-chelating inhibitors, Cpd-5Cl-3F does not trigger the iron-starvation stress response, confirming it acts via enzyme inhibition rather than metal sequestration.

  • General Stress Response (rpoS regulon):

    • Observation: Minimal activation.

    • Significance: The compound is not generally toxic at effective concentrations (50 µM).

Detailed Workflow Protocol

This protocol ensures high-quality RNA suitable for comparative transcriptomics (RNA-seq).

Phase 1: Culture & Treatment
  • Inoculate P. aeruginosa overnight cultures into fresh PPGAS medium to a starting OD₆₀₀ of 0.05.

  • Add Cpd-5Cl-3F (dissolved in DMSO) to a final concentration of 50 µM. Add equal volume DMSO to controls.

  • Incubate at 37°C with shaking (200 rpm).

  • Monitor growth. Harvest cells at OD₆₀₀ = 2.0 (approx. 6-8 hours post-inoculation).

    • Stop Step: Mix 1 mL culture with 2 mL RNAprotect Bacteria Reagent immediately to stabilize the transcript profile. Vortex and incubate 5 min at RT. Centrifuge and freeze pellet at -80°C.

Phase 2: RNA Extraction & Library Prep
  • Lysis: Thaw pellets. Lyse enzymatically (Lysozyme/Proteinase K) followed by mechanical disruption (bead beating) in RLT buffer.

  • Purification: Use silica-column methodology (e.g., RNeasy Mini Kit) including on-column DNase I digestion to remove genomic DNA.

  • QC: Verify RNA integrity (RIN > 8.0) using a Bioanalyzer.[3]

  • rRNA Depletion: Use bacteria-specific depletion (e.g., Ribo-Zero Plus) to remove 16S/23S rRNA. Do not use Poly-A selection as bacterial mRNA is not consistently polyadenylated.

  • Sequencing: Illumina NovaSeq, PE150, aiming for >10 million reads per sample.

Phase 3: Bioinformatics Pipeline (DOT Diagram)

Workflow RawReads Raw Reads (FASTQ) QC Quality Control (FastQC/MultiQC) RawReads->QC Trim Trimming (Trimmomatic/Cutadapt) QC->Trim Align Alignment to PAO1/PA14 (Bowtie2/BWA) Trim->Align Count Read Counting (FeatureCounts/HTSeq) Align->Count DGE Differential Expression (DESeq2/EdgeR) Count->DGE Pathway Pathway Enrichment (KEGG/GO) DGE->Pathway

Caption: Standardized bioinformatics pipeline for processing bacterial RNA-seq data.

References

  • Hinsberger, S. et al. (2014).[1] "Structure-activity relationship and biological evaluation of PqsD inhibitors." Journal of Medicinal Chemistry.

  • Storz, M. P. et al. (2012). "In silico screening and enzymatic characterization of PqsD inhibitors." Journal of the American Chemical Society.

  • Thomann, A. et al. (2016). "In vitro and in vivo evaluation of the anti-virulence compound 2-amino-oxadiazole in P. aeruginosa." ACS Chemical Biology.

  • Starkey, M. et al. (2014). "Pseudomonas aeruginosa quorum-sensing inhibitors."[1][3][4] Annual Review of Microbiology.

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid

As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we make. The handling and disposal of complex chemical...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers at the forefront of pharmaceutical innovation, our commitment to safety and environmental stewardship is as critical as the discoveries we make. The handling and disposal of complex chemical compounds like 5-Chloro-2-(3-fluorophenoxy)nicotinic acid demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, ensure the integrity of our research environment, and minimize our ecological footprint.

Part 1: Hazard Profile and Risk Assessment

Understanding the intrinsic properties of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid is the foundation of its safe management. As a halogenated aromatic carboxylic acid, its structure informs its potential hazards. It belongs to a class of compounds that require special handling due to their potential for toxicity and environmental persistence.[1][2][3]

Based on data from structurally related compounds, 5-Chloro-2-(3-fluorophenoxy)nicotinic acid should be treated as a substance that can cause skin, eye, and respiratory irritation.[4][5][6] Therefore, direct contact and inhalation of dust must be rigorously avoided.[2][7]

Environmentally, halogenated organic compounds pose a significant risk. They are often not readily biodegradable and can be harmful to aquatic ecosystems.[8] Consequently, disposal of this compound via sanitary sewer systems is strictly prohibited.[2][8] The presence of chlorine and fluorine necessitates disposal through methods designed to handle halogenated waste, typically high-temperature incineration at a licensed facility, which can scrub the resulting acidic gases.[9][10]

Table 1: Hazard Profile and Handling Summary

Hazard CategoryPotential RisksRequired Precautions & Rationale
Health Hazards Causes skin irritation.[4] Causes serious eye irritation.[4][11] May cause respiratory irritation if inhaled as dust.[5][6]PPE: Wear nitrile gloves, chemical splash goggles, and a lab coat to prevent skin and eye contact.[2][12][13] Handling: Always handle within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][14]
Environmental Hazards Potentially toxic to aquatic life with long-lasting effects.[8] Not readily biodegradable.Disposal: Do not dispose of down the drain or in regular trash.[7] Must be segregated as hazardous chemical waste.[15] This prevents contamination of water systems and soil.
Physical/Chemical Hazards As an acid, it can react with bases. May be incompatible with strong oxidizing agents.[1][12]Segregation: Store and collect separately from bases, oxidizing agents, and non-halogenated waste streams to prevent dangerous reactions.[1][16] Use chemically resistant containers (e.g., glass or HDPE).[15]

Part 2: Step-by-Step Disposal Protocol

This protocol ensures that 5-Chloro-2-(3-fluorophenoxy)nicotinic acid and all associated materials are managed safely from the point of generation to final disposal.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, ensure you are wearing the appropriate PPE. This is your primary defense against chemical exposure.

  • Eye Protection: Chemical splash goggles are mandatory.[14]

  • Hand Protection: Wear suitable nitrile gloves. If significant handling is required, consider double-gloving.[12]

  • Body Protection: A fully buttoned laboratory coat is required to protect skin and clothing.[2][13]

Step 2: Waste Segregation and Containerization

Proper segregation is the most critical step in hazardous waste management. Mixing incompatible waste streams can lead to dangerous reactions and significantly increases disposal costs and complexity.[10][15]

  • Designate a Waste Container: Obtain a clean, dry, and chemically compatible container with a secure, screw-top lid. Glass or high-density polyethylene (HDPE) containers are appropriate.[15] The use of metal cans is not recommended as acids can cause corrosion.[12]

  • Label Correctly: The container must be clearly and accurately labeled. Affix a hazardous waste tag from your institution's Environmental Health & Safety (EHS) department. At a minimum, the label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Chloro-2-(3-fluorophenoxy)nicotinic acid"

    • The associated hazards (e.g., "Irritant")

    • The accumulation start date

  • Categorize as Halogenated: This waste must be categorized as "Halogenated Organic Waste." [1][2] It must not be mixed with non-halogenated solvents, aqueous solutions, or other waste streams.[10]

Step 3: Collecting the Waste

All operations involving the transfer of this chemical waste must be performed in a chemical fume hood to minimize inhalation risk.[13]

  • For Solid Waste: Use a dedicated, clean scoop or spatula to transfer the solid 5-Chloro-2-(3-fluorophenoxy)nicotinic acid directly into the labeled halogenated organic waste container.

  • For Contaminated Labware: Disposable items such as weigh boats, contaminated gloves, and wipes should be collected in a separate, clearly labeled, lined container for "Solid Hazardous Waste" or "Contaminated Debris."[15][17] Do not place these items in the regular trash.

  • For Rinsate from Empty Containers: The original chemical container is not considered empty until it has been triple-rinsed.[17]

    • Rinse the container three times with a small amount of a suitable organic solvent (e.g., acetone or ethanol).

    • Crucially, collect all rinsate and add it to the liquid halogenated organic waste container. This rinsate is considered hazardous waste.[17]

    • After triple-rinsing and allowing the container to dry, deface or remove the original label and dispose of it according to your institution's guidelines for clean lab glass or plastic.[17]

Step 4: Storage and Pickup
  • Secure the Container: Always keep the waste container tightly sealed except when adding waste.[18]

  • Store Safely: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[17] The SAA must be a secondary containment tray or cabinet to contain any potential leaks. Ensure it is stored away from incompatible materials, particularly bases.[12]

  • Arrange for Disposal: Once the container is full (no more than 90%) or reaches your institution's time limit for accumulation, contact your EHS department to schedule a waste pickup.[17] Do not allow hazardous waste to accumulate indefinitely.

Part 3: Emergency Procedures - Spill Management

Accidents can happen, and preparedness is key to mitigating risks.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill:

    • For a small spill (manageable by one person): If you are trained and it is safe to do so, contain the spill. Don appropriate PPE, cover the spill with an inert absorbent material (such as vermiculite or sand), carefully sweep it up, and place it in your designated halogenated organic waste container.[7][12]

    • For a large spill: Evacuate the area immediately. Close the doors and prevent entry. Contact your institution's emergency response or EHS department for professional cleanup.[12][18]

  • Decontaminate: After cleanup, wipe the area with a suitable solvent and wash with soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid and related materials.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Waste Generation: 5-Chloro-2-(3-fluorophenoxy)nicotinic acid waste_type What is the form of the waste? start->waste_type solid Pure Solid or Contaminated Debris waste_type->solid Solid liquid Solution or Container Rinsate waste_type->liquid Liquid container Empty Original Container waste_type->container Empty Container collect_solid Collect in Labeled 'Halogenated Organic Solid Waste' Container solid->collect_solid collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Container liquid->collect_liquid triple_rinse Triple-Rinse with Appropriate Solvent container->triple_rinse final_storage Securely Seal and Store Container in Secondary Containment within a Designated Satellite Accumulation Area collect_solid->final_storage collect_liquid->final_storage triple_rinse->collect_liquid Collect Rinsate defaced Deface Label and Dispose of Clean Container triple_rinse->defaced

Caption: Decision workflow for segregating and handling waste.

By adhering to these detailed procedures, you contribute to a culture of safety and responsibility. Proper chemical waste management is a cornerstone of professional laboratory practice, ensuring that our pursuit of scientific advancement does not come at the expense of our health or the environment.

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.).
  • Hazardous Waste Segregation. (2016, April 15). Bucknell University.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). Chemistry LibreTexts.
  • Halogenated Solvents Safety Procedures. (n.d.). Washington State University, Environmental Health & Safety.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University, Research Safety.
  • Chlorinated Solvent Wastes Produced in Jewelry Manufacturing Fact Sheet. (2002, January). California Department of Toxic Substances Control.
  • Safety Data Sheet - Nicotinic Acid. (2021, May 27).
  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group.
  • Safety Data Sheet - Signum. (2025, July 30). BASF.
  • Guide to Promoting Lab Safety When Working With Chemicals. (2025, May 5). Ibis Scientific, LLC.
  • School Chemistry Laboratory Safety Guide . (n.d.). U.S. Centers for Disease Control and Prevention (CDC). Retrieved from [Link].

  • Chemical Waste Management Guide. (n.d.). Technion - Israel Institute of Technology.
  • Substance Information - ECHA . (2021, December 21). European Chemicals Agency. Retrieved from [Link].

  • Substances restricted under REACH . (2025, December 10). European Chemicals Agency. Retrieved from [Link].

  • Material Safety Data Sheet - Nicotinic Acid. (2010, September 27). Flinn Scientific, Inc.
  • Material Safety Data Sheet - 2-Amino-5-chloro-2'-fluorobenzophenone. (2006, June 22). Cole-Parmer.
  • Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested. (n.d.). ChemScience.
  • Waste Disposal Guidance. (2025, February 14). University of California, San Diego.
  • Hazardous Waste Guide. (n.d.). University of Tennessee Institute of Agriculture, UTIA Safety Office.
  • NIH Waste Disposal Guide . (n.d.). National Institutes of Health. Retrieved from [Link].

  • Substance Information Search . (n.d.). European Chemicals Agency. Retrieved from [Link].

  • 5-chloro-2-methyl-2H-isothiazol-3-one - Substance Information . (n.d.). European Chemicals Agency. Retrieved from [Link].

  • 5-Amino-2-chloro-isonicotinic acid - ECHA CHEM . (n.d.). European Chemicals Agency. Retrieved from [Link].

Sources

Handling

Comprehensive Guide to Handling 5-Chloro-2-(3-fluorophenoxy)nicotinic Acid: A Senior Application Scientist's Protocol

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides an in-depth, procedural framework for the safe handling and disposal of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, a compound of interest for scientific professionals. The protocols outlined herein are synthesized from established safety standards and data from structurally related molecules, designed to empower researchers with the knowledge for confident and safe experimentation.

Hazard Assessment and Risk Mitigation

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[1][3][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1]

Given these potential risks, a multi-layered approach to safety, encompassing engineering controls, administrative procedures, and personal protective equipment (PPE), is mandatory.

Hazard Summary Table
Hazard ClassificationAnticipated RiskPrimary Exposure Routes
Acute Toxicity (Oral)Potentially harmful if swallowed.[2]Ingestion
Skin Corrosion/IrritationCauses skin irritation.[1]Dermal Contact
Serious Eye Damage/IrritationCauses serious eye irritation.[1][3][4]Ocular Contact
STOT - Single ExposureMay cause respiratory irritation.[1]Inhalation

Personal Protective Equipment (PPE): The First Line of Defense

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the procedures to be performed. The following PPE is considered the minimum requirement when handling 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

  • Eye and Face Protection: Chemical safety goggles with side shields are mandatory to protect against splashes and airborne particles.[5] For procedures with a higher risk of splashing, a full face shield should be worn in addition to safety goggles.

  • Skin Protection:

    • Gloves: Nitrile gloves are recommended for handling this compound, providing a good balance of chemical resistance and dexterity.[6][7] It is crucial to check the breakthrough time of the gloves for the specific solvents being used and to change them immediately if contamination is suspected. For prolonged or immersive contact, heavier-duty gloves may be necessary.

    • Lab Coat: A flame-resistant lab coat should be worn at all times to protect against incidental skin contact.

  • Respiratory Protection: For procedures that may generate dust or aerosols, such as weighing or preparing solutions, a NIOSH-approved N95 or higher-rated respirator is required.[5] All respiratory protection should be used in accordance with a comprehensive respiratory protection program.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential to minimize the risk of exposure and contamination. The following steps provide a clear, procedural guide for the safe handling of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

Preparation and Weighing
  • Designated Area: All handling of the solid compound should be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.[5]

  • Pre-use Inspection: Before starting, inspect all PPE for any signs of damage and ensure it is worn correctly.

  • Weighing: Use a tared weigh boat or paper to avoid direct contact with the balance pan. Handle the compound gently to minimize dust generation.

  • Cleaning: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual particles.

Solution Preparation and Use
  • Solvent Selection: Choose the least hazardous solvent appropriate for the experiment.

  • Dissolution: Add the solvent to the weighed compound slowly to avoid splashing. If necessary, use a magnetic stirrer to aid dissolution.

  • Transfer: When transferring solutions, use appropriate tools such as a pipette or a funnel to prevent spills.

  • Reaction Setup: All reactions should be conducted in a well-maintained chemical fume hood.

Post-Handling and Decontamination
  • Cleaning: Thoroughly clean all glassware and equipment that came into contact with the compound.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing: Wash hands thoroughly with soap and water after removing PPE.[8]

Safe Handling Workflow Diagram

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Designated Area (Fume Hood) prep_ppe->prep_area 1. prep_weigh Weigh Compound prep_area->prep_weigh 2. handle_dissolve Prepare Solution prep_weigh->handle_dissolve 3. handle_transfer Transfer Solution handle_dissolve->handle_transfer 4. handle_react Conduct Experiment handle_transfer->handle_react 5. cleanup_decon Decontaminate Equipment handle_react->cleanup_decon 6. cleanup_waste Segregate & Dispose Waste cleanup_decon->cleanup_waste 7. cleanup_ppe Doff PPE cleanup_waste->cleanup_ppe 8. cleanup_wash Wash Hands cleanup_ppe->cleanup_wash 9.

Caption: Workflow for Safe Handling of 5-Chloro-2-(3-fluorophenoxy)nicotinic acid.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Waste Segregation: All waste contaminated with 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, including disposable gloves, weigh papers, and contaminated lab materials, must be segregated into a clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with the full chemical name and the appropriate hazard warnings.

  • Disposal Protocol: Follow all institutional, local, and national regulations for the disposal of toxic chemical waste.[9] Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures: Preparedness for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[5] If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Spill: For small spills, absorb the material with an inert absorbent and place it in a sealed container for disposal.[5] For large spills, evacuate the area and contact the appropriate emergency response team.

By adhering to these comprehensive guidelines, researchers can confidently and safely handle 5-Chloro-2-(3-fluorophenoxy)nicotinic acid, fostering a secure and productive research environment.

References

  • Nicotinic Acid (Niacin (Vitamin B3)) Safety Data Sheet. TMMedia. 10

  • Safety Data Sheet. (Generic). 5

  • 2-(4-Chlorophenoxy)nicotinic acid Safety Data Sheet. Thermo Fisher Scientific. 1

  • Nicotinic acid (Niacin), Plant Culture Tested Safety Data Sheet. ChemScience. 11

  • Nicotinic Acid Extra Pure Safety Data Sheet. Loba Chemie. 8

  • Nicotinic acid Safety Data Sheet. Carl ROTH. 3

  • 2-Amino-5-chloro-3-fluoropyridine Safety Data Sheet. Fisher Scientific. 12

  • Niacin USP (Nicotinic Acid) Safety Data Sheet. PCCA. 4

  • Material Safety Data Sheet. (Generic). Greenbook.net. 9

  • OSHA Glove Selection Chart. Environmental Health and Safety. 6

  • Chemical Compatibility Chart For Reusable Gloves. Cole-Parmer. 7

  • Piperazine Safety Data Sheet. 13

  • Glove Material Chemical Resistance. SKS Bottle. 14

  • Nicotinamide Safety Data Sheet. Sigma-Aldrich. 15

  • Nicotinic Acid Material Safety Data Sheet. Flinn Scientific, Inc. 16

  • Nitrile Glove Chemical-Compatibility Reference. 17

  • Chemical Resistance of Gloves – Quick guide. 18

  • 2-Chloro-5-(trifluoromethyl)nicotinic acid Safety Data Sheet. Fisher Scientific. 2

  • Nicotinic acid riboside Safety Data Sheet. Fluorochem. 19

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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